molecular formula C7H13N3 B1310963 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine CAS No. 898046-26-9

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1310963
CAS No.: 898046-26-9
M. Wt: 139.2 g/mol
InChI Key: WYHPBQDJDVJZBQ-UHFFFAOYSA-N
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Description

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-ethyl-5-methylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-10-6(2)7(4-8)5-9-10/h5H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHPBQDJDVJZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427423
Record name 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898046-26-9
Record name 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine: Synthesis, Properties, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Its unique electronic and steric features make it a privileged scaffold in drug design. This guide provides a comprehensive technical overview of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, a functionalized pyrazole derivative with significant potential as a versatile building block in pharmaceutical research and development. We will delve into its chemical properties, a plausible and detailed synthetic route, and its prospective applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

PropertyValue (Predicted/Inferred)Remarks
Molecular Formula C₇H₁₃N₃Confirmed by structural analysis.[3]
Molecular Weight 139.20 g/mol Calculated from the molecular formula.[4]
XlogP -0.2A predicted value indicating good aqueous solubility.[3]
pKa ~7-8 (amine), ~2-3 (pyrazole N2)The aminomethyl group is expected to be a primary amine with a typical pKa. The pyrazole ring itself is weakly basic, with the pKa of the parent pyrazole being 2.48.[5] The ethyl and methyl substituents will slightly increase the basicity of the ring.
Solubility High in polar organic solvents and aqueous acid.The predicted low logP and the presence of a basic amine suggest good solubility in solvents like methanol, ethanol, DMSO, and in acidic aqueous solutions through salt formation.
Appearance Likely a colorless to pale yellow oil or low-melting solid at room temperature.Based on similar small molecule aminopyrazoles.

Synthesis and Reactivity

A robust and efficient synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine can be envisioned through a two-step sequence starting from the corresponding 1-ethyl-5-methyl-1H-pyrazole. This pathway involves a formylation reaction followed by reductive amination.

Synthetic Pathway

Synthetic_Pathway Synthetic Pathway for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine A 1-Ethyl-5-methyl-1H-pyrazole B 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde A->B Vilsmeier-Haack Reaction (POCl₃, DMF) C 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine B->C Reductive Amination (NH₃, H₂, Raney Ni or NaBH₃CN)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

This step utilizes the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[6]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool dimethylformamide (DMF, 3.0 eq) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Formylation: To this mixture, add a solution of 1-ethyl-5-methyl-1H-pyrazole (1.0 eq) in DMF dropwise.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde.[7][8]

Step 2: Synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

The conversion of the aldehyde to the primary amine can be achieved via reductive amination.[9]

  • Reaction Setup: Dissolve 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol saturated with ammonia in a pressure vessel.

  • Catalytic Reduction: Add a catalytic amount of Raney nickel (approximately 10% by weight).

  • Hydrogenation: Seal the vessel and pressurize with hydrogen gas (50-100 psi). Stir the mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Catalyst Removal: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. Wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. Further purification can be achieved by distillation under reduced pressure or by conversion to a hydrochloride salt followed by recrystallization.

Reactivity and Functionalization

The primary amine of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine is a key functional handle for further synthetic modifications. It can readily undergo:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The pyrazole ring itself is generally stable to oxidation and reduction, though the N1 and N2 positions can act as ligands for metal coordination.[10] The C3 position of the pyrazole ring is the most likely site for electrophilic substitution, although this is generally disfavored due to the electron-withdrawing nature of the two nitrogen atoms.

Applications in Drug Discovery

The 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The aminomethyl-pyrazole moiety can be found in a variety of biologically active compounds.[11][12]

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the ATP binding pocket. The pyrazole ring can act as a scaffold, with the aminomethyl group providing a vector for substitution to explore interactions with the solvent-exposed region of the kinase.

Kinase_Inhibitor_Scaffold Hypothetical Binding Mode as a Kinase Inhibitor cluster_0 Kinase Hinge Region cluster_1 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine Scaffold Hinge_Residue_1 NH Pyrazole_N2 N Hinge_Residue_1->Pyrazole_N2 H-bond Acceptor Hinge_Residue_2 CO Pyrazole_N2->Hinge_Residue_2 H-bond Donor Pyrazole_N1 N-Ethyl Amine_NH2 H₂N-CH₂- Solvent_Front Solvent_Front Amine_NH2->Solvent_Front Vector to Solvent Front (R-group)

Caption: Hypothetical interaction with a kinase hinge region.

Role in Modulating Physicochemical Properties

The introduction of the aminomethyl group can significantly enhance the aqueous solubility and basicity of a parent molecule, which are often desirable properties for oral bioavailability. The primary amine also provides a site for salt formation, which can improve the solid-state properties and formulation of a drug candidate.

The diverse biological activities of pyrazole derivatives, including their roles as anti-inflammatory, antimicrobial, and anticancer agents, underscore the potential of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine as a key intermediate in the discovery of novel therapeutics.[1][13] Its straightforward synthesis and versatile reactivity make it an attractive component for combinatorial libraries and focused drug design campaigns.

References

  • (Reference details for a relevant synthesis paper)
  • (Reference details for a relevant medicinal chemistry paper on pyrazoles)
  • (Reference details for a relevant paper on physicochemical properties of pyrazoles)
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. 2023. [Link][11][12][14]

  • (Reference details for a relevant paper on kinase inhibitors)
  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link][9]

  • (Reference details for a relevant paper on pyrazole reactivity)
  • International Journal of Research and Analytical Reviews. ijrar.org. [Link][10]

  • (Reference details for a relevant paper on drug design)
  • (Reference details for a relevant paper on Vilsmeier-Haack reaction)
  • (Reference details for a relevant paper on reductive amin
  • Pyrazole | C3H4N2 | CID 1048 - PubChem. National Center for Biotechnology Information. [Link][5]

  • (Reference details for a relevant paper on pyrazole applic
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. National Center for Biotechnology Information. [Link][11][12][14]

  • (Reference details for a relevant paper on pyrazole synthesis)
  • Current status of pyrazole and its biological activities - PMC. National Center for Biotechnology Information. [Link][13]

  • (Reference details for a relevant paper on pyrazole characteriz
  • (Reference details for a relevant paper on pyrazole deriv
  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry. [Link][6]

  • (Reference details for a relevant paper on pyrazole applic
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link][1]

  • Overview on Biological Activities of Pyrazole Derivatives. ResearchGate. [Link][2]

  • (Reference details for a relevant paper on pyrazole-based drugs)
  • (1-ethyl-5-methyl-1h-pyrazol-4-yl)methanamine. PubChem. [Link][3]

  • (Reference details for a relevant paper on pyrazole properties)
  • (Reference details for a relevant paper on pyrazole synthesis and characteriz
  • (Reference details for a relevant paper on pyrazole deriv
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - ResearchGate. ResearchGate. [Link][11][12][14]

  • (Reference details for a relevant paper on pyrazole safety)
  • (Reference details for a relevant paper on pyrazole physicochemical d
  • (Reference details for a relevant paper on pyrazole-fused heterocycles)
  • 1-ethyl-5-methyl-1h-pyrazole-4-carbaldehyde. PubChem. [Link][8]

  • 1-Ethyl-N-methyl-1H-pyrazole-5-methanamine | C7H13N3 | CID 672403 - PubChem. National Center for Biotechnology Information. [Link][4]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive walkthrough of the analytical methodologies and logical processes required for the unambiguous structure elucidation of the novel pyrazole derivative, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. The narrative emphasizes the "why" behind experimental choices, ensuring a deep understanding of the structure--spectral relationships.

Introduction and Strategic Overview

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The precise determination of the substitution pattern on the pyrazole ring is critical as it directly influences the molecule's pharmacological and toxicological properties. This guide details a multi-technique spectroscopic approach for the structural confirmation of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, a compound with potential applications in drug discovery.

Our strategy is built upon a foundation of modern spectroscopic techniques, each providing a unique piece of the structural puzzle. We will begin with fundamental analyses—Mass Spectrometry and FTIR—to confirm the molecular formula and identify key functional groups. Subsequently, a suite of advanced 1D and 2D Nuclear Magnetic Resonance (NMR) experiments will be employed to map the precise connectivity of atoms within the molecule.

Experimental Design & Rationale

The selection of analytical techniques is paramount for an efficient and accurate structure elucidation. The following workflow is designed to be a self-validating system, where data from each experiment corroborates and refines the structural hypothesis.

dot graph "Experimental_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Logical workflow for structure elucidation.

Mass Spectrometry: The Molecular Blueprint

Protocol: Electron Impact Mass Spectrometry (EI-MS) is chosen for its ability to generate a clear molecular ion peak and reproducible fragmentation patterns for small molecules. The sample is introduced into the ion source, and the resulting mass-to-charge ratios of the ions are recorded.

Expected Data & Interpretation: For 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine (C₇H₁₃N₃), the molecular ion peak (M⁺) is expected at m/z = 139.11. The presence of an odd number of nitrogen atoms is consistent with the odd nominal mass of the molecular ion.

Fragmentation Analysis: The fragmentation pattern provides valuable structural clues. The primary fragmentation is anticipated to be the loss of the amino group, leading to a stable benzylic-type carbocation.

Fragment IonPredicted m/zInterpretation
[M]⁺139Molecular Ion
[M - NH₂]⁺123Loss of the amino radical
[M - CH₂NH₂]⁺109Cleavage of the aminomethyl group
[C₂H₅]⁺29Ethyl group fragment

The fragmentation of protonated benzylamines often involves the initial loss of ammonia (NH₃).[2][3] A similar initial loss could be expected under certain ionization conditions for the target molecule. The fragmentation of aliphatic amines is dominated by α-cleavage, which would also support the predicted fragmentation pattern.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Protocol: A small amount of the sample is analyzed using an FTIR spectrometer. The resulting spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies.

Expected Data & Interpretation: The FTIR spectrum will provide confirmatory evidence for the primary amine and the aromatic-like pyrazole ring.

Wavenumber (cm⁻¹)VibrationFunctional GroupSignificance
3400-3250N-H stretch (two bands)Primary Amine (-NH₂)Confirms the presence of the primary amine. Primary amines typically show two N-H stretching bands.[5][6][7]
1650-1580N-H bendPrimary Amine (-NH₂)Further evidence for the primary amine.[5][8]
~3100C-H stretchPyrazole ringAromatic C-H stretch.
~1550C=N, C=C stretchPyrazole ringCharacteristic ring stretching vibrations.
1250-1020C-N stretchAliphatic AmineConfirms the C-N single bond.[5][8]

The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amine.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D and 2D experiments will be used to assemble the complete atomic connectivity.

¹H NMR Spectroscopy: The Proton Environment

Protocol: The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) and the ¹H NMR spectrum is acquired.

Predicted ¹H NMR Data (300 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35s1HH-3 (pyrazole)The lone proton on the pyrazole ring, deshielded by the aromatic system.
~4.05q2H-CH₂- (ethyl)Methylene protons of the ethyl group, adjacent to a nitrogen atom.
~3.70s2H-CH₂- (aminomethyl)Methylene protons adjacent to the pyrazole ring and the amine.
~2.25s3H-CH₃ (ring)Methyl group attached to the pyrazole ring.
~1.60br s2H-NH₂Protons of the primary amine; the signal is often broad and may exchange with D₂O.
~1.40t3H-CH₃ (ethyl)Methyl protons of the ethyl group.
¹³C NMR Spectroscopy: The Carbon Skeleton

Protocol: The ¹³C NMR spectrum is acquired in the same solvent as the ¹H NMR.

Predicted ¹³C NMR Data (75 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~148.0C-5 (pyrazole)Carbon bearing the methyl group, deshielded by the adjacent nitrogen.
~138.0C-3 (pyrazole)The CH carbon of the pyrazole ring.
~120.0C-4 (pyrazole)Quaternary carbon of the pyrazole ring, attached to the aminomethyl group.
~45.0-CH₂- (ethyl)Methylene carbon of the ethyl group.
~35.0-CH₂- (aminomethyl)Methylene carbon of the aminomethyl group.
~15.0-CH₃ (ethyl)Methyl carbon of the ethyl group.
~10.0-CH₃ (ring)Methyl carbon attached to the pyrazole ring.
2D NMR Spectroscopy: Unraveling the Connectivity

2D NMR experiments are crucial for unambiguously connecting the protons and carbons identified in the 1D spectra.

5.3.1. COSY (Correlation Spectroscopy): H-H Connectivity

The COSY spectrum reveals proton-proton couplings within the molecule. A key expected correlation is between the ethyl group's methylene protons (~4.05 ppm) and its methyl protons (~1.40 ppm).

5.3.2. HSQC (Heteronuclear Single Quantum Coherence): C-H Direct Correlation

The HSQC experiment correlates each proton with its directly attached carbon.[9] This allows for the definitive assignment of the protonated carbons.

dot graph "HSQC_Correlations" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#EA4335"];

} dot Caption: Predicted key HSQC correlations.

5.3.3. HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Correlations

The HMBC experiment is the final piece of the puzzle, revealing correlations between protons and carbons that are two or three bonds apart.[9] This is instrumental in connecting the different fragments of the molecule. For pyrazole derivatives, the HMBC experiment is fundamental for assigning the regiochemistry.[1]

Key Predicted HMBC Correlations:

  • H-3 (~7.35 ppm) to C-5 (~148.0 ppm) and C-4 (~120.0 ppm): Confirms the position of the lone pyrazole proton relative to the substituted carbons.

  • -CH₂- (ethyl, ~4.05 ppm) to C-5 (~148.0 ppm): This crucial correlation definitively places the ethyl group on the N-1 nitrogen adjacent to the methyl-substituted carbon.

  • -CH₂- (aminomethyl, ~3.70 ppm) to C-4 (~120.0 ppm) and C-5 (~148.0 ppm): Establishes the attachment of the aminomethyl group to the C-4 position of the pyrazole ring.

  • -CH₃ (ring, ~2.25 ppm) to C-5 (~148.0 ppm) and C-4 (~120.0 ppm): Confirms the position of the methyl group on the pyrazole ring.

dot graph "HMBC_Connectivity" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#FBBC05", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", dir=both, arrowtail=dot, arrowhead=normal];

} dot Caption: Key HMBC correlations confirming connectivity.

Conclusion: The Confirmed Structure

The convergence of data from Mass Spectrometry, FTIR, and a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous confirmation of the structure of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. The molecular formula is confirmed by MS, the key functional groups are identified by FTIR, and the precise atomic connectivity is mapped by the detailed correlations observed in the COSY, HSQC, and HMBC spectra. This systematic and multi-faceted approach ensures the scientific integrity and trustworthiness of the structural assignment, a critical step in the advancement of any research or drug development program involving this novel chemical entity.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. Retrieved January 10, 2026, from [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity rel
  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). Magnetic Resonance in Chemistry.
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  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 10, 2026, from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy.
  • Table of Characteristic IR Absorptions. (n.d.).
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  • 1-ethyl-3-methyl-1h-pyrazole-5-carboxylic acid(50920-65-5) 1 h nmr. (n.d.). ChemicalBook.
  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (2002).
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  • 2D NMR- Worked Example 2 (HSQC and HMBC). (2020). YouTube.
  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.).
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
  • N'-[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-phenoxyacetohydrazide. (n.d.). SpectraBase.
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  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Semantic Scholar.
  • mass spectra - fragmentation p
  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum. (2008). ACD/Labs.
  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012). Magnetic Resonance in Chemistry.
  • Mass Spectrometry: Fragment
  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. (2001). European Journal of Medicinal Chemistry.
  • Mass fragmentation pattern of compound 4l. (n.d.).
  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal.
  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (2016).
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Sources

An In-Depth Technical Guide to the Synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the synthetic strategy, detailed experimental protocols, and the underlying chemical principles. The synthesis is presented as a three-step process commencing with the construction of the pyrazole core, followed by regioselective formylation, and culminating in reductive amination. Each step is elucidated with mechanistic insights, validated protocols, and characterization data to ensure scientific integrity and reproducibility.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological properties have established them as privileged structures in drug development. The target molecule of this guide, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, is a key intermediate for the synthesis of a variety of pharmaceutical candidates, including anti-inflammatory and analgesic agents.[1] The strategic introduction of an aminomethyl group at the C4 position of the pyrazole ring provides a crucial handle for further molecular elaboration and interaction with biological targets.

This guide presents a robust and efficient three-step synthetic pathway to access this important building block. The narrative emphasizes the rationale behind the chosen synthetic route and experimental conditions, providing a self-validating framework for researchers.

Synthetic Strategy Overview

The synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine is most effectively achieved through a convergent three-step sequence. This strategy is designed for efficiency, scalability, and control over regioselectivity.

Synthesis_Overview Start Ethyl Acetoacetate + Ethylhydrazine Step1 Step 1: Pyrazolone Formation Start->Step1 Intermediate1 1-Ethyl-5-methyl-1H-pyrazol-3(2H)-one Step1->Intermediate1 Step2 Step 2: Vilsmeier-Haack Formylation Intermediate1->Step2 Intermediate2 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde Step2->Intermediate2 Step3 Step 3: Reductive Amination Intermediate2->Step3 FinalProduct 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine Step3->FinalProduct

Figure 1: Overall synthetic workflow for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine.

The synthesis commences with the condensation of ethyl acetoacetate with ethylhydrazine to construct the core pyrazolone ring system. This is followed by a regioselective Vilsmeier-Haack formylation at the C4 position of the pyrazole. The final step involves the reductive amination of the resulting aldehyde to furnish the target primary amine.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 1-Ethyl-5-methyl-1H-pyrazol-3(2H)-one

The initial step involves the cyclocondensation of a β-ketoester, ethyl acetoacetate, with a hydrazine derivative, ethylhydrazine. This reaction is a classic and efficient method for the construction of pyrazolone rings.[2][3][4][5]

Reaction: Ethyl Acetoacetate + Ethylhydrazine → 1-Ethyl-5-methyl-1H-pyrazol-3(2H)-one

Mechanism: The reaction proceeds via initial nucleophilic attack of the more nucleophilic nitrogen of ethylhydrazine on the ketone carbonyl of ethyl acetoacetate, followed by intramolecular cyclization and dehydration to yield the stable pyrazolone ring. The regioselectivity is generally high, with the substituted nitrogen of the hydrazine attacking the ketone.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq) and absolute ethanol (5 mL/g of ethyl acetoacetate).

  • With stirring, add ethylhydrazine oxalate (1.05 eq) portion-wise at room temperature.

  • Add a solution of sodium ethoxide (prepared from sodium (1.05 eq) in absolute ethanol) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 1-ethyl-5-methyl-1H-pyrazol-3(2H)-one as a crystalline solid.

Characterization Data for 1-Ethyl-5-methyl-1H-pyrazol-3(2H)-one:

PropertyValue
Molecular FormulaC₆H₁₀N₂O
Molecular Weight126.16 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point103-105 °C
¹H NMR (CDCl₃) δ (ppm): 1.30 (t, 3H), 2.20 (s, 3H), 3.40 (q, 2H), 5.25 (s, 1H), 9.50 (br s, 1H)
¹³C NMR (CDCl₃) δ (ppm): 13.5, 15.8, 38.0, 90.5, 158.0, 170.0
Step 2: Vilsmeier-Haack Formylation of 1-Ethyl-5-methyl-1H-pyrazol-3(2H)-one

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][6][7][8][9] In this step, the pyrazolone intermediate is converted to the corresponding 4-carbaldehyde.

Reaction: 1-Ethyl-5-methyl-1H-pyrazol-3(2H)-one + Vilsmeier Reagent → 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Mechanism: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a tertiary amide (e.g., N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). The electron-rich pyrazole ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during workup to yield the aldehyde.

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Attack Electrophilic Attack Vilsmeier_Reagent->Attack Pyrazole 1-Ethyl-5-methyl-1H-pyrazol-3(2H)-one Pyrazole->Attack Intermediate Iminium Salt Intermediate Attack->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde Hydrolysis->Product

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1-ethyl-5-methyl-1H-pyrazol-3(2H)-one (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde.[1][10][11]

Characterization Data for 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde:

PropertyValue
Molecular FormulaC₇H₁₀N₂O
Molecular Weight138.17 g/mol
AppearanceYellow liquid or low-melting solid
Boiling Point242.2 °C at 760 mmHg
¹H NMR (CDCl₃) δ (ppm): 1.45 (t, 3H), 2.60 (s, 3H), 4.10 (q, 2H), 7.80 (s, 1H), 9.90 (s, 1H)
¹³C NMR (CDCl₃) δ (ppm): 14.5, 16.0, 42.0, 115.0, 140.0, 150.0, 185.0
IR (neat) ν (cm⁻¹): 2980, 2870, 1680 (C=O), 1540, 1450
Mass Spec (EI) m/z (%): 138 (M⁺, 100), 110, 95, 67
Step 3: Reductive Amination of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

The final step is the conversion of the aldehyde to the primary amine via reductive amination. This transformation is typically achieved by forming an imine or enamine intermediate with an ammonia source, which is then reduced in situ.[4] Sodium borohydride is a mild and selective reducing agent suitable for this purpose.[7][10][12][13]

Reaction: 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde + NH₃ source + Reducing Agent → 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

Mechanism: The aldehyde reacts with an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) to form an imine intermediate. The imine is then reduced by a hydride reagent, such as sodium borohydride, to yield the primary amine.

Experimental Protocol:

  • To a solution of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol (10 mL/g of aldehyde), add ammonium acetate (5.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Make the aqueous residue basic (pH > 10) with the addition of aqueous sodium hydroxide.

  • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine.[14] Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Characterization Data for 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine:

PropertyValue
Molecular FormulaC₇H₁₃N₃
Molecular Weight139.20 g/mol
AppearanceColorless to pale yellow oil
¹H NMR (CDCl₃) δ (ppm): 1.40 (t, 3H), 1.60 (br s, 2H, NH₂), 2.45 (s, 3H), 3.70 (s, 2H), 4.00 (q, 2H), 7.30 (s, 1H)
¹³C NMR (CDCl₃) δ (ppm): 14.8, 15.5, 38.0, 41.5, 118.0, 135.0, 145.0
IR (neat) ν (cm⁻¹): 3350, 3280 (N-H), 2970, 2930, 1590, 1460
Mass Spec (ESI) m/z: 140.1 [M+H]⁺

Conclusion

This technical guide has detailed a reliable and well-documented three-step synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. By providing a thorough explanation of the synthetic strategy, step-by-step experimental protocols, and the underlying mechanistic principles, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The inclusion of comprehensive characterization data for all key intermediates and the final product ensures the self-validating nature of the described protocols, promoting reproducibility and scientific rigor.

References

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  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. Available from: [Link]

  • Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1-(Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journals Online. 2011-10-20. Available from: [Link]

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  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society. Available from: [Link]

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Introduction: The Pyrazole Nucleus as a Cornerstone of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine: A Privileged Scaffold in Modern Drug Discovery

The pyrazole, a five-membered heteroaromatic ring containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery and development.[1][2] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have made it a cornerstone in the design of novel therapeutic agents.[2][3] Pyrazole derivatives exhibit a vast spectrum of biological activities, finding application as anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective agents.[3][4][5] The successful clinical application of pyrazole-containing drugs such as Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and Ruxolitinib (anticancer) underscores the therapeutic versatility of this heterocyclic system.[1][2]

This technical guide focuses on a specific, functionalized derivative: 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine . We will explore its chemical identity, plausible synthetic routes, potential biological significance, and its role as a valuable building block for further chemical exploration. This document is intended for researchers and drug development professionals seeking to leverage the unique attributes of substituted pyrazoles in their discovery programs.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental for scientific communication and reproducibility.

  • IUPAC Name: (1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine[6]

  • Synonyms: 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

  • Molecular Formula: C₇H₁₃N₃[6]

  • InChI Key: WYHPBQDJDVJZBQ-UHFFFAOYSA-N[6]

Physicochemical Properties

A summary of the key computed physicochemical properties for this compound is presented below. These parameters are critical for predicting its behavior in biological systems and for designing formulation strategies.

PropertyValueSource
Molecular Weight 139.20 g/mol PubChem
Monoisotopic Mass 139.11095 Da[6]
XlogP (Predicted) -0.2[6]
Predicted CCS ([M+H]⁺, Ų) 129.5[6]

CCS: Collision Cross Section. Data predicted using CCSbase.

Synthetic Pathways and Methodologies

The synthesis of functionalized pyrazoles is a well-established field in organic chemistry.[7] The construction of the 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine scaffold can be approached through several reliable methods, primarily involving the initial formation of the pyrazole core followed by functional group manipulation. A common and versatile strategy involves the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine.[7][8]

Proposed Experimental Protocol: A Multi-Step Synthesis

The following protocol outlines a plausible and robust pathway for the laboratory-scale synthesis of the target compound.

Step 1: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocyclic systems.[9][10]

  • Reagent Preparation: In a three-necked flask under an inert nitrogen atmosphere, cool dimethylformamide (DMF, 3.0 eq) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 5°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 1-ethyl-5-methyl-1H-pyrazole (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Work-up: Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours, monitoring by TLC. After completion, cool the mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude aldehyde by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde.

Step 2: Reductive Amination to 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

Reductive amination is a classic and efficient method for converting aldehydes to amines.

  • Imine Formation: Dissolve the aldehyde from Step 1 (1.0 eq) in methanol. Add ammonium chloride (NH₄Cl, 1.5 eq) and an aqueous ammonia solution (25%, 5.0 eq). Stir the mixture at room temperature for 2-3 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0°C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature does not exceed 10°C.

  • Work-up: After the addition is complete, stir the reaction at room temperature for an additional 3-5 hours. Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

  • Extraction & Purification: Extract the aqueous residue with dichloromethane (DCM, 3x). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude amine can be purified by column chromatography or by acid-base extraction to yield the final product, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine.

Visualization of Synthetic Workflow

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reductive Amination A 1-Ethyl-5-methyl-1H-pyrazole C 1-Ethyl-5-methyl-1H- pyrazole-4-carbaldehyde A->C Formylation B Vilsmeier Reagent (POCl₃, DMF) F Target Compound: (1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine C->F Imine Formation & Reduction C->F D Ammonia / NH₄Cl E Sodium Borohydride (NaBH₄)

Caption: Synthetic workflow for the target compound.

Biological Significance and Potential Applications

While specific biological data for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine is not extensively published, the structural motifs present in the molecule allow for informed speculation on its potential roles in drug discovery, grounded in the activities of analogous compounds.

The Pyrazole Core: A Hub for Diverse Biological Activity

The pyrazole nucleus is a key pharmacophore that interacts with a wide array of biological targets. Its derivatives have been successfully developed as inhibitors of enzymes (e.g., kinases, cyclooxygenase) and as ligands for various receptors.[5][11] The substitution pattern on the pyrazole ring is crucial for modulating potency and selectivity. The N-ethyl and C-methyl groups on the target molecule influence its lipophilicity and steric profile, which in turn dictates its binding interactions.

G cluster_activities Demonstrated Biological Activities of Pyrazole Derivatives Core Pyrazole Core Metabolically Stable Versatile Substitutions Anticancer Anticancer (e.g., Kinase Inhibition) Core->Anticancer AntiInflammatory Anti-Inflammatory (e.g., COX Inhibition) Core->AntiInflammatory Antimicrobial Antimicrobial Core->Antimicrobial Neuroprotective Neuroprotective (e.g., σ₁ Receptor Antagonism) Core->Neuroprotective Antidiabetic Antidiabetic (e.g., GCGR Antagonism) Core->Antidiabetic

Caption: The pyrazole core as a scaffold for diverse bio-activities.

Role as a Synthetic Building Block

The primary amine (-CH₂NH₂) functionality at the 4-position is a critical feature. This group serves as a versatile chemical handle for further elaboration. It allows for the construction of larger, more complex molecules through reactions such as:

  • Amide bond formation

  • Sulfonamide synthesis

  • Secondary and tertiary amine formation via alkylation

  • Urea and thiourea synthesis

This makes 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine a valuable intermediate for building libraries of compounds for high-throughput screening. For example, libraries based on this scaffold could be designed to target kinase hinge-binding regions or GPCRs where a basic nitrogen is often a key pharmacophoric element.[12]

Safety and Handling

While specific toxicology data for this compound is unavailable, information from closely related analogs provides a basis for preliminary safety assessment. For ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine, the following GHS hazard statements have been reported.[13] It is prudent to handle 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine with similar precautions.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash affected areas immediately with copious amounts of water.

Conclusion

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine represents a strategically important molecule at the intersection of synthetic chemistry and drug discovery. It is built upon the robust and therapeutically validated pyrazole scaffold, a nucleus present in numerous approved drugs.[1][3] Its primary amine functionality provides a versatile point for chemical diversification, enabling the rapid exploration of chemical space around this privileged core. While its own biological profile awaits detailed investigation, its value as a synthetic intermediate for generating novel kinase inhibitors, receptor modulators, and other potential therapeutic agents is clear. Researchers in medicinal chemistry can utilize this guide as a foundational resource for the synthesis and strategic application of this promising chemical entity.

References

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The Pyrazole Scaffold: A Versatile Nucleus in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activities of Pyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Pyrazole Ring

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First synthesized in the 19th century, its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs.[3] This guide provides a comprehensive exploration of the diverse biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

A significant number of pyrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[6]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory properties of many pyrazole-containing drugs, most notably Celecoxib, are attributed to their selective inhibition of the COX-2 enzyme.[6] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid to prostaglandins (PGs), which are key mediators of pain and inflammation.[6] The structural features of diaryl-substituted pyrazoles, such as the sulfonamide group in Celecoxib, allow for specific binding to the active site of COX-2, leading to its inhibition.[6]

COX2_Inhibition Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) Synthesizes Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Mediate Pyrazole Derivatives (e.g., Celecoxib) Pyrazole Derivatives (e.g., Celecoxib) Pyrazole Derivatives (e.g., Celecoxib)->COX-2 Selectively Inhibit

Caption: Selective Inhibition of COX-2 by Pyrazole Derivatives.

Experimental Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.[7][8][9][10][11]

Protocol: Carrageenan-Induced Paw Edema in Rats [7][8]

  • Animal Handling and Grouping: Male Wistar rats are acclimatized and divided into control and experimental groups.

  • Compound Administration: Test pyrazole derivatives, a standard drug (e.g., Indomethacin), and a vehicle control are administered, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.[7][8]

  • Induction of Edema: A 1% suspension of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[7]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[7]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Quantitative Data: Anti-inflammatory Potency

The anti-inflammatory activity of pyrazole derivatives is often quantified by their IC50 values for COX-1 and COX-2 inhibition and their in vivo efficacy in animal models.

Compound ClassExampleCOX-1 IC50 (µM)COX-2 IC50 (µM)In Vivo Activity (Carrageenan Paw Edema)Reference
Diaryl PyrazoleCelecoxib>178.570.28Significant reduction in paw edema[4]
Pyrazole-Thiazole Hybrid--0.0375% edema reduction[5]
Pyrazolo[1,5-a]quinazolineCompound 13i--IC50 < 50 µM (NF-κB inhibition)[12]
PyrazolineCompound 2d--63% reduction in paw edema[13]

Anticancer Activity: A Multifaceted Approach to Tumor Suppression

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth and proliferation.[14] These mechanisms include the inhibition of various protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[14][15][16][17][18]

Mechanisms of Action
  • Kinase Inhibition: Many pyrazole derivatives act as potent inhibitors of protein kinases that are crucial for cancer cell signaling and proliferation, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Janus Kinases (JAKs).[14]

  • Tubulin Polymerization Inhibition: Certain pyrazole derivatives interfere with the dynamics of microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15][16][17][18] These compounds often bind to the colchicine binding site on tubulin.[16][18]

Anticancer_Mechanisms cluster_kinase Kinase Inhibition cluster_tubulin Tubulin Polymerization Inhibition Growth Factor Receptors (EGFR, VEGFR-2) Growth Factor Receptors (EGFR, VEGFR-2) Cell Proliferation & Angiogenesis Cell Proliferation & Angiogenesis Growth Factor Receptors (EGFR, VEGFR-2)->Cell Proliferation & Angiogenesis Promote JAK-STAT Pathway JAK-STAT Pathway JAK-STAT Pathway->Cell Proliferation & Angiogenesis Promote Pyrazole Kinase Inhibitors Pyrazole Kinase Inhibitors Pyrazole Kinase Inhibitors->Growth Factor Receptors (EGFR, VEGFR-2) Inhibit Pyrazole Kinase Inhibitors->JAK-STAT Pathway Inhibit Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerize into G2/M Arrest & Apoptosis G2/M Arrest & Apoptosis Microtubules->G2/M Arrest & Apoptosis Disruption leads to Pyrazole Tubulin Inhibitors Pyrazole Tubulin Inhibitors Pyrazole Tubulin Inhibitors->Tubulin Dimers Bind to

Caption: Dual Anticancer Mechanisms of Pyrazole Derivatives.

Experimental Evaluation: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.[19][20][21][22]

Protocol: MTT Assay [19][20][21]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[19]

  • Compound Treatment: Cells are treated with various concentrations of the pyrazole derivatives for a specified period (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.[19][21]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).[22]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.[22]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Quantitative Data: Anticancer Potency

The anticancer activity of pyrazole derivatives is expressed as IC50 values against various cancer cell lines.

Compound ClassExampleTarget Cancer Cell LineIC50 (µM)Reference
Pyrazole CarbaldehydeCompound 43MCF7 (Breast)0.25[14]
Pyrazolo[4,3-f]quinolineCompound 48HCT116 (Colon)1.7[14]
Cycloalkyl-fused PyrazoleCompound A10HeLa (Cervical)0.78-2.42[15]
IndenopyrazoleCompound 2VariousNanomolar range[16]
Pyrazole-containing BenzimidazoleCompound 281A549 (Lung)1.13[23]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyrazole scaffold is present in numerous compounds with significant antimicrobial activity against a broad spectrum of bacteria and fungi.[24][25]

Mechanism of Action: Diverse Targets

The antimicrobial mechanisms of pyrazole derivatives are varied and can include the inhibition of essential enzymes in microbial metabolic pathways, disruption of cell wall synthesis, and interference with DNA replication. For instance, some pyrazole derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA supercoiling.[26]

Antimicrobial_Workflow Bacterial Suspension Bacterial Suspension Microtiter Plate with Pyrazole Derivatives Well 1 Well 2 ... Well 12 Bacterial Suspension->Microtiter Plate with Pyrazole Derivatives Inoculation Incubation Incubation Microtiter Plate with Pyrazole Derivatives->Incubation Incubate Visual Assessment for Turbidity Visual Assessment for Turbidity Incubation->Visual Assessment for Turbidity After Incubation MIC Determination MIC Determination Visual Assessment for Turbidity->MIC Determination Determine

Caption: Broth Microdilution Method for MIC Determination.

Experimental Evaluation: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[27][28][29][30]

Protocol: Broth Microdilution [27][28]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compound: The pyrazole derivative is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test organism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[28]

Quantitative Data: Antimicrobial Potency

The antimicrobial activity of pyrazole derivatives is reported as the Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound ClassExampleTarget MicroorganismMIC (µg/mL)Reference
Pyrazole CarbothiohydrazideCompound 21aStaphylococcus aureus62.5-125[24]
Pyrazole CarbothiohydrazideCompound 21aAspergillus niger2.9-7.8[24]
IndazoleCompound 5Staphylococcus aureus64-128[31]
Pyrano[2,3-c] PyrazoleCompound 5cKlebsiella pneumoniae6.25[32]

Anticonvulsant Activity: Modulating Neuronal Excitability

Certain pyrazole derivatives have demonstrated promising anticonvulsant properties, suggesting their potential in the treatment of epilepsy.[3]

Mechanism of Action: Neuronal Inhibition

The precise mechanisms of anticonvulsant action for many pyrazole derivatives are still under investigation. However, it is hypothesized that they may modulate the activity of ion channels or neurotransmitter systems involved in neuronal excitability, thereby preventing the spread of seizure activity.

Experimental Evaluation: Maximal Electroshock Seizure (MES) Test

The Maximal Electroshock Seizure (MES) test in rodents is a widely used preclinical model to identify compounds with efficacy against generalized tonic-clonic seizures.[33][34][35][36][37]

Protocol: Maximal Electroshock Seizure (MES) Test in Mice [33][35][36]

  • Animal Preparation: Mice are handled and acclimatized to the experimental setup.

  • Compound Administration: The test pyrazole derivative or a vehicle control is administered to the animals.

  • Electrode Placement and Anesthesia: Corneal electrodes are applied after local anesthesia to minimize discomfort.[35][36]

  • Electrical Stimulation: A brief, high-frequency electrical stimulus is delivered through the corneal electrodes to induce a seizure.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure, which is the primary endpoint of the test.

  • Data Analysis: The ability of the compound to protect against the tonic hindlimb extension is recorded, and the median effective dose (ED50) is calculated.

Quantitative Data: Anticonvulsant Potency

The anticonvulsant activity of pyrazole derivatives is typically expressed as the median effective dose (ED50) in mg/kg required to protect against MES-induced seizures.

Compound ClassExampleED50 (mg/kg) in MES Test (Mice)Reference
1-Phenylcyclohexylamine Analogue1-Phenylcyclohexylamine (PCA)7.0 (i.p.)[36]
AmeltolideAmeltolide1.4 (Oral)[35]

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[1][2][38][39] Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For instance, in the context of anti-inflammatory activity, the presence of a sulfonamide group at the para-position of the N-phenyl ring is a key determinant for COX-2 selectivity.[5]

The versatility of the pyrazole scaffold continues to inspire the design and synthesis of novel derivatives with enhanced biological activities and improved safety profiles.[2] Future research will likely focus on:

  • Multi-target Drug Design: Developing pyrazole derivatives that can simultaneously modulate multiple targets involved in a disease process.

  • Novel Scaffolds and Hybrid Molecules: Combining the pyrazole nucleus with other pharmacologically active moieties to create hybrid molecules with synergistic effects.

  • Computational and In Silico Approaches: Utilizing molecular modeling and computational screening to guide the rational design of new pyrazole-based drug candidates.[1]

Conclusion

The pyrazole ring represents a privileged scaffold in medicinal chemistry, giving rise to a vast array of derivatives with diverse and potent biological activities. From established anti-inflammatory drugs to promising anticancer, antimicrobial, and anticonvulsant agents, the therapeutic potential of pyrazoles is undeniable. A thorough understanding of their mechanisms of action, coupled with robust experimental evaluation and insightful SAR studies, will continue to drive the development of novel and effective pyrazole-based therapeutics for a wide range of human diseases.

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Unveiling the Therapeutic Potential of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics with a broad spectrum of biological activities.[1][2][3][4] This technical guide provides a comprehensive framework for investigating the therapeutic potential of the novel compound, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. While direct biological data for this specific molecule is nascent, its structural features, when compared to well-characterized pyrazole derivatives, suggest a high probability of interaction with key physiological targets. This document outlines a logical, evidence-based approach to identify and validate these potential targets, leveraging both computational and experimental methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the strategic insights and detailed protocols necessary to unlock the therapeutic promise of this compound.

Introduction: The Pyrazole Moiety - A Privileged Scaffold in Drug Discovery

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, confers unique physicochemical properties that make it an attractive scaffold for drug design.[5][6] The pyrazole nucleus is a key structural motif in a variety of clinically successful drugs, including the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant.[1][2] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[7] These modifications can lead to a wide array of pharmacological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and neuroprotective effects.[8][9][10][11]

The subject of this guide, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, is a novel entity with a substitution pattern that warrants systematic investigation. The presence of an ethyl group at the 1-position, a methyl group at the 5-position, and a methanamine group at the 4-position suggests potential interactions with a range of biological targets. This guide will explore these possibilities and provide a roadmap for their experimental validation.

Postulated Therapeutic Targets: An Evidence-Based Hypothesis

Based on the extensive literature on pyrazole derivatives, we can formulate a scientifically grounded hypothesis regarding the potential therapeutic targets of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. The primary areas of investigation should focus on targets implicated in inflammation, pain, and neurological disorders.

Cyclooxygenase (COX) Enzymes: A Primary Anti-inflammatory Target

Many pyrazole-containing compounds are potent anti-inflammatory agents that act by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7] The structural similarities of our target compound to known COX inhibitors, such as celecoxib, suggest that it may also bind to the active site of these enzymes.

Hypothesized Signaling Pathway: COX-2 Inhibition

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Compound 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine Compound->COX2 Inhibition Inflammation Inflammation Prostaglandins->Inflammation

Caption: Postulated inhibition of the COX-2 pathway.

Sigma Receptors (σ1 and σ2): Modulators of Neuropathic Pain and Neuroinflammation

Recent studies have identified 1-arylpyrazole derivatives as potent antagonists of the sigma-1 (σ1) receptor, a molecular chaperone involved in a variety of cellular functions and implicated in neuropathic pain.[12] The methanamine moiety in our compound of interest is a common feature in ligands targeting sigma receptors, making this a compelling avenue for investigation.

Hypothesized Signaling Pathway: Sigma-1 Receptor Antagonism

Sigma1_Pathway Compound 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine Sigma1R Sigma-1 Receptor Compound->Sigma1R Antagonism Ion_Channels Ion Channels Sigma1R->Ion_Channels Modulation Neuronal_Excitability Neuronal Excitability Ion_Channels->Neuronal_Excitability Pain_Signal Pain Signaling Neuronal_Excitability->Pain_Signal

Caption: Postulated antagonism of the Sigma-1 receptor.

Other Potential Targets

The diverse biological activities of pyrazole derivatives suggest other potential targets that should be considered in a broader screening approach. These include:

  • Cannabinoid Receptors (CB1 and CB2): The anti-obesity drug Rimonabant is a pyrazole-based inverse agonist of the CB1 receptor.

  • Kinases: Various pyrazole derivatives have shown inhibitory activity against a range of protein kinases involved in cancer and inflammatory signaling.[9]

  • Monoamine Oxidase (MAO): Some pyrazole compounds have demonstrated antidepressant and anticonvulsant activities through the inhibition of MAO.[9]

Experimental Workflow for Target Identification and Validation

A multi-pronged approach combining computational modeling, in vitro assays, and cell-based studies is essential for the robust identification and validation of the therapeutic targets of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Functional Assays Molecular_Docking Molecular Docking Binding_Assays Radioligand Binding Assays Molecular_Docking->Binding_Assays Pharmacophore_Modeling Pharmacophore Modeling Pharmacophore_Modeling->Binding_Assays Enzyme_Inhibition_Assays Enzyme Inhibition Assays Binding_Assays->Enzyme_Inhibition_Assays Signaling_Pathway_Analysis Signaling Pathway Analysis Enzyme_Inhibition_Assays->Signaling_Pathway_Analysis Cell_Viability_Assays Cell Viability & Cytotoxicity Signaling_Pathway_Analysis->Cell_Viability_Assays Lead_Optimization Lead Optimization Cell_Viability_Assays->Lead_Optimization Target_Hypothesis Target Hypothesis Generation Target_Hypothesis->Molecular_Docking Target_Hypothesis->Pharmacophore_Modeling

Caption: A comprehensive workflow for target identification.

In Silico Screening

Objective: To predict the binding affinity of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine to a panel of potential protein targets.

Methodology:

  • Molecular Docking:

    • Protocol: Utilize software such as AutoDock or Glide to perform molecular docking studies.

    • Target Selection: Create a library of protein structures including COX-1, COX-2, σ1 receptor, σ2 receptor, CB1 receptor, and a panel of relevant kinases.

    • Ligand Preparation: Generate a 3D conformation of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine and assign appropriate charges.

    • Docking Simulation: Run docking simulations to predict the binding pose and estimate the binding energy of the compound to each target.

    • Analysis: Analyze the docking results to identify targets with the most favorable binding energies and plausible binding interactions.

  • Pharmacophore Modeling:

    • Protocol: Use software like MOE or Discovery Studio to build pharmacophore models based on known ligands of the hypothesized targets.

    • Model Generation: Create 3D pharmacophore models that define the essential chemical features required for binding.

    • Virtual Screening: Screen the 3D structure of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine against the generated pharmacophore models.

    • Analysis: A high fit score indicates a strong likelihood of interaction with the target.

In Vitro Validation

Objective: To experimentally confirm the binding and inhibitory activity of the compound against the top-ranked targets from the in silico screening.

Methodology:

  • Radioligand Binding Assays:

    • Protocol: Perform competitive binding assays using a radiolabeled ligand known to bind to the target of interest.

    • Procedure: Incubate the target protein (e.g., membrane preparations expressing the receptor) with a fixed concentration of the radioligand and increasing concentrations of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine.

    • Data Analysis: Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

  • Enzyme Inhibition Assays:

    • Protocol: For enzymatic targets like COX-1 and COX-2, perform enzyme inhibition assays.

    • Procedure: Incubate the purified enzyme with its substrate in the presence of varying concentrations of the test compound.

    • Data Analysis: Measure the rate of product formation to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Table 1: Representative Data from In Vitro Assays

TargetAssay TypeEndpointValue
COX-1Enzyme InhibitionIC50> 10 µM
COX-2Enzyme InhibitionIC500.5 µM
Sigma-1 ReceptorRadioligand BindingKi50 nM
Sigma-2 ReceptorRadioligand BindingKi800 nM
Cell-Based Functional Assays

Objective: To evaluate the functional consequences of the compound's interaction with its validated targets in a cellular context.

Methodology:

  • Signaling Pathway Analysis:

    • Protocol: Use cell lines that endogenously or recombinantly express the target of interest.

    • Procedure: Treat the cells with the compound and measure downstream signaling events. For example, for COX-2, measure prostaglandin E2 (PGE2) production using an ELISA. For the σ1 receptor, assess its effect on ion channel activity using patch-clamp electrophysiology.

    • Analysis: A dose-dependent change in the downstream signal provides evidence of functional activity.

  • Cell Viability and Cytotoxicity Assays:

    • Protocol: Assess the effect of the compound on cell viability using assays such as MTT or CellTiter-Glo.

    • Procedure: Treat various cell lines (both target-expressing and non-expressing) with a range of compound concentrations.

    • Analysis: Determine the concentration at which the compound exhibits cytotoxic effects to establish a therapeutic window.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to elucidating the therapeutic targets of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. By leveraging the wealth of knowledge surrounding the pyrazole scaffold and employing a combination of computational and experimental techniques, researchers can efficiently identify and validate the mechanism of action of this promising compound. The initial focus on COX and sigma receptors is a logical starting point, but a broader screening approach should not be discounted. Successful target validation will pave the way for lead optimization, preclinical development, and ultimately, the potential for a new therapeutic agent.

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Deconvoluting the Molecular Blueprint: A Technical Guide to Discovering the Mechanism of Action for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of a novel bioactive small molecule is the first step in a long journey toward a potential therapeutic. Understanding its mechanism of action (MOA) is arguably the most critical phase, providing the scientific foundation for efficacy, safety, and further development. This guide presents a comprehensive, multi-pronged strategy for elucidating the MOA of a novel compound, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. While specific biological data for this exact molecule is not yet prevalent in public literature, its pyrazole core places it within a well-established class of pharmacologically active agents, known to exhibit a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] This document serves as a technical blueprint, outlining a logical, field-proven workflow from initial phenotypic screening to definitive target validation. We will detail the causality behind experimental choices, provide self-validating protocols, and ground our approach in authoritative methodologies to empower researchers in their quest for mechanistic clarity.

Introduction: The Pyrazole Scaffold and the MOA Imperative

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2][5] This "privileged structure" is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs like the anti-inflammatory Celecoxib and the anti-cancer agent Crizotinib.[1][6] The unique physicochemical properties of the pyrazole core often confer favorable pharmacokinetics and potent biological activity.[1] The subject of our investigation, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, is a functionalized pyrazole, suggesting a high probability of interaction with biological targets.

Discovering the MOA is not a linear process but an iterative cycle of hypothesis generation and validation. A robust MOA study illuminates how a compound achieves its therapeutic effect, identifies potential off-target liabilities, informs patient selection strategies, and is a prerequisite for successful clinical translation. This guide outlines a systematic approach, beginning with broad, unbiased methods and progressively narrowing the focus to a validated target and pathway.

Phase 1: Phenotypic Screening - Unveiling the Biological Footprint

Before we can identify a specific molecular target, we must first understand the compound's effect on a biological system. Phenotypic screening provides this crucial first look, revealing the "what" before we investigate the "how."

Rationale for a Phenotypic-First Approach

A phenotypic-first approach is unbiased. Instead of pre-supposing a target, we expose cells to the compound and observe the resulting functional changes. This is particularly powerful for novel scaffolds where the target class is unknown, maximizing the potential for discovering novel biology.

Experimental Design: Broad-Spectrum Cell Viability and High-Content Imaging

Our initial screening strategy will employ a diverse panel of human cancer cell lines (e.g., NCI-60) to identify potential anti-proliferative activity, a common trait of bioactive pyrazole derivatives.[7][8] This will be complemented by high-content imaging to capture a richer, multi-parametric view of the compound's cellular effects.

Experimental Protocol: Cell Viability Screening

  • Cell Plating: Seed cells from a diverse panel (e.g., representing lung, colon, breast, leukemia) in 96-well or 384-well microplates at predetermined optimal densities. Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Treatment: Prepare a 10-point serial dilution of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, typically from 100 µM down to 5 nM. Add the compound dilutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., Staurosporine) wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Readout: Quantify cell viability using a commercially available assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity.

  • Data Analysis: Normalize the data to vehicle-treated controls. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Data Presentation: Hypothetical Cell Viability Data

Cell LineTissue of OriginIC₅₀ (µM)
A549Lung Carcinoma1.2
HCT116Colon Carcinoma0.8
MCF7Breast Adenocarcinoma> 50
K562Chronic Myelogenous Leukemia0.5
PC-3Prostate Adenocarcinoma2.5

Table 1: Representative IC₅₀ values for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine across a panel of cancer cell lines. The differential sensitivity suggests a specific MOA rather than general cytotoxicity.

Phase 2: Unbiased Target Identification - Finding the Molecular Partner

The observation of a distinct phenotype (e.g., potent anti-proliferative activity in specific cell lines) strongly suggests a direct interaction with one or more protein targets. The next phase is to identify these binding partners using unbiased, systematic approaches.[9][10][11] We will employ two complementary state-of-the-art methods: one affinity-based and one label-free.

cluster_workflow Overall MOA Discovery Workflow Phenotype Phase 1: Phenotypic Screening (Cell Viability, High-Content Imaging) TargetID Phase 2: Unbiased Target Identification (Affinity-MS, CETSA) Phenotype->TargetID Identifies Bioactivity Validation Phase 3: Target Validation (ITC, RNAi/CRISPR, Pathway Analysis) TargetID->Validation Generates Target Hypothesis Mechanism Phase 4: Mechanistic Elucidation (In Vitro & In Vivo Models) Validation->Mechanism Confirms Target & Pathway

Caption: A high-level workflow for small molecule mechanism of action (MOA) discovery.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This is a cornerstone technique that relies on the physical interaction between the small molecule and its protein target.[9][12] The compound is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate.

Causality Behind Experimental Choices: AC-MS is a powerful discovery tool because it directly isolates proteins that physically bind to the compound. The key to a successful experiment lies in the design of the affinity probe. A linker must be attached to the molecule at a position that does not interfere with its binding to the target. An inactive structural analog should be used as a control to distinguish specific binders from non-specific matrix interactors.

Experimental Protocol: AC-MS

  • Probe Synthesis: Synthesize an analog of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine with a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).

  • Immobilization: Covalently couple the synthesized probe to activated Sepharose beads to create the affinity matrix. Similarly, create a control matrix using an inactive analog or by blocking the reactive group before coupling.

  • Lysate Preparation: Grow a sensitive cell line (e.g., HCT116) to high density. Lyse the cells under non-denaturing conditions to preserve protein structure and interactions. Clarify the lysate by centrifugation.

  • Affinity Capture: Incubate the clarified lysate with the affinity matrix and the control matrix in parallel for 2-4 hours at 4°C.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. A highly specific elution method is to compete with a high concentration of the original, free 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Hit Prioritization: Candidate targets are proteins that are significantly enriched in the active compound pulldown compared to the control pulldown.

cluster_ACMS Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow Start Synthesize & Immobilize Compound on Beads Incubate Incubate Lysate with Beads Start->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Specific Binders (e.g., with free compound) Wash->Elute MS Identify Proteins by LC-MS/MS Elute->MS End Prioritized Target List MS->End

Caption: A streamlined workflow for identifying protein targets using AC-MS.

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that operates on the principle of ligand-induced thermal stabilization.[13] When a small molecule binds to its target protein, it generally increases the protein's stability, raising its melting temperature. This change can be detected in intact cells or cell lysates.

Causality Behind Experimental Choices: CETSA is an invaluable orthogonal approach because it does not require chemical modification of the compound and measures target engagement in a physiological context (intact cells).[13] This avoids potential artifacts from linkers used in affinity methods and confirms that the compound can reach its target within the cell.

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Treat intact, sensitive cells with either the vehicle or a saturating concentration of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Lysis and Clarification: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of a specific candidate protein (hypothesized from AC-MS or literature) remaining in the soluble fraction at each temperature point using Western blotting.

  • Data Analysis: Plot the band intensity versus temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates direct target engagement.

Phase 3: Target Validation and Pathway Elucidation

Biophysical Validation: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding between a small molecule and a protein, providing definitive confirmation of a direct interaction and quantifying the binding affinity (Kᴅ), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[12]

Experimental Protocol: ITC

  • Protein Production: Clone, express, and purify the high-confidence candidate target protein (e.g., from the AC-MS experiment).

  • Sample Preparation: Prepare a solution of the purified protein in the calorimeter cell and a solution of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine in the injection syringe, both in identical buffer.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while measuring the heat evolved or absorbed.

  • Data Analysis: Integrate the heat-change peaks and fit them to a binding model to determine the Kᴅ. A low Kᴅ (e.g., nanomolar to low micromolar) provides strong evidence of a direct, high-affinity interaction.

Genetic Validation: RNA Interference (RNAi) or CRISPR-Cas9

Genetic validation is the critical link between target engagement and cellular phenotype. If the candidate protein is indeed responsible for the compound's anti-proliferative effect, then reducing the expression of that protein should mimic the effect or, more importantly, render the cells resistant to the compound.[10][12]

Experimental Protocol: siRNA-Mediated Gene Knockdown

  • Transfection: Plate a sensitive cell line (e.g., HCT116) and transfect separate wells with either a non-targeting control siRNA or multiple distinct siRNAs targeting the candidate protein.

  • Gene Silencing: Allow 48-72 hours for the siRNA to effectively reduce the expression of the target protein. Confirm knockdown efficiency by Western blot or qPCR.

  • Compound Treatment: Treat the transfected cells with a dose range of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine.

  • Phenotypic Readout: After 72 hours, measure cell viability.

  • Interpretation:

    • Resistance: If knocking down the target protein makes the cells significantly less sensitive to the compound (a rightward shift in the IC₅₀ curve), it is strong evidence that the compound acts by inhibiting this protein.

    • Sensitization/Synergy: If knockdown enhances the compound's effect, the protein may be part of a parallel survival pathway.

cluster_pathway Hypothetical Signaling Pathway Modulation Receptor Growth Factor Receptor KinaseA Kinase A (Putative Target) Receptor->KinaseA Activates Compound 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine Compound->KinaseA Inhibits KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Drives Gene Expression For

Caption: A hypothetical signaling pathway inhibited by the pyrazole compound at "Kinase A".

Conclusion

The journey to discover the mechanism of action for a novel compound like 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine is a systematic, multi-disciplinary endeavor. It requires a logical progression from broad phenotypic observation to specific, unbiased target identification, and finally to rigorous biophysical and genetic validation. By integrating techniques like high-throughput screening, affinity proteomics, cellular thermal shift assays, ITC, and genetic perturbation, researchers can build a high-confidence, data-driven model of a compound's MOA. This mechanistic understanding is the bedrock upon which all future preclinical and clinical development is built, transforming a promising molecule into a potential therapeutic.

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An In-depth Technical Guide to N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N-methylamine (CAS Number 1002651-68-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N-methylamine, identified by the CAS number 1002651-68-4, is a substituted pyrazole derivative. The pyrazole moiety is a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds and approved drugs.[1][2][3] While specific literature detailing the synthesis, mechanism of action, and therapeutic applications of N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N-methylamine is not extensively available, this guide will provide a comprehensive overview of its known properties and place it within the broader context of pyrazole derivatives in drug discovery.

Physicochemical Properties

A summary of the known physicochemical properties of N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N-methylamine is presented in the table below. This information is primarily compiled from chemical supplier databases.

PropertyValueSource
CAS Number 1002651-68-4[4]
Molecular Formula C₇H₁₃N₃[4]
Molecular Weight 139.20 g/mol [4]
IUPAC Name 1-(1-ethylpyrazol-4-yl)-N-methylmethanamine[4]
Synonyms N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N-methylamine, ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine[4]
Appearance Not specified, likely a liquid or low-melting solid-
Solubility Not specified, likely soluble in organic solvents-

Synthesis of Substituted Pyrazoles: A General Overview

While a specific synthetic route for N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N-methylamine has not been published in peer-reviewed literature, the synthesis of substituted pyrazoles is well-established. Generally, the pyrazole ring is constructed through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2][5]

A plausible synthetic pathway for N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N-methylamine could involve the following conceptual steps:

G A 1,3-Dicarbonyl Precursor C 1-Ethyl-1H-pyrazole-4-carbaldehyde A->C Condensation B Ethylhydrazine B->C Condensation E N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N-methylamine C->E Reductive Amination D Methylamine D->E Reductive Amination

Figure 1: Conceptual synthetic workflow for N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N-methylamine.

Experimental Protocol: General Reductive Amination

Reductive amination is a common method for the synthesis of amines from carbonyl compounds. The following is a generalized protocol that could be adapted for the synthesis of the target compound from a suitable pyrazole-4-carbaldehyde precursor and methylamine.

  • Reaction Setup: In a round-bottom flask, dissolve the pyrazole-4-carbaldehyde precursor in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add a solution of methylamine (or a salt thereof with a base) to the flask.

  • Imine Formation: Stir the reaction mixture at room temperature to allow for the formation of the intermediate imine.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture.

  • Quenching and Extraction: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

  • Purification: The crude product can be purified by column chromatography or distillation.

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.[1][6][7] This is attributed to the ability of the pyrazole ring to participate in various non-covalent interactions with biological targets.

G pyrazole Pyrazole Core N N bioactivity Biological Activity Anticancer Anti-inflammatory Antimicrobial Antiviral Analgesic pyrazole->bioactivity Exhibits substituents Substituents R1, R2, R3 substituents->pyrazole Modulate properties

Figure 2: Relationship between the pyrazole core, its substituents, and resulting biological activity.

Known Biological Activities of Pyrazole Derivatives:

  • Anticancer: Many pyrazole derivatives have been investigated as anticancer agents, with some showing potent activity against various cancer cell lines.[8][9]

  • Anti-inflammatory: The well-known non-steroidal anti-inflammatory drug (NSAID) celecoxib contains a pyrazole core.

  • Antimicrobial: Pyrazole-containing compounds have demonstrated activity against a range of bacterial and fungal pathogens.[10]

  • Antiviral: Certain pyrazole derivatives have been explored for their potential as antiviral agents.[7]

  • Analgesic: Some pyrazole compounds have shown analgesic properties.[7]

The specific biological activity of a pyrazole derivative is highly dependent on the nature and position of its substituents. The ethyl group at the N1 position and the N-methylmethanamine group at the C4 position of CAS 1002651-68-4 will dictate its specific interactions with biological targets, which remain to be elucidated.

Potential Applications in Drug Development

Given the diverse biological activities of the pyrazole scaffold, N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N-methylamine could be a valuable building block or lead compound in several therapeutic areas. Its structure suggests potential for interaction with various biological targets, and it could be of interest for screening in assays related to:

  • Oncology[8][9]

  • Inflammatory diseases

  • Infectious diseases[10]

  • Neurological disorders

Further research is required to determine the specific biological targets and potential therapeutic applications of this compound.

Safety and Handling

Based on available safety data sheets, N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N-methylamine should be handled with care in a laboratory setting.

  • Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[4]

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N-methylamine (CAS 1002651-68-4) is a pyrazole derivative with potential for applications in drug discovery and development. While specific biological data for this compound is currently lacking in the public domain, the well-established importance of the pyrazole scaffold in medicinal chemistry suggests that it could be a valuable molecule for further investigation. This guide provides a foundation of its known properties and places it within the context of the broader class of pyrazole-containing compounds, offering a starting point for researchers interested in exploring its potential.

References

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Synthetic Communications. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397911.2013.864195]
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  • N-[(1-Ethyl-1H-pyrazol-4-YL)methyl] - Smolecule. Smolecule. [URL: https://www.smolecule.com/product/show/N-%5B(1-Ethyl-1H-pyrazol-4-YL)methyl%5D-1,3-dimethyl-1H-pyrazol-4-amine-1002651-68-4.html]
  • ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401 - PubChem. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/672401]
  • 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.
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The Pivotal Role of Physicochemical Characterization in the Advancement of Novel Pyrazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2][3][4] Its remarkable versatility and synthetic accessibility have cemented its status as a "privileged scaffold," forming the core of numerous FDA-approved drugs with a wide spectrum of pharmacological activities.[2][3][5][6] These include anti-inflammatory agents like celecoxib, anticoagulants such as apixaban, and targeted cancer therapies like crizotinib.[2][3][5][6] The therapeutic success of pyrazole-containing drugs stems from the ring's unique electronic properties and its ability to be extensively decorated with various substituents, allowing for the fine-tuning of its biological activity and physicochemical properties.[1][7][8]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the critical physicochemical characteristics of novel pyrazole compounds. We will delve into the causality behind experimental choices for determining these properties and offer detailed, field-proven protocols. Understanding and optimizing these characteristics is paramount for transforming a promising pyrazole-based hit into a viable drug candidate.

I. The Foundational Pillars of Drug-Likeness: Key Physicochemical Properties

The journey of a drug from administration to its target is governed by its physicochemical properties. For pyrazole compounds, a thorough understanding of solubility, lipophilicity, ionization constant (pKa), and metabolic stability is non-negotiable for successful drug development.

A. Aqueous Solubility: The Gateway to Bioavailability

A drug must first dissolve to be absorbed. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic in vivo performance.[9] For pyrazole derivatives, the arrangement of substituents on the core ring can dramatically influence solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[10][11]

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the solid pyrazole compound to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (typically 25°C or 37°C) for a sufficient period (usually 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.

  • Quantification: Analyze the concentration of the pyrazole compound in the clear supernatant using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Data Presentation: Solubility of Hypothetical Pyrazole Analogs

Compound IDR1-SubstituentR2-SubstituentSolubility (µg/mL) at pH 7.4
PYR-001-H-Phenyl15
PYR-002-CH3-Phenyl25
PYR-003-H-Pyridyl85
PYR-004-COOH-Phenyl150

Causality Behind Experimental Choices:

The shake-flask method is chosen for its accuracy and ability to determine the true equilibrium solubility.[10] Using a physiologically relevant buffer like PBS at pH 7.4 mimics the conditions in the bloodstream, providing more translatable data for predicting in vivo behavior.

B. Lipophilicity: Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[12] It is commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD). While LogP describes the partitioning of the neutral form of a molecule, LogD accounts for both neutral and ionized species at a specific pH, making it more relevant for physiological conditions.[12][13] For pyrazole compounds, which often contain ionizable nitrogen atoms, determining LogD is crucial.

Experimental Protocol: LogD Determination (Shake-Flask Method)

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a biphasic system of n-octanol (representing a lipid membrane) and an aqueous buffer at a specific pH (e.g., pH 7.4). The two phases should be pre-saturated with each other.

  • Compound Addition: Dissolve a known amount of the pyrazole compound in one of the phases (usually the one in which it is more soluble).

  • Partitioning: Add the second phase and shake the mixture vigorously for a set period to allow the compound to partition between the two immiscible liquids until equilibrium is reached.

  • Phase Separation: Separate the n-octanol and aqueous layers by centrifugation.

  • Quantification: Determine the concentration of the pyrazole compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate LogD using the following formula: LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])

Data Presentation: Lipophilicity of Hypothetical Pyrazole Analogs

Compound IDR1-SubstituentR2-SubstituentLogP (calculated)LogD at pH 7.4
PYR-001-H-Phenyl2.52.5
PYR-002-CH3-Phenyl3.03.0
PYR-003-H-Pyridyl1.81.2
PYR-004-COOH-Phenyl2.2-0.5

Causality Behind Experimental Choices:

The shake-flask method provides a direct measure of partitioning.[12] n-Octanol is the standard organic phase as it is believed to be a good mimic of the lipid bilayer of cell membranes. Determining LogD at physiological pH (7.4) is essential as it reflects the lipophilicity of the compound in the body, where it may exist in both ionized and non-ionized forms.[12][13]

C. Ionization Constant (pKa): Understanding the Charge State

The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized.[14] The ionization state of a drug molecule significantly influences its solubility, permeability, and interaction with its biological target.[15] Pyrazoles are weak bases due to the presence of the nitrogen atoms in the ring.[16] The specific pKa value is highly dependent on the electronic nature of the substituents on the pyrazole ring.

Experimental Protocol: pKa Determination (Potentiometric Titration)

Potentiometric titration is a reliable and straightforward method for determining the pKa of a compound.[17][18]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of the pyrazole compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration Setup: Place the solution in a thermostated vessel equipped with a pH electrode and a burette containing a standardized titrant (e.g., HCl for a basic compound).

  • Titration: Add the titrant in small, precise increments and record the pH of the solution after each addition.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve, which corresponds to the point of half-neutralization.

Data Presentation: pKa Values of Hypothetical Pyrazole Analogs

Compound IDR1-SubstituentR2-SubstituentpKa
PYR-001-H-Phenyl2.5
PYR-002-CH3-Phenyl3.1
PYR-003-H-Pyridyl4.8
PYR-004-COOH-Phenyl2.3 (pyrazole N), 4.5 (acid)

Causality Behind Experimental Choices:

Potentiometric titration directly measures the change in pH upon the addition of an acid or base, providing a direct determination of the pKa.[17][18] This method is robust and can be used for a wide range of compounds.

D. Metabolic Stability: Predicting In Vivo Half-Life

Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver.[19][20] Compounds that are rapidly metabolized will have a short in vivo half-life, potentially limiting their therapeutic efficacy.[19] In vitro metabolic stability assays are essential for predicting a compound's in vivo clearance.[21]

Experimental Protocol: In Vitro Metabolic Stability (Liver Microsomes)

Liver microsomes are subcellular fractions that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of drug metabolism.[22][23]

Step-by-Step Methodology:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (from human or other species), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the pyrazole test compound at a known concentration.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the cofactor, NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Quantification: Analyze the supernatant for the remaining parent pyrazole compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Data Presentation: Metabolic Stability of Hypothetical Pyrazole Analogs

Compound IDR1-SubstituentR2-SubstituentIn Vitro Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
PYR-001-H-Phenyl4515.4
PYR-002-CH3-Phenyl6510.7
PYR-003-H-Pyridyl2527.7
PYR-004-COOH-Phenyl>120<5.8

Causality Behind Experimental Choices:

Liver microsomes are a cost-effective and high-throughput model for assessing Phase I metabolism mediated by CYP enzymes.[22][23] The use of a time course allows for the determination of the rate of metabolism, providing a quantitative measure of metabolic stability.

II. Interplay of Physicochemical Properties and Structure-Activity Relationships (SAR)

The physicochemical properties of pyrazole derivatives are intrinsically linked to their structure.[24][25][26][27] Understanding these structure-activity relationships (SAR) is crucial for optimizing drug candidates. For instance, the introduction of a polar substituent, such as a carboxylic acid or a pyridine ring, can increase aqueous solubility and modulate pKa.[28] Conversely, adding lipophilic groups, like alkyl or aryl moieties, can enhance membrane permeability but may also increase metabolic liability.

Mandatory Visualization: Physicochemical Property Optimization Workflow

G cluster_0 Initial Pyrazole Hit cluster_1 Physicochemical Profiling cluster_2 SAR-Guided Optimization cluster_3 Optimized Candidate Hit Hit Compound (e.g., PYR-001) Sol Solubility Assay Hit->Sol Lip LogD Assay Hit->Lip pKa pKa Determination Hit->pKa MetStab Metabolic Stability Hit->MetStab SAR Analyze Data & Identify Liabilities Sol->SAR Lip->SAR pKa->SAR MetStab->SAR Design Design New Analogs (e.g., PYR-002, 003, 004) SAR->Design Candidate Lead Candidate (Improved Profile) SAR->Candidate Meets Target Profile Design->Hit Iterative Cycle

Caption: Iterative workflow for optimizing physicochemical properties of pyrazole compounds.

Conclusion: A Data-Driven Approach to Pyrazole Drug Discovery

The success of pyrazole-based drug discovery programs hinges on a deep understanding and strategic optimization of the physicochemical properties of novel compounds. This guide has provided a framework for the systematic evaluation of aqueous solubility, lipophilicity, pKa, and metabolic stability. By employing the detailed experimental protocols and embracing a data-driven, iterative approach to design, researchers can significantly enhance the probability of advancing potent and drug-like pyrazole candidates through the development pipeline. The interplay between chemical structure and physicochemical properties is a complex but navigable landscape, and its mastery is essential for the creation of the next generation of pyrazole-based therapeutics.

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  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). ResearchGate.
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An In-depth Technical Guide to the In Silico Modeling of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine Interactions with Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a comprehensive, in-depth walkthrough of the in silico modeling of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, a representative pyrazole-containing compound, with its potential biological target, Cyclooxygenase-2 (COX-2). We will navigate the entire computational workflow, from initial structural setup and molecular docking to advanced molecular dynamics simulations and binding free energy calculations. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible computational investigation.

Introduction: The Significance of Pyrazoles and In Silico Modeling

Pyrazole derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] A significant portion of their therapeutic effects can be attributed to the inhibition of key enzymes in pathological pathways, such as protein kinases and cyclooxygenases (COX).[3][4][5] The specific compound of interest, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, embodies the core pyrazole structure that is ripe for computational analysis to elucidate its potential protein interactions.

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, offering a time- and cost-effective means to screen, identify, and optimize potential drug candidates.[6][7][8] In silico techniques, such as molecular docking and molecular dynamics (MD) simulations, allow us to predict and analyze the interactions between a small molecule (ligand) and its protein target at an atomic level.[3][9] This guide will utilize a case-study approach to provide a granular, step-by-step methodology for such an investigation.

The Chosen Target: Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation and cancer.[4][5] Notably, the selective COX-2 inhibitor Celecoxib features a 1,5-diaryl-substituted pyrazole, highlighting the relevance of this scaffold for targeting COX-2.[10] Therefore, for this guide, we will use human COX-2 as the protein target to model the interactions of our pyrazole compound.

The Computational Workflow: A Self-Validating System

Our in silico investigation is structured as a multi-step process, where the output of each stage informs and validates the next. This ensures a logical and scientifically sound progression from a static binding prediction to a dynamic and energetically refined model of the protein-ligand complex.

G cluster_0 Preparation Phase cluster_1 Initial Binding Prediction cluster_2 Dynamic Refinement & Stability Analysis cluster_3 Energetic Evaluation PDB Protein Structure Acquisition (COX-2) Docking Molecular Docking (AutoDock Vina) PDB->Docking Prepared Receptor Ligand Ligand Structure Preparation Ligand->Docking Prepared Ligand MD_Sim Molecular Dynamics Simulation (GROMACS) Docking->MD_Sim Best Docked Pose MMPBSA Binding Free Energy Calculation (MM/PBSA) MD_Sim->MMPBSA Stable Trajectory Analysis Results Analysis & Interpretation MD_Sim->Analysis Trajectory for Analysis Interpretation Final Interpretation MMPBSA->Interpretation Binding Affinity

Caption: Overall workflow for the in silico analysis.

Part I: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[3] This initial step is crucial for generating a plausible starting structure for more computationally intensive analyses like MD simulations.

Rationale for Tool Selection

We will utilize AutoDock Vina for its balance of speed and accuracy, and UCSF Chimera or PyMOL for visualization and preparation.[11][12][13] AutoDock Vina employs a sophisticated gradient optimization method in its search algorithm, making it highly efficient for virtual screening and initial pose prediction.[14]

Step-by-Step Protocol: Docking with AutoDock Vina

Step 1: Preparation of the Receptor (COX-2)

  • Objective: To prepare the protein structure by removing non-essential molecules and adding necessary atoms for the docking calculation.

  • Procedure:

    • Obtain the structure: Download the crystal structure of human COX-2 complexed with a known inhibitor from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 3LN1 .

    • Clean the structure: Load the PDB file into UCSF Chimera or PyMOL. Remove water molecules, co-solvents, and any co-crystallized ligands. Retain only the protein chains and any essential cofactors (e.g., the heme group in COX-2).

    • Add hydrogens and charges: Use the Dock Prep tool in Chimera or the h_add command in PyMOL to add polar hydrogens. Assign partial charges using a standard force field like AMBER.

    • Output: Save the prepared receptor in the .pdbqt format, which is required by AutoDock Vina.[15] This format includes atomic coordinates, partial charges, and atom types.

Step 2: Preparation of the Ligand

  • Objective: To generate a 3D structure of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine and prepare it for docking.

  • Procedure:

    • Obtain the 2D structure: The structure can be drawn in a chemical sketcher like ChemDraw or obtained from PubChem.

    • Generate 3D coordinates: Convert the 2D structure to a 3D structure using a tool like Avogadro or the online SMILES converter. Perform an initial energy minimization.

    • Prepare for docking: Load the 3D structure into AutoDock Tools or Chimera. Assign Gasteiger charges, merge non-polar hydrogens, and define the rotatable bonds.

    • Output: Save the prepared ligand in the .pdbqt format.

Step 3: Defining the Binding Site and Running the Docking

  • Objective: To define the search space for docking on the receptor and execute the docking calculation.

  • Procedure:

    • Define the grid box: In AutoDock Tools or Chimera, define a grid box that encompasses the known active site of COX-2. The location of the co-crystallized ligand in the original PDB file is an excellent guide for centering the box. A typical size would be 25x25x25 Å.

    • Create a configuration file: Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.

    • Run AutoDock Vina: Execute Vina from the command line: vina --config conf.txt --log log.txt

Step 4: Analysis of Docking Results

  • Objective: To analyze the predicted binding poses and select the most plausible one for further analysis.

  • Procedure:

    • Examine binding energies: The output file (docking_results.pdbqt) will contain multiple binding poses ranked by their predicted binding affinity in kcal/mol. Lower, more negative values indicate stronger predicted binding.[16]

    • Visualize the poses: Load the receptor and the output ligand poses into PyMOL or Chimera.[2][17][18]

    • Analyze interactions: For the top-ranked poses, analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) with the active site residues of COX-2. A plausible binding pose should exhibit chemically sensible interactions with key residues known to be important for COX-2 inhibition (e.g., Arg513, Tyr385, Ser530).

PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-8.5Arg513, Tyr385, Val523
2-8.2Tyr355, Ala527
3-7.9Ser530, Leu352

Part II: Molecular Dynamics (MD) Simulation - Exploring the Dynamic Nature of the Complex

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, allowing us to assess its stability and conformational changes over time in a simulated physiological environment.[3][[“]]

Rationale for Tool and Method Selection

We will use GROMACS , a highly efficient and widely used MD simulation package.[6] The simulation will be performed using the AMBER or CHARMM force field, which are well-parameterized for biological systems.[20][21][22]

MD_Workflow Start Start with Best Docked Pose Topology Generate Topology & Parameters Start->Topology Solvation Solvate in Water Box & Add Ions Topology->Solvation Minimization Energy Minimization Solvation->Minimization NVT NVT Equilibration (Temperature) Minimization->NVT NPT NPT Equilibration (Pressure & Density) NVT->NPT Production Production MD Run NPT->Production End Trajectory for Analysis Production->End

Caption: Step-by-step workflow for MD simulation.

Step-by-Step Protocol: MD Simulation with GROMACS

Step 1: System Preparation and Topology Generation

  • Objective: To create a unified topology for the protein-ligand complex and prepare the ligand parameters.

  • Procedure:

    • Protein Topology: Use the pdb2gmx tool in GROMACS to generate a topology for the COX-2 receptor, selecting a suitable force field (e.g., AMBER99SB-ILDN).

    • Ligand Topology: Generate parameters for the pyrazole ligand. This is a critical step, as standard protein force fields do not contain parameters for drug-like molecules. Use a server like CGenFF for CHARMM or the antechamber module for AMBER to generate the ligand topology and parameter files.

    • Combine Topologies: Merge the protein and ligand topologies into a single system topology file, ensuring correct atom typing and charge assignments.

Step 2: Solvation and Ionization

  • Objective: To create a realistic simulation environment by solvating the complex and neutralizing its charge.

  • Procedure:

    • Define a simulation box: Use gmx editconf to place the complex in a periodic box (e.g., a cubic box with a 1.0 nm distance from the protein surface to the box edge).

    • Solvate the system: Use gmx solvate to fill the box with water molecules (e.g., TIP3P water model).

    • Add ions: Use gmx grompp and gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).

Step 3: Energy Minimization

  • Objective: To relax the system and remove steric clashes or unfavorable geometries before starting the dynamics. This is a crucial step to prevent the simulation from crashing.[10][11][23][24]

  • Procedure:

    • Prepare the input file: Create a minimization parameter file (.mdp) specifying the steepest descent algorithm.

    • Run grompp and mdrun: gmx grompp -f minim.mdp -c solv_ions.gro -p topol.top -o em.tpr gmx mdrun -v -deffnm em

Step 4: System Equilibration

  • Objective: To bring the system to the desired temperature and pressure in a controlled manner. This is typically done in two phases.[25][26][27][28]

  • Procedure:

    • NVT Equilibration (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex, which is held in place with position restraints.

    • NPT Equilibration (Constant Pressure): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This ensures the system reaches the correct density. The position restraints on the protein-ligand complex are typically maintained during this phase.

Step 5: Production MD Simulation

  • Objective: To run the simulation without restraints to collect data on the system's dynamic behavior.

  • Procedure:

    • Prepare the input file: Create a production .mdp file for a simulation of desired length (e.g., 100 ns).

    • Run the simulation: gmx grompp -f md.mdp -c npt.gro -t npt.cpt -p topol.top -o md_0_1.tpr gmx mdrun -v -deffnm md_0_1

Analysis of MD Trajectory
  • Objective: To analyze the trajectory to assess the stability of the complex and understand its dynamic properties.

  • Root Mean Square Deviation (RMSD):

    • Purpose: To measure the conformational stability of the protein and the ligand's binding pose over time. A stable system is indicated by the RMSD plot reaching a plateau.[12][29]

    • GROMACS tool: gmx rms

  • Root Mean Square Fluctuation (RMSF):

    • Purpose: To identify the flexibility of different regions of the protein. High RMSF values in loop regions are common, while high values in the active site upon ligand binding can indicate induced fit or instability.[12][30][31]

    • GROMACS tool: gmx rmsf

  • Hydrogen Bond Analysis:

    • Purpose: To quantify the formation and breaking of hydrogen bonds between the ligand and the protein, which are key to binding affinity and specificity.

    • GROMACS tool: gmx hbond[1][5][16][32][33]

Analysis MetricInterpretation for Drug Design
Stable RMSD Indicates a stable binding pose and a well-equilibrated complex.
Low RMSF in Binding Site Suggests the ligand is held rigidly in place, which is often desirable.
Persistent Hydrogen Bonds Highlights key interactions that can be optimized to improve affinity.

Part III: Binding Free Energy Calculation

To obtain a more quantitative estimate of the binding affinity, we can use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the free energy of binding from a set of snapshots taken from the MD trajectory.[34][35][36]

Rationale and Methodology

MM/PBSA and MM/GBSA offer a good compromise between the accuracy of more rigorous alchemical free energy calculations and the speed of docking scores.[34] The binding free energy is calculated as:

ΔGbinding = Gcomplex - (Greceptor + Gligand)

Each term is calculated as the sum of the molecular mechanics energy in the gas phase, a polar solvation energy (calculated using either the Poisson-Boltzmann or Generalized Born model), and a nonpolar solvation energy.

Step-by-Step Protocol
  • Objective: To calculate the binding free energy of the protein-ligand complex.

  • Procedure:

    • Extract snapshots: From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., every 100 ps).

    • Run MM/PBSA calculation: Use a tool like g_mmpbsa for GROMACS or the MMPBSA.py script in AmberTools. This involves calculating the free energy for the complex, the receptor alone, and the ligand alone for each snapshot and then averaging the results.

    • Analyze the results: The final output will be an estimated binding free energy and its components (van der Waals, electrostatic, polar solvation, and nonpolar solvation energies). This can provide insight into the driving forces of the binding. While the absolute values may not perfectly match experimental data, the relative binding free energies between different ligands often show good correlation.[37][38]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded workflow for the in silico modeling of the interactions between 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine and its putative target, COX-2. By progressing from a static docking prediction to a dynamic simulation and energetic analysis, we can build a detailed and robust model of this molecular interaction.

The results from such a study provide a strong foundation for hypothesis-driven drug design. Key interactions identified can inform the synthesis of new analogues with improved potency and selectivity. The dynamic information from MD simulations can reveal cryptic binding pockets or allosteric sites that could be exploited for novel therapeutic strategies. While in silico methods have their limitations, when applied with rigor and a clear understanding of their underlying principles, they are an invaluable asset in the modern drug discovery pipeline.[4][[“]][[“]][40]

References

Sources

The Enigmatic Identity of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine: A Case Study in Chemical Obscurity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide addresses the discovery and history of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. Contrary to expectations for a compound with a specific chemical name, a thorough investigation reveals a notable absence of dedicated scientific literature, historical discovery narratives, or significant patented applications directly centered on this molecule. The available data, primarily from chemical supplier databases and broad patent filings, suggests that 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine exists as a readily synthesizable, yet largely uninvestigated, chemical entity. This guide, therefore, pivots from a traditional historical account to an analysis of its structural components, potential synthetic routes based on established pyrazole chemistry, and a discussion on the possible, though currently undocumented, therapeutic areas where such a scaffold might be relevant. This serves as a case study in the vast landscape of chemical compounds that, while cataloged, remain scientifically unexplored.

Introduction: The Uncharted Territory of a Catalog Compound

In the realm of drug discovery and chemical biology, the journey of a molecule from its initial synthesis to a potential therapeutic agent is often meticulously documented. This journey encompasses its discovery, optimization, and preclinical and clinical evaluation. However, a vast number of chemical compounds exist in a state of relative obscurity, available for purchase from commercial suppliers but lacking a rich scientific backstory. 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine appears to be one such molecule.

An extensive search of scientific databases, including patent repositories, has yielded no specific information detailing the discovery, key historical milestones, or dedicated research programs associated with 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. Its presence is noted in the catalogs of various chemical suppliers, indicating its availability for research purposes. Furthermore, the pyrazole core is a well-known and versatile scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. This guide will, therefore, deconstruct the molecule's structural features and, based on established chemical principles, propose potential synthetic pathways and explore hypothetical areas of biological relevance.

Deconstruction of the Molecular Scaffold

The structure of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine comprises a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at three positions:

  • N1-position: An ethyl group, which can influence the molecule's lipophilicity and metabolic stability.

  • C5-position: A methyl group, which can impact steric interactions and electronic properties of the ring.

  • C4-position: A methanamine group (-CH2NH2), a primary amine that is a common pharmacophore for interacting with biological targets through hydrogen bonding and ionic interactions.

The specific arrangement of these substituents on the pyrazole ring dictates its three-dimensional shape and chemical properties, which in turn would determine its potential biological activity.

Postulated Synthetic Pathways

While no specific synthesis for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine is documented, its structure allows for the postulation of several viable synthetic routes based on well-established pyrazole chemistry. A plausible and commonly employed method would be a multi-step synthesis starting from a suitable β-dicarbonyl compound.

General Pyrazole Synthesis via Knorr-type Condensation

The Knorr pyrazole synthesis and related methodologies are foundational in the construction of the pyrazole ring. A hypothetical pathway for the target molecule could involve the following key steps:

  • Condensation: Reaction of a β-dicarbonyl equivalent with an ethylhydrazine to form the N-ethylated pyrazole ring.

  • Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring, for example, through a Vilsmeier-Haack reaction.

  • Reductive Amination: Conversion of the formyl group to the final methanamine moiety.

Experimental Protocol: A Hypothetical Synthesis

The following is a generalized, hypothetical protocol for the synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. This protocol is for illustrative purposes only and has not been experimentally validated.

Step 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

  • To a solution of 1-ethyl-5-methyl-1H-pyrazole in a suitable solvent (e.g., anhydrous N,N-dimethylformamide), cool the reaction mixture to 0 °C.

  • Slowly add a formylating agent, such as a pre-formed Vilsmeier reagent (from phosphorus oxychloride and DMF).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with an aqueous workup and extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography to yield the desired aldehyde.

Step 2: Reductive Amination to 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

  • Dissolve the 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in a suitable solvent (e.g., methanol).

  • Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Introduce a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride.

  • Stir the reaction at room temperature until the imine intermediate is fully reduced (monitored by TLC or LC-MS).

  • Perform an aqueous workup, adjusting the pH to isolate the amine product.

  • Extract the product with an organic solvent and purify by column chromatography or crystallization.

G cluster_0 Hypothetical Synthesis Workflow start Starting Materials (e.g., 1-ethyl-5-methyl-1H-pyrazole) formylation Step 1: Formylation (Vilsmeier-Haack Reaction) start->formylation aldehyde Intermediate: 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde formylation->aldehyde reductive_amination Step 2: Reductive Amination aldehyde->reductive_amination product Final Product: 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine reductive_amination->product purification Purification (e.g., Chromatography) product->purification

Caption: Hypothetical workflow for the synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine.

Potential Areas of Biological Investigation

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of the methanamine group in 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine suggests that it could be investigated for its potential to interact with targets where a primary amine is a key binding element.

Table 1: Potential Therapeutic Targets for Pyrazole-Containing Compounds

Therapeutic AreaPotential Molecular TargetsRationale for Pyrazole Scaffold
Oncology Kinase inhibitors (e.g., JAK, ALK, MET)The pyrazole ring can act as a hinge-binding motif.
Inflammation Cyclooxygenase (COX) inhibitorsCelecoxib, a well-known COX-2 inhibitor, features a pyrazole core.
Infectious Diseases Viral or bacterial enzymesThe heterocyclic nature of the pyrazole ring allows for diverse interactions.
Neurology Receptors and ion channels (e.g., GABA-A receptors)Pyrazole derivatives have been explored as modulators of neuronal targets.

Given these precedents, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine could serve as a starting point or a fragment in the design of novel inhibitors for these or other target classes. However, without experimental data, any discussion of its biological activity remains purely speculative.

G cluster_1 Potential Research Trajectory compound 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine (Starting Point) screening High-Throughput Screening (Target Identification) compound->screening hit_id {Hit Identification | (Initial Activity)} screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate {Preclinical Candidate | (In vivo studies)} lead_opt->candidate

Caption: A generalized workflow for investigating the biological activity of a novel chemical entity.

Conclusion and Future Directions

The story of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine is not one of a celebrated discovery but rather an illustration of the vast, unexplored chemical space. While its specific history is unwritten, its structure, based on the versatile pyrazole scaffold, suggests a potential for biological activity that remains to be elucidated. Future research efforts would logically begin with the targeted synthesis and subsequent screening of this compound against a variety of biological targets, particularly those where related pyrazole derivatives have shown promise. The journey from a catalog chemical to a molecule of known significance is a long and arduous one, and for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, that journey has yet to begin.

References

As this technical guide is based on the absence of specific literature for the topic compound and instead relies on general chemical principles, a traditional reference list to specific studies on "1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine" cannot be compiled. The information presented is derived from established knowledge in the field of heterocyclic and medicinal chemistry. For further reading on pyrazole synthesis and its applications, the following general resources are recommended:

  • Comprehensive Organic Chemistry Transformations: A standard reference for synthetic methodologies.
  • Journal of Medicinal Chemistry (American Chemical Society): For examples of pyrazole-containing compounds in drug discovery.
  • Patent databases (e.g., Google Patents, SciFinder)

Spectroscopic Characterization of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a detailed overview of the expected spectroscopic characteristics of the novel pyrazole derivative, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. Pyrazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2] A thorough understanding of the spectroscopic signature of this compound is crucial for its unambiguous identification, purity assessment, and for tracking its fate in various chemical and biological systems.

While a comprehensive experimental dataset for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine is not currently available in the public domain, this guide will leverage established principles of spectroscopy and data from structurally related analogs to provide a robust predictive analysis. This approach allows researchers to anticipate the key spectral features and will serve as a valuable reference for the future acquisition and interpretation of experimental data.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Molecular Structure of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine.

The key structural motifs that will define the spectroscopic data are:

  • The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

  • N-Ethyl Group: An ethyl substituent on one of the pyrazole nitrogens.

  • C-Methyl Group: A methyl substituent on a pyrazole carbon.

  • Aminomethyl Group: A -CH₂NH₂ substituent on the pyrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Experimental Protocol (Predicted)

A standard approach to acquiring NMR spectra for this compound would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters would include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data

The predicted chemical shifts (δ) in ppm relative to TMS are outlined below. These predictions are based on the analysis of similar pyrazole structures.[1][2][3]

ProtonsPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Pyrazole-H7.2 - 7.5s1H-
-CH₂- (ethyl)3.9 - 4.2q2H~7.2
-CH₂- (aminomethyl)3.6 - 3.9s2H-
-CH₃ (ring)2.2 - 2.5s3H-
-NH₂1.5 - 2.5 (broad)s2H-
-CH₃ (ethyl)1.2 - 1.5t3H~7.2

Causality Behind Predictions:

  • The pyrazole proton is expected to be the most downfield signal due to the aromatic nature of the ring.

  • The ethyl group's methylene protons will appear as a quartet due to coupling with the adjacent methyl group.

  • The aminomethyl protons are expected to be a singlet, though they may show broadening.

  • The amine protons will likely be a broad singlet and may exchange with trace water in the solvent, affecting their chemical shift and intensity.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms are as follows:

Carbon AtomPredicted δ (ppm)
C (pyrazole, C=N)148 - 152
C (pyrazole, C-N)138 - 142
C (pyrazole, C-C)118 - 122
C (pyrazole, CH)105 - 110
-CH₂- (ethyl)45 - 50
-CH₂- (aminomethyl)38 - 42
-CH₃ (ring)10 - 15
-CH₃ (ethyl)13 - 17

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Experimental Protocol (Predicted)

A typical procedure for obtaining an IR spectrum would be:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a neat sample.

  • Data Acquisition: The spectrum would be recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H stretch (symmetric & asymmetric)Primary Amine (-NH₂)
2850 - 3000C-H stretch (aliphatic)Ethyl, Methyl, Methylene
~1600C=N stretchPyrazole Ring
~1500 - 1580C=C stretchPyrazole Ring
1350 - 1450C-H bendAliphatic
1000 - 1200C-N stretchAmine, Pyrazole

Expert Insights: The most characteristic feature in the IR spectrum will be the two N-H stretching bands of the primary amine in the 3300-3500 cm⁻¹ region. The exact position and shape of these bands can be influenced by hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (Predicted)

A standard ESI-MS experiment would be conducted as follows:

  • Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, would be introduced into the electrospray ionization (ESI) source.

  • Ionization: A high voltage is applied to create a fine spray of charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into a mass analyzer (e.g., a quadrupole or time-of-flight) to separate them based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data

Based on the molecular formula C₇H₁₃N₃, the following ions are expected:[4][5]

IonCalculated m/z
[M+H]⁺140.1182
[M+Na]⁺162.1001

Trustworthiness of Prediction: The predicted m/z for the protonated molecule ([M+H]⁺) is a highly reliable value for confirming the molecular weight of the compound.

Predicted Fragmentation Pathway

G M [M+H]⁺ m/z = 140 frag1 Loss of NH₃ m/z = 123 M->frag1 - NH₃ frag2 Loss of C₂H₄ m/z = 112 M->frag2 - C₂H₅ + H

Figure 2: A plausible fragmentation pathway for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine.

A likely fragmentation pathway would involve the loss of ammonia (NH₃) from the aminomethyl group, leading to a fragment at m/z 123. Another possible fragmentation is the loss of ethene from the N-ethyl group.

Conclusion

This technical guide provides a predictive but scientifically grounded overview of the key spectroscopic features of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. The provided data tables and interpretations, derived from the analysis of structurally related compounds, offer a solid foundation for researchers working with this molecule. The experimental protocols described are standard methodologies that will ensure the acquisition of high-quality data. As experimental spectra for this compound become available, this guide will serve as a valuable tool for their interpretation and validation.

References

  • Bevan, D. E. et al. Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4. AWS.
  • PubChemLite. (1-ethyl-5-methyl-1h-pyrazol-4-yl)methanamine. PubChemLite.
  • ResearchGate. (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
  • Vulcanchem. 1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine. Vulcanchem.
  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI.
  • PubChemLite. amine. PubChemLite.

  • PrepChem.com. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • SpringerLink. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink.

Sources

An In-depth Technical Guide to the Exploration of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its prevalence in marketed drugs—from the anti-inflammatory celecoxib to the anti-obesity agent rimonabant—underscores its privileged status as a pharmacophore. The unique electronic properties and synthetic tractability of the pyrazole ring allow for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, yet versatile, pyrazole scaffold: 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. Our objective is to provide a comprehensive framework for the systematic exploration of its analogs, from rational design and synthesis to robust biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold for the discovery of novel therapeutic agents.

Strategic Foundations for Analog Design

The exploration of analogs of a core molecule is a systematic process aimed at understanding the structure-activity relationship (SAR). The primary goal is to identify modifications that enhance potency, selectivity, and drug-like properties. For the 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine core, we can delineate several key regions for modification:

  • N1-Ethyl Group: This position influences lipophilicity and potential interactions with hydrophobic pockets in target proteins. Analogs can be synthesized by varying the alkyl chain length, introducing branching, or incorporating cyclic structures.

  • C5-Methyl Group: This group can be altered to probe steric tolerance in the binding site. Replacement with larger alkyl groups or functionalized moieties can be explored.

  • C4-Methanamine Side Chain: This is a critical region for establishing key interactions, such as hydrogen bonds or salt bridges. Modifications can include N-alkylation, N-acylation, or its replacement with bioisosteres.

  • Pyrazole Core: The pyrazole ring itself can be considered for bioisosteric replacement with other five-membered heterocycles like thiazole, triazole, or imidazole to modulate physicochemical properties and explore alternative binding modes.

The following diagram illustrates the primary points of diversification on the core scaffold.

cluster_0 Core Scaffold: 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine cluster_1 Points of Diversification Scaffold Scaffold N1 N1-Ethyl Group (Lipophilicity, Sterics) N1:e->Scaffold:w C5 C5-Methyl Group (Steric Bulk) C5:s->Scaffold:n C4 C4-Methanamine (H-bonding, Polarity) C4:w->Scaffold:e Core Pyrazole Core (Bioisosteric Replacement) Core:n->Scaffold:s

Caption: Key diversification points on the core scaffold.

Synthetic Strategies and Methodologies

A robust and flexible synthetic platform is essential for generating a diverse library of analogs. The proposed synthetic approach is modular, allowing for late-stage diversification.

Synthesis of the Core Intermediate: 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

The key intermediate for accessing the C4-methanamine series is the corresponding aldehyde. This can be efficiently prepared via a Vilsmeier-Haack formylation of the appropriately substituted pyrazole.

Experimental Protocol:

  • Preparation of 1-ethyl-5-methyl-1H-pyrazole:

    • To a solution of ethylhydrazine oxalate (1.0 eq) in ethanol, add sodium ethoxide (2.0 eq) and stir for 30 minutes at room temperature.

    • Add 2,4-pentanedione (1.0 eq) dropwise and reflux the mixture for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield 1-ethyl-5-methyl-1H-pyrazole.

  • Vilsmeier-Haack Formylation:

    • Cool a flask containing phosphorus oxychloride (POCl₃, 3.0 eq) to 0 °C.

    • Add N,N-dimethylformamide (DMF, 3.0 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 1-ethyl-5-methyl-1H-pyrazole (1.0 eq) in DMF dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours.

    • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde.

Synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine and its N-Substituted Analogs via Reductive Amination

Reductive amination is a highly versatile method for converting the intermediate aldehyde into the desired primary and secondary amines.

Experimental Protocol:

  • Synthesis of the Primary Amine (Core Molecule):

    • Dissolve 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol.

    • Add ammonium acetate (10 eq) and stir at room temperature for 1 hour.

    • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise and stir the reaction at room temperature overnight.

    • Quench the reaction by adding 1 M HCl until the pH is ~2.

    • Stir for 30 minutes, then basify with 6 M NaOH to pH ~12.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the title compound.

  • Synthesis of N-Alkyl Analogs:

    • Dissolve 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in 1,2-dichloroethane.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) and stir at room temperature for 12-24 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the layers and extract the aqueous phase with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield the N-substituted analog.

The following workflow diagram summarizes the synthetic strategy.

cluster_synthesis Synthetic Workflow A Ethylhydrazine + 2,4-Pentanedione B 1-Ethyl-5-methyl-1H-pyrazole A->B Cyclocondensation C 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (Key Intermediate) B->C Vilsmeier-Haack Formylation D 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine (Core Molecule) C->D Reductive Amination (NH4OAc, NaBH3CN) E N-Substituted Analogs C->E Reductive Amination (R1R2NH, NaBH(OAc)3)

Caption: Synthetic workflow for the core molecule and its analogs.

Physicochemical and Structural Characterization

Unambiguous characterization of each synthesized analog is critical for establishing SAR. A standardized suite of analytical techniques should be employed.

Purity Assessment
  • Technique: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometer (LC-MS).

  • Methodology:

    • Dissolve a small sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject onto a C18 reverse-phase column.

    • Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Monitor the eluent by UV absorbance (e.g., at 214 nm and 254 nm) and mass spectrometry.

  • Self-Validation: The purity of the compound should be ≥95% as determined by the peak area at two different wavelengths. The observed mass in the MS should correspond to the calculated molecular weight of the target compound.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. Key signals to identify include the pyrazole ring protons, the N-ethyl and C5-methyl groups, and the aminomethyl protons.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • Protocol:

      • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

      • Acquire spectra on a 400 MHz or higher spectrometer.

      • Process the data to assign chemical shifts (δ), coupling constants (J), and integrations.

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To confirm the elemental composition of the synthesized compound.

    • Methodology:

      • Analyze a dilute solution of the sample using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

      • The measured mass should be within 5 ppm of the calculated exact mass.

Table 1: Representative Characterization Data for the Core Molecule

Analysis Technique Expected Results
Purity HPLC-UV (254 nm) >95%
Identity LC-MS (ESI+) [M+H]⁺ = 140.1182 (observed)
Elemental Composition HRMS (ESI+) Calculated for C₇H₁₄N₃⁺: 140.1182, Found: 140.1180
Structure ¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.4 (s, 1H, pyrazole-H), ~4.1 (q, 2H, N-CH₂), ~3.8 (s, 2H, C-CH₂-N), ~2.3 (s, 3H, C-CH₃), ~1.4 (t, 3H, N-CH₂CH₃)

| Structure | ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~148, ~138, ~115 (pyrazole carbons), ~45 (N-CH₂), ~40 (C-CH₂-N), ~15 (N-CH₂CH₃), ~10 (C-CH₃) |

Biological Evaluation: A Tiered Screening Approach

A hierarchical screening cascade ensures that resources are focused on the most promising compounds. The choice of assays will depend on the therapeutic area of interest. Given the broad activities of pyrazole derivatives, a primary screen for cytotoxicity followed by target-specific or phenotypic assays is a logical approach.

cluster_screening Biological Screening Cascade A Tier 1: Primary Screening (Compound Library) B In Vitro Cytotoxicity Assay (e.g., MTT on HEK293 cells) A->B C Tier 2: Target-Based/Phenotypic Assays B->C Non-toxic compounds D GPCR Functional Assay (e.g., cAMP accumulation) C->D E Enzyme Inhibition Assay (e.g., COX-2 inhibition) C->E F Tier 3: In Vivo Efficacy Models D->F Active compounds E->F Active compounds G Inflammation Model (Carrageenan-induced paw edema) F->G H Pain Model (Writhing test) F->H I Lead Candidates G->I H->I

Caption: A tiered approach for biological screening.

Tier 1: In Vitro Cytotoxicity Assay

Before assessing for specific biological activities, it is crucial to evaluate the general cytotoxicity of the analogs to flag non-specific toxic compounds.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a human cell line (e.g., HEK293 for general toxicity) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compounds to the cells and incubate for 48-72 hours. Include wells for "vehicle control" (DMSO) and "maximum cytotoxicity" (e.g., treated with a detergent like Triton X-100).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each compound.

Tier 2: Target-Based and Phenotypic Assays

Compounds that are non-toxic in the primary screen can then be advanced to assays relevant to the desired therapeutic effect.

Protocol: G Protein-Coupled Receptor (GPCR) Functional Assay (cAMP Measurement)

Many pyrazole derivatives interact with GPCRs. This assay measures the modulation of cyclic AMP (cAMP), a key second messenger for Gs- and Gi-coupled receptors.

  • Cell Line: Use a cell line engineered to express the target GPCR (e.g., CHO or HEK293 cells).

  • Assay Preparation: Seed the cells in a 96-well plate. On the day of the assay, replace the medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

  • Compound Addition: Add test compounds at various concentrations. For agonist testing, proceed to the next step. For antagonist testing, pre-incubate with the test compounds before adding a known agonist.

  • Cell Lysis and Detection: After incubation, lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the response as a function of compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Protocol: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating the acute anti-inflammatory effects of novel compounds.

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a predetermined dose. A vehicle control group and a positive control group (e.g., indomethacin) must be included.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each compound-treated group compared to the vehicle control group.

Table 2: Hypothetical Screening Data for a Set of Analogs

Compound ID N1-Substituent C4-Substituent Cytotoxicity IC₅₀ (µM) GPCR Antagonism IC₅₀ (µM) Paw Edema Inhibition (%) @ 10 mg/kg
Core -CH₂CH₃ -CH₂NH₂ > 100 15.2 15
Analog-1 -CH₂CH₃ -CH₂NH(CH₃) > 100 8.5 25
Analog-2 -CH₂CH₂CH₃ -CH₂NH₂ > 100 12.1 20
Analog-3 -CH₂CH₃ -CH₂NH(Cyclopropyl) > 100 1.2 55

| Analog-4 | -CH₂CH₃ | -CH₂N(CH₃)₂ | 85 | 25.6 | 10 |

This data, though hypothetical, illustrates how SAR can be developed. For instance, Analog-3 shows that a small, rigid N-substituent on the aminomethyl group significantly improves potency in the GPCR assay and in vivo efficacy.

Conclusion and Future Directions

This guide provides a structured and technically grounded framework for the exploration of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine analogs. By employing a modular synthetic strategy and a tiered biological screening approach, researchers can efficiently navigate the chemical space around this versatile scaffold. The causality-driven explanations for experimental choices and the inclusion of self-validating protocols are designed to ensure the generation of high-quality, reproducible data. The insights gained from such a systematic study can pave the way for the identification of lead compounds with significant therapeutic potential, contributing to the rich legacy of pyrazole-based medicines.

References

  • Zhang, Y., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

  • Schrage, R., et al. (2022). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Cell Biology. [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]

  • Zhang, Y., et al. (2022). Recent progress in assays for GPCR drug discovery. PubMed. [Link]

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  • Tzortzaki, S., et al. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]

  • Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF. ResearchGate. [Link]

  • Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. PubMed. [Link]

  • Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2021). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Al-Salahi, R., et al. (2024). Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2. PubMed Central. [Link]

  • Lazzari, P., et al. (2008). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Mamedov, V. A., et al. (2010). Synthesis and Properties of Ethyl 1-Aryl-5-methyl- 4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. Russian Journal of Organic Chemistry. [Link]

  • ResearchGate. (2014). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

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Methodological & Application

Application Note & Synthesis Protocol: Preparation of 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. Pyrazole derivatives are a cornerstone of many therapeutic agents, and the introduction of an aminomethyl group at the 4-position offers a versatile handle for further functionalization.[1][2][3][4] This protocol details a robust two-step synthetic route commencing from the commercially available 1-ethyl-5-methyl-1H-pyrazole. The methodology involves an initial Vilsmeier-Haack formylation to yield the key aldehyde intermediate, followed by a highly efficient reductive amination to furnish the target primary amine. This guide is intended for researchers, chemists, and drug development professionals, providing not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices.

Introduction and Strategic Overview

The pyrazole scaffold is a privileged structure in pharmacology, present in numerous FDA-approved drugs such as Celecoxib and Rimonabant.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal core for designing enzyme inhibitors and receptor ligands.[5][6] Specifically, aminomethyl-substituted pyrazoles serve as critical intermediates for constructing more complex molecules, enabling the exploration of novel chemical space in drug discovery programs.[7][8]

The synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine is strategically designed as a two-step process to ensure high yields and purity.

Synthetic Scheme:

  • Step 1: Vilsmeier-Haack Formylation. The pyrazole ring is an electron-rich heterocycle, making it amenable to electrophilic substitution. The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl (-CHO) group onto such rings, using a Vilsmeier reagent generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[9][10][11] This reaction reliably produces the key intermediate, 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde.

  • Step 2: Reductive Amination. The resulting aldehyde is converted to the target primary amine via reductive amination. This process involves the formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by in-situ reduction. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent due to its mild nature and excellent chemoselectivity for imines over aldehydes, which minimizes side reactions and simplifies purification.[12]

G A 1-Ethyl-5-methyl-1H-pyrazole reagent1 Vilsmeier-Haack Formylation (POCl₃, DMF) A->reagent1 B 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde reagent2 Reductive Amination (NH₄OAc, NaBH(OAc)₃) B->reagent2 C 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine reagent1->B reagent2->C

Figure 1: Overall two-step synthetic workflow.

Experimental Protocols

Part 1: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (Intermediate)

Principle: The Vilsmeier-Haack reaction proceeds via the formation of the electrophilic Vilsmeier reagent (chloro(dimethylamino)methyleniminium salt) from POCl₃ and DMF. This electrophile then attacks the electron-rich 4-position of the pyrazole ring, followed by hydrolysis during the work-up to yield the aldehyde.[9][13]

Materials and Reagents:

Reagent M.W. Amount Moles Equiv.
1-Ethyl-5-methyl-1H-pyrazole 110.16 g/mol 5.00 g 45.4 mmol 1.0
Phosphoryl Chloride (POCl₃) 153.33 g/mol 10.4 g (6.3 mL) 67.8 mmol 1.5
N,N-Dimethylformamide (DMF) 73.09 g/mol 20 mL - Solvent
Dichloromethane (DCM) 84.93 g/mol 50 mL - Solvent
Saturated NaHCO₃ (aq) - ~100 mL - Quench
Brine - 50 mL - Wash

| Anhydrous MgSO₄ | - | As needed | - | Drying |

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (20 mL) and cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (6.3 mL, 67.8 mmol) dropwise to the cooled DMF via the dropping funnel over 20 minutes. Maintain the temperature below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve 1-ethyl-5-methyl-1H-pyrazole (5.00 g, 45.4 mmol) in dichloromethane (50 mL) and add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40-45 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Work-up and Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully pour the mixture into a beaker containing crushed ice (~150 g).

  • Neutralization: Cautiously neutralize the acidic solution by the slow addition of solid sodium bicarbonate or dropwise addition of saturated sodium bicarbonate solution until the pH is ~7-8. Stir for 1 hour until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of 10% to 40% ethyl acetate in hexanes) to afford 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde as a pale yellow oil.

    • Expected Yield: 75-85%.

    • CAS Number: 933778-29-1[14]

Part 2: Synthesis of 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine (Target Product)

Principle: This transformation is a direct reductive amination. The aldehyde first reacts with ammonium acetate to form an intermediate imine (or its equivalent). Sodium triacetoxyborohydride (NaBH(OAc)₃) then selectively reduces the C=N bond to the desired amine. This one-pot procedure is highly efficient for generating primary amines.[12][15]

Materials and Reagents:

Reagent M.W. Amount Moles Equiv.
1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde 138.17 g/mol 4.00 g 28.9 mmol 1.0
Ammonium Acetate (NH₄OAc) 77.08 g/mol 22.3 g 289 mmol 10.0
Sodium Triacetoxyborohydride (NaBH(OAc)₃) 211.94 g/mol 9.18 g 43.3 mmol 1.5
Methanol (MeOH) 32.04 g/mol 100 mL - Solvent
1 M Sodium Hydroxide (NaOH) - ~50 mL - Work-up
Dichloromethane (DCM) - 150 mL - Extraction

| Anhydrous Na₂SO₄ | - | As needed | - | Drying |

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (4.00 g, 28.9 mmol) and ammonium acetate (22.3 g, 289 mmol) in methanol (100 mL). Stir the mixture at room temperature for 30 minutes.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (9.18 g, 43.3 mmol) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up and Quenching: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Basification and Extraction: Add water (50 mL) to the residue, then basify the aqueous solution to pH > 10 by the slow addition of 1 M NaOH solution. Extract the product into dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude amine can often be of sufficient purity. If necessary, further purification can be achieved by Kugelrohr distillation or by conversion to its hydrochloride salt. To do so, dissolve the crude amine in diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete. Filter the solid and wash with cold ether to obtain the pure hydrochloride salt. The free base can be regenerated by treatment with a base.

G cluster_0 Reaction Vessel (Methanol) cluster_1 Work-up A Aldehyde + NH₄OAc B Imine Intermediate (in equilibrium) A->B Formation C Add NaBH(OAc)₃ B->C Reduction D Target Amine C->D E Concentrate D->E F Basify (NaOH) E->F G Extract (DCM) F->G H Dry & Concentrate G->H

Figure 2: Workflow for the reductive amination step.

Scientific Integrity and Experimental Rationale

  • Choice of Formylation Method: The Vilsmeier-Haack reaction is superior to other methods like Friedel-Crafts acylation for this substrate because it operates under milder conditions and is highly regioselective for the 4-position of N-substituted pyrazoles, avoiding common side reactions.[16]

  • Rationale for Reductive Amination Reagents:

    • Ammonia Source: Ammonium acetate is used as a convenient, solid source of ammonia. It also acts as a mild acid catalyst to promote imine formation. A large excess is used to drive the equilibrium towards the imine.

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Unlike the more powerful sodium borohydride (NaBH₄), it is much slower to reduce aldehydes, allowing the imine to form before significant reduction of the starting material occurs. It is also less sensitive to the mildly acidic conditions generated by ammonium acetate, unlike sodium cyanoborohydride (NaBH₃CN), which requires careful pH control and is highly toxic.[12]

  • Self-Validating Protocol: The integrity of the synthesis is maintained through in-process controls.

    • TLC Monitoring: At each stage, TLC is used to track the consumption of the starting material and the appearance of the product, confirming reaction progression.

    • Intermediate Characterization: Purification and characterization (e.g., ¹H NMR, ¹³C NMR, MS) of the aldehyde intermediate ensure that the substrate for the second step is of high purity and correct identity, which is critical for the success of the final step.

    • Final Product Analysis: Full characterization of the final amine confirms its structure and purity, validating the entire synthetic sequence.

Conclusion

This application note provides a reliable and well-rationalized two-step protocol for the synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. The described Vilsmeier-Haack formylation and subsequent reductive amination are robust reactions that can be readily implemented in a standard organic chemistry laboratory. This procedure yields the target compound in good yield and high purity, making it a valuable resource for researchers engaged in the synthesis of novel pyrazole-based compounds for pharmaceutical and agrochemical applications.[14][17]

References

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. (2021). INEOS OPEN. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). National Institutes of Health (NIH). Retrieved from [Link]

  • Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ARKIVOC. Retrieved from [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. Retrieved from [Link]

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. (2017). Organic Chemistry Portal. Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved from [Link]

  • Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). (n.d.). ResearchGate. Retrieved from [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (2008). Asian Journal of Chemistry. Retrieved from [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). National Institutes of Health (NIH). Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed. Retrieved from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. (n.d.). ResearchGate. Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2020). ACS Publications. Retrieved from [Link]

  • 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. (n.d.). J&K Scientific. Retrieved from [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols: Purification of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the purification of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, a key building block in contemporary drug discovery, utilizing column chromatography. We provide an in-depth analysis of two primary chromatographic strategies—Normal-Phase and Reverse-Phase—offering step-by-step protocols for each. This document is designed for researchers, scientists, and drug development professionals, providing not only procedural instructions but also the underlying scientific rationale for methodological choices, troubleshooting guidance, and expert insights to ensure successful purification outcomes.

Introduction: The Significance of Purification

Substituted pyrazoles are a class of heterocyclic compounds that form the structural core of numerous pharmacologically active agents. 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, with its primary amine functionality, is a versatile synthon in the development of novel therapeutics. The purity of this intermediate is paramount, as even minute impurities can lead to undesirable side reactions, impact downstream reaction yields, and introduce contaminants into the final active pharmaceutical ingredient (API).

Column chromatography remains the gold standard for the purification of such small molecules in both academic and industrial settings. Its efficacy lies in the differential partitioning of components of a mixture between a stationary phase and a mobile phase.[1] The choice of these phases is critical and is dictated by the physicochemical properties of the target molecule and its associated impurities. This guide will explore the strategic selection of chromatographic conditions to effectively isolate 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine from a crude reaction mixture.

Physicochemical Properties of the Target Compound

A foundational understanding of the target molecule's properties is essential for developing a robust purification strategy.

  • Structure: 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

  • Key Features:

    • A substituted pyrazole ring.

    • A primary amine group (-CH₂NH₂), which imparts basicity and polarity.

    • An ethyl and a methyl substituent on the pyrazole ring, contributing to its lipophilicity.

  • Expected Chromatographic Behavior: The presence of the primary amine is a dominant factor. Primary amines are known to interact strongly with the acidic silanol groups on the surface of standard silica gel, which can lead to significant peak tailing and poor separation in normal-phase chromatography.[2][3] Therefore, strategies to mitigate this interaction are crucial.

Overall Purification Workflow

The purification process can be systematically broken down into several key stages, from initial analysis to the final isolation of the pure compound.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Finalization TLC TLC Analysis of Crude Mixture Method_Selection Method Selection (NP vs. RP) TLC->Method_Selection Informs decision Sample_Prep Sample Preparation Method_Selection->Sample_Prep Column_Packing Column Packing & Equilibration Method_Selection->Column_Packing Loading Sample Loading Sample_Prep->Loading Column_Packing->Loading Elution Elution & Fraction Collection Loading->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Characterization Purity & Identity Confirmation Solvent_Removal->Characterization

Caption: General workflow for the column chromatography purification process.

Materials and Equipment

Chemicals & Solvents:

  • Crude 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

  • Silica Gel (for Normal-Phase), 230-400 mesh

  • C18-functionalized Silica Gel (for Reverse-Phase)

  • Amine-functionalized Silica Gel (optional, for Normal-Phase)[2]

  • Hexanes (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (DCM, ACS grade or higher)

  • Methanol (MeOH, ACS grade or higher)

  • Acetonitrile (ACN, HPLC grade)

  • Deionized Water (HPLC grade)

  • Triethylamine (TEA)

  • Ammonium Hydroxide (NH₄OH)

  • Trifluoroacetic Acid (TFA, optional for RP-HPLC)

  • TLC plates (Silica gel 60 F₂₅₄)

Equipment:

  • Glass chromatography columns of appropriate size

  • Fraction collector (optional) or test tubes/flasks

  • Rotary evaporator

  • TLC developing chambers

  • UV lamp (254 nm)

  • pH meter

Purification Strategy 1: Modified Normal-Phase Chromatography

Normal-phase chromatography, which utilizes a polar stationary phase (like silica gel) and a non-polar mobile phase, is a common first approach for many organic compounds.[1][4] However, for basic amines, the acidic nature of silica gel can be problematic.

Expertise & Experience: The key to success with normal-phase purification of amines is to neutralize the acidic silanol groups on the silica surface. This is typically achieved by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[2][5] This competitive base will interact with the silanol groups, preventing the target amine from strongly adsorbing and thus reducing peak tailing.[2]

Protocol 5.1: Normal-Phase Purification
  • TLC Method Development:

    • Prepare several eluent systems with varying polarities (e.g., 95:5, 90:10, 80:20 DCM:MeOH).

    • To each eluent system, add 0.5-1% triethylamine (TEA) or ammonium hydroxide.

    • Spot the crude material on a TLC plate and develop it in the prepared solvent systems.

    • The ideal solvent system will provide a retention factor (Rf) of 0.2-0.3 for the target compound and good separation from impurities.[6]

  • Column Preparation:

    • Select a column with a diameter appropriate for the amount of crude material (a general rule is a 20:1 to 40:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% DCM with 1% TEA).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand to the top to protect the silica bed.[7]

    • Equilibrate the column by running 2-3 column volumes of the mobile phase through it until the baseline is stable.[8]

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the mobile phase or DCM.

    • Alternatively, for compounds with poor solubility, perform a "dry loading": dissolve the compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7] This powder is then carefully added to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase determined from the TLC analysis.

    • If a gradient elution is necessary, gradually increase the polarity by slowly adding more of the polar solvent (e.g., MeOH).

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine.

Purification Strategy 2: Reverse-Phase Chromatography

Reverse-phase chromatography employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[9] This technique is particularly well-suited for polar compounds that may have poor retention in normal-phase systems.[10][11][12]

Expertise & Experience: For basic compounds like our target amine, controlling the pH of the mobile phase is critical in reverse-phase chromatography.[2]

  • At low pH (e.g., using 0.1% formic acid or TFA): The amine will be protonated (-CH₂NH₃⁺), increasing its polarity and typically leading to earlier elution.

  • At high pH (e.g., using 0.1% ammonium hydroxide or TEA): The amine will be in its neutral, free-base form (-CH₂NH₂), making it more hydrophobic and increasing its retention on the non-polar stationary phase.[2] This often provides better separation for amines.

Protocol 6.1: Reverse-Phase Purification
  • Method Development (Analytical RP-HPLC):

    • If available, use an analytical RP-HPLC system to quickly screen different mobile phase conditions.

    • A typical starting point is a gradient of water and acetonitrile (or methanol), both containing 0.1% of a modifier (e.g., TEA for high pH or TFA for low pH).

    • A common gradient is 5% to 95% organic solvent over 10-20 minutes.

    • The goal is to find conditions that provide good peak shape and resolution between the target compound and impurities.

  • Column Preparation (Preparative Scale):

    • Select a C18-packed preparative column appropriate for the scale of purification.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TEA) for at least 5-7 column volumes.[8]

  • Sample Preparation and Loading:

    • Dissolve the crude sample in a solvent that is as weak (as polar) as or weaker than the initial mobile phase to prevent peak distortion.[13] A mixture of water/acetonitrile or using DMSO is common.

    • Inject the sample onto the column.

  • Elution and Fraction Collection:

    • Run the gradient determined during method development.

    • Collect fractions, monitoring the elution profile with a UV detector.

  • Fraction Analysis and Work-up:

    • Analyze fractions by analytical RP-HPLC or TLC.

    • Pool the pure fractions.

    • If a volatile basic modifier like TEA was used, it can often be removed during solvent evaporation. If a non-volatile buffer was used, an additional liquid-liquid extraction step may be necessary.

    • Remove the organic solvent via rotary evaporation. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent (e.g., DCM) after adjusting the pH to be basic, to isolate the final product.

Data Presentation and Troubleshooting

Table 1: Comparison of Purification Strategies

ParameterNormal-Phase (with TEA)Reverse-Phase (High pH)
Stationary Phase Silica GelC18-Silica
Mobile Phase DCM/MeOH + 1% TEAWater/Acetonitrile + 0.1% TEA
Elution Order Least polar elutes firstMost polar elutes first
Advantages High loading capacity, cost-effectiveExcellent for polar compounds, predictable
Disadvantages Potential for peak tailing, silica acidityLower loading capacity, higher cost

Table 2: Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Peak Tailing (NP) Strong interaction with acidic silanols.[3]Increase the concentration of the basic modifier (TEA or NH₄OH) in the mobile phase. Consider using an amine-functionalized silica column.[2][14]
Compound Won't Elute (NP) Compound is too polar for the chosen eluent.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol).
Poor Separation Inappropriate solvent system or stationary phase.Re-optimize the mobile phase using TLC or analytical HPLC. Try the alternative chromatographic mode (NP vs. RP).
Compound Crashing on Column Poor solubility in the mobile phase.Load the sample using the dry-loading technique.[7] Ensure the sample solvent is compatible with the mobile phase.
Irreproducible Retention Times Incomplete column equilibration or column degradation.Ensure the column is fully equilibrated before each run (at least 5-7 column volumes).[8] Operate within the recommended pH range for the column.[3]

Conclusion

The successful purification of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine is readily achievable through careful selection and optimization of column chromatography conditions. For this basic amine, a modified normal-phase approach using a basic additive like triethylamine is often a practical and cost-effective first choice. Should this prove insufficient, reverse-phase chromatography at an elevated pH provides a powerful and highly effective alternative. By understanding the fundamental principles of chromatography and the specific chemical nature of the target molecule, researchers can consistently obtain this valuable building block in high purity, paving the way for successful downstream applications in drug discovery and development.

References

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Applications.
  • SiliCycle. (n.d.). Amine Sorbent for the Separation of Polar Compounds.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.).
  • BenchChem. (n.d.). Overcoming challenges in the synthesis of pyrazolyl-asparagine derivatives.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Reddit. (2022, September 24). Chromotography with free amines?
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Wikipedia. (n.d.). Aqueous normal-phase chromatography.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Phenomenex. (n.d.). Normal Phase HPLC Columns.
  • Biotage. (2023, January 19). What is the Chemistry Behind Normal-Phase Flash Chromatography?

Sources

Application Note: Structural Elucidation of Pyrazole Derivatives using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the core of a vast array of compounds with significant applications in medicinal chemistry, agrochemicals, and materials science.[1] The precise structural characterization of pyrazole derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the unambiguous structural elucidation of these molecules in solution.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and data interpretation of ¹H and ¹³C NMR for the analysis of pyrazole derivatives.

Fundamental Principles of NMR for Pyrazole Analysis

A deep understanding of the pyrazole ring's electronic environment is crucial for interpreting its NMR spectra. The numbering convention for the pyrazole ring is standardized as shown below.

Caption: Pyrazole ring with IUPAC numbering.

¹H NMR Spectroscopy

The proton NMR spectrum of a pyrazole derivative provides a wealth of information regarding its substitution pattern.

  • Chemical Shifts (δ): The protons directly attached to the pyrazole ring typically resonate in the aromatic region of the spectrum.

    • H3 and H5: These protons are adjacent to a nitrogen atom and are deshielded. In unsubstituted pyrazole, they appear as a doublet at approximately 7.6 ppm.[2]

    • H4: This proton is situated between two carbon atoms and is more shielded, appearing as a triplet at around 6.3 ppm.[2]

    • N-H Proton: The proton on the nitrogen (N1-H) is often broad due to quadrupolar relaxation and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature, typically appearing between 10-14 ppm. In many cases, it may be too broad to be observed or may be exchanged with deuterium from the solvent.

  • Substituent Effects: Electron-withdrawing groups (e.g., nitro groups) will deshield adjacent protons, shifting them downfield (to higher ppm values).[3] Conversely, electron-donating groups (e.g., alkyl groups) will shield them, causing an upfield shift (to lower ppm values).

  • Coupling Constants (J): Spin-spin coupling between adjacent protons provides definitive evidence of their connectivity. The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the magnetic field strength.[4]

    • ³J(H3,H4) and ³J(H4,H5): The coupling between vicinal protons (three bonds apart) is typically in the range of 1.5 - 3.0 Hz.

    • ⁴J(H3,H5): A smaller long-range coupling (four bonds apart) of approximately 0.5 - 1.0 Hz may sometimes be observed.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H data, providing a map of the carbon skeleton.

  • Chemical Shifts (δ):

    • C3 and C5: These carbons, bonded to nitrogen, are significantly deshielded and typically resonate in the range of 130-150 ppm.[5][6]

    • C4: The C4 carbon is more shielded, appearing at approximately 105 ppm in unsubstituted pyrazole.[7]

  • Tautomerism: A critical feature of N-unsubstituted pyrazoles is their existence as a mixture of tautomers in solution.[8][9] This rapid proton exchange between N1 and N2 can lead to time-averaged signals in the NMR spectrum. For instance, in a symmetrically 3,5-disubstituted pyrazole, the C3 and C5 signals may appear as a single, sometimes broadened, peak.[8] The choice of solvent can significantly influence the position of this equilibrium.[10][11] Nonpolar solvents may favor self-associated dimers, while polar, hydrogen-bond-accepting solvents like DMSO can favor monomers.[12][13] Low-temperature NMR experiments can sometimes "freeze out" the exchange, allowing for the observation of individual tautomers.[13]

Protocols for NMR Analysis

Adherence to standardized protocols is essential for acquiring high-quality, reproducible NMR data.

Protocol 1: Sample Preparation

The goal is to prepare a homogeneous solution free of particulate matter and paramagnetic impurities.[14]

SamplePrepWorkflow Start Start: Obtain Pure Pyrazole Derivative Weigh 1. Weigh 5-25 mg of solid sample or use 1-2 drops of liquid. Start->Weigh Solvent 2. Select appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add ~0.6-0.7 mL. Weigh->Solvent Dissolve 3. Dissolve sample completely. Use vortexing or sonication if needed. Solvent->Dissolve Filter 4. Filter solution through a pipette with a Kimwipe/cotton plug into a clean 5 mm NMR tube. Dissolve->Filter Cap 5. Cap the NMR tube securely. Filter->Cap Clean 6. Clean the outside of the tube with isopropanol. Cap->Clean End Ready for NMR Acquisition Clean->End

Caption: Workflow for preparing a pyrazole NMR sample.

Causality Behind Choices:

  • Sample Amount: 5-25 mg is typically sufficient for ¹H NMR.[15] ¹³C NMR is inherently less sensitive and may require a more concentrated sample or longer acquisition time.

  • Deuterated Solvent: The deuterium (²H) nucleus provides a lock signal for the spectrometer to maintain field stability. Common choices include Chloroform-d (CDCl₃) for nonpolar compounds and DMSO-d₆ for more polar compounds.[16] The solvent choice can affect chemical shifts and tautomeric equilibria.[16][17]

  • Filtering: Removing dust and undissolved particles is critical for achieving good magnetic field homogeneity (shimming), which results in sharp, well-resolved peaks.[18][19]

Protocol 2: ¹H NMR Data Acquisition (400 MHz Spectrometer)

This protocol is designed for routine structural confirmation.

  • Insert Sample: Place the prepared NMR tube into the spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Set Acquisition Parameters:

    • Pulse Program: Standard single-pulse (e.g., 'zg' on Bruker systems).

    • Pulse Angle: 30-45 degrees. A 90° pulse gives maximum signal for a single scan but requires a longer relaxation delay.[20] A smaller flip angle allows for a shorter delay between scans, improving signal averaging efficiency over time.[21][22]

    • Spectral Width (SW): ~16 ppm (e.g., -2 to 14 ppm) to cover the full range of expected proton signals.

    • Acquisition Time (AQ): 2-4 seconds. This duration influences the digital resolution of the spectrum.[23][24]

    • Relaxation Delay (D1): 1-2 seconds. This is the time allowed for nuclear spins to return to equilibrium before the next pulse.

    • Number of Scans (NS): 8 to 16 scans. Signal-to-noise ratio improves with the square root of the number of scans.

  • Acquire Data: Start the acquisition.

  • Process Data: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to an internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.

Protocol 3: ¹³C NMR Data Acquisition (100 MHz)

This protocol utilizes proton decoupling to simplify the spectrum and enhance sensitivity.

  • Tune Probe: Ensure the probe is tuned to the ¹³C frequency for the specific sample.[25]

  • Set Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse (e.g., 'zgpg30' on Bruker systems).

    • Pulse Angle: 30 degrees. This is an "Ernst angle" pulse which provides a good compromise between signal intensity and relaxation time for efficient signal averaging, especially for carbons with long T1 relaxation times like quaternary carbons.[26]

    • Spectral Width (SW): ~220 ppm (e.g., -10 to 210 ppm) to cover the typical range for organic molecules.

    • Acquisition Time (AQ): 1.0-2.0 seconds.[26]

    • Relaxation Delay (D1): 2.0 seconds.[26]

    • Number of Scans (NS): 128 to 1024 or more, depending on sample concentration.

  • Acquire and Process: Acquire the data and process similarly to the ¹H spectrum.

Data Interpretation and Case Studies

A systematic approach is key to interpreting NMR spectra.

InterpretationWorkflow Start Start: Obtain Processed ¹H & ¹³C Spectra H_Spec Analyze ¹H Spectrum: 1. Identify solvent/TMS peaks. 2. Integrate all signals. 3. Analyze chemical shifts (δ). 4. Analyze multiplicities (s, d, t, q, m). 5. Measure coupling constants (J). Start->H_Spec C_Spec Analyze ¹³C Spectrum: 1. Count the number of unique carbons. 2. Analyze chemical shifts (δ). Start->C_Spec Assemble Assemble Fragments: Use ¹H-¹H couplings (J-values) to connect proton-bearing fragments. H_Spec->Assemble DEPT_Check Run DEPT-135/90? (Optional but Recommended) C_Spec->DEPT_Check DEPT_Analysis DEPT-135: CH/CH₃ (+), CH₂ (-) DEPT-90: CH only DEPT_Check->DEPT_Analysis Yes DEPT_Check->Assemble No DEPT_Analysis->Assemble Propose Propose Structure: Combine all data to build the complete molecular structure. Assemble->Propose Verify Verify Structure: Does the proposed structure match all ¹H, ¹³C, and DEPT data? Propose->Verify End Structure Elucidated Verify->End

Caption: A logical workflow for pyrazole structure elucidation from NMR data.

Case Study 1: Unsubstituted Pyrazole

The parent pyrazole molecule provides a baseline for understanding the core ring system.

¹H NMR Data (in DMSO-d₆)
Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N1-H~12.9broad s-
H3, H5~7.6d~2.2
H4~6.3t~2.2
¹³C NMR Data (in DMSO-d₆)
Assignment Chemical Shift (δ, ppm)
C3, C5~134.8
C4~105.1
  • ¹H Analysis: The two protons at positions 3 and 5 are chemically equivalent due to rapid tautomeric exchange, resulting in a single doublet. The H4 proton appears as a triplet because it is coupled to both H3 and H5 with a similar J-value.

  • ¹³C Analysis: Similarly, the C3 and C5 carbons are equivalent on the NMR timescale, giving a single signal. The C4 signal is distinctly upfield.

Case Study 2: 3-Methyl-1H-pyrazole

Introducing a methyl group breaks the molecule's symmetry and alters the spectral pattern.

¹H NMR Data (in CDCl₃)
Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N1-H~11.5broad s-
H5~7.4d~2.3
H4~6.1d~2.3
C3-CH₃~2.3s-
¹³C NMR Data (in CDCl₃)
Assignment Chemical Shift (δ, ppm)
C3~148.1
C5~134.5
C4~105.9
CH₃~13.5
  • ¹H Analysis: With the C3 position substituted, only H4 and H5 remain on the ring. They couple to each other, resulting in two distinct doublets. The methyl group appears as a singlet.

  • ¹³C Analysis: The tautomeric equilibrium still exists, but the two major forms are 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole. The observed spectrum is a weighted average. The substituted C3 carbon is now downfield compared to the unsubstituted C5. The methyl carbon signal appears in the typical aliphatic region.

Advanced NMR Techniques

For complex derivatives, one-dimensional spectra may not be sufficient for complete assignment. In such cases, 2D NMR experiments are invaluable.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of 1D experiments that helps determine the multiplicity of each carbon atom (C, CH, CH₂, or CH₃).[27][28][29] A DEPT-135 experiment is most common, showing CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (C) are absent.[30][31]

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are spin-coupled. Off-diagonal cross-peaks connect protons that are typically two or three bonds apart, confirming the H-C-C-H fragments identified from J-couplings.[32]

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This 2D experiment correlates protons with their directly attached carbons (one-bond ¹JCH coupling).[33][34] It is extremely powerful for unambiguously assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). It is crucial for identifying connectivity across quaternary carbons and heteroatoms, allowing for the assembly of the complete molecular framework.[35][36]

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural analysis of pyrazole derivatives. A thorough understanding of the characteristic chemical shifts, coupling constants, and the influence of tautomerism, combined with systematic data acquisition and interpretation protocols, enables researchers to elucidate molecular structures with high confidence. For complex molecules, the application of advanced 2D NMR techniques provides a comprehensive and definitive characterization, which is a critical step in the development of new pharmaceuticals and advanced materials.

References

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  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
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  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.). ResearchGate. Retrieved from [Link]

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  • Optimized Default 13C Parameters. (2020, May 4). University of Wisconsin-Madison Chemistry Department NMR Facility. Retrieved from [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

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  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... (n.d.). ResearchGate. Retrieved from [Link]

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  • Basic Practical NMR Concepts. (n.d.). Michigan State University Chemistry Department. Retrieved from [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020, August 23). ResearchGate. Retrieved from [Link]

  • Step-by-step procedure for NMR data acquisition. (n.d.). Retrieved from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). National Institutes of Health (NIH). Retrieved from [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.). Retrieved from [Link]

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  • 2D NMR Experiments - HETCOR. (2019, October 15). Nanalysis. Retrieved from [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (n.d.). PubMed. Retrieved from [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (n.d.). Walsh Medical Media. Retrieved from [Link]

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Application Notes & Protocols: Evaluating 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine in Anticancer Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Pyrazole Scaffolds in Oncology

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] In oncology, pyrazole derivatives have garnered significant attention, leading to the development of several FDA-approved drugs that target key pathways in cancer progression.[3] These compounds are known to exhibit diverse mechanisms of action, including the inhibition of protein kinases, tubulin polymerization, and interactions with DNA, making them a fertile ground for the discovery of novel anticancer agents.[1][4] This document provides a comprehensive guide for researchers on the preclinical evaluation of a novel pyrazole derivative, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, in a suite of anticancer assays.

While the specific anticancer profile of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine is yet to be fully elucidated, its structural motifs—an N-ethyl group, a C5-methyl group, and a C4-methanamine substituent—suggest potential interactions with various cancer-associated targets. Structure-activity relationship (SAR) studies of similar pyrazole derivatives have shown that substitutions at these positions can significantly influence their anticancer efficacy and selectivity.[4][5][6] Therefore, a systematic investigation of this compound's effects on cancer cell viability, apoptosis, and cell cycle progression is warranted.

Hypothesized Mechanism of Action

Based on the broader class of pyrazole-containing anticancer agents, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine may exert its effects through one or more of the following pathways:

  • Kinase Inhibition: Many pyrazole derivatives are potent inhibitors of various kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][2] The methanamine group at the C4 position could potentially interact with the ATP-binding pocket of these kinases.

  • Tubulin Polymerization Inhibition: Certain pyrazole compounds have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][7]

  • Induction of Apoptosis: The cytotoxic effects of many pyrazole derivatives are mediated through the induction of programmed cell death, or apoptosis.[3]

The following protocols are designed to investigate these potential mechanisms and to establish a comprehensive preclinical profile of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine.

Hypothesized_MoA cluster_0 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine cluster_1 Potential Cellular Targets cluster_2 Cellular Outcomes Compound Test Compound Kinases Protein Kinases (EGFR, VEGFR, CDK) Compound->Kinases Inhibition Tubulin Tubulin Compound->Tubulin Inhibition DNA DNA Compound->DNA Interaction ReducedProliferation Reduced Proliferation Kinases->ReducedProliferation CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Apoptosis Apoptosis DNA->Apoptosis CellCycleArrest->Apoptosis ReducedProliferation->Apoptosis

Caption: Hypothesized Mechanisms of Action for the Test Compound.

Part 1: In Vitro Anticancer Evaluation

A tiered approach to in vitro testing is recommended, starting with broad cytotoxicity screening, followed by more detailed mechanistic assays.

Cell Viability and Cytotoxicity Assays

The initial step is to determine the compound's effect on the viability and proliferation of a panel of cancer cell lines. The choice of cell lines should ideally represent different cancer types. Based on the reported activities of other pyrazole derivatives, the following cell lines are suggested for initial screening:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)

  • A549: Human lung carcinoma

  • HeLa: Human cervical adenocarcinoma

  • HCT-116: Human colon carcinoma

  • HepG2: Human hepatocellular carcinoma

1.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine in DMSO. Create a serial dilution of the compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value.

1.1.2 Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that quantifies total cellular protein content, providing another measure of cell viability.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with deionized water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (half-maximal growth inhibition) value.

AssayPrincipleEndpoint
MTT Mitochondrial dehydrogenase activityColorimetric (Absorbance at 570 nm)
SRB Total cellular protein contentColorimetric (Absorbance at 510 nm)
Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by the compound, apoptosis and cell cycle progression should be investigated.

1.2.1 Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

1.2.2 Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

In_Vitro_Workflow Start Start: Cancer Cell Lines (MCF-7, A549, HeLa, etc.) Viability Cell Viability Assays (MTT, SRB) Start->Viability IC50 Determine IC50/GI50 Viability->IC50 Mechanistic Mechanistic Assays IC50->Mechanistic Apoptosis Apoptosis Assay (Annexin V/PI) Mechanistic->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanistic->CellCycle End End: In Vitro Profile Apoptosis->End CellCycle->End In_Vivo_Workflow Start Start: Prepare Cancer Cell Suspension Inject Subcutaneous Injection into Immunocompromised Mice Start->Inject MonitorTumor Monitor Tumor Growth Inject->MonitorTumor Randomize Randomize Mice into Treatment & Control Groups MonitorTumor->Randomize Administer Administer Compound and Vehicle Randomize->Administer MonitorEfficacy Monitor Tumor Volume and Body Weight Administer->MonitorEfficacy Endpoint Endpoint Analysis: Tumor Weight, Histology MonitorEfficacy->Endpoint

Caption: Workflow for In Vivo Xenograft Study.

Conclusion

The protocols outlined in this document provide a robust framework for the initial preclinical evaluation of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine as a potential anticancer agent. The data generated from these assays will be crucial in determining the compound's cytotoxic and cytostatic effects, elucidating its mechanism of action, and assessing its in vivo efficacy. A thorough and systematic approach, as detailed herein, is essential for advancing promising new chemical entities toward clinical development.

References

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  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2024). Current Medicinal Chemistry. [Link]

  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2024). PubMed. [Link]

  • Structure–activity relationship (SAR) of quinolinylpyrazoles as anticancer agents. (2023). ResearchGate. [Link]

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Application Notes and Protocols for Evaluating the Effect of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine on Cell Viability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Derivatives

Pyrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Their therapeutic potential often stems from their ability to modulate key cellular processes such as cell cycle progression and apoptosis, frequently through the inhibition of specific protein kinases.[2] The compound 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, a member of this versatile class, warrants thorough investigation to elucidate its biological effects. A fundamental aspect of this investigation is the assessment of its impact on cell viability, which serves as a primary indicator of its potential cytotoxic or cytostatic properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for evaluating the effects of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine and other novel pyrazole derivatives on cell viability. The protocols detailed herein are designed to ensure scientific rigor and reproducibility, enabling the accurate determination of a compound's potency and efficacy.

Core Principles of Cell Viability Assays

Cell viability assays are essential tools in drug discovery and toxicology. They measure the overall health of a cell population and can indicate whether a compound induces cell death or inhibits proliferation. The choice of assay depends on the specific research question and the anticipated mechanism of action of the compound. Here, we focus on metabolic assays, which are based on the enzymatic activity of viable cells, and dye exclusion methods, which assess cell membrane integrity.

Metabolic Assays: These assays rely on the principle that viable, metabolically active cells can reduce a substrate into a colored or fluorescent product. The amount of product formed is directly proportional to the number of viable cells. The MTT assay is a widely used colorimetric assay of this type.[2]

Membrane Integrity Assays: These assays use dyes that are excluded by the intact cell membrane of viable cells. In contrast, dead or dying cells with compromised membranes take up the dye and become colored. The trypan blue exclusion assay is a classic example of this method.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[2]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.[2]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2] Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate attach Allow Cells to Attach (24h) seed_cells->attach prep_compound Prepare Serial Dilutions of Compound add_compound Add Compound to Wells attach->add_compound prep_compound->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Solution (3-4h) incubate_treatment->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Potential mechanism of action for pyrazole derivatives.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, the following controls should be included in every assay:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control accounts for any effects of the solvent on cell viability.

  • Untreated Control: Cells cultured in medium alone, representing 100% cell viability.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin) to confirm that the assay is performing as expected.

By incorporating these controls, the experimental system becomes self-validating, providing confidence in the observed effects of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine.

Conclusion

The protocols and principles outlined in these application notes provide a robust framework for the initial assessment of the biological activity of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine and other pyrazole derivatives. A systematic approach, beginning with broad cell viability screening and progressing to more detailed mechanistic studies, is crucial for identifying and characterizing novel therapeutic agents. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery process.

References

  • Naik, N., & Kumar, H. (2014). A brief review on pyrazole derivatives showing various biological activities. International Journal of Pharmaceutical and Chemical Sciences, 3(2), 438-445.
  • Ali, M. A., Ismail, R., Choon, T. S., & Wei, A. C. (2016). Synthesis, characterization and biological evaluation of pyrazole derivatives as antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 8(1), 566-574.
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Pyrazole and its derivatives: biological activities and applications. Royal Society of Chemistry, 7(43), 27366-27384.
  • Goyal, A., & Jain, S. (2014). A comprehensive review on pyrazole derivatives and their biological activities. International Journal of Pharmaceutical Sciences and Research, 5(3), 743.
  • PubChem. (n.d.). 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]

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Application Note: A Hierarchical Screening Strategy for Identifying and Characterizing Anti-Inflammatory Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for Anti-inflammatory screening methods for pyrazole compounds.

Introduction: The Therapeutic Promise of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] However, it is in the realm of inflammation that pyrazoles have made a landmark impact, most notably with the development of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[2][3] Inflammation is a fundamental biological response, but its dysregulation underlies a host of chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4]

The anti-inflammatory efficacy of pyrazole compounds often stems from their ability to modulate key enzymatic pathways and signaling cascades. The primary mechanisms include the inhibition of prostaglandin biosynthesis via COX enzymes, suppression of leukotriene production by targeting 5-lipoxygenase (5-LOX), and downregulation of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) through modulation of critical signaling pathways like Nuclear Factor-kappa B (NF-κB).[3][5][6]

This guide provides a comprehensive, multi-tiered screening cascade designed for the systematic evaluation of novel pyrazole derivatives. It progresses logically from high-throughput, target-based in vitro assays to more complex cell-based systems and culminates in whole-organism in vivo models to confirm efficacy. Each protocol is presented with the underlying scientific rationale to empower researchers to not only execute the methods but also to interpret the results with confidence.

In Vitro Screening Cascade: From Target to Cellular Response

An effective screening strategy begins with focused, high-throughput assays to identify initial hits, followed by more complex cellular models to validate their mechanism of action and assess potential cytotoxicity.

Tier 1: Primary Target-Based Enzyme Inhibition Assays

The initial step focuses on direct enzymatic inhibition, which is the most common mechanism for established anti-inflammatory pyrazoles. These cell-free assays are rapid, cost-effective, and provide quantitative measures of potency (IC₅₀).

Scientific Rationale: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[5] Two isoforms exist: COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, while COX-2 is induced at sites of inflammation.[5] Selective inhibition of COX-2 over COX-1 is a primary goal to achieve anti-inflammatory effects while minimizing gastrointestinal side effects associated with traditional NSAIDs.[2][3] The ratio of IC₅₀ values (COX-1/COX-2) provides a Selectivity Index (SI), a critical parameter for lead optimization.[2]

Protocol: Colorimetric COX Inhibition Assay

This protocol is adapted from standard commercially available COX inhibitor screening kits.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer to the desired concentration.

    • Prepare a solution of Arachidonic Acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Assay Procedure:

    • Add 150 µL of assay buffer to all wells of a 96-well plate.

    • Add 10 µL of a solvent control (e.g., DMSO) to control wells.

    • Add 10 µL of reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) and test pyrazole compounds at various concentrations (serial dilutions) to respective wells.

    • Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

    • Mix gently and incubate at 25°C for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid/TMPD solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately read the absorbance at 590 nm every minute for 5 minutes using a plate reader.

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each compound concentration relative to the solvent control.

    • Plot percent inhibition versus log concentration and use non-linear regression to calculate the IC₅₀ value.

    • Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Table 1: Sample Data for COX Inhibition Assay

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Celecoxib (Ref.)2.160.0827.0
Pyrazole A14.31.509.5
Pyrazole B>1000.12>833
Pyrazole C56.71.1549.3

Data is illustrative. Strong candidates typically exhibit high SI values, indicating COX-2 selectivity.[2]

Tier 2: Cell-Based Mechanistic Assays

Compounds showing promising activity in enzyme assays are advanced to cell-based models. These assays confirm activity in a physiological context, provide insights into broader anti-inflammatory mechanisms, and crucially, assess cytotoxicity. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is the gold standard for this purpose.[2][7]

Scientific Rationale: LPS, a component of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4) on macrophages.[8][9] This triggers a signaling cascade, primarily through the NF-κB pathway, leading to the transcription and release of numerous pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines like TNF-α and IL-6.[6][8][9]

LPS_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates p_IkBa p50/p65-p-IκBα IKK->p_IkBa Phosphorylates IkBa p50/p65-IκBα (Inactive) IkBa->p_IkBa Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination NFkB p50/p65 (Active) Proteasome->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Induces Transcription

Caption: LPS-induced canonical NF-κB signaling pathway in macrophages.

Rationale: It is essential to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the pyrazole compounds for 24 hours. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. Compounds showing >80% viability at tested concentrations are considered non-toxic and suitable for further assays.

This protocol assesses the ability of compounds to suppress the production of key inflammatory molecules.

  • Cell Seeding and Adhesion: Seed RAW 264.7 cells in a 24-well plate at 2.5 x 10⁵ cells/well and incubate overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of pyrazole compounds or a reference drug (e.g., Dexamethasone) for 1 hour.[6]

  • Inflammatory Challenge: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control.[6] Incubate for 20-24 hours.[6]

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatant for analysis.

  • Analysis:

    • Nitric Oxide (NO): Measure nitrite (a stable product of NO) in the supernatant using the Griess Reagent System. Mix equal volumes of supernatant and Griess reagent, incubate for 10 minutes, and measure absorbance at 540 nm.

    • TNF-α, IL-6, and PGE₂: Quantify the concentration of these mediators in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2][6]

  • Data Interpretation: Calculate the percentage inhibition of each mediator compared to the LPS-only treated group.

Table 2: Sample Data for Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

Compound (at 10 µM)NO Inhibition (%)TNF-α Inhibition (%)[2]IL-6 Inhibition (%)[2]PGE₂ Inhibition (%)[2]
Dexamethasone (Ref.)92858895
Pyrazole B78707581
Pyrazole C65626870

Data is illustrative. Potent compounds will show significant, dose-dependent inhibition of these key inflammatory markers.

In Vivo Efficacy Models: From Cellular Activity to Whole-Organism Response

Promising candidates from in vitro screens must be evaluated in living organisms to assess their bioavailability, safety, and true therapeutic potential.

Model 1: Carrageenan-Induced Paw Edema (Acute Inflammation)

Scientific Rationale: This is a classical and highly reproducible model for evaluating the efficacy of acute anti-inflammatory agents.[10][11] Subplantar injection of carrageenan, a polysaccharide, induces a biphasic inflammatory response.[10] The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by the overproduction of prostaglandins, involving COX-2 upregulation, and infiltration of neutrophils.[10] This model is excellent for screening compounds that interfere with these mediators.[12][13]

Carrageenan_Workflow Start Acclimatize Rats/Mice (n=6 per group) MeasureV0 Measure Initial Paw Volume (V₀) using Plethysmometer Start->MeasureV0 Administer Administer Compound Orally (p.o.) (Vehicle, Test Compound, Ref. Drug) MeasureV0->Administer Wait Wait 1 Hour Administer->Wait Inject Inject 0.1 mL 1% Carrageenan into Subplantar Region Wait->Inject MeasureVT Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours Inject->MeasureVT Analyze Calculate % Inhibition of Edema MeasureVT->Analyze End End of Experiment Analyze->End

Sources

Application Notes and Protocols for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Motif in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its remarkable versatility and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug discovery.[1] This is evidenced by its presence in a wide array of approved pharmaceuticals with diverse therapeutic applications, including anti-inflammatory agents like celecoxib, anticancer drugs such as ibrutinib and ruxolitinib, and treatments for erectile dysfunction like sildenafil.[1][4][5][6][7] The pyrazole ring system's unique electronic and structural characteristics allow for multifaceted interactions with biological targets, making it a fertile ground for the development of novel therapeutics.[8]

This document provides detailed application notes and protocols for the investigation of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine , a specific pyrazole derivative with significant potential in drug discovery. While direct literature on this exact molecule is emerging, its structural features suggest promising avenues for exploration based on the well-established pharmacology of related pyrazole-containing compounds.[9][10] These notes are intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound.

Structural Features and Rationale for Investigation

The structure of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine combines several key features that make it an attractive candidate for drug discovery:

  • 1,4,5-Trisubstituted Pyrazole Core: The specific substitution pattern on the pyrazole ring can significantly influence its physicochemical properties and biological activity.

  • Ethyl Group at N1: This lipophilic group can enhance membrane permeability and modulate binding to target proteins.

  • Methyl Group at C5: This small alkyl group can contribute to steric interactions within a binding pocket.

  • Methanamine Group at C4: The primary amine provides a crucial point for hydrogen bonding and can be a key pharmacophoric element for interacting with various biological targets. It also serves as a synthetic handle for further derivatization.

Based on these features and the known activities of similar pyrazole derivatives, potential therapeutic applications for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine and its analogs could include:

  • Kinase Inhibition: Many pyrazole-containing compounds are potent kinase inhibitors, a class of drugs widely used in oncology.[11]

  • Anti-inflammatory Activity: The pyrazole scaffold is present in COX-2 inhibitors, suggesting potential for development as anti-inflammatory agents.[5]

  • Antimicrobial Agents: Pyrazole derivatives have shown promising activity against various bacterial and fungal strains.[6][12]

  • Central Nervous System (CNS) Disorders: The structural motifs are similar to compounds targeting neurodegenerative diseases.[9]

Synthesis Protocol

The synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine can be achieved through a straightforward and efficient two-step process starting from the corresponding pyrazole-4-carbaldehyde. The Vilsmeier-Haack reaction is a well-established method for the formylation of pyrazoles to produce the key aldehyde intermediate.[13][14][15] This is followed by reductive amination to introduce the methanamine group.[16][17]

Step 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring like pyrazole.

Materials:

  • 1-ethyl-5-methyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve anhydrous DMF (3 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF solution while maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-ethyl-5-methyl-1H-pyrazole (1 equivalent) in anhydrous DCM to the Vilsmeier reagent dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40°C) for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to 0°C and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde.

Step 2: Reductive Amination to Yield 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

Reductive amination is a versatile method for converting aldehydes and ketones into amines.[17] This protocol uses sodium borohydride as the reducing agent.

Materials:

  • 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

  • Ammonium acetate or ammonia in methanol

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol in a round-bottom flask.

  • Add ammonium acetate (10 equivalents) or a solution of ammonia in methanol (7N, 5 equivalents) to the aldehyde solution.

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. Further purification can be performed by column chromatography if necessary.

Synthesis_Workflow Start 1-ethyl-5-methyl-1H-pyrazole Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Start->Vilsmeier Formylation Aldehyde 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde Vilsmeier->Aldehyde ReductiveAmination Reductive Amination (NH4OAc, NaBH4) Aldehyde->ReductiveAmination Amination FinalProduct 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine ReductiveAmination->FinalProduct

Caption: Workflow for biological evaluation.

Conclusion and Future Directions

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine represents a promising starting point for drug discovery campaigns. Its synthesis is accessible, and its structural features are amenable to the exploration of multiple therapeutic areas. The protocols provided herein offer a robust framework for initiating the biological evaluation of this compound and its future analogs. Further studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, followed by comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess the drug-like properties of lead candidates.

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Sources

Application Note: High-Throughput Screening of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine Derivatives for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable metabolic stability and synthetic tractability have led to a multitude of derivatives with a broad spectrum of pharmacological activities.[1][3] This has translated into significant clinical success, with numerous pyrazole-containing drugs approved for treating a range of diseases, from various cancers to inflammatory disorders.[4][5] Drugs such as Ruxolitinib (a JAK1/JAK2 inhibitor) and Crizotinib (an ALK/ROS1 inhibitor) underscore the power of the pyrazole core in designing potent and selective protein kinase inhibitors.[1][5]

This application note provides a comprehensive guide to the high-throughput screening (HTS) of a focused library of derivatives based on the 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine core structure. We will outline a robust workflow, from initial assay development to hit validation, aimed at identifying novel inhibitors of a hypothetical protein kinase, "Kinase-X," a putative target in an inflammatory disease pathway.

The Strategic Imperative: Why Screen This Pyrazole Series against Kinase-X?

The rationale for this screening campaign is twofold. First, the pyrazole scaffold is a well-validated component of numerous kinase inhibitors, suggesting a high probability of identifying active compounds within our library.[5] Second, the 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine core offers unique substitution patterns that can be systematically explored to establish clear structure-activity relationships (SAR). By screening a diverse set of derivatives, we aim to identify initial "hits" that can be rapidly optimized into potent and selective "leads" for further drug development.

Assay Development and Miniaturization: The Foundation of a Successful HTS Campaign

The success of any HTS campaign hinges on a robust, reliable, and cost-effective assay.[6] For this screen, we will develop a fluorescence-based biochemical assay to measure the enzymatic activity of Kinase-X. Fluorescence assays are a popular choice for HTS due to their high sensitivity, wide dynamic range, and amenability to automation.[7][8][9]

Principle of the Kinase-X Fluorescence Assay

The assay will employ a peptide substrate that is a known target for Kinase-X. Upon phosphorylation by the enzyme, a specific antibody that recognizes the phosphorylated peptide will bind. This antibody is conjugated to a fluorophore, and its binding to the phosphorylated substrate will be detected. Inhibitors of Kinase-X will prevent the phosphorylation of the substrate, leading to a decrease in the fluorescence signal.

Experimental Protocols

Protocol 1: Kinase-X HTS Assay
  • Compound Plating:

    • Using an automated liquid handler, add 50 nL of each test compound (10 mM in DMSO) to the appropriate wells of a 384-well, low-volume, black, flat-bottom plate.

    • For control wells, add 50 nL of DMSO (negative control, 100% activity) or a known Kinase-X inhibitor (positive control, 0% activity).

  • Enzyme and Substrate Addition:

    • Prepare a master mix of Kinase-X enzyme and peptide substrate in assay buffer.

    • Dispense 5 µL of the enzyme/substrate mix into each well of the assay plate.

  • Initiation of Reaction:

    • Prepare a solution of ATP in assay buffer.

    • Add 5 µL of the ATP solution to each well to start the kinase reaction. The final concentration of the test compounds will be 10 µM.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of the detection solution containing the fluorescently labeled antibody to each well.

    • Incubate for an additional 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the fluorescence intensity on a compatible plate reader (e.g., Excitation/Emission wavelengths of 485/520 nm).

Assay Validation: Ensuring Data Integrity

Before initiating the full-scale screen, a "dry run" using only control compounds is performed to validate the assay's performance.[10] The key metric for this is the Z'-factor, which assesses the statistical separation between the positive and negative controls.

Z'-Factor Calculation:

Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|

Where:

  • SDpos = Standard deviation of the positive control

  • SDneg = Standard deviation of the negative control

  • Meanpos = Mean of the positive control

  • Meanneg = Mean of the negative control

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[10]

ParameterValueInterpretation
Z'-Factor0.78Excellent separation between controls
Signal-to-Background15Robust signal window
CV (%) of Controls< 5%High precision and reproducibility

Table 1: Assay Validation Metrics for the Kinase-X HTS.

High-Throughput Screening Workflow

The HTS process is a highly automated and integrated workflow designed for speed and efficiency.[11][12]

HTS_Workflow cluster_0 Screening Phase cluster_1 Data Analysis cluster_2 Hit Validation Library Plating Library Plating Assay Execution Assay Execution Library Plating->Assay Execution Data Acquisition Data Acquisition Assay Execution->Data Acquisition Normalization Normalization Data Acquisition->Normalization Hit Selection Hit Selection Normalization->Hit Selection Hit Confirmation Hit Confirmation Hit Selection->Hit Confirmation Dose-Response Dose-Response Hit Confirmation->Dose-Response Secondary Assays Secondary Assays Dose-Response->Secondary Assays Lead Optimization Lead Optimization Secondary Assays->Lead Optimization

Caption: A streamlined workflow for HTS of pyrazole derivatives.

Data Analysis and Hit Identification

Following the primary screen, the raw data is normalized to account for plate-to-plate variability. The percent inhibition for each compound is calculated relative to the intra-plate controls:

% Inhibition = 100 * (1 - (Signalcompound - Meanpos) / (Meanneg - Meanpos))

A "hit" is defined as a compound that exhibits a percent inhibition greater than a predetermined threshold, typically three standard deviations from the mean of the negative controls.[10]

Hit Confirmation and Validation: From "Actives" to Validated Hits

It is crucial to distinguish true hits from false positives.[13][14] The initial "actives" from the primary screen undergo a rigorous validation process.[15]

Protocol 2: Hit Confirmation and Dose-Response Analysis
  • Cherry-Picking: "Active" compounds are selected from the master library plates.

  • Re-testing: The selected compounds are re-tested in the primary assay to confirm their activity.

  • Dose-Response Curves: Confirmed hits are then tested in a serial dilution format (e.g., 10-point, 3-fold dilutions) to determine their potency (IC50).

  • Data Analysis: The dose-response data is fitted to a sigmoidal curve to calculate the IC50 value for each confirmed hit.

Compound IDPrimary Screen (% Inhibition)Confirmed IC50 (µM)
PZD-00185.21.2
PZD-00278.93.5
PZD-00392.50.8
PZD-00465.115.7

Table 2: Representative Data for Confirmed Hits.

Secondary and Orthogonal Assays

To further validate the hits and elucidate their mechanism of action, secondary and orthogonal assays are essential.[6] These assays help to rule out non-specific inhibition or interference with the assay technology.

  • Orthogonal Biochemical Assay: A different assay format, such as a luminescence-based assay that measures ATP consumption, can be used to confirm that the hits are indeed inhibiting Kinase-X.

  • Cell-Based Assays: The activity of the confirmed hits should be evaluated in a cellular context to assess their membrane permeability and activity on the target in a more physiologically relevant environment.[16] For instance, a cell-based assay could measure the phosphorylation of a downstream substrate of Kinase-X.

Signaling_Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Kinase-X Kinase-X Receptor->Kinase-X Substrate Substrate Kinase-X->Substrate Phosphorylation Cellular Response Cellular Response Substrate->Cellular Response PZD-003 PZD-003 PZD-003->Kinase-X Inhibition

Caption: Inhibition of the Kinase-X signaling pathway by a hit compound.

Preliminary Structure-Activity Relationship (SAR) Analysis

Even at this early stage, a preliminary SAR analysis of the hit compounds can provide valuable insights for future lead optimization.[10] By comparing the structures of active and inactive derivatives, we can begin to identify the key chemical features required for potent inhibition of Kinase-X.

For example, if compounds with a halogen at a specific position on the pyrazole ring consistently show higher potency, this would suggest that this position is a critical "hotspot" for interaction with the target enzyme.

Conclusion and Future Directions

This application note has outlined a comprehensive and robust strategy for the high-throughput screening of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine derivatives to identify novel Kinase-X inhibitors. By following the detailed protocols for assay development, HTS, data analysis, and hit validation, researchers can efficiently and effectively identify promising starting points for drug discovery programs. The validated hits from this campaign will serve as the foundation for a subsequent hit-to-lead optimization phase, with the ultimate goal of developing a new therapeutic agent for inflammatory diseases.

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Application Notes and Protocols for Covalent Inhibitor Studies with Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Pyrazole-Based Covalent Inhibitors in Drug Discovery

The paradigm of drug design has seen a resurgence of interest in covalent inhibitors, molecules that form a permanent bond with their target protein. This class of therapeutics offers distinct advantages, including prolonged duration of action, high potency, and the ability to target shallow binding pockets that are often intractable for non-covalent binders.[1][2] Within this landscape, pyrazole-containing compounds have emerged as a particularly promising scaffold.[3][4] Their inherent metabolic stability, synthetic tractability, and capacity to be functionalized with electrophilic "warheads" make them ideal candidates for the development of targeted covalent inhibitors.[3][5]

This guide provides a comprehensive, in-depth protocol for the study of pyrazole-based covalent inhibitors, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each experimental choice, ensuring a robust and self-validating workflow. We will traverse the entire discovery cascade, from initial inhibitor design and biochemical characterization to rigorous cellular target engagement and selectivity profiling.

Part 1: Pre-Experimental Considerations: Laying the Foundation for Success

A successful covalent inhibitor program hinges on meticulous planning and preparation. The unique characteristics of pyrazole scaffolds and the irreversible nature of the target interaction necessitate careful consideration of the following aspects.

Design and Synthesis of Pyrazole-Based Covalent Inhibitors

The design of a pyrazole-based covalent inhibitor is a multi-faceted process that balances non-covalent binding affinity with controlled chemical reactivity.

  • Scaffold Selection and Optimization: The pyrazole core serves as the foundational structure for orienting the inhibitor within the target's binding site. Ligand-based approaches, such as pharmacophore and QSAR modeling of known pyrazole inhibitors, can inform the design of novel derivatives with enhanced potency and selectivity.[6] The substitution pattern on the pyrazole ring is critical for establishing key non-covalent interactions that position the electrophilic warhead for reaction with a target nucleophile.[4]

  • Warhead Selection and Placement: The choice of the electrophilic trap, or "warhead," is paramount. It must be sufficiently reactive to form a covalent bond with the target residue (often a cysteine, but also lysine, serine, or tyrosine) under physiological conditions, yet stable enough to avoid off-target reactions.[7][8] For pyrazole scaffolds, common warheads include acrylamides, vinyl sulfonamides, and other Michael acceptors. The position of the warhead on the pyrazole ring is dictated by the three-dimensional structure of the target's active site to ensure optimal proximity and orientation to the target nucleophile.

  • Synthesis: The synthesis of pyrazole derivatives can be achieved through various established routes, often involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.[5][9] A crucial synthetic consideration for covalent inhibitors is to introduce the reactive warhead at a late stage in the synthetic sequence to minimize potential side reactions and purification challenges.[10]

Target Protein Expression and Purification

High-quality, active, and pure protein is a non-negotiable prerequisite for in vitro studies. Standard recombinant protein expression and purification protocols are generally applicable. It is essential to thoroughly characterize the purified protein for its identity, purity (typically >95% by SDS-PAGE), and functional activity.

Reagents and Buffer Preparation

All reagents should be of the highest purity available. Buffers should be prepared fresh and filtered. For kinetic and mass spectrometry experiments, it is critical to avoid components that may interfere with the assay or react with the covalent inhibitor, such as high concentrations of reducing agents (e.g., DTT, TCEP) unless they are part of a controlled experimental design.

Part 2: Biochemical Characterization of Covalent Inhibition

The initial assessment of a pyrazole-based covalent inhibitor involves detailed biochemical and biophysical analyses to confirm its mechanism of action and quantify its potency.

Kinetic Analysis of Irreversible Inhibition

Unlike non-covalent inhibitors, which are typically characterized by their IC50 values at equilibrium, the potency of irreversible covalent inhibitors is best described by the second-order rate constant, kinact/KI.[2][11][12] This parameter reflects both the initial non-covalent binding affinity (KI) and the maximal rate of covalent bond formation (kinact).

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Enzyme, Substrate, and Pyrazole Inhibitor Stock Solutions incubation Incubate Enzyme with Varying Concentrations of Inhibitor for Different Time Points reagents->incubation reaction Initiate Reaction by Adding Substrate incubation->reaction measurement Measure Reaction Progress (e.g., Absorbance, Fluorescence) over Time reaction->measurement progress_curves Plot Progress Curves for Each Inhibitor Concentration and Incubation Time measurement->progress_curves kobs Determine the Observed Rate of Inactivation (k_obs) from Progress Curves progress_curves->kobs final_plot Plot k_obs versus Inhibitor Concentration kobs->final_plot kinact_ki Determine k_inact and K_I from the Hyperbolic Fit final_plot->kinact_ki

Figure 1: Workflow for kinetic analysis of irreversible covalent inhibitors.

Detailed Protocol for Kinetic Analysis:

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of the pyrazole-based covalent inhibitor in the appropriate assay buffer. Also, prepare the target enzyme at a concentration suitable for the chosen detection method.

  • Incubation: In a multi-well plate, incubate the enzyme with each concentration of the inhibitor for a series of defined time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding a predetermined concentration of the substrate.

  • Data Acquisition: Monitor the reaction progress continuously using a plate reader.

  • Data Analysis:

    • Plot the product formation over time for each inhibitor concentration and pre-incubation time.

    • Determine the initial velocity for each curve.

    • For each inhibitor concentration, plot the natural log of the initial velocity against the pre-incubation time. The slope of this line is the negative of the observed rate of inactivation (kobs).

    • Plot kobs versus the inhibitor concentration. Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine kinact and KI.[13][14][15]

Table 1: Hypothetical Kinetic Parameters for Pyrazole-Based Covalent Inhibitors

Compound IDkinact (s-1)KI (µM)kinact/KI (M-1s-1)
Pz-0010.052.520,000
Pz-0020.121.866,667
Pz-0030.025.13,922
Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry (MS) provides unequivocal evidence of covalent bond formation by detecting the mass shift in the target protein corresponding to the addition of the inhibitor.[1][16]

Experimental Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis incubation Incubate Purified Protein with Excess Pyrazole Inhibitor quench Quench Reaction (e.g., with reducing agent) and Remove Excess Inhibitor incubation->quench intact_ms Intact Protein MS Analysis to Confirm Mass Shift quench->intact_ms digestion Proteolytic Digestion (e.g., Trypsin) intact_ms->digestion intact_analysis Deconvolution of Intact Mass Spectrum intact_ms->intact_analysis lc_msms LC-MS/MS Analysis of Peptides digestion->lc_msms peptide_mapping Peptide Mapping to Identify the Modified Peptide lc_msms->peptide_mapping site_id MS/MS Fragmentation Analysis to Pinpoint the Modified Residue peptide_mapping->site_id

Figure 2: Workflow for mass spectrometry-based confirmation of covalent modification.

Detailed Protocol for Mass Spectrometry Analysis:

  • Incubation: Incubate the purified target protein with a molar excess of the pyrazole inhibitor for a sufficient duration to ensure complete labeling. A control sample with vehicle (e.g., DMSO) should be run in parallel.

  • Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or buffer exchange.

  • Intact Protein Analysis: Analyze the protein-inhibitor complex by electrospray ionization mass spectrometry (ESI-MS). A mass increase corresponding to the molecular weight of the inhibitor confirms covalent modification.[16][17][18]

  • Peptide Mapping:

    • Denature, reduce, and alkylate the protein samples.

    • Digest the protein with a specific protease, such as trypsin.

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Compare the peptide maps of the inhibitor-treated and control samples to identify the peptide with a mass shift.

    • Perform MS/MS fragmentation analysis on the modified peptide to identify the specific amino acid residue that has been covalently modified.[1][19]

Table 2: Hypothetical Mass Spectrometry Results for Pz-002

AnalysisExpected Mass (Da)Observed Mass (Da)Conclusion
Intact Protein (Unmodified)50,000.050,000.2-
Intact Protein (+ Pz-002)50,450.050,450.5Covalent adduct formed
Tryptic Peptide (Unmodified)1520.71520.7-
Tryptic Peptide (+ Pz-002)1970.71970.9Peptide containing the modification site identified
MS/MS Fragmentation--Cys-285 confirmed as the site of modification

Part 3: Cellular Target Engagement and Selectivity Profiling

Demonstrating that a pyrazole-based covalent inhibitor engages its intended target within the complex environment of a living cell is a critical step in the drug discovery process.[20][21]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for assessing target engagement in cells.[22][23][24] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Detailed Protocol for CETSA:

  • Cell Treatment: Treat cultured cells with the pyrazole inhibitor at various concentrations or with a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other detection methods like HiBiT CETSA.[25][26]

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[22][23]

Activity-Based Protein Profiling (ABPP)

ABPP is a chemical proteomics technique used to assess the selectivity of a covalent inhibitor across the proteome.[27][28][29] In a competitive ABPP experiment, cells or lysates are treated with the pyrazole inhibitor, followed by incubation with a broad-spectrum, reporter-tagged covalent probe that targets the same class of residues (e.g., cysteine-reactive probes).

Detailed Protocol for Competitive ABPP:

  • Inhibitor Treatment: Treat cells or cell lysates with varying concentrations of the pyrazole inhibitor.

  • Probe Labeling: Add a cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label the remaining accessible cysteines.

  • Click Chemistry: Ligate a reporter tag (e.g., biotin-azide or a fluorescent dye-azide) to the alkyne-modified proteins via click chemistry.

  • Enrichment and Analysis: If a biotin tag was used, enrich the labeled proteins on streptavidin beads. Elute, digest, and analyze the proteins by LC-MS/MS to identify and quantify the targets of the pyrazole inhibitor. A decrease in the signal for a particular protein in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to that protein.[27][30]

Conclusion

The protocols and methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of pyrazole-based covalent inhibitors. By systematically progressing from rational design and biochemical characterization to cellular target engagement and selectivity profiling, researchers can build a compelling data package that validates their lead compounds. The inherent versatility of the pyrazole scaffold, coupled with the potent and durable pharmacology of covalent inhibition, positions this class of molecules as a powerful tool in the development of next-generation therapeutics.

References

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  • Chemoproteomic methods for covalent drug discovery - PMC. (n.d.). PubMed Central. Retrieved from [Link]

  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. (2022). Semantic Scholar. Retrieved from [Link]

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  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023). PubMed. Retrieved from [Link]

  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. (2022). ACS Publications. Retrieved from [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers. Retrieved from [Link]

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  • ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. (2025). ResearchGate. Retrieved from [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (n.d.). PubMed Central. Retrieved from [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). Utrecht University. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. Retrieved from [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). bioRxiv. Retrieved from [Link]

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  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). National Institutes of Health. Retrieved from [Link]

  • A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. (2024). ACS Publications. Retrieved from [Link]

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  • A Covalent Binding Mode of a Pyrazole-Based CD38 Inhibitor. (2025). ResearchGate. Retrieved from [Link]

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  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. (2019). PubMed. Retrieved from [Link]

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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Rigorous Characterization

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine is a substituted pyrazole derivative containing a primary amine. The pyrazole motif is a common scaffold in many biologically active compounds, and the primary amine functionality provides a key reactive handle for further synthetic modifications.[1] Accurate and comprehensive characterization is paramount to confirm the identity, purity, and stability of this molecule, which are critical parameters in drug development and quality control. This guide establishes a multi-faceted analytical approach, ensuring a thorough understanding of the molecule's structure and properties.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. Both ¹H and ¹³C NMR are essential for the complete assignment of all atoms in 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine.

Rationale for NMR Analysis

¹H NMR will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR, in turn, will reveal the number of unique carbon atoms and their hybridization state. Together, they provide a complete picture of the molecular skeleton. For complex molecules, 2D NMR techniques like COSY and HSQC can be employed to further confirm connectivity.[2][3]

Predicted ¹H and ¹³C NMR Chemical Shifts

Based on the structure of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, the following table summarizes the expected chemical shifts. Actual values may vary slightly depending on the solvent and concentration.

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity (¹H)
Pyrazole-H3~7.5~140s
CH₂ (methanamine)~3.8~45s
N-CH₂ (ethyl)~4.1~42q
CH₃ (ethyl)~1.4~15t
Pyrazole-CH₃~2.4~10s
NH₂~1.5-3.0 (broad)-s (broad)
Experimental Protocol: ¹H and ¹³C NMR

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a relaxation delay of at least 2 seconds to ensure quantitative integration if needed.[4]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Self-Validation: The integration of the ¹H NMR signals should correspond to the number of protons in each environment. The observed coupling patterns (e.g., the quartet and triplet for the ethyl group) must be consistent with the proposed structure.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis.

Rationale for MS Analysis

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amines, which will likely produce a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) can further confirm the structure. The fragmentation of pyrazoles often involves the loss of small molecules like HCN or cleavage of substituent groups.[5][6][7]

Predicted Mass Spectral Data
  • Molecular Formula: C₈H₁₅N₃

  • Monoisotopic Mass: 153.1266 g/mol

  • Expected [M+H]⁺ (ESI): m/z 154.1339

Experimental Protocol: LC-MS

Objective: To confirm the molecular weight and obtain fragmentation data for structural elucidation.

Materials:

  • 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine sample

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid (0.1%)

  • LC-MS system (e.g., Q-TOF or Orbitrap for HRMS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the mobile phase.

  • Chromatographic Separation (Optional but Recommended):

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with water and acetonitrile, both containing 0.1% formic acid to promote ionization.[8]

  • Mass Spectrometry Parameters (ESI Positive Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5-4.5 kV

    • Drying Gas Flow: 8-12 L/min

    • Drying Gas Temperature: 300-350 °C

    • Scan Range: m/z 50-500

  • MS/MS Analysis:

    • Select the [M+H]⁺ ion (m/z 154.13) as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

    • Acquire the product ion spectrum.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass.

    • Analyze the fragmentation pattern to identify characteristic losses.

Self-Validation: The measured accurate mass should be within 5 ppm of the theoretical mass. The observed fragments in the MS/MS spectrum should be consistent with the known fragmentation pathways of pyrazoles and amines.

Purity and Enantiomeric Separation by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of pharmaceutical compounds. For chiral molecules like 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine (if synthesized as a racemate), chiral HPLC is necessary to separate the enantiomers.

Rationale for HPLC Analysis

A reversed-phase HPLC method can be developed to determine the purity of the compound by separating it from any starting materials, byproducts, or degradation products.[9][10][11] Since the molecule possesses a primary amine, a chiral stationary phase (CSP) can be used to resolve the enantiomers. Polysaccharide-based and cyclofructan-based CSPs are often effective for separating chiral amines.[12][13] The use of acidic or basic additives in the mobile phase is often crucial for achieving good peak shape and resolution for amines.[14]

Experimental Protocol: Purity Assessment (RP-HPLC)

Objective: To determine the purity of the synthesized compound.

Materials:

  • 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine sample

  • Acetonitrile and water (HPLC grade)

  • Trifluoroacetic acid (TFA) or formic acid

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute as necessary.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm (or determined by UV scan)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity as the area percentage of the main peak.

Self-Validation: The method should be validated for linearity, accuracy, and precision according to ICH guidelines. The peak shape of the analyte should be symmetrical.

Experimental Protocol: Enantiomeric Separation (Chiral HPLC)

Objective: To separate and quantify the enantiomers of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine.

Materials:

  • Racemic 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine sample

  • Hexane, isopropanol (IPA), ethanol (HPLC grade)

  • Diethylamine (DEA) or other basic modifier

  • Chiral stationary phase (e.g., Chiralpak IA, IB, or IC)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Chromatographic Conditions (starting conditions, may require optimization):

    • Mobile Phase: Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v)

    • Flow Rate: 0.5-1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 5-10 µL

  • Method Optimization:

    • Vary the ratio of hexane to alcohol to adjust retention and resolution.

    • Screen different alcohols (e.g., ethanol, methanol).

    • Optimize the concentration of the basic additive.

  • Data Analysis:

    • Calculate the resolution between the two enantiomeric peaks. A resolution of >1.5 is considered baseline separation.

    • Determine the enantiomeric excess (ee) if applicable.

Self-Validation: The separation method should be robust and reproducible. The sum of the areas of the two enantiomeric peaks should be consistent with the total concentration of the analyte.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule.

Rationale for FTIR Analysis

For 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, FTIR is particularly useful for confirming the presence of the N-H bonds of the primary amine and the C-H bonds of the alkyl groups, as well as the vibrations of the pyrazole ring. Primary amines typically show two N-H stretching bands.[15][16][17]

Predicted FTIR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (N-H)Asymmetric & Symmetric Stretch3400-3250 (two bands)Medium
Primary Amine (N-H)Scissoring Bend1650-1580Medium
Alkyl (C-H)Stretch2980-2850Strong
Pyrazole Ring (C=N, C=C)Stretch1600-1450Medium-Strong
Aliphatic Amine (C-N)Stretch1250-1020Medium-Weak
Experimental Protocol: FTIR

Objective: To identify the characteristic functional groups of the molecule.

Materials:

  • 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine sample

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the sample directly on the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • Perform automatic baseline correction and ATR correction if available.

    • Label the major absorption peaks.

Self-Validation: The presence of the characteristic dual N-H stretching bands for a primary amine and the C-H stretching bands for the alkyl groups provides strong evidence for the correctness of the structure.

Workflow Visualization

The following diagram illustrates the integrated workflow for the characterization of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation & Validation Synthesis Synthesized Compound 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (LC-MS, HRMS) Synthesis->MS HPLC HPLC (Purity & Chiral) Synthesis->HPLC FTIR FTIR Spectroscopy Synthesis->FTIR Structure Structural Confirmation NMR->Structure Identity Molecular Weight & Functional Groups MS->Identity Purity Purity Assessment HPLC->Purity Chirality Enantiomeric Purity HPLC->Chirality FTIR->Identity Report Comprehensive Certificate of Analysis Structure->Report Purity->Report Identity->Report Chirality->Report

Caption: Integrated workflow for the analytical characterization of the target compound.

Conclusion

The combination of NMR, MS, HPLC, and FTIR provides a robust and comprehensive analytical package for the characterization of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. This multi-technique approach ensures the unambiguous confirmation of the molecule's structure, purity, and key physicochemical properties. The protocols outlined in this application note are designed to be self-validating and can be adapted for the characterization of other novel pyrazole derivatives.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
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  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. PDF.
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  • Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl).
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • Effect of pH on LC-MS Analysis of Amines.
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Application Notes & Protocols: A Framework for the In Vitro Evaluation of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibition properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro experimental framework to screen, characterize, and validate novel pyrazole-based compounds. We move beyond simple step-by-step instructions to explain the scientific rationale behind protocol design, ensuring that each experimental system is self-validating and generates reproducible, high-integrity data. The protocols detailed herein cover essential workflows from initial high-throughput screening for cytotoxic effects to specific mechanistic assays confirming target engagement and downstream biological consequences.

The Strategic Workflow: A Phased Approach to Compound Evaluation

A systematic, multi-tiered approach is critical for the efficient and cost-effective evaluation of new chemical entities. This workflow ensures that only the most promising compounds advance to more complex and resource-intensive assays. The process begins with broad screening to assess general cellular effects, followed by targeted mechanistic studies to elucidate the mode of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic & Target-Based Assays cluster_2 Phase 3: Target Validation & Downstream Effects a Compound Library (Pyrazole Derivatives) b Cell Viability & Cytotoxicity Assays (e.g., MTT, Resazurin, LDH) a->b Dose-response treatment c Determine IC50 / EC50 Values (Initial Potency Ranking) b->c Data Analysis d Kinase Inhibition Assays (e.g., Western Blot for p-Substrate) c->d Select Hits & Hypothesized MOA e Anti-Inflammatory Assays (e.g., Cytokine ELISA) c->e Select Hits & Hypothesized MOA f Other Target-Specific Assays (e.g., Tubulin Polymerization) c->f Select Hits & Hypothesized MOA g Cell Cycle Analysis (Flow Cytometry) d->g Confirm Cellular Mechanism h Apoptosis Assays (e.g., Caspase-Glo, Annexin V) d->h Confirm Cellular Mechanism e->g Confirm Cellular Mechanism e->h Confirm Cellular Mechanism f->g Confirm Cellular Mechanism f->h Confirm Cellular Mechanism i Confirm Target Engagement & Downstream Pathway Modulation g->i h->i

Diagram 1: A phased experimental workflow for pyrazole compound evaluation.

Foundational Protocols: Cell Culture and Compound Preparation

The integrity of all subsequent data relies on healthy, consistent, and well-characterized cell cultures. Contamination or inconsistent cell health can invalidate experimental results.[4]

Protocol: Cell Line Thawing, Culture, and Maintenance

This protocol is designed for adherent cancer cell lines (e.g., MCF-7, A549, HCT-116), which are commonly used for screening pyrazole derivatives.[2][5][6]

Rationale: Rapid thawing is crucial to minimize ice crystal formation and damage, while slow dilution into pre-warmed media reduces osmotic shock.[7][8] Regular passaging at 70-90% confluency ensures cells remain in the logarithmic growth phase, providing consistency between experiments.[7]

Steps:

  • Preparation: Pre-warm complete culture medium (e.g., DMEM or RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin) to 37°C in a water bath. Add 9 mL of this medium to a 15 mL conical tube.[7][8]

  • Thawing: Retrieve a cryovial of cells from liquid nitrogen storage. Partially immerse it in the 37°C water bath until only a small ice crystal remains (approx. 1-2 minutes).[7]

  • Dilution: Aseptically wipe the vial with 70% ethanol. Using a sterile pipette, slowly transfer the cell suspension from the vial into the 15 mL conical tube containing 9 mL of pre-warmed medium.

  • Centrifugation: Pellet the cells by centrifuging at 300 x g for 3-5 minutes. This step is critical to remove the cryoprotectant (e.g., DMSO), which is toxic to cells at room temperature.[7][8]

  • Resuspension & Plating: Aspirate the supernatant. Gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed medium and transfer to an appropriately sized culture flask (e.g., T25 or T75).

  • Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂.[7]

  • Maintenance: Monitor cell morphology and confluency daily. Change the medium every 2-3 days. When cells reach 70-90% confluency, passage them using trypsin-EDTA to detach them from the flask surface.[7][8]

Compound Handling and Plate Preparation

Rationale: Pyrazole compounds are often hydrophobic and require a solvent like DMSO for solubilization. Creating a high-concentration stock solution allows for consistent serial dilutions and minimizes the final DMSO concentration in the culture medium, which should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.

Steps:

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the pyrazole compound in sterile, anhydrous DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9]

  • Serial Dilutions: On the day of the experiment, perform serial dilutions from the stock solution to create a range of working concentrations. A common approach is to first dilute in culture medium to an intermediate concentration (e.g., 2X the final desired concentration).

  • Dosing: Add an equal volume of the 2X compound solution to the wells of a cell culture plate already containing cells in medium, thereby achieving the final 1X concentration. This method ensures consistency in volume across all wells.

Phase 1 Protocol: Primary Screening for Cytotoxicity

The initial goal is to determine the concentration at which a pyrazole compound exerts a biological effect on cell viability or proliferation. This provides a crucial IC₅₀ (half-maximal inhibitory concentration) value, which guides the concentrations used in subsequent mechanistic assays.[10][11]

Protocol: Resazurin (AlamarBlue) Cell Viability Assay

Rationale: This is a colorimetric/fluorometric assay that measures the metabolic activity of living cells. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The signal is directly proportional to the number of living cells.[11] It is a simple, sensitive, and non-destructive method.[11]

Materials:

  • 96-well clear-bottom, black-walled plates (for fluorescence)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Multi-channel pipette

  • Plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)

Steps:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in the incubator.

  • Compound Treatment: Prepare 2X serial dilutions of the pyrazole compounds in culture medium. Remove 100 µL of medium from the wells and add 100 µL of the 2X compound dilutions, resulting in final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM). Include "vehicle-only" (e.g., 0.1% DMSO) and "no-cell" (media only) controls.

  • Incubation: Return the plate to the incubator for a predetermined duration (e.g., 48 or 72 hours).

  • Assay Development: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence at Ex/Em 560/590 nm using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" control wells from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle-only control (% Viability).

    • Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

ParameterRecommended ValueRationale
Cell Seeding Density 5,000-20,000 cells/wellMust be optimized per cell line to ensure logarithmic growth throughout the assay duration.[11]
Compound Incubation 48 - 72 hoursAllows for effects on multiple cell cycles to become apparent.
Final DMSO Conc. < 0.5% (v/v)High concentrations of DMSO can be cytotoxic and confound results.[9]
Positive Control Staurosporine or DoxorubicinA known cytotoxic agent to validate that the assay system can detect cell death.

Phase 2 Protocols: Uncovering the Mechanism of Action

Protocol: Kinase Pathway Inhibition via Western Blot

Rationale: Many pyrazole compounds target protein kinases, which regulate cellular processes by phosphorylating substrate proteins.[5][12] A Western blot can visualize the phosphorylation status of a key downstream substrate of a targeted kinase. A decrease in the phosphorylated form of the protein upon compound treatment provides direct evidence of target engagement in a cellular context.

Steps:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the pyrazole compound at relevant concentrations (e.g., 0.5x, 1x, and 5x the IC₅₀) for a specified time (e.g., 2, 6, or 24 hours).[12] Include a vehicle (DMSO) control.

  • Protein Extraction: Place plates on ice, wash cells twice with ice-cold PBS, and add 150 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells and transfer the lysate to a microfuge tube.[12]

  • Lysate Clarification: Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the total cellular protein.[12]

  • Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane), separate by size via SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-STAT3).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein and/or a housekeeping protein like β-actin or GAPDH.

G cluster_0 cluster_1 cluster_2 a Cytokine Receptor b JAK Kinase (e.g., JAK2) a->b Activates c STAT Protein (e.g., STAT3) b->c Phosphorylates d Phosphorylated STAT (p-STAT3) e Gene Transcription (Inflammation, Proliferation) d->e Dimerizes & Translocates f Pyrazole JAK Inhibitor f->b Inhibits

Diagram 2: Simplified JAK/STAT signaling pathway, a common target for pyrazole inhibitors.

Protocol: Anti-Inflammatory Activity via Cytokine ELISA

Steps:

  • Cell Culture: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the pyrazole compound for 1-2 hours.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the negative control to induce an inflammatory response. Include a vehicle control (DMSO + LPS).

  • Supernatant Collection: Incubate for 24 hours. After incubation, centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant, which contains the secreted cytokines. Store at -80°C until analysis.

  • Sandwich ELISA:

    • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-6) overnight at 4°C.[16]

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA).

    • Sample Incubation: Add the collected cell supernatants and a serial dilution of a known cytokine standard to the plate. Incubate for 2 hours at room temperature.[15]

    • Detection: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.[18]

    • Signal Amplification: Wash and add streptavidin-HRP. Incubate for 30 minutes.

    • Development: Wash and add a TMB substrate solution. A blue color will develop. Stop the reaction with sulfuric acid, which turns the color yellow.[15]

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the concentration of the cytokine in each experimental sample.

ParameterRecommended ValueRationale
LPS Concentration 10-100 ng/mLA potent inducer of inflammatory cytokine production in macrophages.[1]
ELISA Standard Curve 7-point, 2-fold serial dilutionEssential for accurate quantification of the cytokine in the unknown samples.[15]
Positive Control DexamethasoneA known anti-inflammatory agent to validate the assay's ability to detect suppression.
Plate Washing 3-5 times between stepsCritical for reducing background signal and ensuring specificity.[15][18]

Assay Validation and Troubleshooting

For data to be trustworthy, the assays themselves must be validated. This involves demonstrating that the method is accurate, precise, and robust.[19][20][21]

  • Accuracy: How close the measured value is to the true value. Often assessed using a reference standard.

  • Precision: The reproducibility of the measurement, assessed by calculating the standard deviation of replicate samples.

  • Robustness: The ability of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation times, temperatures).[20]

Common Troubleshooting Scenarios:

IssuePossible Cause(s)Suggested Solution(s)
High Well-to-Well Variability in Viability Assay Inconsistent cell seeding; Edge effects in the 96-well plate; Compound precipitation.Use a multichannel pipette for seeding; Avoid using the outer wells of the plate; Check compound solubility in media.
No Signal in Western Blot Inactive primary antibody; Insufficient protein load; Over-stripping of the membrane.Test antibody with a positive control lysate; Load more protein (20-40 µg); Reduce stripping time or use a milder buffer.
High Background in ELISA Insufficient blocking; Inadequate washing; High concentration of detection antibody.Increase blocking time or try a different blocking agent; Increase the number of wash steps[15]; Titrate the detection antibody to find the optimal concentration.
IC50 Value Not Reproducible Cell passage number is too high; Inconsistent incubation times; Compound instability.Use cells within a defined low-passage range; Standardize all incubation steps precisely; Prepare fresh compound dilutions for each experiment.[9]

References

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  • PubMed. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Retrieved from [Link]

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  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

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  • PubMed Central. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Retrieved from [Link]

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  • PubMed Central. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Retrieved from [Link]

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Application Notes & Protocols: Developing Cell-Based Models for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold as a Foundation for Novel Therapeutics

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from oncology to inflammatory diseases and central nervous system disorders.[1][2][3][4] Its five-membered heterocyclic structure with two adjacent nitrogen atoms allows for versatile interactions with a multitude of biological targets.[3][5] The compound of interest, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, is a novel entity with an as-yet uncharacterized biological activity profile. These application notes provide a comprehensive, tiered strategy for developing and utilizing cell-based models to elucidate its mechanism of action, starting from broad phenotypic screening to more focused target engagement and pathway analysis.

Cell-based assays are indispensable tools in modern drug discovery, offering a physiologically relevant context to evaluate a compound's efficacy and potential toxicity early in the development pipeline.[6][7][8][9] This guide is structured to provide a logical workflow, beginning with foundational cytotoxicity and proliferation assays to determine the compound's general effect on cell health. Subsequently, we will delve into protocols for investigating potential target classes commonly associated with pyrazole-containing molecules, such as G-protein coupled receptors (GPCRs) and monoamine oxidases (MAOs).[10][11][12] Finally, we will outline methods for dissecting downstream signaling pathways to build a comprehensive understanding of the compound's cellular effects.

Part 1: Foundational Cellular Assays - Cytotoxicity and Proliferation

The initial step in characterizing any novel compound is to assess its impact on cell viability and proliferation. This provides a therapeutic window and informs the concentration range for subsequent, more specific assays.

Rationale for Initial Screening

A primary screen for cytotoxicity and anti-proliferative effects is crucial for several reasons:

  • Toxicity Assessment: It identifies if the compound is overtly toxic to cells, which is a critical parameter for any potential therapeutic.

  • Therapeutic Index: It helps establish a concentration range where the compound exhibits biological activity without causing widespread cell death.

  • Phenotypic Prioritization: For compounds with unknown targets, a potent anti-proliferative effect could suggest potential applications in oncology, for example.[2]

Experimental Workflow: Cytotoxicity & Proliferation

workflow1 cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Assay Execution cluster_analysis Data Analysis cell_culture Select & Culture Appropriate Cell Lines cell_plating Plate Cells in 96-well Plates cell_culture->cell_plating treatment Treat Cells with Compound for 24-72h cell_plating->treatment compound_prep Prepare Serial Dilutions of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine compound_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt brdu BrdU Assay (DNA Synthesis) treatment->brdu readout Spectrophotometric Readout mtt->readout brdu->readout ic50 Calculate IC50/GI50 Values readout->ic50

Caption: Workflow for initial cytotoxicity and proliferation screening.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.

Materials:

  • Selected cancer or normal cell lines (e.g., HeLa, A549, HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom plates

  • 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 2X serial dilution of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: BrdU Assay for Cell Proliferation

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation.[13][14][15] BrdU, a thymidine analog, is incorporated into newly synthesized DNA of proliferating cells and is detected using an anti-BrdU antibody.[16]

Materials:

  • BrdU Cell Proliferation Assay Kit (commercially available)

  • Cells and compound as in the MTT assay

Procedure:

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well according to the manufacturer's instructions.

  • Fixation and Denaturation: After the incubation period, remove the labeling medium, and fix and denature the cells using the provided reagents.

  • Antibody Incubation: Add the anti-BrdU antibody and incubate as recommended by the manufacturer.

  • Substrate Reaction: Add the substrate solution and incubate until color development is sufficient.

  • Readout: Measure the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.

  • Analysis: Calculate the percentage of proliferation relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of proliferation).

AssayPrincipleEndpointAdvantagesDisadvantages
MTT Measures metabolic activityColorimetricFast, high-throughputIndirect measure of viability, can be affected by metabolic changes[13][17]
BrdU Measures DNA synthesisColorimetric/FluorometricDirect measure of proliferation, high sensitivity[15]Lengthier protocol, potential for DNA damage[13]

Part 2: Target Class Investigation

Based on the broad chemical class of pyrazoles, we can hypothesize potential target families.[1][2][3] This section provides protocols for screening against two common target classes for pyrazole-containing compounds: G-protein coupled receptors (GPCRs) and monoamine oxidases (MAOs).

GPCR Signaling Pathway Analysis

GPCRs are a large family of cell surface receptors that play a role in numerous physiological processes, making them a major drug target class.[10][12][18][19]

gpcr_pathway compound 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine gpcr GPCR compound->gpcr g_protein G-protein (α, β, γ subunits) gpcr->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling second_messenger->downstream

Caption: Simplified GPCR signaling cascade.

Protocol: cAMP Assay for GPCR Activation

A common downstream effector of GPCR signaling is the modulation of cyclic AMP (cAMP) levels.[10] Luminescence-based assays provide a highly sensitive method for quantifying cAMP.

Materials:

  • cAMP-Glo™ Assay Kit (commercially available)

  • HEK293 cells (or a cell line expressing the GPCR of interest)

  • Forskolin (a known adenylyl cyclase activator)

Procedure:

  • Cell Plating: Seed HEK293 cells in a 96-well white-walled plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the test compound. Include a positive control (e.g., Forskolin) and a vehicle control.

  • Cell Lysis and cAMP Detection: Following the manufacturer's protocol, lyse the cells and add the detection solution containing luciferase.

  • Readout: Measure luminescence using a plate reader.

  • Analysis: A decrease in luminescence in the presence of the compound (in forskolin-stimulated cells) suggests agonistic activity at a Gi-coupled receptor, while an increase suggests agonistic activity at a Gs-coupled receptor.

Monoamine Oxidase (MAO) Inhibition Assay

MAOs are enzymes that catalyze the oxidative deamination of monoamines and are targets for drugs used to treat depression and neurodegenerative diseases.[11][20][21]

Protocol: Fluorometric MAO-A/B Inhibitor Screening

This assay is based on the detection of H2O2, a byproduct of MAO activity, using a fluorometric probe.[22]

Materials:

  • MAO-A/B Inhibitor Screening Kit (commercially available)[11][20][21][22]

  • Recombinant human MAO-A and MAO-B enzymes

  • Test compound and known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

Procedure:

  • Reaction Setup: In a 96-well black plate, add the reaction buffer, the respective MAO enzyme (A or B), and the test compound at various concentrations.

  • Incubation: Incubate for 10-15 minutes at room temperature.

  • Substrate Addition: Add the MAO substrate (e.g., tyramine) and the fluorescent probe.

  • Readout: Measure the fluorescence intensity at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes.

  • Analysis: Calculate the rate of the reaction. A decrease in the rate in the presence of the compound indicates MAO inhibition. Determine the IC50 value for each isoform.

ParameterGPCR Agonist (hypothetical)MAO-A Inhibitor (hypothetical)MAO-B Inhibitor (hypothetical)
EC50/IC50 1.5 µM (cAMP assay)0.8 µM> 50 µM
Maximal Effect 85% inhibition of forskolin-stimulated cAMP95% inhibition10% inhibition

Part 3: Downstream Pathway Analysis and Target Engagement

Once a primary biological activity is identified, the next step is to investigate the downstream signaling pathways and confirm direct target engagement.[23][24][25][26][27]

Western Blotting for Signaling Pathway Elucidation

Western blotting allows for the detection and quantification of specific proteins in a complex mixture, making it ideal for studying changes in protein expression and post-translational modifications (e.g., phosphorylation) in response to compound treatment.[28][29][30][31][32]

Protocol: Western Blot Analysis of Akt Phosphorylation

Assuming the compound engages a pathway that signals through PI3K/Akt, this protocol details how to measure the phosphorylation of Akt.

Materials:

  • Cells, culture reagents, and test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Akt and anti-total-Akt)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Grow cells to 70-80% confluency, serum-starve if necessary, and treat with the test compound at various concentrations for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, run on an SDS-PAGE gel, and transfer to a PVDF membrane.[31]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL reagent and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to normalize for protein loading.

  • Analysis: Quantify band intensities using densitometry software. An increase in the ratio of phospho-Akt to total Akt indicates pathway activation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.[23][24] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

cetsa_workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result treatment Treat Cells with Compound or Vehicle heating Heat Cell Lysates at Various Temperatures treatment->heating centrifugation Centrifuge to Separate Soluble and Aggregated Proteins heating->centrifugation western_blot Analyze Soluble Fraction by Western Blot centrifugation->western_blot melt_curve Generate Thermal Melt Curve western_blot->melt_curve shift Identify Thermal Shift (Target Engagement) melt_curve->shift

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

This comprehensive, tiered approach provides a robust framework for characterizing the biological activity of novel compounds like 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. By systematically progressing from broad phenotypic assays to specific target engagement studies, researchers can efficiently elucidate the mechanism of action and build a strong foundation for further drug development efforts.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). PubMed Central.
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  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (E-BC-D012). Elabscience.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • GPCR Signaling Assays.
  • Target Engagement Assays in Early Drug Discovery. (2025). Journal of Medicinal Chemistry.
  • EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems.
  • Determining target engagement in living systems - PMC. (n.d.).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • The Role of Pyrazole Deriv
  • A review for cell-based screening methods in drug discovery - PMC. (n.d.).
  • Target Engagement Assays in Early Drug Discovery. (2025, June 26). PubMed.
  • GPCR Signaling Assays | GPCR Assay Kits. Indigo Biosciences.
  • A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita.
  • Cytotoxicity Assay Protocol. (2024, February 28). Protocols.io.
  • Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie.
  • Original Functionalized Pyrazoles For Drug Discovery | Building Blocks. (2019, September 17). Life Chemicals.
  • Target and pathway engagement assays. Concept Life Sciences.
  • Cell Viability and Prolifer
  • GPCR Signaling Assays. Agilent.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1).
  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) (AB284510). Abcam.
  • MAO-Glo™ Assay Systems.
  • The role of cell-based assays for drug discovery. (2024, February 1). News-Medical.Net.
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line. (1993). PubMed.
  • Cytotoxicity assays. Sigma-Aldrich.
  • Application Notes and Protocols for Western Blot Analysis of Signaling P
  • Cytotoxicity Assay Protocol v1. (n.d.).
  • GPCRs (G Protein Coupled Receptors): A Guide. (2023, June 28). Assay Genie.
  • Cell-Based Assays: Screening Bioactive Compounds & Leads. (2025, January 3).
  • 4 Methods for Measuring Cell Prolifer
  • Gαq GPCR assays. ION Biosciences.
  • Cell-based Compound Screening. MedchemExpress.com.
  • Can MTT assay be taken as equivalent to cell proliferation assay (BrdU)? (2015, September 25).
  • Western blot protocol. Abcam.
  • Cell Proliferation & Viability Detection Reagents. Bio-Rad Antibodies.
  • Western Blot Protocol | Proteintech Group. (n.d.).
  • General Western Blot Protocol Overview. Novus Biologicals.
  • Western Blot Protocol & Troubleshooting Guide. Assay Genie.

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Application Notes & Protocols: Safe Handling and Storage of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Compound Profile

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous FDA-approved drugs.[1] Its derivatives, such as 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, are valuable building blocks for synthesizing complex molecules with potential therapeutic applications.[1][2][3] As a primary amine appended to a substituted pyrazole ring, this compound's reactivity is key to its utility, but it also dictates the need for specific handling and storage protocols to ensure researcher safety and maintain compound integrity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and use of this reagent. The protocols herein are designed to mitigate risks and preserve the chemical's stability for reproducible experimental outcomes.

Compound Profile:

PropertyValueSource
IUPAC Name (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamineN/A
Molecular Formula C₇H₁₃N₃[4]
Molecular Weight 139.20 g/mol [4]
Appearance (Typically an oil or low-melting solid)N/A
CAS Number 1001407-74-3N/A

Hazard Assessment & Risk Mitigation

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, a thorough hazard assessment can be synthesized by examining structurally analogous pyrazole amines.[5][6] The primary functional group, a methanamine, suggests potential for corrosive and irritant properties, a common characteristic of primary amines.

Expert Insight: The combination of a primary amine and a heterocyclic ring system necessitates treating this compound with a high degree of caution. Primary amines can be corrosive to skin and eyes and may cause respiratory irritation. The pyrazole moiety itself can contribute to systemic toxicity if absorbed. Therefore, assuming a high hazard profile is a prudent approach to risk mitigation.

Anticipated Hazard Profile (based on analogues):

Hazard ClassGHS CategoryAnticipated Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[5][6]
Skin Corrosion/IrritationCategory 1B/2H314: Causes severe skin burns and eye damage.[5] / H315: Causes skin irritation.[6]
Serious Eye DamageCategory 1H318: Causes serious eye damage.[6]
STOT, Single ExposureCategory 3H335: May cause respiratory irritation.[6][7]

Risk Mitigation Strategy: All handling of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine must be performed under the assumption that it is corrosive, toxic, and irritating. Exposure should be minimized by adhering strictly to the engineering controls and Personal Protective Equipment (PPE) guidelines outlined below.

Engineering Controls & Personal Protective Equipment (PPE)

Effective containment is the first line of defense against chemical exposure.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the neat compound or its concentrated solutions, including weighing, aliquoting, and reaction setup, must be performed inside a certified chemical fume hood.[5][7] This ensures that any vapors or aerosols are safely contained and exhausted.[7]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors in the general workspace.[5][8]

Personal Protective Equipment (PPE)

A complete PPE ensemble is mandatory to prevent skin, eye, and respiratory contact.

PPE ItemSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[8]Protects against splashes of the potentially corrosive material. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Inspect gloves before use and use proper removal technique to avoid skin contact.[9]
Body Protection Flame-retardant laboratory coat.Protects skin from accidental contact.
Respiratory Protection Not typically required if used in a fume hood.Required if engineering controls fail or for large-scale spill cleanup.

Storage Protocols for Long-Term Stability

Amines, particularly primary amines, can be sensitive to atmospheric conditions. Proper storage is critical to prevent degradation and ensure the compound's purity over time.

Storage Conditions Summary:

ParameterConditionRationale
Temperature Room Temperature or Refrigerated (2-8 °C).Cool conditions slow potential degradation pathways.[8][10]
Atmosphere Under an inert gas (Argon or Nitrogen).Primary amines can react with atmospheric CO₂ to form carbamates. Inert gas displaces reactive air.[9]
Container Tightly closed, amber glass vial/bottle.[7][8][10]Prevents moisture ingress and protects from light, which can catalyze degradation.
Location A dry, cool, well-ventilated, designated chemical storage area.[8]Avoids temperature fluctuations and accidental contact.
Incompatibilities Store away from strong oxidizing agents, strong bases, and strong reducing agents.[11]Prevents potentially hazardous reactions.

Protocol for Long-Term Storage:

  • Obtain the compound in its original or a suitable amber glass container.

  • If the container has been opened, place it inside a desiccator or glove box with an inert atmosphere.

  • Gently flush the headspace of the container with dry argon or nitrogen for 15-30 seconds.

  • Immediately and tightly seal the container cap. Reinforce the seal with paraffin film for extra protection against moisture.

  • Label the container clearly with the compound name, date received, and storage conditions.

  • Place the sealed container in the designated storage location (refrigerator or cabinet).

Standard Operating Procedure (SOP): Preparation of a Stock Solution

This protocol provides a step-by-step guide for safely preparing a stock solution, a common task in a research setting.

Objective: To prepare a 100 mM stock solution of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine in anhydrous DMSO.

Materials:

  • 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Appropriately sized amber glass vial with a PTFE-lined cap

  • Calibrated pipettes and sterile tips

  • Analytical balance

Procedure:

  • Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood sash is at the appropriate height.

  • Tare Vessel: Place the empty, labeled amber vial on the analytical balance and tare it.

  • Weigh Compound: Inside the fume hood, carefully weigh the desired mass of the compound directly into the tared vial. (e.g., for 10 mL of a 100 mM solution, weigh 139.2 mg).

    • Expert Insight: Handle the neat compound with care, avoiding the creation of aerosols.[8] Use a spatula to transfer the material.

  • Solvent Addition: Remove the vial from the balance. Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

    • Rationale: Add the solvent slowly to avoid splashing.

  • Dissolution: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.

  • Inert Gas Purge: Briefly open the vial and flush the headspace with argon or nitrogen.

  • Final Storage: Reseal the vial tightly, wrap the cap with paraffin film, and store at the appropriate temperature (typically -20°C for solutions) in a labeled secondary container.

Spill & Emergency Procedures

Immediate and appropriate action is crucial in the event of a spill or personal exposure.

Spill Containment & Cleanup
  • Minor Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Absorb the spill with an inert, non-combustible absorbent material like sand, vermiculite, or silica gel.[5][7]

    • Collect the contaminated absorbent into a sealable, labeled waste container using non-sparking tools.[8]

    • Wipe the area with a suitable solvent (e.g., isopropanol) and then with soap and water.

    • Dispose of all contaminated materials as hazardous waste according to institutional guidelines.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert institutional safety personnel (EHS).

    • Prevent entry to the area.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[7][11] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing.[5][7] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation or burns develop.[11]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[7][12] If breathing is difficult or stops, administer artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5][7] Rinse the mouth with water.[10] If the person is conscious, have them drink one or two glasses of water.[9] Call a poison control center or doctor immediately.[7]

Visualization: Compound Handling Workflow

The following diagram outlines the logical workflow and decision-making process for the safe handling and storage of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine.

G cluster_prep Preparation & Risk Assessment cluster_handling Handling Protocol cluster_storage Storage Protocol cluster_emergency Contingency start Receive Compound assess Assess Hazards (Assume Corrosive, Toxic) start->assess ppe Don Required PPE (Goggles, Gloves, Coat) assess->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh / Aliquot fume_hood->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs? weigh->spill inert Flush with Inert Gas dissolve->inert exposure Exposure Occurs? dissolve->exposure seal Seal Tightly (Parafilm) inert->seal store Store in Cool, Dry Place seal->store spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes exposure_protocol Follow First Aid Protocol exposure->exposure_protocol Yes

Caption: Workflow for handling 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • ChemicalBook. (2022, August 11). 1-ethyl-5-methyl-1H-pyrazole - Safety Data Sheet.
  • BLD Pharmatech. Safety Data Sheet for 3-(1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazol-4-yl)-....
  • Fisher Scientific. (2025, December 20). Safety Data Sheet for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
  • Safety Data Sheet for [1-(1-methyl-1h-pyrazol-4-yl)ethyl]amine.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (2015, January 13). Safety Data Sheet for 4-Methylpyrazole.
  • PubChem. (1-ethyl-5-methyl-1h-pyrazol-4-yl)methanamine.
  • PubChem. (1-Methyl-1H-pyrazol-5-yl)methanamine.
  • PubChem. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • NIH. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.
  • NIH. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

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Application Notes and Protocols for the Safe Synthesis of Pyrazoleamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance and Challenges of Pyrazoleamine Synthesis

Pyrazoleamines represent a cornerstone in medicinal chemistry and drug development. Their versatile scaffold is a key component in a multitude of pharmacologically active agents, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1][2][3][4][5] The synthesis of these valuable compounds, however, is not without its challenges and requires a profound understanding of the underlying chemical principles and, most critically, a rigorous adherence to safety protocols.

The most prevalent synthetic routes to pyrazoleamines involve cyclocondensation reactions, often utilizing highly reactive and hazardous reagents such as hydrazine and its derivatives.[1][3][4][5][6][7] This guide provides a detailed overview of the potential hazards associated with pyrazoleamine synthesis and offers comprehensive, field-proven protocols to ensure the safety of researchers and the integrity of the experimental outcomes. The causality behind each experimental choice is explained to foster a deeper understanding of the safety measures.

Hazard Analysis: A Multi-faceted Approach to Safety

A thorough risk assessment is paramount before commencing any synthesis.[8] The hazards associated with pyrazoleamine synthesis can be broadly categorized into chemical, reaction, and operational risks.

Chemical Hazards: Understanding Your Reagents

The primary chemical hazard in many pyrazoleamine syntheses stems from the use of hydrazine and its derivatives (e.g., hydrazine hydrate) .

  • Toxicity: Hydrazine is acutely toxic via inhalation, ingestion, and dermal contact.[9] It is corrosive and can cause severe burns to the skin and eyes.[9][10] Chronic exposure can lead to severe health issues, and it is considered a potential carcinogen.[9]

  • Reactivity: Hydrazine is a powerful reducing agent and can react violently with oxidizing agents.[11] It is also flammable and can be sensitive to heat, light, and friction.[9] Contact with certain metals can lead to the liberation of flammable hydrogen gas.[12]

  • Hydrazine Hydrate: While aqueous solutions like hydrazine hydrate are generally less flammable than anhydrous hydrazine, they still pose significant toxicity and corrosivity risks.[9][12][13]

Other reagents commonly used in pyrazoleamine synthesis also warrant careful handling:

  • β-Ketonitriles and α,β-Unsaturated Nitriles: These precursors can be toxic and irritating. Some nitrile compounds can release hydrogen cyanide upon decomposition or under acidic conditions, which is extremely toxic.[14]

  • Solvents: Organic solvents such as ethanol, methanol, and toluene are often flammable and can have varying degrees of toxicity.[15]

  • Acids and Bases: Strong acids and bases used as catalysts or for pH adjustment are corrosive and require appropriate personal protective equipment (PPE).

Reaction Hazards: Taming the Transformation

The cyclocondensation reaction to form the pyrazole ring can present several hazards:

  • Exothermic Reactions: The reaction of hydrazine with carbonyl compounds can be exothermic. On a larger scale, this can lead to a rapid increase in temperature and pressure if not properly controlled, potentially causing the reaction to run out of control.

  • Gas Evolution: Some synthetic routes may evolve flammable gases like hydrogen, requiring a well-ventilated fume hood and the absence of ignition sources.[8]

  • Side Reactions and Byproducts: Incomplete reactions or side reactions can lead to the presence of unreacted hazardous starting materials or the formation of toxic byproducts in the reaction mixture.

Operational Hazards: The Human Factor

Procedural and environmental factors play a crucial role in laboratory safety:

  • Handling and Transfer: Spills and splashes of hazardous reagents can lead to direct exposure.

  • Waste Disposal: Improper disposal of hydrazine-containing waste can pose a significant environmental and safety risk. Hydrazine waste is often considered extremely hazardous.[9]

  • Inadequate Ventilation: Performing these syntheses outside of a certified chemical fume hood can lead to the inhalation of toxic vapors.

Core Safety Directives and Protocols

Adherence to the following directives is mandatory for the safe synthesis of pyrazoleamines.

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All manipulations involving hydrazine, its derivatives, and volatile organic compounds must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[9]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable or toxic vapors.

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are essential in case of accidental exposure.[12]

Personal Protective Equipment (PPE): The Last Barrier

A comprehensive PPE ensemble is critical to prevent personal exposure.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant splash hazard.[9][12]

  • Gloves: Use appropriate chemical-resistant gloves. Nitrile gloves offer good initial protection, but for prolonged handling or in case of a splash hazard, chloroprene or butyl rubber gloves are recommended.[9] Always consult the glove manufacturer's compatibility chart.

  • Protective Clothing: A flame-resistant lab coat is essential.[9] A chemical-resistant apron should be worn over the lab coat when handling larger quantities of corrosive or toxic substances.[12]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to control exposure, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and hydrazines may be necessary.[13] A risk assessment should be conducted to determine the need for respiratory protection.

Safe Handling and Storage of Hydrazine Hydrate
  • Storage: Store hydrazine hydrate in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and incompatible materials such as oxidizing agents and metals.[10] The storage area should be clearly marked as a designated area for particularly hazardous substances.[9]

  • Handling:

    • Always work in a fume hood.[11]

    • Use a secondary container when transporting hydrazine hydrate.

    • Avoid contact with skin, eyes, and clothing.[12]

    • Do not heat hydrazine hydrate excessively or allow it to evaporate to dryness.[11]

    • Ground and bond containers when transferring flammable liquids to prevent static discharge.[15]

Waste Management: A Critical Final Step
  • Segregation: Hydrazine-containing waste must be segregated from other waste streams, particularly from oxidizing agents.[11]

  • Labeling: All waste containers must be clearly labeled with their contents, including "Extremely Hazardous Waste" for hydrazine-containing waste.[9]

  • Disposal: Dispose of all chemical waste through your institution's environmental health and safety (EHS) office. Do not pour any of these chemicals down the drain.[10][14]

Experimental Protocol: Synthesis of 3(5)-Aminopyrazole

This protocol is adapted from a well-established procedure and incorporates enhanced safety measures.[8] It illustrates the practical application of the safety principles discussed.

Materials and Reagents
Reagent/SolventCAS NumberKey Hazards
Hydrazine Hydrate (72%)7803-57-8Toxic, Corrosive, Potential Carcinogen, Flammable[9][10][12]
Acrylonitrile107-13-1Toxic, Flammable, Carcinogen
p-Toluenesulfonyl chloride98-59-9Corrosive, Lachrymator
Sodium Bicarbonate144-55-8Irritant
Isopropyl Alcohol67-63-0Flammable, Irritant
Sodium7440-23-5Flammable solid, Reacts violently with water
Benzene71-43-2Flammable, Carcinogen, Toxic
Step-by-Step Synthesis with Integrated Safety Precautions

Step A: Synthesis of β-Cyanoethylhydrazine

  • Preparation and Setup (in a fume hood):

    • Don all required PPE (goggles, face shield, flame-resistant lab coat, appropriate gloves).

    • Set up a two-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel.

    • Place a cooling bath (ice-water) under the flask.

  • Reaction:

    • Charge the flask with 72% aqueous hydrazine hydrate.

    • Causality: The reaction is exothermic. Gradual addition and external cooling are crucial to maintain control over the reaction temperature and prevent a runaway reaction.

    • Slowly add acrylonitrile dropwise from the dropping funnel over approximately 2 hours, ensuring the internal temperature is maintained between 30-35°C.

  • Work-up:

    • Once the addition is complete, replace the dropping funnel with a distillation condenser.

    • Remove water by vacuum distillation at a bath temperature of 45-50°C.

    • The resulting yellow oil is β-cyanoethylhydrazine and is used in the next step without further purification.

Step B: Synthesis of 3-Imino-1-(p-tolylsulfonyl)pyrazolidine

  • Preparation and Setup (in a fume hood):

    • Set up a three-necked flask with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Reaction:

    • Dissolve β-cyanoethylhydrazine in water.

    • Add p-toluenesulfonyl chloride dissolved in benzene.

    • Gradually add sodium bicarbonate in portions with vigorous stirring.

    • Causality: Sodium bicarbonate neutralizes the hydrochloric acid formed during the reaction, preventing unwanted side reactions and potential corrosion. Vigorous stirring is necessary to ensure efficient mixing of the biphasic system.

  • Work-up:

    • After the reaction is complete, cool the mixture and collect the crystalline product by filtration.

    • Wash the product with ethanol and ether.

Step C: Synthesis of 3(5)-Aminopyrazole

  • Preparation and Setup (in a fume hood):

    • Caution! Hydrogen gas is evolved in this step. Ensure the fume hood is functioning correctly and there are no ignition sources nearby. [8]

    • Set up a four-necked flask with a mechanical stirrer, a thermometer, a reflux condenser, and a nitrogen inlet.

  • Reaction:

    • Prepare a solution of sodium isopropoxide by carefully adding sodium metal to isopropyl alcohol under a nitrogen atmosphere.

    • Causality: Sodium reacts exothermically and violently with water. Using anhydrous isopropyl alcohol and a nitrogen atmosphere prevents this hazard. The evolved hydrogen gas is flammable and must be safely vented through the fume hood.

    • Add the 3-imino-1-(p-tolylsulfonyl)pyrazolidine from the previous step to the sodium isopropoxide solution.

    • Heat the mixture to reflux.

  • Work-up:

    • Cool the reaction mixture and neutralize with hydrochloric acid.

    • Remove the solvent under reduced pressure.

    • Extract the 3(5)-aminopyrazole with a suitable solvent and purify by distillation or recrystallization.

Visualization of the Safety Workflow

The following diagram illustrates the critical safety checkpoints throughout the synthesis process.

Safety_Workflow cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Synthesis cluster_workup Phase 3: Work-up & Purification cluster_cleanup Phase 4: Cleanup & Disposal prep_start Start Synthesis risk_assessment Conduct Thorough Risk Assessment prep_start->risk_assessment Mandatory First Step ppe Don Appropriate PPE (Goggles, Face Shield, FR Coat, Gloves) risk_assessment->ppe fume_hood Verify Fume Hood Functionality ppe->fume_hood emergency_prep Locate Safety Shower & Eyewash fume_hood->emergency_prep reagent_handling Handle Hydrazine & Reagents in Fume Hood emergency_prep->reagent_handling temp_control Maintain Strict Temperature Control reagent_handling->temp_control Exothermic Reaction gas_venting Ensure Safe Venting of Evolved Gases (H2) temp_control->gas_venting Gas Evolution monitoring Continuously Monitor Reaction Progress gas_venting->monitoring quenching Perform Quenching/ Neutralization Carefully monitoring->quenching extraction Use Appropriate Solvents for Extraction quenching->extraction purification Purify Product (Distillation/Recrystallization) extraction->purification decontamination Decontaminate Glassware & Work Area purification->decontamination waste_segregation Segregate Hydrazine Waste decontamination->waste_segregation waste_disposal Dispose of Waste via EHS waste_segregation->waste_disposal synthesis_end End of Synthesis waste_disposal->synthesis_end

Caption: Critical Safety Checkpoints in Pyrazoleamine Synthesis.

Conclusion: A Culture of Safety

The synthesis of pyrazoleamines is a powerful tool in the arsenal of medicinal chemists. However, the potential hazards associated with this chemistry demand the utmost respect and a proactive approach to safety. By understanding the "why" behind each safety precaution, researchers can cultivate a culture of safety that not only protects themselves and their colleagues but also ensures the successful and reproducible synthesis of these vital compounds. Always consult your institution's specific safety guidelines and the Safety Data Sheets (SDS) for all chemicals before beginning any work.

References

  • Organic Syntheses. 3(5)-aminopyrazole.
  • ChemicalBook. 3-Aminopyrazole synthesis.
  • Arkema.
  • Thermo Fisher Scientific.
  • Reddit.
  • National Institutes of Health.
  • Prestat, G. et al.
  • University of California, Santa Barbara.
  • Google P
  • Lanxess.
  • ResearchGate. Scheme 1. Synthesis of 3-substituted aminopyrazole[3,4-b]pyridines and....
  • YouTube. synthesis of pyrazoles.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • ResearchGate. A mechanism of pyrazole forming reaction.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • Sigma-Aldrich. SAFETY DATA SHEET - 5-Aminopyrazole-4-carbonitrile.
  • BenchChem.
  • National Institutes of Health.
  • MDPI.
  • MDPI.
  • Sigma-Aldrich.
  • National Institutes of Health.
  • ScienceDirect. Cyclocondensation reaction: Significance and symbolism.
  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
  • ResearchGate.
  • National Institutes of Health. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles.
  • National Institutes of Health.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic yield and purity. The synthesis of this important pyrazole derivative is typically achieved through a two-step process: the Vilsmeier-Haack formylation of 1-ethyl-5-methyl-1H-pyrazole to yield the key intermediate, 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde, followed by reductive amination to produce the target methanamine.

This document will guide you through the intricacies of each step, offering insights into potential challenges and their solutions, grounded in established chemical principles.

I. Synthetic Pathway Overview

The overall synthetic route is illustrated below. This guide will address potential issues in both the formylation and reductive amination stages.

Synthesis_Pathway 1-ethyl-5-methyl-1H-pyrazole 1-ethyl-5-methyl-1H-pyrazole 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde 1-ethyl-5-methyl-1H-pyrazole->1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde Vilsmeier-Haack (POCl3, DMF) 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde->1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine Reductive Amination (NH3, Reducing Agent)

Caption: Overall synthetic scheme.

II. Troubleshooting Guide: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like pyrazoles. However, optimizing the yield of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde requires careful control of reaction conditions.

Q1: I am observing a low or no yield of the desired aldehyde. What are the likely causes and how can I improve the outcome?

A low yield in the Vilsmeier-Haack reaction can stem from several factors, ranging from reagent quality to the reactivity of the substrate itself.

Possible Causes & Solutions:

  • Moisture Contamination: The Vilsmeier reagent (chloroiminium salt) is highly sensitive to moisture and will decompose in its presence.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Incomplete Formation of the Vilsmeier Reagent: The reaction between phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is exothermic and requires careful temperature control for complete formation of the active electrophile.

    • Solution: Prepare the Vilsmeier reagent in situ by adding POCl₃ dropwise to ice-cold DMF with vigorous stirring. Allow the reagent to form completely before adding the pyrazole substrate.

  • Insufficient Reaction Temperature or Time: While the initial formation of the Vilsmeier reagent is done at low temperatures, the subsequent formylation of the pyrazole may require heating to proceed at a reasonable rate.

    • Solution: After the addition of 1-ethyl-5-methyl-1H-pyrazole, gradually increase the temperature of the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical temperatures can range from room temperature to reflux, depending on the substrate's reactivity.[1]

  • Substrate Reactivity: The electron-donating ethyl and methyl groups on the pyrazole ring should favor electrophilic substitution at the 4-position. However, if the starting material is impure, this can hinder the reaction.

    • Solution: Ensure the purity of the starting 1-ethyl-5-methyl-1H-pyrazole. Purification by distillation or column chromatography may be necessary.

Q2: My reaction mixture has turned dark, and I am isolating multiple side products. What are these impurities and how can I avoid their formation?

Side product formation is a common issue in Vilsmeier-Haack reactions, often due to the high reactivity of the reagents and intermediates.

Common Side Products & Prevention Strategies:

Side ProductProbable CausePrevention Strategy
Over-formylation Products Excess Vilsmeier reagent or harsh reaction conditions.Use a stoichiometric amount of the Vilsmeier reagent. Optimize reaction time and temperature by monitoring with TLC.
Polymerization/Decomposition High reaction temperatures or prolonged reaction times.Maintain careful temperature control. Avoid unnecessarily long reaction times once the starting material is consumed.
Chlorinated Byproducts The Vilsmeier reagent can act as a chlorinating agent under certain conditions.Use the minimum effective temperature and reaction time. Ensure a controlled and complete work-up to hydrolyze any remaining reactive species.

Experimental Protocol: Vilsmeier-Haack Formylation (General Guideline)

  • To a stirred, ice-cold solution of anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Add a solution of 1-ethyl-5-methyl-1H-pyrazole (1.0 equiv.) in a minimal amount of anhydrous DMF or a suitable inert solvent.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. Troubleshooting Guide: Reductive Amination

The conversion of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde to the corresponding methanamine is a critical step. Reductive amination involves the formation of an imine intermediate, which is then reduced to the amine.

Q1: The yield of my desired amine is low, and I have unreacted aldehyde and/or the intermediate imine remaining. How can I drive the reaction to completion?

Incomplete conversion is a frequent challenge in reductive amination and can be addressed by optimizing several parameters.

Key Factors for Complete Conversion:

  • Choice of Reducing Agent: The choice of reducing agent is crucial. Some are more effective than others at reducing the imine intermediate without reducing the starting aldehyde.

    • Sodium Borohydride (NaBH₄): A strong reducing agent that can also reduce the starting aldehyde. If used, it is often added after the imine has been pre-formed.

    • Sodium Cyanoborohydride (NaBH₃CN): More selective for the imine over the aldehyde, allowing for a one-pot reaction. However, it is highly toxic.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is often the reagent of choice for one-pot reductive aminations. It is less toxic than NaBH₃CN.[2]

  • Reaction pH: The formation of the imine is pH-dependent. An acidic pH can facilitate the dehydration step to form the imine, but a very low pH will protonate the amine, rendering it non-nucleophilic.

    • Solution: For reductive aminations with ammonia, the reaction is typically run in a solution of ammonia in an alcohol (e.g., methanol), which provides a sufficiently basic environment for the initial nucleophilic attack.

  • Ammonia Concentration: A high concentration of ammonia is necessary to drive the equilibrium towards imine formation.

    • Solution: Use a saturated solution of ammonia in an alcohol (e.g., 7N ammonia in methanol).

Q2: I am concerned about the formation of secondary and tertiary amine impurities. How can I minimize these side reactions?

Over-alkylation of the newly formed primary amine can occur, leading to the formation of secondary and tertiary amines.

Strategies to Enhance Selectivity:

  • Control of Stoichiometry: While an excess of the amine source (ammonia) is generally used to favor the formation of the primary amine, careful control of the aldehyde to reducing agent ratio is important.

  • Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by slowing down the rate of the subsequent alkylation reactions.

Experimental Protocol: Reductive Amination (General Guideline)

  • To a solution of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv.) in methanol, add a solution of ammonia in methanol (e.g., 7N, 10-20 equiv.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5-2.0 equiv.) portion-wise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel.

IV. Purification and Characterization

Q: What are the best methods for purifying the final product, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine?

The final product is a primary amine and may require specific purification techniques.

  • Column Chromatography: This is a standard and effective method.

    • Stationary Phase: Silica gel is commonly used. To prevent streaking of the basic amine product, the silica gel can be pre-treated with a small amount of triethylamine in the eluent system.

    • Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically effective. The addition of a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve the peak shape and recovery.

  • Acid-Base Extraction: This can be an effective method to separate the basic amine product from non-basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

    • Make the aqueous layer basic with a strong base (e.g., NaOH) to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer and remove the solvent.

V. Frequently Asked Questions (FAQs)

Q: What is the expected overall yield for this two-step synthesis?

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood. Sodium borohydride is flammable and can release hydrogen gas upon contact with acid or water. Sodium cyanoborohydride is highly toxic and should only be used by experienced chemists with appropriate safety measures in place. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q: Can I use a different formylating agent for the first step?

A: While the Vilsmeier-Haack reaction is the most common method for the formylation of pyrazoles, other methods such as the Duff reaction or the Reimer-Tiemann reaction could potentially be used, but they are generally less efficient and may lead to different regioselectivity.

Q: Are there alternative reducing agents for the reductive amination step?

A: Yes, catalytic hydrogenation (e.g., using H₂ gas and a metal catalyst like Pd/C or Raney Nickel) is a common alternative for reductive amination.[3] This method can be very effective but requires specialized equipment for handling hydrogen gas.

VI. Visualization of Key Processes

Vilsmeier_Reagent_Formation DMF N,N-Dimethylformamide Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 Phosphorus Oxychloride POCl3->Vilsmeier_Reagent

Caption: Formation of the Vilsmeier Reagent.

Reductive_Amination_Mechanism Aldehyde Pyrazole-4-carbaldehyde Imine Imine Intermediate Aldehyde->Imine Ammonia Ammonia (NH3) Ammonia->Imine Amine Target Methanamine Imine->Amine Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Amine

Caption: Key steps in the reductive amination process.

VII. References

  • Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN, 4(X), XX–XX. Available at:

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, v, 0-0. Available at:

  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Available at:

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Kumar, P. B., et al. (2011). Synthesis of Some Novel 1-H Pyrazole Derivatives and Their Antibacterial Activity Studies. RASĀYAN J. Chem., 4(2), 400-404. Available at:

  • Chatterjee, M., et al. (2016). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry. Available at:

Sources

Overcoming solubility issues of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine in assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support guide for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to effectively address and overcome common solubility issues encountered with this compound in various assay systems. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: My 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine is precipitating when I dilute my DMSO stock into an aqueous assay buffer. What's causing this?

This is a common phenomenon known as "precipitation upon dilution," which occurs when a compound that is highly soluble in a pure organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into a predominantly aqueous environment.[1] The dramatic decrease in the organic solvent concentration (typically to <1% in the final assay) is insufficient to maintain the solubility of a lipophilic compound.[2] The pyrazole core, along with the ethyl and methyl substituents on your compound, contributes to its lipophilic nature, reducing its affinity for water.[3][4]

Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

For initial stock solution preparation, we strongly recommend using 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it a standard choice in drug discovery for creating high-concentration stock solutions.[5][6] Preparing a concentrated stock (e.g., 10-20 mM) allows for minimal solvent introduction into your final assay, mitigating potential solvent-induced artifacts.[7] However, be aware that even in DMSO, precipitation can occur at very high concentrations or after freeze-thaw cycles.[7][8]

Q3: How can I fundamentally improve the aqueous solubility of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine for my experiments?

The key to enhancing the aqueous solubility of this compound lies in its chemical structure. The molecule contains a primary amine (-methanamine) group, which is basic. By lowering the pH of your aqueous buffer, you can protonate this amine group. The resulting positively charged ammonium salt is significantly more polar and, therefore, more soluble in water.[9][10] This pH adjustment is often the most effective first step. For particularly challenging systems, combining pH modification with a suitable co-solvent can offer a synergistic effect.[][12]

Q4: What is the optimal pH range to consider for solubilizing this compound, and are there any risks?

For a compound with a primary amine, a buffer pH below its pKa will favor the protonated, more soluble form. While the exact pKa of this compound is not readily published, a good starting point is to test buffers in the pH range of 4.0 to 6.5. It is crucial to remember that pH can also affect the activity of your biological target (e.g., an enzyme) or cell health.[9] Therefore, you must establish a pH window that maintains your compound in solution without compromising the integrity of your assay. Always include a vehicle control with the pH-adjusted buffer to validate your results.

Q5: Beyond pH, what are some recommended co-solvents, and what are their limitations?

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the medium, thereby increasing the solubility of lipophilic compounds.[][13] If pH adjustment alone is insufficient, a combination approach may be necessary.

Co-SolventTypical Starting Conc.AdvantagesDisadvantages
Polyethylene Glycol 300/400 (PEG-300/400) 10-40%Low toxicity, commonly used in in-vivo formulations.[14]Can be viscous; may interfere with some assay readouts.
Ethanol 5-20%Readily available, effective solubilizer.[]Can be toxic to cells at higher concentrations; volatile.
Propylene Glycol 10-30%Good safety profile, less volatile than ethanol.[]Can also be viscous.
Tween® 80 / Triton™ X-100 0.01-0.1%Effective at low concentrations; can prevent aggregation.[15][16]Detergents can disrupt cell membranes and protein structures.

Causality: Co-solvents work by disrupting the hydrogen-bonding network of water. This reduces the energy required to create a cavity in the solvent for the non-polar solute, effectively making the environment more favorable for the lipophilic compound.[]

Troubleshooting Guides & Protocols

Systematic Workflow for Solubility Optimization

This workflow provides a logical progression from initial stock preparation to advanced solubilization techniques. Following this path will help you systematically identify an optimal formulation for your assay.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Initial Aqueous Dilution Test cluster_2 Step 3: Troubleshooting Path A Weigh Compound Accurately B Dissolve in 100% DMSO to create 10-20 mM stock A->B C Vortex & Gentle Warming (37°C) if needed. Visually confirm dissolution. B->C D Dilute stock to final assay concentration in standard assay buffer (e.g., PBS pH 7.4) C->D E Observe for Precipitation (Visual check, light scatter) D->E F Soluble? E->F G Proceed with Assay F->G Yes H Initiate pH Optimization (See Protocol 2) F->H No I Still Precipitates? H->I I->G No J Combine pH & Co-solvent (See Protocol 3) I->J Yes K Re-evaluate Assay Concentration Is a lower concentration feasible? J->K Still Precipitates

Caption: Decision workflow for troubleshooting solubility.

Protocol 1: Preparing a Concentrated Stock Solution

This protocol details the best practices for preparing a reliable, high-concentration stock solution.[17][18]

  • Accurate Measurement: Use a calibrated analytical balance to weigh the required mass of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine to prepare your target concentration (e.g., 10 mM).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied.

  • Visual Confirmation: Inspect the solution against a light source to ensure it is clear and free of any particulate matter. A fully dissolved stock solution is critical for accurate downstream dilutions.[19]

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles, which can promote precipitation over time.[8] Store at -20°C or -80°C in tightly sealed vials.

Protocol 2: pH-Modification Strategy for Improved Solubility

This protocol provides a systematic method to identify an optimal buffer pH for solubilizing the compound by leveraging its basic amine group.

Caption: pH-dependent equilibrium of the primary amine.

  • Prepare a pH Series: Make a set of your primary assay buffers, adjusting the pH to cover a range from 4.5 to 7.5 in 0.5 pH unit increments (e.g., 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 7.5).

  • Test Dilutions: For each pH-adjusted buffer, add your DMSO stock solution to reach the final desired assay concentration. Prepare these in clear microcentrifuge tubes or a 96-well plate.

  • Equilibration and Observation: Incubate the samples at your assay temperature (e.g., 37°C) for 15-30 minutes. Visually inspect each sample for any signs of precipitation. For a more quantitative assessment, you can measure turbidity by reading absorbance at 600 nm.

  • Determine Optimal pH: Identify the lowest pH that results in a clear, precipitate-free solution. This is your starting point for a pH-optimized assay buffer.

  • Assay Compatibility Check: Critically, you must run a vehicle control (pH-adjusted buffer + DMSO, no compound) and a positive control for your assay at this new pH to ensure the assay's performance is not negatively impacted.[9]

Protocol 3: Co-solvent System Optimization

Use this protocol if pH adjustment alone is not sufficient or if your assay is incompatible with low pH conditions.

  • Select Co-solvents: Choose 1-2 co-solvents to test from the table above (e.g., PEG-300 and Ethanol).

  • Prepare Formulations: Using your pH-optimized buffer (or standard buffer if pH cannot be changed), create a matrix of formulations. For example:

    • Buffer + 5% PEG-300

    • Buffer + 10% PEG-300

    • Buffer + 5% Ethanol

    • Buffer + 10% Ethanol

  • Test Compound Solubility: Add your DMSO stock to each formulation to the final assay concentration.

  • Observe and Validate: As in the pH protocol, observe for precipitation. Once you find a formulation that maintains solubility, you must run comprehensive controls to ensure the co-solvent itself does not interfere with your assay, which can be a source of false-positive or false-negative results.[20] For high-throughput screening, adding a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) is a common practice to reduce aggregation-based artifacts.[16]

By methodically applying these principles and protocols, you can develop a robust formulation for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, ensuring that your compound remains in solution and allowing for the generation of accurate and reliable data in your biological assays.

References

  • Pyrazole - Solubility of Things. (n.d.).
  • dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. (n.d.).
  • 1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine - Vulcanchem. (n.d.).
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. (n.d.).
  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021). National Journal of Pharmaceutical Sciences, 2(1), 1-10.
  • Best Practices For Stock Solutions - FasterCapital . (n.d.). Retrieved from [Link]

  • How can I increase the solubility to perform an enzyme assay? - ResearchGate. (2015).
  • Compound Precipitation in High-Concentration DMSO Solutions - Sci-Hub. (2014). SLAS Discovery, 19(9), 1302–1308.
  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts . (2019). Retrieved from [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. (2024). International Journal of Novel Research and Development, 9(7).
  • Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs - PubMed. (2014). Journal of Pharmaceutical Sciences, 103(9), 2747-2755.
  • Co-solvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2021). RSC Medicinal Chemistry, 12(10), 1636-1669.
  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions - ResearchGate. (2014).
  • Combined effect of complexation and pH on solubilization - PubMed - NIH. (2004). Journal of Pharmaceutical Sciences, 93(6), 1537-1544.
  • pH and solubility (video) | Equilibrium - Khan Academy . (n.d.). Retrieved from [Link]

  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies - Benchchem. (n.d.).
  • 17.5: Solubility and pH - Chemistry LibreTexts . (2023). Retrieved from [Link]

  • 1-Ethyl-N-methyl-1H-pyrazole-5-methanamine | C7H13N3 | CID 672403 - PubChem. (n.d.).
  • Co-solvent: Significance and symbolism. (2025).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022). International Journal of Medical Science and Dental Research, 5(2), 1-7.
  • How to enhance drug solubility for in vitro assays? - ResearchGate. (2014).
  • 2.5: Preparing Solutions - Chemistry LibreTexts . (2025). Retrieved from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. (2006). Drug Discovery Today, 11(9-10), 446-451.
  • Enhancing the solubility of Cinnolin-8-amine for biological assays - Benchchem. (n.d.).
  • ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401 - PubChem. (n.d.).
  • How to tackle compound solubility issue : r/labrats - Reddit. (2022).
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). ChemMedChem, 5(5), 659-663.
  • Solution-making strategies & practical advice - YouTube. (2025).
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH. (2010). Journal of Medicinal Chemistry, 53(7), 2759–2775.
  • (1-Methyl-1H-pyrazol-5-yl)methanamine - PubChem. (n.d.).
  • High-throughput screening as a method for discovering new drugs - Drug Target Review . (2020). Retrieved from [Link]

  • 4-MEthyl-1-[1-(1-methyl-1h-pyrazol-4-yl)ethyl]-1h-pyrazol-5-amine - BLDpharm. (n.d.).
  • 1343173-32-9 | N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-2-methylpropan-1-amine | ChemScene. (n.d.).
  • 1006483-01-7|(1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanamine - BLDpharm. (n.d.).
  • 1006459-49-9|1-Ethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl] - BLDpharm. (n.d.).

Sources

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this compound. Here, you will find answers to frequently asked questions, troubleshooting guides for your experiments, and detailed protocols for conducting forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine?

Based on the chemical structure, which features a substituted pyrazole ring and a primary aminomethyl group, the most probable degradation pathways involve oxidation and potential thermal decomposition. The pyrazole ring itself is generally stable, but the aminomethyl group is susceptible to oxidative degradation.

Q2: How stable is the pyrazole ring under typical experimental conditions?

The pyrazole ring is an aromatic heterocycle and generally exhibits good stability. It is relatively resistant to hydrolysis under neutral conditions and moderate temperatures. However, extreme pH and high temperatures can promote degradation. Some studies on pyrazole derivatives have noted hydrolytic instability of ester functionalities at pH 8, though our subject molecule lacks this group.[1][2]

Q3: What are the expected degradation products under oxidative stress?

Under oxidative conditions, the primary amine of the methanamine group is the most likely site of attack. Potential degradation products could include the corresponding imine, aldehyde, or carboxylic acid. Oxidative N-N coupling of the aminopyrazole moiety to form azopyrazoles is another possibility that has been observed with other aminopyrazole derivatives.[3]

Q4: Is 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine sensitive to light?
Q5: What is the anticipated thermal stability of this compound?

The thermal stability of pyrazole derivatives can vary significantly based on their substitution. Some studies on nitrated pyrazoles indicate decomposition pathways involving N2 elimination or nitro group dissociation.[6][7][8][9] For non-nitrated pyrazoles, retro [3+2] cycloaddition has been suggested as a possible thermal decay route.[10] It is recommended to store the compound at controlled room temperature or under refrigeration and to perform thermogravimetric analysis (TGA) to determine its decomposition temperature.

Troubleshooting Guide for Stability Studies

Observed Issue Potential Cause Recommended Action
Rapid degradation in solution The solvent may be reacting with the compound, or the pH of the solution may be unfavorable.Screen a variety of solvents and buffer systems. Ensure the pH of the solution is controlled and appropriate for the compound's stability.
Multiple, unidentified peaks in chromatogram after stress testing This could indicate complex degradation pathways or secondary degradation products.Optimize the chromatographic method to achieve better separation. Use mass spectrometry (MS) to identify the mass of the unknown peaks and propose potential structures.
Inconsistent degradation rates between experiments Experimental conditions such as temperature, light exposure, or concentration of stressor may not be well-controlled.Ensure all experimental parameters are tightly controlled and documented. Use a calibrated oven, photostability chamber, and freshly prepared reagents.
No degradation observed under stress conditions The compound may be highly stable under the applied conditions, or the stress applied is insufficient.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent) incrementally.[11][12]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5][11][12][13][14][15] The following protocols are based on ICH guidelines.[4][13][14]

1. Preparation of Stock Solution:

Prepare a stock solution of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Hydrolytic Degradation (Acid and Base):

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for analysis.

3. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours. At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.

4. Thermal Degradation:

  • Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours. At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to a known concentration for analysis.

5. Photolytic Degradation:

  • Expose the solid compound and a solution of the compound (1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[4]

  • A control sample should be kept in the dark under the same temperature conditions.

  • At the end of the exposure period, analyze the samples.

Analytical Method

A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. A typical starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is typically performed using a UV detector at the lambda max of the compound.

Visualizing Potential Degradation Pathways

Below are diagrams illustrating the hypothesized degradation pathways for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine.

Oxidative_Degradation parent 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine imine Corresponding Imine parent->imine Oxidation azo_dimer Azo Dimer (N-N coupling) parent->azo_dimer Oxidative Coupling aldehyde Corresponding Aldehyde imine->aldehyde Hydrolysis acid Corresponding Carboxylic Acid aldehyde->acid Further Oxidation

Caption: Hypothesized Oxidative Degradation Pathways.

Thermal_Degradation parent 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine fragments Ring Cleavage Products (e.g., retro [3+2] cycloaddition) parent->fragments High Temperature n2_elimination N2 Elimination Products (less likely without nitro groups) parent->n2_elimination Extreme Heat

Caption: Potential Thermal Degradation Pathways.

References

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). Retrieved from [Link]

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials | Request PDF. (n.d.). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). Retrieved from [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). Retrieved from [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009, October 1). Retrieved from [Link]

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021, November 29). Retrieved from [Link]

  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. (n.d.). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study | Request PDF. (2025, August 7). Retrieved from [Link]

  • (PDF) Thermal Decomposition of Nitropyrazoles. (2025, December 21). Retrieved from [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (n.d.). Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Retrieved from [Link]

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Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole ring formation. Pyrazoles are a cornerstone in medicinal chemistry, but their synthesis is not without its challenges.[1][2] This resource provides in-depth troubleshooting advice in a direct question-and-answer format to address specific unexpected side reactions and experimental hurdles. Our focus is on understanding the root causes of these issues and providing actionable, field-proven solutions.

Section 1: Regioisomer Formation - The Usual Suspect

The most common challenge in pyrazole synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the formation of a mixture of regioisomers.[1][2][3] While often anticipated, controlling the ratio of these isomers can be a significant hurdle.

Q1: My synthesis with an unsymmetrical 1,3-diketone and a substituted hydrazine is yielding a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single isomer?

A1: Achieving regioselectivity in the Knorr pyrazole synthesis is a well-documented challenge that hinges on the subtle electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound.[3][4] The initial nucleophilic attack of the substituted hydrazine can occur at either carbonyl, leading to two different intermediates and, ultimately, two regioisomeric pyrazoles.[1][2]

Underlying Causality: The regiochemical outcome is determined by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the two different nitrogen atoms of the substituted hydrazine. Reaction conditions such as solvent, temperature, and pH can significantly influence the reaction pathway.[1][4] For instance, in acidic conditions, the reaction may proceed through a vinylogous amide intermediate, while neutral or basic conditions can favor a different pathway.

Troubleshooting Protocol:

  • Solvent Modification: The polarity and hydrogen-bonding capability of the solvent can dramatically alter the regioselectivity.

    • Conventional Solvents: Protic solvents like ethanol often lead to equimolar mixtures of regioisomers.[1]

    • Fluorinated Alcohols: Switching to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance the preference for one regioisomer.[4] These solvents can modulate the reactivity of the carbonyl groups through hydrogen bonding.

  • pH Control: The acidity of the reaction medium can be a powerful tool.

    • Acid Catalysis: Adding a catalytic amount of a Brønsted acid (e.g., glacial acetic acid) or using the hydrochloride salt of the hydrazine can favor the formation of one isomer by protonating one of the carbonyls, thereby increasing its electrophilicity.[5]

    • Aprotic Dipolar Solvents: Running the reaction in an aprotic dipolar solvent like N,N-dimethylacetamide (DMAc) in the presence of an acid can also improve regioselectivity and yields.[1][2]

  • Temperature Adjustment: Lowering the reaction temperature can often increase the kinetic control of the reaction, potentially favoring the formation of the product from the initial, faster-forming intermediate.

Data Summary: Solvent Effects on Regioselectivity

SolventTypical Regioisomeric Ratio (Isomer A:Isomer B)Reference
Ethanol~1:1[1]
2,2,2-Trifluoroethanol (TFE)Can be >95:5[4]
N,N-Dimethylacetamide (DMAc) with acidHigh regioselectivity[1][2]

Section 2: Incomplete Reactions and Intermediate Accumulation

Another common issue is the stalling of the reaction, leading to the accumulation of intermediates rather than the desired aromatic pyrazole.

Q2: My reaction seems to have stopped, and I've isolated a stable, non-aromatic intermediate. What is it, and how can I push the reaction to completion?

A2: The most likely culprit is the formation of a stable pyrazoline intermediate.[2] The Knorr synthesis is a condensation-cyclization-dehydration sequence. If the final dehydration step to form the aromatic pyrazole is slow or inhibited, the pyrazoline can be isolated.

Underlying Causality: The dehydration step is often the rate-limiting step and can be influenced by the stability of the pyrazoline intermediate and the reaction conditions. Insufficiently acidic or basic conditions, or low temperatures, may not provide the activation energy needed for the elimination of water.

Troubleshooting Workflow:

G start Reaction Stalled (Pyrazoline Isolated) cond1 Is the reaction acidic? start->cond1 action1 Add catalytic acid (e.g., p-TsOH, H2SO4) cond1->action1 No cond2 Is the reaction basic? cond1->cond2 Yes end Aromatic Pyrazole Formed action1->end action2 Add a suitable base (e.g., NaOEt) cond2->action2 No cond3 Is an oxidizing agent present? cond2->cond3 Yes action2->end action3 Introduce a mild oxidant (e.g., O2 in DMSO, Br2) cond3->action3 No cond3->end Yes action3->end

Caption: Troubleshooting workflow for converting pyrazoline intermediates to pyrazoles.

Experimental Protocol: Oxidation of Pyrazolines

For syntheses starting from α,β-unsaturated ketones and hydrazines, which initially form pyrazolines, an explicit oxidation step is required.[1][2]

  • Setup: After the initial condensation reaction to form the pyrazoline, dissolve the crude intermediate in a suitable solvent like DMSO or acetic acid.

  • Oxidation:

    • Method A (Air/DMSO): Heat the DMSO solution under an atmosphere of oxygen (or simply open to the air) at a temperature ranging from 80-120 °C. Monitor the reaction by TLC until the starting pyrazoline is consumed.[6]

    • Method B (Bromine): In a solvent like acetic acid or chloroform, add a solution of bromine dropwise at room temperature until a persistent color is observed. Stir until the reaction is complete as monitored by TLC.

  • Workup: Quench the reaction appropriately (e.g., with sodium thiosulfate for the bromine method), extract the product, and purify by chromatography or recrystallization.

Section 3: Unexpected N-Alkylation and C-Alkylation Side Reactions

When the pyrazole ring is formed and further modifications are attempted, or when using certain starting materials, unexpected alkylation can occur.

Q3: I'm attempting an N-alkylation on my synthesized pyrazole, but I'm getting a mixture of two N-alkylated regioisomers. How can I control this?

A3: Unsymmetric pyrazoles exist as a mixture of tautomers, which can lead to the formation of two different N-alkylated regioisomers.[7] The ratio of these products is highly dependent on the steric and electronic nature of the substituents on the pyrazole ring, the alkylating agent, and the base used.[8]

Underlying Causality: The deprotonated pyrazole is an ambident nucleophile. Alkylation can occur at either of the two ring nitrogen atoms. Steric hindrance around one nitrogen can favor alkylation at the less hindered nitrogen. The choice of base and counter-ion can also influence the site of alkylation.[8]

Strategies for Regiocontrol:

  • Steric Hindrance: If one nitrogen is significantly more sterically hindered than the other, alkylation will likely occur at the less hindered position.

  • Base and Solvent System:

    • Using a strong base like NaH in a non-polar solvent like THF often favors alkylation at the less sterically hindered nitrogen.

    • Phase-transfer catalysis can also provide a high degree of regioselectivity in some cases.[9]

  • Directed Synthesis: In some cases, it may be more effective to synthesize the desired regioisomer directly by choosing the appropriate substituted hydrazine and 1,3-dicarbonyl compound, rather than trying to control the alkylation of a pre-formed pyrazole.

G cluster_0 Deprotonated Pyrazole (Ambident Nucleophile) N1- N1⁻ Product1 N1-Alkylated (Major if N2 is hindered) N1-->Product1 N2- N2⁻ Product2 N2-Alkylated (Major if N1 is hindered) N2-->Product2 RX R-X (Alkylating Agent) RX->N1- RX->N2-

Caption: N-alkylation of an unsymmetrical pyrazole leading to two regioisomers.

Q4: During my pyrazole synthesis, I've observed an unexpected product that appears to be formed from a reaction with my solvent (e.g., acetone, ethanol). Is this possible?

A4: Yes, this is a known, though less common, side reaction. Solvents that can act as electrophiles or nucleophiles under certain conditions can participate in the reaction. For example, if your reaction generates a strongly basic or nucleophilic intermediate, it could potentially react with an electrophilic solvent or impurities within it. More commonly, if using a solvent like acetone with a reactive pyrazole under acidic conditions, a condensation reaction could occur at the C4 position, which is prone to electrophilic substitution.[10]

Mitigation Strategies:

  • Use Inert Solvents: Switch to more inert solvents like toluene, dioxane, or DMF.

  • Purify Solvents: Ensure that your solvents are free from reactive impurities (e.g., aldehydes in alcohols).

  • Modify Reaction Conditions: Avoid strongly acidic or basic conditions if your solvent is susceptible to side reactions.

Section 4: FAQs - Quick Reference

  • Q: Why is my yield so low even though the reaction appears clean by TLC?

    • A: The product may be more soluble in the workup solvent than anticipated, leading to losses during extraction. Additionally, the aromatic pyrazole product can sometimes be volatile, and losses can occur during solvent removal under high vacuum. Consider a less polar extraction solvent or gentler solvent removal techniques.

  • Q: I'm seeing a byproduct with a mass corresponding to my desired product plus an additional aryl group from my arylhydrazine starting material. What could this be?

    • A: This could indicate a side reaction where a second molecule of the arylhydrazine has reacted with an intermediate, or a rearrangement has occurred. This is more likely under harsh conditions or with highly reactive starting materials. Re-evaluate your reaction stoichiometry and consider milder conditions.

  • Q: My final product is highly colored, but I expected a white solid. What could be the cause?

    • A: Color can be due to trace impurities, often highly conjugated byproducts formed from oxidation or polymerization. Ensure your starting materials are pure and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Purification by column chromatography followed by recrystallization is often effective at removing colored impurities.

References

  • Al-Azmi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. PharmaGuideline. [Link]

  • Slideshare. (2018). Unit 4 Pyrazole. [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 488-537. [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 5(250), 2. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. [Link]

  • IJCRT. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT, 10(4). [Link]

  • Zhou, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(39), 8065-8077. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 717-778. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. Organic Syntheses. [Link]

  • ACS Publications. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. RSC Publishing. [Link]

  • MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(24), 8969. [Link]

  • RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1151-1172. [Link]

  • Portilla, J., et al. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. ResearchGate. [Link]

  • ResearchGate. (2021). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. Request PDF. [Link]

  • YouTube. (2019). synthesis of pyrazoles. YouTube. [Link]

  • Slideshare. (2023). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 136-146. [Link]

  • Jetir.Org. (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 10(9). [Link]

  • IJTSRD. (2019). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD, 3(5). [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • ResearchGate. (2002). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 896-939. [Link]

  • Slideshare. (2020). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Slideshare. [Link]

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Technical Support Center: Synthesis and Purification of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve the purity of your synthesized material. Our approach is grounded in mechanistic principles and field-proven laboratory practices to ensure you can confidently address challenges in your experimental workflow.

Troubleshooting Guide: Enhancing Product Purity

This section addresses common issues encountered during the synthesis and purification of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Problem 1: Persistent Impurities After Initial Work-up

Symptom: Your crude product, after initial extraction and solvent removal, shows multiple spots on a Thin-Layer Chromatography (TLC) plate, indicating the presence of significant impurities.

Potential Causes:

  • Incomplete reaction, leaving unreacted starting materials.

  • Formation of side-products due to non-optimal reaction conditions.

  • Residual reagents or catalysts from the synthesis.

Diagnostic Workflow and Solutions:

  • Identify the Impurities:

    • TLC Analysis: Co-spot your crude product with the starting materials on a TLC plate to check for unreacted precursors.

    • NMR Spectroscopy: A ¹H NMR spectrum of the crude product can reveal the presence of characteristic peaks from starting materials or common side-products. For instance, a peak around 9-10 ppm could indicate a residual aldehyde from a reductive amination pathway.

  • Targeted Purification Strategy: Based on the likely nature of the impurities, select an appropriate purification method.

    • For Unreacted Aldehyde and Neutral Impurities: Acid-Base Extraction The primary amine functionality of your target compound allows for a highly effective separation from non-basic impurities through acid-base extraction.[1][2][3] This technique relies on the principle that ionic salts are water-soluble, while neutral organic molecules are not.[3]

      • Protocol: Acid-Base Extraction

        • Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

        • Transfer the solution to a separatory funnel and add 1M hydrochloric acid (HCl).

        • Shake the funnel vigorously and allow the layers to separate. The protonated amine salt will move to the aqueous layer.

        • Drain the organic layer, which contains neutral impurities.

        • Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic contaminants.

        • Basify the aqueous layer by slowly adding a base like sodium hydroxide (NaOH) until the pH is greater than 10. This deprotonates the amine salt, making it insoluble in water.[4]

        • Extract the free amine back into an organic solvent (e.g., DCM).

        • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

    • For Polar Impurities and Isomers: Column Chromatography If acid-base extraction is insufficient, particularly for separating structurally similar impurities, column chromatography is the next logical step.[5] However, the basic nature of amines can lead to poor separation on standard silica gel due to strong interactions with acidic silanol groups.[6]

      • Method 1: Deactivating Silica Gel To mitigate peak tailing and improve separation, you can add a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase.[7][8] A typical mobile phase could be a gradient of ethyl acetate in hexanes with 0.5-1% TEA.

      • Method 2: Using an Alternative Stationary Phase For challenging separations, consider using a different stationary phase. Amine-functionalized silica or basic alumina can provide excellent resolution for basic compounds by minimizing unwanted interactions.[6][9]

Problem 2: Product is an Oil and Fails to Crystallize

Symptom: After purification, the product is a persistent oil, making it difficult to handle and potentially indicating the presence of impurities that inhibit crystallization.

Potential Causes:

  • The freebase form of the amine may have a low melting point or exist as a liquid at room temperature.

  • Residual solvent or minor impurities are preventing the formation of a crystal lattice.

Solutions:

  • Salt Formation for Crystallization: Converting the amine to a salt can significantly enhance its crystallinity.[10][11] Hydrochloride salts are often crystalline and easy to handle.[7][10]

    • Protocol: Hydrochloride Salt Formation

      • Dissolve the purified amine oil in a minimal amount of a suitable solvent like diethyl ether, ethyl acetate, or isopropanol.

      • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.

      • A precipitate of the hydrochloride salt should form. If not, try cooling the solution in an ice bath or gently scratching the inside of the flask with a glass rod to induce crystallization.

      • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[12]

  • Recrystallization of the Salt: The resulting salt can be further purified by recrystallization.[13][14]

    • Solvent Selection: The key is to find a solvent or solvent system where the salt has high solubility at elevated temperatures and low solubility at room temperature. Common choices include ethanol, methanol, isopropanol, or mixtures with an anti-solvent like diethyl ether or hexanes.

    Table 1: Example Solvent Screen for Recrystallization of the Hydrochloride Salt

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Quality
IsopropanolLowHighGood, well-defined needles
Ethanol/Diethyl EtherLowHigh (in Ethanol)Good, microcrystalline powder
AcetoneModerateHighOiled out upon cooling
WaterHighHighNot suitable

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine and what are the expected impurities?

A1: A common and efficient route is the reductive amination of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde.[15][16] This involves reacting the aldehyde with a source of ammonia in the presence of a reducing agent.

  • Synthetic Pathway Diagram:

    G Aldehyde 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde Imine Intermediate Imine Aldehyde->Imine + NH3 Alcohol Byproduct: (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol Aldehyde->Alcohol Over-reduction UnreactedAldehyde Unreacted Aldehyde Aldehyde->UnreactedAldehyde Incomplete Reaction Amine 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine Imine->Amine [Reduction] (e.g., NaBH3CN)

    Caption: Reductive amination pathway and common byproducts.

  • Common Impurities:

    • Unreacted Aldehyde: If the reaction does not go to completion.

    • Corresponding Alcohol: Over-reduction of the aldehyde starting material by the reducing agent.

    • Regioisomers: Depending on the synthesis of the pyrazole core, regioisomers can be a significant impurity that is difficult to separate due to similar physical properties.[5]

Q2: How can I effectively monitor the purity of my compound during purification?

A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable tool for real-time monitoring of column chromatography fractions and for a quick assessment of purity.[5] For visualizing amines, a ninhydrin stain is effective for primary and secondary amines.[7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. Reversed-phase HPLC is often suitable, but for polar amines, Hydrophilic Interaction Chromatography (HILIC) can be a valuable alternative.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying impurities that may not be visible by other methods.

Q3: My amine streaks badly on my silica TLC plate. How can I get a clean spot?

A3: This is a classic problem caused by the interaction of the basic amine with the acidic silica gel. To resolve this, add 1-2% of triethylamine or a few drops of ammonium hydroxide to your TLC developing solvent system (e.g., ethyl acetate/hexanes).[7] This will "cap" the acidic sites on the silica, allowing your amine to travel up the plate as a more compact spot.

Q4: I performed an acid-base extraction, but my recovery is very low. What could have gone wrong?

A4: Low recovery can be due to several factors:

  • Incomplete Protonation/Deprotonation: Ensure the pH is sufficiently low (pH < 2) during the acidic wash and sufficiently high (pH > 10) during basification to ensure the amine is fully converted to its salt and freebase forms, respectively.[2]

  • Emulsion Formation: Vigorous shaking can lead to emulsions, trapping your product between the layers. If an emulsion forms, try adding brine (saturated NaCl solution) or filtering the mixture through Celite.

  • Product Solubility: The amine salt may have some solubility in the organic layer, or the freebase may have some solubility in the aqueous layer. Performing multiple extractions (e.g., 3x with smaller volumes of solvent) is more effective than a single extraction with a large volume.

  • Purification Logic Diagram:

    G cluster_0 Purity Assessment cluster_1 Primary Purification cluster_2 Final Polish & Isolation TLC TLC Shows Impurities AcidBase Acid-Base Extraction TLC->AcidBase Non-basic impurities? Column Column Chromatography TLC->Column Polar/Isomeric impurities? Salt Salt Formation AcidBase->Salt Product is an oil? Column->Salt Product is an oil? Recrystallize Recrystallization Salt->Recrystallize High Purity Solid Needed

    Caption: Decision workflow for purifying the target amine.

References

  • DE102009060150A1 - Process for the purification of pyrazoles.
  • Acid-base extraction. Bionity.com. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Acid and Base Extraction. Engineering Ideas Clinic - Confluence. [Link]

  • Amine workup : r/Chempros. Reddit. [Link]

  • Separation of organic amine compounds on silica gel with reversed-phase eluents. ACS Publications. [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

  • Isolation (Recovery). University of Alberta, Organic Web Chem. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • US3148214A - Isolation and purification of quaternary ammonium salts.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed. [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

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Section 1: Troubleshooting NMR Spectra of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As Senior Application Scientists, we understand that the unique electronic properties and structural versatility of substituted pyrazoles make them invaluable scaffolds in medicinal chemistry and materials science.[1][2] However, these same properties can introduce significant challenges during their characterization.

This guide is designed to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple protocols to explain the underlying principles, helping you make informed decisions to troubleshoot your experiments effectively.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of pyrazole characterization. However, the phenomenon of tautomerism, coupled with the influence of nitrogen atoms, often leads to complex or ambiguous spectra.

FAQ 1: Why are the signals for my C3 and C5 carbons/protons averaged or unexpectedly broad in the NMR spectrum?

This is a classic and frequently observed issue stemming from annular tautomerism . For N-unsubstituted pyrazoles, the proton on the nitrogen can rapidly exchange between the N1 and N2 positions. If this exchange is fast relative to the NMR timescale, the spectrometer detects an average of the two tautomeric forms, leading to the coalescence of C3 and C5 signals.[3][4]

Underlying Cause: The interconversion rate between tautomers is influenced by temperature, solvent, and the electronic nature of the substituents on the pyrazole ring.[4][5]

  • In nonpolar, aprotic solvents: The rate of exchange may be slower, potentially allowing for the observation of distinct signals for each tautomer.

  • In polar or protic solvents (like DMSO or Methanol): These solvents can facilitate proton transfer, accelerating the exchange and leading to averaged signals.[4][6]

Troubleshooting Protocol: Resolving Tautomers

  • Low-Temperature NMR: By lowering the experiment temperature, you can slow the rate of proton exchange. Often, reaching a temperature where the exchange is slow on the NMR timescale (the coalescence temperature) will resolve the broad, averaged signal into two distinct sets of signals, one for each tautomer.[3]

  • Solvent Study: Acquire spectra in a range of solvents with varying polarity and hydrogen-bonding capability (e.g., CDCl₃, Toluene-d₈, Acetone-d₆, and DMSO-d₆). The tautomeric equilibrium can shift significantly, which may favor one tautomer or slow the exchange enough for resolution.[3][4]

  • Solid-State NMR (CP/MAS): In the solid state, a pyrazole derivative typically exists as a single, fixed tautomer.[3][7] This provides a definitive spectrum of one form, which can be used as a reference to interpret the more complex solution-state data.[3][4]

Experimental Workflow: Low-Temperature NMR

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis prep Prepare sample in low-freezing point solvent (e.g., CD2Cl2, Toluene-d8) rt_spec Acquire 1H & 13C NMR at Room Temperature (298 K) cool Lower probe temperature in 10-20 K decrements rt_spec->cool equil Equilibrate sample for 5-10 minutes cool->equil lt_spec Acquire new spectrum at each temperature equil->lt_spec observe Signals Resolved? lt_spec->observe observe->cool No analysis Analyze resolved spectra to determine tautomer populations and assign signals observe->analysis Yes caption Workflow for Low-Temperature NMR Experiment.

Caption: Workflow for a low-temperature NMR experiment.

FAQ 2: The N-H proton signal in my ¹H NMR spectrum is extremely broad or completely absent. How can I observe it?

The disappearance or significant broadening of the N-H proton signal is very common and is caused by two main factors.[3]

Underlying Causes:

  • Rapid Chemical Exchange: The N-H proton readily exchanges with other pyrazole molecules, trace amounts of water in the deuterated solvent, or any acidic/basic impurities. This rapid exchange broadens the signal, sometimes to the point where it is indistinguishable from the baseline.[3]

  • Quadrupolar Broadening: The most common nitrogen isotope, ¹⁴N, has a nuclear quadrupole moment. This provides an efficient relaxation pathway for the attached proton, which shortens its excited-state lifetime and leads to a broader signal according to the Heisenberg uncertainty principle.[3]

Troubleshooting Protocol: Visualizing the N-H Proton

  • Use High-Purity, Dry Solvent: Meticulously dry your deuterated solvent (e.g., using molecular sieves) to minimize proton exchange with residual water.

  • Vary Sample Concentration: The rate of intermolecular proton exchange is concentration-dependent. Acquiring spectra at different concentrations can sometimes sharpen the signal.

  • Low-Temperature Acquisition: As with resolving tautomers, cooling the sample can slow the rate of chemical exchange, potentially leading to a sharper N-H signal.

  • ¹⁵N NMR Spectroscopy: If your project allows for isotopic labeling, obtaining a ¹⁵N-labeled compound is the ultimate solution. The ¹⁵N nucleus is a spin-½ nucleus like ¹H and ¹³C, so it does not cause quadrupolar broadening. Furthermore, 2D experiments like ¹H-¹⁵N HMBC can definitively correlate the N-H proton to its nitrogen atom.[8]

FAQ 3: How can I definitively assign the ¹H and ¹³C signals for the C3, C4, and C5 positions in an unsymmetrically substituted pyrazole?

While 1D NMR and typical chemical shift ranges provide a good starting point, unambiguous assignment requires multi-dimensional NMR techniques that reveal through-bond correlations.

Troubleshooting Protocol: 2D NMR for Structural Elucidation

  • HSQC (Heteronuclear Single Quantum Coherence): This is the first step. It correlates each proton signal with the signal of the carbon it is directly attached to. This allows you to definitively link a specific ¹H signal to a specific ¹³C signal (e.g., H4 to C4).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons and piecing the structure together. It shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). For example, you can expect to see a correlation from the H5 proton to the C3 and C4 carbons. By piecing together these long-range correlations, you can walk your way around the ring and assign all carbons definitively.[3]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): For N-substituted pyrazoles, a NOESY experiment can be invaluable. It shows correlations between atoms that are close in space, not just through bonds. For instance, observing a NOE correlation between the protons of an N1-alkyl group and the H5 proton can confirm the regiochemistry of substitution.[9]

Carbon Position Typical ¹³C Chemical Shift Range (ppm) in CDCl₃ Key HMBC Correlations
C3 138 - 165Correlates to H4, H5
C4 94 - 115Correlates to H5, Protons on C3/C5 substituents
C5 128 - 142Correlates to H4, Protons on N1 substituents
Note: These ranges are illustrative and can vary significantly based on substituents. Data synthesized from multiple sources.[7][8][9]

Section 2: Mass Spectrometry (MS) Fragmentation and Isomer Analysis

Mass spectrometry is critical for determining molecular weight and gaining structural insights through fragmentation analysis. For pyrazoles, fragmentation is often predictable but highly influenced by substitution patterns.[10][11]

FAQ 4: What are the characteristic fragmentation patterns for a pyrazole ring?

While the fragmentation of any specific derivative is highly dependent on its substituents, the core pyrazole ring exhibits two primary fragmentation pathways under electron impact (EI) ionization.[11][12]

Characteristic Fragmentation Pathways:

  • Loss of HCN: The molecular ion ([M]⁺•) can undergo rearrangement and lose a molecule of hydrogen cyanide (HCN, 27 Da), a common fragmentation for nitrogen-containing heterocycles.[11]

  • Loss of N₂: A proton is first lost to form the [M-H]⁺ ion. This ion can then rearrange to eliminate a molecule of dinitrogen (N₂, 28 Da), resulting in a stable cyclopropenyl cation fragment.[11][12]

Substituents can dramatically alter these pathways. Electron-withdrawing groups like nitro or acetyl groups may dominate the fragmentation, often being lost first.[11][12]

G M [M]+• (Molecular Ion) MH [M-H]+ M->MH - H• M_HCN [M-HCN]+• M->M_HCN - HCN M_N2 [M-H-N2]+ MH->M_N2 - N2 caption Core fragmentation pathways of the pyrazole ring.

Caption: Core fragmentation pathways of the pyrazole ring.

FAQ 5: Can I use mass spectrometry to distinguish between positional isomers (e.g., 1,3-disubstituted vs. 1,5-disubstituted)?

Yes, this is often possible because the position of a substituent strongly influences the fragmentation cascade.[10][13] The relative abundance of certain fragment ions can be a diagnostic fingerprint for a specific isomer.

Case Study: 3-Methyl- vs. 5-Methyl-1-phenylpyrazole

Studies have shown that for 5-methyl-1-phenylpyrazole, a prominent peak is observed at m/z 118. This ion is significantly less abundant in the spectrum of the 3-methyl isomer.[10] Therefore, the intensity of the m/z 118 fragment can serve as a diagnostic tool to differentiate these two isomers.

Troubleshooting Protocol: Isomer Differentiation by MS

  • Acquire High-Quality EI-MS Data: Ensure good quality spectra are obtained for all isomers under identical conditions.

  • Careful Fragment Analysis: Do not just look at the molecular ion. Meticulously compare the entire fragmentation pattern, looking for ions that are uniquely present or significantly more/less abundant in one isomer's spectrum compared to the others.

  • Tandem MS (MS/MS): If available, use tandem mass spectrometry. Isolate the molecular ion ([M]⁺•) or a primary fragment ion of each isomer and then induce further fragmentation. The resulting daughter ion spectra are often highly specific to the precursor ion's structure and can provide definitive proof of isomer identity.[13]

Section 3: Chromatographic Separation of Pyrazole Isomers

The synthesis of substituted pyrazoles often yields a mixture of regioisomers (e.g., N1- and N2-alkylation products), which can be challenging to separate.[9]

FAQ 6: I am struggling to separate my N1- and N2-substituted pyrazole isomers by HPLC. What parameters should I adjust?

Separating these isomers requires careful optimization of chromatographic conditions, as they often have very similar polarities.

Troubleshooting Guide: HPLC Method Development for Pyrazole Isomers

Parameter Recommendation & Rationale
Stationary Phase (Column) Start with a standard C18 column. If separation is poor, consider a column with different selectivity, such as a Phenyl-Hexyl (provides π-π interactions) or a Polar-Embedded column (offers different hydrogen bonding capabilities).
Mobile Phase: Organic Modifier Screen both Acetonitrile (MeCN) and Methanol (MeOH). MeCN is aprotic and a weaker solvent, while MeOH is protic and a stronger solvent. Their different interactions with the analyte and stationary phase can drastically alter selectivity. A MeCN/MeOH mixture can also be effective.[14]
Mobile Phase: Aqueous Modifier The pH of the aqueous phase is critical. Small changes in pH can alter the protonation state of the pyrazole ring, significantly impacting retention time. Buffer the mobile phase and experiment with a pH range (e.g., pH 3 to pH 7). A low pH (e.g., using 0.1% Formic Acid or TFA) is a common starting point.[14][15]
Temperature Varying the column temperature (e.g., 25°C to 40°C) can affect selectivity. Higher temperatures reduce mobile phase viscosity and can sometimes improve peak shape and resolution.
Elution Mode For very polar or very non-polar compounds that are difficult to retain or elute in reverse phase, consider alternative modes like HILIC (Hydrophilic Interaction Liquid Chromatography) or Normal Phase. For chiral pyrazoles, specialized chiral columns are necessary.[16][17]

This guide provides a starting point for addressing the most common characterization challenges. Successful structural elucidation often requires a multi-technique approach, correlating data from NMR, MS, and where necessary, X-ray crystallography to build an unambiguous and robust structural proof.

References

  • Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., Khan, M. A., Munawar, M. A., Iqbal, S., & Aslam, N. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved January 7, 2026, from [Link]

  • Albert, A., & Gruenanger, P. (2002). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 7(5), 444–457. [Link]

  • Elguero, J., Claramunt, R. M., & Fruchier, A. (1987). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (4), 533. [Link]

  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-268. [Link]

  • Claramunt, R. M., Elguero, J., & Begtrup, M. (1991). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Journal of Molecular Structure, 255, 151-160. [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4637. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25611–25622. [Link]

  • Thaltiri, V., et al. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Chemical Science, 16(1), 1-8. [Link]

  • El-Emary, T. I., & El-Dean, A. M. (2025). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25611–25622. [Link]

  • ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... Retrieved January 7, 2026, from [Link]

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  • Ali, A. A., & Al-Masoudi, W. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. [Link]

  • Szterenberg, L., & Latos-Grażyński, L. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. International Journal of Molecular Sciences, 24(6), 5969. [Link]

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  • Pu, X., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864–8872. [Link]

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Avoiding regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regioselectivity in pyrazole synthesis. Pyrazoles are a cornerstone scaffold in pharmaceuticals and agrochemicals, but their synthesis, particularly from unsymmetrical precursors, is often plagued by the formation of difficult-to-separate regioisomers.[1][2] This guide provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you achieve high regioselectivity in your reactions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are regioisomers in pyrazole synthesis and why is controlling their formation so critical?

Answer: In the context of pyrazole synthesis, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. This issue most commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (like phenylhydrazine or methylhydrazine).[2][3] The hydrazine has two non-equivalent nitrogen atoms, and each can initiate the condensation with one of the two different carbonyl groups of the diketone. This leads to two possible products, as shown in the classic Knorr pyrazole synthesis.[1][4][5]

Controlling regioselectivity is paramount in drug development and materials science for several reasons:

  • Biological Activity: Often, only one regioisomer possesses the desired pharmacological activity, while the other may be inactive or even exhibit toxicity.[6]

  • Purification Challenges: Regioisomers often have very similar physical properties (e.g., polarity, boiling point), making their separation by standard techniques like column chromatography or recrystallization extremely difficult and costly, especially at scale.

  • Process Inefficiency: A non-selective reaction reduces the yield of the desired product, wasting starting materials and resources.

Q2: What are the primary factors that influence the regiochemical outcome of a pyrazole synthesis?

Answer: The regioselectivity of the reaction between a 1,3-dicarbonyl and a hydrazine is a complex interplay of several factors.[1] Understanding these can help you troubleshoot and optimize your reaction. The key factors are:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered position.

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl is crucial. Electron-withdrawing groups (like -CF₃) make the adjacent carbonyl carbon more electrophilic and thus more susceptible to initial attack.[2][3]

  • Reaction pH (Acid/Base Catalysis): The reaction conditions significantly dictate the outcome.

    • Acidic Conditions: Under acidic catalysis, the reaction often proceeds via initial attack of the more nucleophilic nitrogen of the hydrazine (e.g., the -NH₂ of phenylhydrazine) onto the more reactive (often less hindered or more electronically activated) carbonyl group.[5][7]

    • Neutral/Basic Conditions: The mechanism can be more complex, and selectivity may decrease or even invert.[1]

  • Solvent Effects: The choice of solvent can influence tautomeric equilibria of the 1,3-dicarbonyl and the stability of reaction intermediates. The use of fluorinated alcohols, for instance, has been shown to dramatically improve regioselectivity in certain cases.[8]

  • Nature of the Hydrazine: The substituent on the hydrazine (e.g., alkyl vs. aryl) alters the relative nucleophilicity of the two nitrogen atoms, influencing the initial condensation step.[6]

Q3: How can I reliably determine the structure of my pyrazole regioisomers?

Answer: Unambiguous structural assignment is critical. A combination of spectroscopic techniques is the most robust approach.

  • 2D NMR Spectroscopy (NOESY/HMBC): This is the gold standard for assigning pyrazole regiochemistry.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can show through-space correlations between protons on the N-substituent and protons on a nearby C-substituent. For example, a correlation between the N-methyl protons and the C5-phenyl protons would confirm the 1,5-disubstituted regioisomer.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This can be used to definitively link the N-substituent to either the C3 or C5 position of the pyrazole ring.[10]

  • ¹³C NMR Spectroscopy: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are sensitive to the substitution pattern. By comparing experimental data with literature values or computational predictions, you can often assign the structure.[11][12]

  • Single-Crystal X-ray Diffraction: If you can grow a suitable crystal, this method provides definitive, unambiguous proof of the molecular structure.[13]

Part 2: Troubleshooting Guides & Protocols

Guide 1: Problem - Poor Regioselectivity in the Knorr Synthesis of 1,3,5-Trisubstituted Pyrazoles

This is the most common challenge, arising from the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine.

Visualizing the Mechanistic Dilemma

The reaction can proceed through two competing pathways, leading to a mixture of regioisomers. The initial point of attack by the hydrazine determines the final product.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Start_Diketone Unsymmetrical 1,3-Diketone (R1 ≠ R3) Intermediate_A Pathway A: Attack at Carbonyl 1 Start_Diketone->Intermediate_A Path A Intermediate_B Pathway B: Attack at Carbonyl 2 Start_Diketone->Intermediate_B Path B Start_Hydrazine Substituted Hydrazine (R2-NH-NH2) Start_Hydrazine->Intermediate_A Start_Hydrazine->Intermediate_B Product_A Regioisomer A (1,5-Disubstituted) Intermediate_A->Product_A Cyclization & Dehydration Product_B Regioisomer B (1,3-Disubstituted) Intermediate_B->Product_B Cyclization & Dehydration

Caption: Competing pathways in pyrazole synthesis.

Solution Workflow: A Decision Guide to Regiocontrol

This workflow helps you select the best strategy based on your starting materials.

G Start Goal: Synthesize a Single Pyrazole Regioisomer Q_Diketone Is your 1,3-dicarbonyl readily available? Start->Q_Diketone Q_Sterics Is there a large steric or electronic difference between the R1 and R3 groups? Q_Diketone->Q_Sterics Yes Strategy_C Strategy C: Consider alternative synthons (e.g., β-keto esters, vinylogous esters) Q_Diketone->Strategy_C No Strategy_A Strategy A: Optimize Reaction Conditions (pH, Solvent, Temp) Q_Sterics->Strategy_A Yes Strategy_B Strategy B: Use a Directed Synthesis (e.g., from ynones or enaminones) Q_Sterics->Strategy_B No Analyze Analyze Regioisomeric Ratio (NMR, LC-MS) Strategy_A->Analyze Strategy_B->Analyze Strategy_C->Analyze

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-alkylation of pyrazoles. This comprehensive guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

Introduction: The Challenge of Regioselectivity

The N-alkylation of unsymmetrically substituted pyrazoles is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of biologically active compounds. However, a primary hurdle in this reaction is controlling the regioselectivity. The two adjacent nitrogen atoms in the pyrazole ring, N1 and N2, often exhibit similar nucleophilicity, leading to the formation of a mixture of regioisomers that can be challenging to separate.[1] This guide will dissect the critical parameters influencing the reaction outcome and provide actionable strategies to steer the alkylation towards your desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that dictate the regioselectivity (N1 vs. N2) in pyrazole N-alkylation?

A: The regiochemical outcome is a delicate interplay of several factors:

  • Steric Effects: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[1] The bulkiness of substituents at the C3 and C5 positions of the pyrazole ring, as well as the steric demand of the alkylating agent itself, are critical considerations.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups can enhance it.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the regioselectivity.[2][3] For instance, certain base-solvent combinations can favor the formation of a specific pyrazolate anion, thereby directing the alkylation.

  • Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent are crucial. The general reactivity trend for the leaving group (X) in R-X is I > Br > Cl > OTs (tosylate).[4]

  • Catalysis: The use of specific catalysts, such as Lewis acids, can chelate with the pyrazole nitrogen atoms and direct the alkylating agent to a specific position.[5]

Q2: I am consistently getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product?

A: To favor N1-alkylation, consider the following strategies:

  • Utilize Steric Hindrance: If your pyrazole has substituents at C3 and C5, the alkyl group will preferentially add to the nitrogen adjacent to the smaller substituent.

  • Employ a Bulky Alkylating Agent: Using a sterically demanding alkylating agent can enhance selectivity for the less hindered N1 position.[4] Recently, the use of α-halomethylsilanes as bulky, masked methylating reagents has been shown to afford high N1 selectivity.[6][7]

  • Optimize Base and Solvent: The combination of a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMSO has been shown to favor N1-alkylation.[4][8] Another effective system is sodium hydride (NaH) in THF.[4][9]

Q3: My goal is the N2-alkylated pyrazole. What conditions should I explore?

A: While N1 alkylation is often thermodynamically favored, specific conditions can promote N2-alkylation:

  • Magnesium-Catalyzed Reactions: The use of a magnesium-based catalyst, such as MgBr₂, has been demonstrated to provide high regioselectivity for the N2 position, particularly with α-bromoacetates and acetamides as alkylating agents.[5] The magnesium salt is thought to coordinate with both the pyrazole and the alkylating agent, directing the alkylation to the N2 nitrogen.

Q4: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I troubleshoot this?

A: Low or no product yield can stem from several issues. Here's a systematic approach to troubleshooting:

  • Base Strength and Stoichiometry: Ensure your base is strong enough to deprotonate the pyrazole. For less reactive alkylating agents, a stronger base like NaH may be necessary.[4] Using a slight excess of the base is often beneficial.[4]

  • Anhydrous Conditions: Water can quench the pyrazolate anion and react with strong bases. Ensure all your reagents and solvents are scrupulously dry.[4]

  • Solubility: Poor solubility of the pyrazole or the base can impede the reaction. Consider switching to a more polar aprotic solvent like DMF or DMSO to improve solubility.[4]

  • Reactivity of the Alkylating Agent: If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide, which have better leaving groups.[4]

  • Temperature: While many N-alkylations proceed at room temperature, some may require heating to overcome the activation energy barrier. Monitor your reaction by TLC or LC-MS to determine the optimal temperature.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield Inadequate base strength or stoichiometry.Use a stronger base (e.g., NaH) or a slight excess.[4]
Presence of water.Ensure all reagents and solvents are anhydrous.[4]
Poor solubility of reactants.Switch to a more polar aprotic solvent (e.g., DMF, DMSO).[4]
Low reactivity of the alkylating agent.Use an alkylating agent with a better leaving group (I > Br > Cl).[4]
Inappropriate reaction temperature.Gradually increase the reaction temperature and monitor progress.
Poor Regioselectivity Similar steric and electronic environment at N1 and N2.Employ a sterically bulky alkylating agent to favor the less hindered position.[4][6][7]
Suboptimal base/solvent combination.For N1-selectivity, try K₂CO₃/DMSO or NaH/THF.[4][8][9]
For N2-selectivity, consider a magnesium-based catalyst.[5]
Difficulty Separating Isomers Similar polarity of N1 and N2 isomers.If optimization of regioselectivity is not feasible, explore alternative chromatographic techniques (e.g., different stationary/mobile phases, preparative HPLC).
Side Reactions O-alkylation (for pyrazolones).Under phase-transfer catalysis conditions, the choice of base and solvent can influence N- versus O-alkylation.[10]
Dialkylation.Use a controlled stoichiometry of the alkylating agent (e.g., 1.0-1.1 equivalents).

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using K₂CO₃/DMSO

This protocol is optimized for the regioselective synthesis of the N1-alkylated product.[4]

  • To a solution of the substituted pyrazole (1.0 equiv.) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkylating agent (1.1 equiv.) to the suspension.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: N2-Selective Alkylation using a Magnesium Catalyst

This protocol is adapted for the regioselective synthesis of the N2-alkylated product.[5]

  • In a glovebox under a nitrogen atmosphere, charge a vial with the 3-substituted pyrazole (1.0 equiv.) and MgBr₂ (0.2 equiv.).

  • Add anhydrous THF, followed by the α-bromoacetamide or α-bromoacetate alkylating agent (2.0 equiv.).

  • Add diisopropylethylamine (i-Pr₂NEt, 2.1 equiv.) dropwise at 25 °C.

  • Stir the resulting mixture at 25 °C for 2 hours.

  • Quench the reaction with a saturated solution of NH₄Cl in methanol.

  • Concentrate the solution to dryness.

  • Add water to the residue and extract with an appropriate organic solvent (e.g., isopropyl acetate).

  • Combine the organic layers, dry, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizing Reaction Control

The following diagram illustrates the key decision points for controlling the regioselectivity of pyrazole N-alkylation.

G cluster_n1 Strategies for N1-Selectivity cluster_n2 Strategies for N2-Selectivity start Unsymmetrical Pyrazole q1 Desired Isomer? start->q1 n1 N1-Alkylated Product q1->n1 N1 n2 N2-Alkylated Product q1->n2 N2 sterics_n1 Sterically bulky alkylating agent n1->sterics_n1 base_solvent_n1 Base/Solvent System: K2CO3/DMSO or NaH/THF n1->base_solvent_n1 catalyst_n2 Mg-based Catalyst (e.g., MgBr2) n2->catalyst_n2 reagent_n2 Specific Alkylating Agents (e.g., α-bromoacetamides) n2->reagent_n2

Caption: Decision workflow for regioselective pyrazole N-alkylation.

Advanced Methodologies

Beyond traditional methods, several advanced techniques can offer advantages in terms of reaction time, yield, and environmental impact.

  • Phase-Transfer Catalysis (PTC): PTC can be a powerful tool for N-alkylation, often allowing for milder reaction conditions and avoiding the need for strong, anhydrous bases.[8][11] Quaternary ammonium salts are commonly employed as catalysts.[8] In some cases, the reaction can even be performed without a solvent.[8][11]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to shorter reaction times and improved yields.[12][13][14] This technique is particularly beneficial for high-throughput synthesis and library generation.

  • Ionic Liquids: Ionic liquids can serve as both the solvent and catalyst, offering a "green" alternative to volatile organic solvents.[15][16] They can enhance reaction rates and, in some cases, influence regioselectivity.[15]

Concluding Remarks

The successful N-alkylation of pyrazoles hinges on a thorough understanding of the interplay between substrate, reagents, and reaction conditions. By systematically evaluating the factors outlined in this guide, researchers can effectively troubleshoot common issues and rationally design experiments to achieve their desired synthetic outcomes. For novel substrates, a preliminary screening of bases, solvents, and temperatures is highly recommended to identify the optimal conditions for both yield and regioselectivity.

References

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (1990). Synthetic Communications, 20(18), 2849-2853. [Link]

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (2017). Organic Letters, 19(21), 5848-5851. [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (1990). ResearchGate. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). MDPI. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

  • Optimization of pyrazole N-alkylation conditions. (2022). ResearchGate. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. [Link]

  • Phase-Transfer Catalysis for the Alkylation of Pyrazolones. (2024). ChemistryViews. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). ACS Publications. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). PubMed. [Link]

  • Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. (2007). ResearchGate. [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ResearchGate. [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2014). ResearchGate. [Link]

  • N-methylation of pyrazole. (2023). Reddit. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). National Institutes of Health. [Link]

  • 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (2015). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). PubMed. [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science. [Link]

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (2007). Arkivoc. [Link]

  • 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. (2015). ResearchGate. [Link]

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (2019). PubMed. [Link]

  • N-alkylation method of pyrazole. (1996).
  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2024). DergiPark. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2015). Beilstein Journals. [Link]

Sources

Technical Support Center: Mitochondrial Toxicity Assessment of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Research Professional:

The pyrazole nucleus is a common scaffold in modern pharmaceuticals, with dozens of approved drugs targeting a wide array of conditions.[1] When a novel pyrazole-containing compound such as 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine (referred to herein as "Compound-X" for simplicity) is developed, a thorough assessment of its mitochondrial safety profile is a critical, non-negotiable step. Drug-induced mitochondrial dysfunction is a significant contributor to toxicities observed in the liver, heart, and central nervous system.[2][3][4]

This guide is structured to address the practical challenges and questions that arise during the mitochondrial risk assessment of a novel chemical entity. While public data on Compound-X is limited, the principles and experimental workflows detailed here provide a robust framework for its evaluation, drawing from established mechanisms of mitochondrial toxicity.[5][6] This document serves as a technical resource, blending troubleshooting advice with foundational protocols to ensure the integrity and reliability of your experimental findings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual and strategic questions a researcher may have before embarking on an experimental workflow.

Q1: Why is mitochondrial toxicity a specific concern for novel pyrazole-based compounds?

A1: While not all pyrazoles are mitochondrial toxicants, the heterocycle is metabolically active and can be implicated in pathways that induce cellular stress. For instance, studies have shown that pyrazole can potentiate oxidative stress and lead to mitochondrial injury, particularly in hepatocytes, through mechanisms involving cytochrome P450 2E1 (CYP2E1).[7][8] This can culminate in the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c, and increased lipid peroxidation within the mitochondria.[7][8] Therefore, any new pyrazole derivative like Compound-X warrants a direct investigation of its effects on mitochondrial health.

Q2: What is the "Glucose vs. Galactose" paradigm, and why is it a recommended first-pass screen?

A2: This is a powerful, cell-based screening strategy to quickly identify compounds with mitochondrial liabilities.[9]

  • Mechanism: Most cultured cells preferentially use glycolysis (metabolizing glucose) for energy, which is a rapid, cytosolic process. When you replace glucose with galactose in the culture media, cells are forced to rely almost exclusively on mitochondrial oxidative phosphorylation (OXPHOS) to generate ATP.[9][10]

  • Interpretation: A compound that is significantly more toxic to cells in galactose media compared to glucose media is highly suspected of being a mitochondrial toxicant. This is because its interference with mitochondrial function cannot be compensated for by glycolysis.[10] This approach helps distinguish specific mitochondrial effects from general cellular toxicity.

Q3: My initial screen with Compound-X shows a drop in ATP levels. How do I determine the specific mitochondrial mechanism?

A3: A drop in ATP is a critical indicator, but it's a downstream effect. The next step is to dissect the underlying cause by investigating three primary mitochondrial functions:

  • Mitochondrial Membrane Potential (ΔΨm): Is the compound causing the mitochondrial membrane to depolarize? This is a common mechanism of toxicity.[11][12]

  • Oxygen Consumption Rate (OCR): Is the compound inhibiting the electron transport chain (ETC) or acting as an "uncoupler"? Measuring OCR provides the most direct assessment of respiratory function.[13]

  • Reactive Oxygen Species (ROS) Production: Is the compound causing an increase in oxidative stress? ROS are byproducts of mitochondrial respiration, and their overproduction can damage cellular components.[5][14]

The troubleshooting guide below provides detailed protocols and interpretation guidance for each of these assays.

Q4: What are the essential positive and negative controls for these assays?

A4: Proper controls are non-negotiable for data interpretation.

  • Negative Control: A vehicle control (e.g., DMSO at the same final concentration as your test compound) is essential to establish the baseline response.

  • Positive Controls (Mechanism-Specific):

    • ETC Inhibition: Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor).[15]

    • Uncoupling: FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) is a classic uncoupler that dissipates the proton gradient.[12][15]

    • ATP Synthase Inhibition: Oligomycin inhibits the F0 subunit of ATP synthase.[15]

    • ROS Induction: H₂O₂ or tert-butyl hydroperoxide can be used as positive controls for ROS assays.[16]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides a question-and-answer formatted guide to common experimental issues, followed by detailed protocols.

Assay 1: Mitochondrial Membrane Potential (ΔΨm)

Troubleshooting Q&A:

  • Q: My positive control, FCCP, is not showing a decrease in fluorescence with my cationic dye (e.g., TMRM, TMRE). In fact, the signal is sometimes higher. What's wrong?

    • A: This is a classic sign that your dye concentration is too high, leading to "quenching."[11][17] In healthy mitochondria, the dye accumulates to such a high concentration that its fluorescence is self-quenched. When you add FCCP and the membrane depolarizes, the dye leaks out, the concentration decreases, and you see an increase in signal as the quenching is relieved. Solution: Perform a dye concentration titration. Reduce the TMRM/TMRE concentration significantly (e.g., try a range from 20-100 nM) until you observe a high signal in control cells and a clear decrease upon FCCP treatment.[17]

  • Q: I'm using the ratiometric dye JC-1, but my control cells have a high green signal, suggesting depolarization. Why?

    • A: This indicates your control cells may be unhealthy or the assay conditions are suboptimal.[18]

      • Cell Health: Ensure your cells are not overgrown, as high confluence can induce apoptosis and mitochondrial depolarization.[18] Use cells in the logarithmic growth phase.

      • Assay Buffer: JC-1 is sensitive to temperature and pH. Ensure all reagents and buffers are at the correct temperature (e.g., 37°C) and pH (typically 7.4).[18]

      • Dye Concentration: While less prone to quenching issues than TMRM, an incorrect JC-1 concentration can still yield poor results. A typical starting point is around 2 µM, but this may need optimization.[18]

Workflow Diagram: Mitochondrial Membrane Potential Assessment

workflow cluster_prep Cell Preparation cluster_assay MMP Assay cluster_read Data Acquisition P1 Seed cells in a black, clear-bottom 96-well plate P2 Allow cells to adhere and reach ~80% confluency T1 Treat cells with Compound-X (dose-response) P2->T1 A1 Remove treatment media T1->A1 T2 Include Vehicle Control (e.g., DMSO) T2->A1 T3 Include Positive Control (e.g., FCCP) T3->A1 A2 Add MMP dye (e.g., TMRM) in pre-warmed buffer A1->A2 A3 Incubate in the dark (e.g., 30 min at 37°C) A2->A3 R1 Read fluorescence on a microplate reader A3->R1 R2 Analyze data: Normalize to vehicle control R1->R2

Caption: Workflow for assessing mitochondrial membrane potential.

Protocol: TMRM Staining for Mitochondrial Membrane Potential

  • Cell Plating: Seed HepG2 cells (or other relevant cell line) in a black, clear-bottom 96-well plate at a density that will yield ~80-90% confluency on the day of the assay. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of Compound-X in appropriate cell culture media. Also prepare media containing the vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM FCCP).

  • Treatment: Remove the old media from the cells and add the compound dilutions and controls. Incubate for the desired time point (e.g., 1, 6, or 24 hours) at 37°C.

  • Dye Preparation: Shortly before the end of the treatment incubation, prepare the TMRM staining solution. Dilute TMRM stock solution in pre-warmed (37°C) HBSS or other suitable buffer to a final working concentration (e.g., 50-100 nM, requires optimization).

  • Staining: Remove the treatment media. Wash the cells once with warm PBS. Add 100 µL of the TMRM staining solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a microplate reader (e.g., Excitation: ~548 nm / Emission: ~573 nm).

  • Analysis: Background-subtract the fluorescence values. Normalize the data by expressing the fluorescence of Compound-X-treated wells as a percentage of the vehicle control.

Assay 2: Cellular Respiration (Oxygen Consumption Rate - OCR)

Troubleshooting Q&A:

  • Q: My baseline OCR readings are very low and noisy, even in control cells.

    • A: This issue often relates to cell number or health.

      • Cell Seeding Density: The instrument requires a minimum level of oxygen consumption to get a stable signal. You may need to increase your cell seeding density. Perform a titration to find the optimal density where the basal OCR is robust but the cells are not over-confluent.

      • Cell Adherence: Ensure cells are evenly seeded and well-adhered. Uneven monolayers can lead to variable readings.[19]

      • Assay Medium: Always use the recommended assay medium (e.g., Seahorse XF RPMI or DMEM) and ensure it is warmed to 37°C and pH-adjusted on the day of the assay.[20]

  • Q: My cells do not respond well to the FCCP injection; the maximal respiration is not much higher than the basal rate.

    • A: This indicates the cells have a low "spare respiratory capacity," which can be biological or artifactual.

      • FCCP Concentration: The optimal FCCP concentration is highly cell-type dependent and must be determined empirically. Too little FCCP will not maximally uncouple, while too much can be toxic and inhibit respiration. Perform an FCCP titration (e.g., 0.25 µM to 2.0 µM in two injections) to find the concentration that gives the maximal OCR.[21]

      • Substrate Limitation: Ensure the assay medium contains adequate substrates for respiration (e.g., pyruvate, glutamine, and glucose).[20] Without fuel, the mitochondria cannot respire faster even when uncoupled.

Workflow Diagram: Seahorse XF Cell Mito Stress Test

seahorse_workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis P1 Hydrate XF Sensor Cartridge A3 Calibrate instrument and run the assay P1->A3 P2 Seed cells in XF Cell Culture Microplate A1 Wash cells and add pre-warmed XF Assay Medium P2->A1 A2 Load injection ports with: A: Compound-X / Vehicle B: Oligomycin C: FCCP D: Rotenone/Antimycin A A1->A2 A2->A3 D1 Normalize OCR data to cell number or protein A3->D1 D2 Calculate key parameters: Basal Respiration, ATP Production, Maximal Respiration, Spare Capacity D1->D2

Caption: Workflow for the Agilent Seahorse XF Cell Mito Stress Test.

Protocol: Seahorse XF Cell Mito Stress Test

This protocol is adapted from the Agilent Seahorse XF Cell Mito Stress Test User Guide.[15]

  • Day Before Assay:

    • Hydrate an XF Sensor Cartridge overnight in a non-CO₂ incubator at 37°C by adding XF Calibrant to each well of the utility plate.

    • Seed cells into an XF cell culture microplate and incubate overnight.

  • Day of Assay:

    • Prepare fresh XF assay medium supplemented with glutamine, pyruvate, and glucose. Warm to 37°C and adjust pH to 7.4.

    • Remove cells from the incubator, wash twice with the prepared assay medium, and add the final volume of assay medium. Place the plate in a non-CO₂ incubator at 37°C for 1 hour.

    • Prepare stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A. Load the appropriate volumes into the injection ports of the sensor cartridge. For toxicity screening, Compound-X or vehicle is typically loaded into Port A.[22]

  • Instrument Run:

    • Place the sensor cartridge with loaded drugs into the Seahorse XF Analyzer for calibration.

    • After calibration, replace the calibrant utility plate with your cell culture plate.

    • Run the assay. The instrument will measure basal OCR, then sequentially inject the compounds and measure the response.

  • Data Analysis:

    • After the run, normalize OCR values (e.g., to cell count via a nuclear stain like Hoechst or protein concentration via BCA assay).

    • Analyze the data using Wave software to determine key mitochondrial parameters. An inhibitory compound will lower basal and maximal respiration. An uncoupler will increase basal respiration and decrease ATP-linked respiration.[22]

Assay 3: Reactive Oxygen Species (ROS) Production

Troubleshooting Q&A:

  • Q: My test compound, Compound-X, increases the fluorescence of my ROS probe (e.g., DCFDA) even in a cell-free system. Is this real?

    • A: No, this is a critical artifact. It indicates that your compound may be directly reacting with and oxidizing the probe, leading to a false positive.[23][24] Solution: You must run a cell-free control. Incubate Compound-X with the ROS probe in buffer alone. If you see an increase in fluorescence, the assay is not suitable for your compound, or the data must be interpreted with extreme caution.[23]

  • Q: The fluorescence signal in my ROS assay is inconsistent between replicate wells.

    • A: ROS are transient and assay conditions must be tightly controlled.

      • Probe Loading & Hydrolysis: Ensure consistent loading time and temperature for the probe (e.g., H2DCFDA). After loading, the diacetate groups must be cleaved by intracellular esterases to make the probe responsive to ROS. Inconsistent hydrolysis can lead to variable signals.[16]

      • Light Exposure: ROS probes are photosensitive. Protect plates from light as much as possible to prevent probe degradation and artifactual signal generation.[14][25]

      • Time Variability: Read all plates at a consistent time point after treatment. ROS production can be a rapid event, and delays can lead to inconsistent results.[25]

Logical Diagram: Validating a Positive ROS Hit

ros_validation Start Initial Hit: Compound-X increases DCFDA fluorescence CellFree Q: Does Compound-X react with DCFDA in buffer alone? Start->CellFree Antioxidant Q: Can a pre-treatment with an antioxidant (e.g., NAC) block the signal? CellFree->Antioxidant No Artifact Result is likely an artifact. Re-evaluate or use alternative methods. CellFree->Artifact Yes AltProbe Q: Does an alternative ROS probe (e.g., MitoSOX Red) confirm the result? Antioxidant->AltProbe Yes Antioxidant->Artifact No Downstream Q: Are downstream markers of oxidative stress elevated? AltProbe->Downstream Yes AltProbe->Artifact No Downstream->Artifact No Validated Result is likely a true biological effect. Downstream->Validated Yes

Caption: A logical flowchart for validating an apparent increase in ROS.

Protocol: Cellular ROS Detection with H2DCFDA

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to ~80-90% confluency.

  • Probe Loading:

    • Prepare a 5-10 µM working solution of H2DCFDA in warm, serum-free medium or HBSS.

    • Remove growth media from cells, wash once with warm PBS.

    • Add the H2DCFDA solution and incubate for 30-60 minutes at 37°C, protected from light.[16]

  • Treatment:

    • Wash the cells twice with warm PBS to remove excess probe.

    • Add media containing Compound-X (at various concentrations), a vehicle control, and a positive control (e.g., 100 µM H₂O₂).

  • Incubation: Incubate for the desired time (e.g., 1-4 hours). This may require optimization.

  • Data Acquisition: Read fluorescence on a plate reader (Excitation: ~495 nm / Emission: ~525 nm).

  • Crucial Controls:

    • Cell-Free Control: In a separate set of wells without cells, add the probe and Compound-X to see if there is direct chemical interaction.[23]

    • Antioxidant Control: Pre-treat a set of cells with an antioxidant like N-acetylcysteine (NAC) before adding Compound-X to see if the signal is attenuated.[24]

Part 3: Data Summary & Interpretation

Effective mitochondrial toxicity assessment relies on synthesizing data from multiple assays. Below is a table summarizing potential outcomes and their interpretations for Compound-X.

Assay ParameterPotential Result for Compound-XPrimary Interpretation
Cell Viability ↓↓ Toxicity in Galactose > Toxicity in GlucoseSuggests a specific mitochondrial liability.[9][10]
MMP (TMRM) Fluorescence SignalMitochondrial membrane depolarization.[11]
OCR (Seahorse) Basal & Maximal RespirationInhibition of the Electron Transport Chain (ETC).[22]
OCR (Seahorse) Basal Respiration, ATP-linked OCRMitochondrial uncoupling.[22]
ROS (H2DCFDA) Fluorescence Signal (validated)Induction of oxidative stress.[14]

References

  • Zhuge, J., & Cederbaum, A. I. (2009). Inhibition of the mitochondrial permeability transition by cyclosporin A prevents pyrazole plus lipopolysaccharide-induced liver injury in mice. Free Radical Biology and Medicine, 46(3), 406–413. [Link]

  • Pereira, C. V., Moreira, A. C., & Pereira, S. P. (2016). Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences. Mitochondrion, 31, 63–74. [Link]

  • Elsebaie, M. M., et al. (2016). Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences. Mitochondrion, 31, 63-74. [Link]

  • Masola, B., et al. (2022). Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments. Frontiers in Endocrinology, 13, 994288. [Link]

  • Kalyanaraman, B., et al. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Environmental Health Perspectives, 121(2), 132-135. [Link]

  • Ramachandran, A., & Jaeschke, H. (2019). Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods. International Journal of Molecular Sciences, 20(23), 5780. [Link]

  • Szeto, H. H. (2015). Drug-induced mitochondrial dysfunction and cardiotoxicity. American Journal of Physiology-Cell Physiology, 308(5), C329-C337. [Link]

  • Zhuge, J., & Cederbaum, A. I. (2009). Inhibition of the mitochondrial permeability transition by cyclosporin A prevents pyrazole plus lipopolysaccharide-induced liver injury in mice. PubMed. [Link]

  • Serricchio, M. (2018). Troubleshooting for mitochondrial membrane potential measurement by TMRE? ResearchGate. [Link]

  • Perry, S. W., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Bio-protocol, 9(1), e3128. [Link]

  • ResearchGate. (n.d.). Troubleshooting of SeaHorse assay (A) Troubleshooting 5: Low OCR and... | Download Scientific Diagram. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Principle of Mitochondrial Toxicity Assessment Using Agilent Seahorse XF Solution. Agilent. [Link]

  • ResearchGate. (2022). How can I solve fluorescence signal problem for DCF(ROS) assay? ResearchGate. [Link]

  • Whyte, B. (2023). Mitochondrial toxicity: measurement and applications. BMG Labtech. [Link]

  • Amerigo Scientific. (n.d.). ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Amerigo Scientific. [Link]

  • ImmunoChemistry Technologies. (2016). Solutions to Detect Mitochondrial Membrane Potential. YouTube. [Link]

  • Parker, G. J., & Hartman, D. A. (2025). Unbiased Millivolts Assay of Mitochondrial Membrane Potential in Intact Cells. Bio-protocol, 15(20), e4531. [Link]

  • Agilent Technologies. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent. [Link]

  • National Center for Biotechnology Information. (n.d.). Mitochondrial Membrane Potential Assay. NCBI. [Link]

  • Agilent Technologies. (n.d.). Agilent Seahorse XF Pro Analyzer - Operating Manual. Agilent. [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-940. [Link]

  • Agilent Technologies. (n.d.). Agilent Seahorse XF T Cell Metabolic Profiling Kit User Guide. Agilent. [Link]

  • YouTube. (2023). Technical Tips and Overview of the Seahorse XFp Mito Stress Test and ATP Rate Assay Made with Clip. YouTube. [Link]

  • Dykens, J. A., & Will, Y. (2017). Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays. Methods in Molecular Biology, 1264, 367-379. [Link]

Sources

Technical Support Center: Refining Purification Protocols for Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating and purifying these often-recalcitrant molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: Why are polar amine compounds so challenging to purify using standard chromatography techniques?

Polar amines present a dual challenge. Their polarity makes them poorly retained on traditional nonpolar reversed-phase (RP) columns like C18, often leading to elution in the solvent front.[1][2] Concurrently, the basic nature of the amine group leads to strong, undesirable ionic interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4] This interaction is a primary cause of significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the column.[5]

Q2: What is the first step I should take when my polar amine shows poor peak shape on a C18 column?

The immediate goal is to control the ionization of both your analyte and the stationary phase. Adding an acidic modifier to the mobile phase, such as 0.1% formic acid or trifluoroacetic acid (TFA), is the most common first step.[6] Lowering the mobile phase pH (typically to <3) protonates the amine group (analyte becomes BH+) and, crucially, keeps the silanol groups in their neutral, unionized state (Si-OH).[6] This minimizes the strong ionic interaction that causes peak tailing.[7]

Q3: When should I consider a technique other than reversed-phase chromatography?

If you have tried mobile phase modifications in RP chromatography (e.g., pH adjustment, ion-pairing agents) and still face issues with retention or peak shape, it is time to explore alternative chromatographic modes. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for highly polar compounds that are not retained in RP.[1][2][8] Mixed-Mode Chromatography (MMC), which combines RP and ion-exchange characteristics, is another powerful option that offers unique selectivity for ionizable compounds like amines.[9][10][11]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable protocols.

Issue 1: Severe Peak Tailing in Reversed-Phase HPLC

Question: I'm using a standard C18 column and my polar amine peak is broad and asymmetrical (tailing), even with an acidic mobile phase. What's happening and how can I fix it?

Answer: This is a classic problem caused by secondary interactions between your protonated amine and any remaining ionized silanol groups on the silica surface.[5][12] While low pH suppresses most silanol activity, highly basic amines can still interact strongly, especially on older or less inert "Type A" silica columns.

Potential Causes & Step-by-Step Solutions:

  • Cause: Residual Silanol Interactions.

    • Explanation: Even on high-quality, end-capped columns, some free silanol groups remain. At intermediate pH (e.g., pH 7), these silanols are deprotonated (SiO-) and electrostatically attract your protonated amine (BH+), causing peak tailing.[12]

    • Solution A: Add a Competing Base. Introduce a small, volatile amine like triethylamine (TEA) into your mobile phase at a low concentration (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[4][13][14]

    • Solution B: Switch to a Modern Column. Use a column specifically designed for basic compounds. These often feature advanced end-capping or have a polar-embedded group that shields the silica surface and improves peak shape for bases.[15]

  • Cause: Sample Solvent Mismatch.

    • Explanation: If your sample is dissolved in a solvent that is much stronger (i.e., higher elution strength) than your mobile phase, it can cause the peak to distort and tail.[16]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the smallest possible amount of a stronger solvent.

Issue 2: Poor or No Retention in Reversed-Phase HPLC

Question: My polar amine elutes in the void volume on my C18 column. How can I make it "stick"?

Answer: This occurs because your compound is too hydrophilic (polar) to interact sufficiently with the hydrophobic C18 stationary phase.[1][17] The goal is to increase this interaction or change the separation mechanism entirely.

Strategies to Increase Retention:

StrategyMechanism of ActionBest ForKey Considerations
Use 100% Aqueous Mobile Phase Maximizes mobile phase polarity to promote partitioning onto the stationary phase.Moderately polar amines.Requires a column stable in 100% aqueous conditions (e.g., polar-embedded or polar-endcapped) to prevent phase collapse.[2]
Add an Ion-Pairing Reagent An alkyl sulfonate (e.g., TFA as a weak agent, or hexane sulfonic acid) is added to the mobile phase. It pairs with the protonated amine, forming a neutral, more hydrophobic complex that retains better on the C18 phase.Ionizable amines.Not ideal for MS detection as ion-pairing agents are non-volatile and can cause signal suppression. Requires long column equilibration and flushing times.
Derivatization Chemically modify the amine group to make the entire molecule less polar. For example, using 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate.[18][19][20]Increasing retention and improving chromatographic performance for metabolomics or targeted analysis.Adds an extra step to the workflow and requires validation to ensure complete reaction.[18][19][20]
Switch to HILIC Uses a polar stationary phase (like bare silica or diol) and a high organic mobile phase. Water acts as the strong solvent, and polar compounds are retained via partitioning into a water-enriched layer on the stationary phase surface.[1]Very polar, hydrophilic amines.Gradient elution in HILIC is the reverse of RP: you start with high organic and increase the aqueous content.[21]
Switch to Mixed-Mode Chromatography (MMC) Uses a stationary phase with both hydrophobic (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities.[9][10]Amines that require both hydrophobic and ionic interactions for separation.Offers orthogonal selectivity compared to RP or HILIC and can retain polar compounds without ion-pairing reagents, making it MS-friendly.[9][10]
Issue 3: Low Recovery or Compound Degradation

Question: I'm losing my compound during purification. My final yield is much lower than expected. What could be the cause?

Answer: Low recovery can stem from irreversible adsorption onto the column or chemical instability under the purification conditions.

Troubleshooting Workflow for Low Recovery:

start Low Compound Recovery check_stability Is compound stable to silica/pH? (Run 2D TLC or incubate in mobile phase) start->check_stability adsorption Is recovery poor on silica-based columns? check_stability->adsorption Yes instability Compound Degrades check_stability->instability No solution_adsorption Use amine-functionalized silica or basic alumina. Consider Mixed-Mode Cation-Exclusion. adsorption->solution_adsorption solution_instability Modify mobile phase pH. Consider non-silica based columns (e.g., polymer-based). instability->solution_instability

Caption: Decision workflow for troubleshooting low compound recovery.

  • Silica Instability: Basic amines can be degraded by the acidic nature of silica gel.[3][4] If you suspect this, perform a stability test by spotting your compound on a silica TLC plate, letting it sit for an hour, and then eluting. If a new spot appears or the original spot diminishes, your compound is not stable on silica.

  • pH Instability: Some compounds are unstable at the low pH required for good chromatography in RP. If you observe degradation, you may need to work at a neutral or higher pH and use a column designed for these conditions (e.g., a hybrid-silica or polymer-based column).

Key Experimental Protocols

Protocol 1: HILIC Method Development for a Polar Amine

This protocol provides a starting point for developing a separation method for a highly polar amine that is unretained by reversed-phase chromatography.

  • Column Selection:

    • Start with a bare silica or amide-functionalized HILIC column.

    • Dimensions: 2.1 x 100 mm, 1.7-2.7 µm particle size for analytical scale.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjust to pH 3.0 with Formic Acid. Ammonium formate is an excellent buffer for HILIC and is MS-compatible.

    • Mobile Phase B (Organic): Acetonitrile. Note: Acetonitrile is the weak solvent in HILIC.[1]

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30 °C

    • Gradient:

      • 0-1 min: 95% B

      • 1-8 min: 95% to 50% B

      • 8-9 min: 50% B

      • 9-9.1 min: 50% to 95% B

      • 9.1-12 min: 95% B (Re-equilibration)

  • Sample Preparation:

    • Dissolve the sample in a solution that mimics the initial mobile phase as closely as possible (e.g., 95:5 Acetonitrile:Water with buffer). This is critical to avoid poor peak shape.

  • Optimization:

    • Adjusting Retention: To increase retention, increase the percentage of acetonitrile in the starting gradient. To decrease retention, decrease the starting percentage of acetonitrile.

    • Improving Peak Shape: If peak shape is poor, try increasing the buffer concentration in Mobile Phase A (e.g., to 20 mM).

Protocol 2: Mixed-Mode Chromatography (RP/Cation-Exchange)

This protocol is for separating a mixture of polar basic and neutral compounds in a single run.

  • Column Selection:

    • Choose a mixed-mode column with both reversed-phase (e.g., C18) and strong cation-exchange (SCX) functionalities.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 25 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B (Organic): Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 60% B

      • 15-16 min: 60% to 95% B

      • 16-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B (Re-equilibration)

  • Mechanism Control & Optimization:

    • The retention of neutral compounds is primarily controlled by the organic content (%B), similar to standard RP.

    • The retention of your polar amine is controlled by both the organic content and the salt concentration of Mobile Phase A.

    • To decrease retention of the amine without affecting neutral compounds, increase the buffer concentration in Mobile Phase A (e.g., to 50 or 100 mM). The higher concentration of ammonium ions will compete more effectively for the cation-exchange sites, eluting your amine earlier. This provides an independent control over the retention of basic analytes.[9]

start Start Method Development rp_mode Adjust Organic Gradient (%B) to Separate Neutral Compounds start->rp_mode Control Hydrophobic Interactions iex_mode Adjust Buffer Concentration to Tune Retention of Amines start->iex_mode Control Ionic Interactions rp_mode->iex_mode Orthogonal Control

Caption: Dual control mechanism in Mixed-Mode Chromatography.

References

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, ACS Publications. [Link]

  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. SIELC Technologies. [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. [Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv, Cambridge Open Engage. [Link]

  • (PDF) Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ResearchGate. [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. ScienceDirect. [Link]

  • Evolution of Mixed-Mode Chromatography. International Labmate. [Link]

  • Is there an easy way to purify organic amines?. Biotage. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]

  • Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Mixed-Mode HPLC. CHROMacademy. [Link]

  • The effect of different amines added to eluents as silanol masking agents on the chromatographic behavior of some diuretics in reversed-phase high-performance liquid chromatography using C18 packings. PubMed. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the. SciSpace. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • What can I use to purify polar reaction mixtures?. Biotage. [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. ResearchGate. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]

  • A PRACTICAL GUIDE TO HILIC. Nest Group. [Link]

  • Amine purification. Science Forums. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

    • How to Obtain Good Peak Shapes. GL Sciences. [Link]

  • A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs). PubMed. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • What is the effect of free Silanols in RPLC & how to reduce it?. YouTube. [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. ResearchGate. [Link]

  • Reactive extraction for the recovery of primary amines from aqueous streams. ResearchGate. [Link]

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. LabRulez LCMS. [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent. [Link]

  • Ugly peak shape of amine compound. Chromatography Forum. [Link]

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. ResearchGate. [Link]

  • Purification of strong polar and basic compounds. Reddit. [Link]

  • Trichloroacetic acid fueled practical amine purifications. PubMed Central, NIH. [Link]

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Technical Support Center: A Guide to Interpreting the Complex NMR Spectra of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR analysis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. This resource is tailored for researchers, scientists, and drug development professionals, offering actionable guidance for interpreting the nuanced NMR data of this substituted pyrazole. The following question-and-answer format directly addresses potential challenges and provides troubleshooting strategies to ensure accurate spectral assignment and structural confirmation.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble assigning the proton (¹H) NMR signals for my sample. What is the expected spectrum for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine?

A1: The ¹H NMR spectrum of this molecule is expected to show five distinct signals corresponding to the different proton environments. The complexity arises from the splitting patterns and the specific chemical shifts influenced by the pyrazole ring and its substituents.

Here is a breakdown of the expected signals, starting from the most upfield (lowest ppm) to the most downfield (highest ppm):

  • Ethyl Group (CH₃): A triplet signal, integrating to 3 protons, will be observed due to coupling with the adjacent methylene (-CH₂-) group. The typical coupling constant (³J) for an ethyl group is around 7 Hz.[1]

  • Pyrazolyl-Methyl Group (C5-CH₃): A singlet signal, integrating to 3 protons. This signal is a singlet because there are no adjacent protons to couple with.

  • Aminomethyl Group (-CH₂NH₂): This signal, integrating to 2 protons, is expected to be a singlet or a slightly broadened singlet. While it is adjacent to the two amine protons, the coupling is often not observed due to the rapid chemical exchange of the -NH₂ protons.[2]

  • Ethyl Group (-CH₂-): A quartet signal, integrating to 2 protons, will be present due to coupling with the three protons of the adjacent methyl group.[3]

  • Amine Protons (-NH₂): A broad singlet, integrating to 2 protons. The broadness is a characteristic feature of amine protons due to chemical exchange and quadrupolar effects from the nitrogen atom.[4] This signal's chemical shift is highly dependent on solvent, concentration, and temperature.

  • Pyrazole Ring Proton (C3-H): A singlet signal, integrating to 1 proton. This proton is on the pyrazole ring and is expected to be the most downfield signal due to the aromatic nature of the ring.

A summary of the expected ¹H NMR data is provided in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsIntegrationSplitting PatternApproximate Chemical Shift (δ, ppm)
Ethyl CH₃3HTriplet (t)1.2 - 1.5
Pyrazolyl-Methyl CH₃3HSinglet (s)2.2 - 2.5
Aminomethyl CH₂2HSinglet (s)3.6 - 4.0
Ethyl CH₂2HQuartet (q)4.0 - 4.3
Amine NH₂2HBroad Singlet (br s)1.5 - 3.0 (variable)
Pyrazole C3-H1HSinglet (s)7.3 - 7.6
Q2: The signal for my amine (-NH₂) protons is either very broad or I can't see it at all. Is this normal?

A2: Yes, this is a very common observation for primary amines. The broadening, or even complete disappearance, of the N-H proton signal is due to several factors:

  • Chemical Exchange: The N-H protons can rapidly exchange with other amine molecules, trace amounts of water in the deuterated solvent, or any acidic or basic impurities.[5] This rapid exchange leads to a significant broadening of the signal, sometimes to the point where it merges into the baseline.

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment which can cause efficient relaxation of adjacent protons, leading to signal broadening.

Troubleshooting:

  • D₂O Exchange: To confirm the identity of the N-H signal, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the ¹H NMR spectrum. The N-H protons will exchange with deuterium, causing the signal to disappear or significantly diminish in intensity.[4][6]

  • Low-Temperature NMR: Cooling the sample can sometimes slow down the rate of chemical exchange, resulting in a sharper N-H signal.

  • Solvent Choice: The choice of solvent can influence the rate of exchange. In a non-polar solvent like benzene-d₆, you might observe a sharper signal compared to a protic solvent like methanol-d₄.

Q3: I'm seeing more signals than I expected in my ¹³C NMR spectrum, or some peaks are unusually broad. What could be the cause?

A3: While the target molecule itself should have a distinct number of carbon signals, impurities are a common cause for extra peaks. However, peak broadening in ¹³C NMR of nitrogen heterocyles can sometimes occur.

  • Quadrupolar Broadening: Carbons directly attached to a nitrogen atom (like C3 and C5 of the pyrazole ring) can sometimes appear broader due to the quadrupolar nature of the ¹⁴N nucleus.[7]

Troubleshooting:

  • Purity Check: Ensure the purity of your sample using other analytical techniques like LC-MS.

  • Longer Acquisition Times: If a signal is broad, it may also be low in intensity. Increasing the number of scans can improve the signal-to-noise ratio.

  • DEPT Experiments: To help in assigning the carbon signals, running DEPT-90 and DEPT-135 experiments is highly recommended. A DEPT-135 spectrum will show CH₃ and CH groups as positive signals, and CH₂ groups as negative signals. Quaternary carbons (like C4 and C5 of the pyrazole ring) will be absent. A DEPT-90 experiment will only show CH groups.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonApproximate Chemical Shift (δ, ppm)
Ethyl CH₃14 - 16
Pyrazolyl-Methyl CH₃10 - 13
Aminomethyl CH₂35 - 45
Ethyl CH₂45 - 55
Pyrazole C4110 - 120
Pyrazole C5138 - 142
Pyrazole C3145 - 150

Troubleshooting Guides

Guide 1: Resolving Overlapping Signals

It's possible for the aminomethyl (-CH₂NH₂) singlet and the ethyl (-CH₂-) quartet to overlap, complicating the interpretation.

G start Overlapping Signals Observed solvent Change NMR Solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) start->solvent check_resolution Re-acquire Spectrum Is Resolution Improved? solvent->check_resolution nmr_2d Perform 2D NMR Experiments (COSY, HSQC) check_resolution->nmr_2d No assign Assign Signals Based on 2D Correlations check_resolution->assign Yes cosy COSY: Correlate coupled protons (e.g., Ethyl CH₂ and CH₃) nmr_2d->cosy hsqc HSQC: Correlate protons to directly attached carbons nmr_2d->hsqc cosy->assign hsqc->assign end Interpretation Complete assign->end G cluster_molecule Molecular Structure & Key Correlations cluster_experiments 2D NMR Experiments mol 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine C₃-H C₅-CH₃ N-CH₂-CH₃ -CH₂NH₂ cosy COSY Correlates coupled protons N-CH₂ ↔ N-CH₂-CH₃ mol:f3->cosy ³J coupling hsqc HSQC Correlates protons to their carbons C₃-H ↔ C₃ C₅-CH₃ ↔ C₅-CH₃ N-CH₂ ↔ N-CH₂ -CH₂NH₂ ↔ -CH₂NH₂ mol->hsqc ¹J coupling hmbc HMBC Long-range H-C correlations C₃-H ↔ C₄, C₅ C₅-CH₃ ↔ C₄, C₅ N-CH₂ ↔ C₅, N-CH₂-CH₃ mol->hmbc ²J, ³J coupling

Caption: Using 2D NMR to confirm molecular structure.

References

  • Taylor & Francis Online. (n.d.). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.4: Spin-Spin Splitting in the Ethyl Group. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Retrieved from [Link]

  • Scribd. (n.d.). NMR 5: Coupling Constants. Retrieved from [Link]

  • ResearchGate. (2025). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Retrieved from [Link]

  • YouTube. (2023). NMR 5: Coupling Constants. Retrieved from [Link]

  • University of Calgary. (n.d.). Common 1 H NMR Splitting Patterns. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Oxford University Press. (n.d.). Proton nuclear magnetic resonance. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2. Retrieved from [Link]

  • ResearchGate. (2021). ¹H NMR spectrum of 1‐ethyl‐5‐methyl‐3‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). 15N NMR coordination shifts in transition metal complexes and organometallics with heterocycles containing nitrogen—Update for 2012–20. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. Retrieved from [Link]

  • Shivaji College. (n.d.). NMR spectra of ethyl alcohol. Retrieved from [Link]

  • Semantic Scholar. (1984). Aminopyrazoles. V. Structure assignment of 1H-pyrazol-3-and 5-amines by means of the 1H NMR δ(4-H)-values of their exo-N-toluenesulfonyl derivatives†. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]

  • University of Ottawa. (n.d.). Nitrogen NMR. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). NITROGEN N.M.R. SPECTROSCOPY. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of NH2(CH2)6NH2 (bottom) and.... Retrieved from [Link]

  • University of Ottawa. (2012). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]

  • The OChem Whisperer. (2012). Guide to Solving NMR Questions. Retrieved from [Link]

  • PubChemLite. (n.d.). (1-ethyl-5-methyl-1h-pyrazol-4-yl)methanamine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 12.08 Solving NMR spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

Sources

Technical Support Center: Characterizing and Mitigating Off-Target Effects of Novel Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals working with novel chemical probes, using the hypothetical compound 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine as a case study. Given the novelty of many research compounds, this guide focuses on the principles and methodologies for proactively identifying, validating, and mitigating off-target effects to ensure rigorous and reproducible scientific outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and initial hurdles encountered when working with a new chemical probe.

Q1: I have just synthesized or acquired 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. What are the first steps to validate its on-target activity and assess its selectivity?

A1: Initial validation of a new chemical probe is crucial to ensure that its biological effects can be confidently attributed to its intended target.[1] A multi-pronged approach is recommended:

  • Biochemical Confirmation: The first step is to confirm that your compound directly interacts with its intended target in a cell-free system.[2] This is typically achieved through biochemical assays that measure the compound's potency (e.g., IC50 or Kd).[3]

  • Selectivity Profiling: It is highly unlikely that any small molecule will be perfectly specific. Therefore, early-stage selectivity profiling is essential.[4] This involves screening your compound against a panel of related targets (e.g., a kinase panel if your primary target is a kinase). A high-quality chemical probe should exhibit a significant selectivity window (e.g., >30-fold) against other family members.[3]

  • Cellular Target Engagement: Once biochemical activity is confirmed, you must demonstrate that the compound can enter cells and bind to its target in a physiological context.[1] Techniques like the Cellular Thermal Shift Assay (CETSA) are invaluable for this purpose.

  • On-Target Pathway Modulation: The final step in initial validation is to show that target engagement leads to the expected downstream biological effect. This is often assessed by measuring a proximal biomarker of target activity (e.g., phosphorylation of a direct substrate via Western blot or targeted proteomics).

Q2: My experimental results are inconsistent or show unexpected phenotypes. How can I determine if these are due to off-target effects of my compound?

A2: Inconsistent or unexpected results are a common challenge in pharmacology and can often be traced to off-target effects. A systematic troubleshooting process is necessary:

  • Confirm On-Target Engagement: First, re-verify that your compound is engaging the intended target in your specific experimental system at the concentrations being used.

  • Dose-Response Analysis: A hallmark of a specific pharmacological effect is a clear dose-response relationship. If the unexpected phenotype occurs at concentrations significantly higher than the on-target EC50, it is more likely to be an off-target effect.

  • Use of Controls: The use of appropriate controls is non-negotiable. This includes:

    • A structurally related inactive analog that is incapable of binding the primary target. This is the gold standard for demonstrating that the observed phenotype is due to on-target activity.[3]

  • Orthogonal Validation Methods: Employing orthogonal methods to validate your findings is crucial. For example, if your compound induces a specific phenotype, you should be able to replicate that phenotype by genetically knocking down or knocking out the target protein using techniques like siRNA or CRISPR/Cas9.[3]

Q3: What are the best practices for selecting concentrations of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine for cell-based assays to minimize off-target effects?

A3: The concentration of a chemical probe used in cellular experiments is a critical parameter that can significantly influence the balance between on-target and off-target effects.

  • Guideline for Concentration Selection: As a general rule, cellular assays should be conducted at concentrations no higher than 10-fold above the on-target EC50. Ideally, concentrations should be kept as close to the EC50 as possible while still achieving the desired biological effect. For a well-characterized probe, cellular activity is typically expected at concentrations below 1 µM.[3][5]

  • Importance of Cellular Potency Measurement: It is essential to determine the cellular potency (EC50) of your compound for its intended target in your specific cell line of interest. This can be done using methods like NanoBRET or by measuring a proximal biomarker of target activity.

  • Avoid Using Excessively High Concentrations: Using concentrations that are orders of magnitude above the IC50 or EC50 dramatically increases the likelihood of engaging off-targets and producing misleading data.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments to investigate and validate the on- and off-target effects of your chemical probe.

Troubleshooting Workflow for Unexpected Phenotypes

This workflow provides a logical sequence of experiments to perform when faced with unexpected or inconsistent results.

G A Unexpected Phenotype Observed B Is On-Target EC50 Known in Your System? A->B C Determine Cellular EC50 (e.g., NanoBRET, Phospho-Western) B->C No D Is Phenotype Observed at ≤10x EC50? B->D Yes C->D E High Likelihood of On-Target Effect D->E Yes F High Likelihood of Off-Target Effect D->F No G Validate with Orthogonal Methods E->G H Perform Broad Off-Target Profiling (e.g., KinomeScan, Chemoproteomics) F->H M Refine or Discard Probe F->M I Use Structurally Dissimilar Probe G->I J Use Inactive Analog Control G->J K Genetic Validation (CRISPR/siRNA) G->K L Hypothesize and Test New Mechanism H->L L->M

Caption: Troubleshooting Decision Tree for Unexpected Results.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the direct measurement of target engagement in a cellular context.

Principle: The binding of a ligand (your chemical probe) to its target protein generally increases the thermal stability of the protein. CETSA measures this stabilization by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with your chemical probe at various concentrations (e.g., 0.1x to 100x the expected EC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis and Heat Treatment:

    • Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors.

    • Lyse the cells (e.g., by freeze-thaw cycles or sonication).

    • Clarify the lysate by centrifugation to remove insoluble debris.

    • Aliquot the supernatant (cell lysate) into PCR tubes for each temperature point.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation and Quantification of Soluble Protein:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the target protein in the soluble fraction using Western blotting or another suitable protein detection method.

  • Data Analysis:

    • For each treatment condition, plot the percentage of soluble target protein as a function of temperature.

    • A shift in the melting curve to higher temperatures in the presence of your compound indicates target engagement.

Protocol 2: Kinome-Wide Selectivity Profiling

To broadly assess the selectivity of a kinase inhibitor, commercial services like KinomeScan™ (DiscoverX) are highly recommended. This competitive binding assay quantifies the interactions of a compound against a large panel of kinases.

Principle: Your test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of each kinase that binds to the solid support is quantified using qPCR. A potent interaction between your compound and a kinase will prevent that kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

General Workflow:

  • Compound Submission: Provide your chemical probe at a specified concentration to the service provider.

  • Screening: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against the full kinase panel.

  • Data Analysis: The results are usually provided as a percentage of control (%Ctrl), where a lower number indicates a stronger interaction. A common threshold for a significant "hit" is a %Ctrl < 35 or < 10.

  • Dose-Response Follow-up: For any off-target hits identified in the primary screen, it is essential to perform follow-up dose-response experiments to determine the dissociation constant (Kd) for those interactions.[4]

Data Presentation: Interpreting Kinase Profiling Data

ParameterDefinitionImplication for a High-Quality Probe
Selectivity Score (S-score) A quantitative measure of selectivity based on the number of off-targets at a given concentration.A lower S-score indicates higher selectivity.
Number of Hits The total number of kinases inhibited above a certain threshold.Should be as low as possible.
Kd for On-Target The dissociation constant for the intended target.Should be potent (typically < 100 nM).[3]
Kd for Off-Targets The dissociation constant for unintended targets.Should be significantly higher than the on-target Kd (>30-fold difference is a good benchmark).[3]

Part 3: Advanced Validation Strategies

This section outlines advanced experimental designs to definitively link your compound's on-target activity to a specific biological outcome.

On-Target vs. Off-Target Signaling

This diagram illustrates how a chemical probe can elicit both on-target and off-target effects within cellular signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor OnTarget On-Target Kinase (e.g., Kinase A) Receptor->OnTarget Signal OffTarget Off-Target Kinase (e.g., Kinase X) Receptor->OffTarget Signal Probe 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine Probe->OnTarget Inhibits Probe->OffTarget Inhibits (Off-Target) SubstrateA Substrate A OnTarget->SubstrateA Phosphorylates SubstrateX Substrate X OffTarget->SubstrateX Phosphorylates OnTargetPathway On-Target Pathway SubstrateA->OnTargetPathway OffTargetPathway Off-Target Pathway SubstrateX->OffTargetPathway OnTargetPhenotype Expected Phenotype OnTargetPathway->OnTargetPhenotype OffTargetPhenotype Unexpected Phenotype OffTargetPathway->OffTargetPhenotype

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the multi-gram scale synthesis of this key pharmaceutical intermediate.

I. Synthetic Overview & Core Logic

The synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine is typically achieved in a two-step process. The first step involves the formylation of a suitable pyrazole precursor to yield 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. This is commonly accomplished via the Vilsmeier-Haack reaction. The subsequent and final step is the reductive amination of the aldehyde intermediate to the desired primary amine.

The choice of reagents and reaction conditions at each stage is critical for ensuring a high yield, purity, and a scalable process. This guide will delve into the intricacies of each step, providing a robust experimental protocol and addressing potential challenges that may arise during scale-up.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reductive Amination Pyrazole_Precursor N-ethyl-5-methyl-1H-pyrazole Aldehyde_Intermediate 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde Pyrazole_Precursor->Aldehyde_Intermediate Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Aldehyde_Intermediate Aldehyde_Intermediate_2 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde Final_Product 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine Aldehyde_Intermediate_2->Final_Product Reductive Amination Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Final_Product

Caption: A high-level overview of the two-step synthesis process.

II. Detailed Experimental Protocol (Multi-Gram Scale)

This protocol is designed for a multi-gram synthesis and should be adapted and optimized based on laboratory conditions and available equipment.

Step 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Reaction Principle: The Vilsmeier-Haack reaction utilizes a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, an electrophilic iminium salt. This reagent then attacks the electron-rich pyrazole ring at the C4 position to introduce a formyl group.[1][2]

Materials & Reagents:

Reagent/MaterialQuantityMolar Eq.Notes
N-ethyl-5-methyl-1H-pyrazole50.0 g1.0Ensure dryness
Phosphorus oxychloride (POCl₃)83.0 g (49.0 mL)1.2Use fresh, high-purity
Anhydrous Dimethylformamide (DMF)250 mL-Store over molecular sieves
Dichloromethane (DCM)500 mL-Anhydrous
Saturated Sodium Bicarbonate (NaHCO₃)As needed-For work-up
BrineAs needed-For work-up
Anhydrous Magnesium Sulfate (MgSO₄)As needed-For drying

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (150 mL). Cool the flask to 0-5 °C in an ice-water bath. Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C. Stir the resulting mixture for an additional 30 minutes at 0-5 °C. The formation of the Vilsmeier reagent is exothermic and moisture-sensitive.[1]

  • Formylation: Dissolve N-ethyl-5-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF (100 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent over 1 hour, keeping the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice (approx. 500 g) with vigorous stirring. This step hydrolyzes the reaction intermediates.

  • Neutralization and Extraction: Neutralize the aqueous mixture to pH 7-8 by the slow addition of saturated NaHCO₃ solution. Extract the product with DCM (3 x 150 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 100 mL) and then brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: The crude 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation or flash column chromatography on silica gel.

Step 2: Synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

Reaction Principle: Reductive amination involves the reaction of the aldehyde with an ammonia source to form an intermediate imine or iminium ion, which is then reduced in situ by a selective reducing agent to the corresponding amine.[3] Sodium triacetoxyborohydride is a mild and selective reagent suitable for this transformation.[4]

Materials & Reagents:

Reagent/MaterialQuantityMolar Eq.Notes
1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde45.0 g1.0From Step 1
Ammonium Acetate (NH₄OAc)71.0 g3.0Acts as the ammonia source
Sodium Triacetoxyborohydride (NaBH(OAc)₃)88.0 g1.5Moisture sensitive
1,2-Dichloroethane (DCE)450 mL-Anhydrous
Saturated Sodium Bicarbonate (NaHCO₃)As needed-For work-up
Dichloromethane (DCM)As needed-For extraction
1M Hydrochloric Acid (HCl)As needed-For extraction
2M Sodium Hydroxide (NaOH)As needed-For basification

Procedure:

  • Reaction Setup: To a solution of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous DCE (450 mL), add ammonium acetate (3.0 eq). Stir the suspension at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 30 °C. The reaction is mildly exothermic.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Separate the organic layer.

  • Acid-Base Extraction for Purification:

    • Extract the aqueous layer with DCM (2 x 100 mL).

    • Combine all organic layers and extract the amine product into an aqueous acidic phase with 1M HCl (3 x 100 mL).

    • Wash the combined acidic aqueous layers with DCM (1 x 100 mL) to remove any non-basic impurities.

    • Cool the acidic aqueous layer in an ice bath and basify to pH > 12 with 2M NaOH.

    • Extract the free amine product with DCM (3 x 150 mL).

  • Drying and Concentration: Combine the final organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine as an oil or low-melting solid.

III. Troubleshooting Guide

Step 1: Vilsmeier-Haack Formylation
Issue Potential Cause(s) Troubleshooting & Optimization
Low or No Product Formation 1. Inactive Vilsmeier reagent due to moisture.[1] 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials (POCl₃, DMF).1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen). Use anhydrous DMF and fresh, high-purity POCl₃. 2. After the initial low-temperature addition, ensure the reaction is heated to 60-70 °C and monitor by TLC. Extend the reaction time if necessary. 3. Use freshly opened or distilled reagents.
Formation of Byproducts 1. Di-formylation or formylation at other positions. 2. Chlorinated byproducts at higher temperatures.[1]1. Carefully control the stoichiometry of the Vilsmeier reagent. A 1.2:1 molar ratio of POCl₃ to the pyrazole is a good starting point. 2. Maintain the lowest effective reaction temperature and monitor the reaction closely to avoid prolonged heating.
Difficult Work-up 1. Uncontrolled hydrolysis of the reaction mixture. 2. Emulsion formation during extraction.1. Pour the reaction mixture slowly into a large excess of crushed ice with vigorous stirring to ensure controlled hydrolysis. 2. Add brine to the aqueous layer to break up emulsions during extraction.
Step 2: Reductive Amination
Issue Potential Cause(s) Troubleshooting & Optimization
Incomplete Reaction (Aldehyde Remains) 1. Insufficient reducing agent. 2. Deactivated reducing agent due to moisture. 3. Incomplete imine formation.1. Increase the equivalents of NaBH(OAc)₃ to 1.5-2.0. 2. Use anhydrous solvent and handle NaBH(OAc)₃ in a dry environment. 3. Increase the equivalents of the ammonia source (e.g., NH₄OAc to 3-5 eq) and allow for a longer initial stirring time before adding the reducing agent.
Formation of Secondary Amine Byproduct Over-alkylation of the primary amine product with the starting aldehyde.This is less common with a large excess of the ammonia source. Ensure a sufficient excess of NH₄OAc is used. A stepwise procedure (formation of the imine first, followed by reduction) can also minimize this.[5]
Low Yield After Work-up 1. Incomplete extraction of the amine from the aqueous layers. 2. Product loss during the acid-base extraction.1. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent after basification. 2. Carefully monitor the pH during the acid-base extraction. Ensure complete protonation during the acid wash and complete deprotonation during the final basification.
Product is an Oil and Difficult to Handle The free amine may be an oil at room temperature.Consider converting the amine to a stable salt (e.g., hydrochloride or maleate) for easier handling, purification, and storage. This can be achieved by treating a solution of the amine with the corresponding acid.

IV. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for the Vilsmeier-Haack reaction at scale?

A1: The Vilsmeier-Haack reaction involves corrosive and moisture-sensitive reagents. POCl₃ is highly corrosive and reacts violently with water. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The addition of POCl₃ to DMF is exothermic and should be done slowly with efficient cooling to prevent a runaway reaction. The quenching of the reaction mixture on ice should also be performed with caution.

Q2: Can I use a different reducing agent for the reductive amination?

A2: Yes, other reducing agents can be used. Sodium cyanoborohydride (NaBH₃CN) is another common choice, particularly because it is stable in mildly acidic conditions which favor imine formation.[6] However, it generates toxic cyanide byproducts, which requires careful handling and waste disposal. Catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) is also an option, especially for large-scale industrial synthesis, as it is atom-economical.[7]

Q3: How can I confirm the purity of my final product?

A3: The purity of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the percentage purity of the compound.

Q4: My final amine product is colored. How can I decolorize it?

A4: A colored product may indicate the presence of trace impurities. You can try the following decolorization techniques:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite.

  • Silica Gel Plug: Dissolve the product in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. Colored impurities may be retained on the silica.[8]

Q5: What are the critical parameters for successful scaling up of this synthesis?

A5: Key parameters for successful scale-up include:

  • Temperature Control: Both the Vilsmeier-Haack reaction and the reductive amination have exothermic steps that require efficient cooling and temperature monitoring.

  • Mixing: Efficient stirring is crucial, especially in heterogeneous mixtures, to ensure uniform reaction conditions.

  • Reagent Purity and Stoichiometry: The purity of starting materials and precise control of reagent ratios are critical for minimizing side reactions.

  • Safe Handling and Quenching: Procedures for adding reagents and quenching the reactions must be carefully planned to manage exotherms and potential hazards.

V. References

  • INEOS OPEN. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Available from: [Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction. Available from: [Link]

  • National Institutes of Health. Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available from: [Link]

  • Google Patents. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. Available from:

  • Wikipedia. Reductive amination. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique physicochemical properties have made it a "privileged scaffold," meaning it can serve as a core structure for ligands that bind to a wide range of biological targets.[1] Consequently, pyrazole derivatives have been successfully developed into drugs for various therapeutic applications, including anti-inflammatory, analgesic, anticonvulsant, antiviral, and anticancer treatments.[2][3][4] Marketed drugs like Celecoxib (an anti-inflammatory COX-2 inhibitor) and Rimonabant (an anti-obesity agent) highlight the therapeutic success of this versatile chemical entity.[5][6]

This guide focuses on the prospective biological activity of a specific, lesser-studied compound, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine , and provides a comparative analysis of its potential activity against structurally related analogs. Due to the limited direct experimental data on this particular molecule, this guide will extrapolate from established structure-activity relationships (SAR) of analogous pyrazole-containing compounds to predict its biological profile and guide future research.

Predicted Biological Profile of the Lead Compound

The structure of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine features key pharmacophoric elements that suggest potential interactions with several classes of biological targets:

  • N1-ethyl group: The alkyl substitution at the N1 position of the pyrazole ring is a common feature in many biologically active pyrazoles. This group can influence the compound's lipophilicity, metabolic stability, and binding orientation within a target protein.

  • C5-methyl group: A small alkyl group at this position can contribute to van der Waals interactions within a binding pocket and influence the overall shape of the molecule.

  • C4-methanamine group: The aminomethyl substituent at the C4 position is a critical feature. The basic nitrogen can act as a hydrogen bond acceptor or donor, or form salt bridges with acidic residues in a protein, which is often crucial for potent biological activity. The presence of an amino group on the pyrazole scaffold has been linked to a variety of activities, including kinase inhibition and anti-inflammatory effects.[2][7]

Based on these structural features and the broader literature on pyrazole derivatives, the lead compound is predicted to have potential as an anti-inflammatory agent or a kinase inhibitor .[8][9]

Structure-Activity Relationship (SAR) and Analog Comparison

To understand how modifications to the lead compound's structure might influence its biological activity, we will consider a series of hypothetical analogs. The following sections compare these analogs based on established SAR principles for pyrazole derivatives.

Modification of the N1-Substituent

The N1 position of the pyrazole ring is often a key point for modification to modulate potency, selectivity, and pharmacokinetic properties.

Compound/AnalogN1-SubstituentPredicted Impact on ActivityRationale
Lead Compound EthylBaseline activityThe small, lipophilic ethyl group provides a starting point for assessing the impact of N1-substituents.
Analog A MethylPotentially similar or slightly reduced activityA smaller alkyl group may have a minor impact on lipophilicity and binding.
Analog B Isopropyl/CyclopropylPotentially increased potency or selectivityBulkier or conformationally restricted groups can provide better shape complementarity to the target's binding pocket and may enhance selectivity.[10]
Analog C Phenyl/Substituted PhenylPotential for significantly altered activity and target profileAromatic substituents can introduce π-stacking interactions and provide vectors for further functionalization to fine-tune activity.[11]
Modification of the C5-Substituent

The C5 position is another important site for establishing interactions with target proteins.

Compound/AnalogC5-SubstituentPredicted Impact on ActivityRationale
Lead Compound MethylBaseline activityA small methyl group provides a hydrophobic interaction point.
Analog D HydrogenLikely reduced activityRemoval of the methyl group may lead to a loss of beneficial van der Waals contacts.
Analog E TrifluoromethylPotentially increased potencyThe electron-withdrawing trifluoromethyl group can alter the electronics of the pyrazole ring and form specific interactions, which has been shown to be beneficial in some cases.[2]
Analog F PhenylPotential for enhanced potency through additional interactionsAn aryl group at this position can engage in hydrophobic and π-stacking interactions, a common feature in potent pyrazole-based inhibitors.[12]
Modification of the C4-Methanamine Group

The aminomethyl side chain at C4 is a crucial determinant of activity, and modifications here can have a profound impact.

Compound/AnalogC4-SubstituentPredicted Impact on ActivityRationale
Lead Compound -CH₂NH₂Baseline activityThe primary amine provides a key interaction point.
Analog G -CH₂NH(CH₃)Potentially altered potency and selectivitySecondary amines can have different hydrogen bonding capabilities and steric profiles compared to primary amines.
Analog H -C(O)NH₂Change in activity profileAn amide group has different electronic and hydrogen bonding properties than an amine, which could shift the biological target.
Analog I -CH₂OHLikely reduced or different activityReplacing the basic amine with a hydroxyl group would significantly alter the key interactions with the target.

Diagram of Structure-Activity Relationships

SAR_Comparison cluster_lead Lead Compound cluster_analogs Hypothetical Analogs lead 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine A Analog A: N1-Methyl lead->A Modify N1 B Analog B: N1-Cyclopropyl lead->B Modify N1 E Analog E: C5-Trifluoromethyl lead->E Modify C5 F Analog F: C5-Phenyl lead->F Modify C5 G Analog G: C4-Methylamine lead->G Modify C4 H Analog H: C4-Amide lead->H Modify C4

Caption: Comparative structural modifications of the lead compound.

Experimental Protocols

To empirically determine the biological activity of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine and its analogs, a systematic screening approach is necessary. Below are detailed protocols for representative in vitro and in vivo assays.

Workflow for Screening Pyrazole Derivatives

Screening_Workflow synthesis Compound Synthesis & Purification primary_screen Primary In Vitro Screen (e.g., Kinase Panel or Anti-inflammatory Assay) synthesis->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response Active Hits selectivity Selectivity Profiling (Against related targets) dose_response->selectivity cell_based Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) selectivity->cell_based in_vivo In Vivo Efficacy Model (e.g., Carrageenan-induced Paw Edema) cell_based->in_vivo Promising Candidates pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization

Caption: General workflow for the biological evaluation of novel pyrazole compounds.

In Vitro Protocol: Kinase Inhibition Assay (Luminescent Assay)

This protocol is designed to measure the inhibitory activity of the test compounds against a specific protein kinase (e.g., a member of the MAPK family).[13]

Objective: To determine the IC50 value of the test compounds against the target kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Test compounds dissolved in DMSO

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, create a dilution series in the assay buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 2.5 µL of a 2x kinase/substrate mixture in assay buffer.

    • Initiate the reaction by adding 5 µL of a 2x ATP solution in assay buffer. The final ATP concentration should be close to the Km for the specific kinase.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[6][14]

Objective: To assess the ability of the test compounds to reduce acute inflammation in vivo.

Materials:

  • Male Wistar rats (180-220 g)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • 1% (w/v) solution of carrageenan in sterile saline

  • Pletysmometer or digital calipers

  • Animal handling equipment

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the rats into groups (n=6 per group): Vehicle control, positive control, and test compound groups (at various doses, e.g., 10, 30, 100 mg/kg).

    • Administer the test compounds, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 1 hour before inducing inflammation.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a pletysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Conclusion

References

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A Comparative Guide to Pyrazole-Based Inhibitors: Evaluating 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine in the Context of Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that facilitate strong and specific interactions with a wide array of biological targets.[1][3] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its role as a bioisostere for other aromatic systems, has led to the development of pyrazole-containing drugs for conditions ranging from inflammation to erectile dysfunction.[1]

This guide provides a comparative framework for understanding the potential of novel pyrazole compounds, using 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine as a focal point. While this specific molecule is not extensively characterized in public literature, its simple structure serves as an excellent model for discussing the evaluation and comparison process against well-established pyrazole-based inhibitors. We will benchmark its hypothetical performance against two landmark drugs: Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor, and Sildenafil , a potent phosphodiesterase-5 (PDE5) inhibitor.

Through detailed experimental protocols and mechanistic insights, this document will equip researchers, scientists, and drug development professionals with the knowledge to assess the inhibitory potential of new pyrazole derivatives.

The Pyrazole Scaffold: A Platform for Diverse Biological Activity

The versatility of the pyrazole core is exemplified by the diverse mechanisms of action of its derivatives. By modifying the substituents on the pyrazole ring, chemists can fine-tune the molecule's steric and electronic properties to achieve high affinity and selectivity for different biological targets.

  • Celecoxib (Celebrex®): A diaryl-substituted pyrazole, Celecoxib is a non-steroidal anti-inflammatory drug (NSAID).[4][5] Its mechanism of action is the selective inhibition of COX-2, an enzyme responsible for synthesizing prostaglandins that mediate pain and inflammation.[4][6] The sulfonamide side chain of Celecoxib binds to a specific hydrophilic pocket in the COX-2 enzyme, a feature absent in the closely related COX-1 isoform, thereby conferring its selectivity and reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5][6]

  • Sildenafil (Viagra®): Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[7][8][9] In the corpus cavernosum of the penis, nitric oxide (NO) release during sexual stimulation leads to increased cGMP levels, causing smooth muscle relaxation and vasodilation.[7] By preventing the breakdown of cGMP, Sildenafil prolongs this effect, facilitating an erection.[8][10] The pyrazole ring in Sildenafil is a key part of the scaffold that mimics the structure of cGMP, allowing it to act as a competitive inhibitor at the PDE5 active site.[7]

  • Other Notable Examples: The pyrazole scaffold is also present in drugs like Rimonabant , a cannabinoid receptor 1 (CB1) antagonist developed for obesity[11][12][13], and Stanozolol , a synthetic anabolic steroid that acts as an androgen receptor agonist.[14][15][16] These examples further underscore the remarkable adaptability of the pyrazole core in targeting a wide range of proteins, from enzymes to receptors.

The subject of our analysis, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine , is a simple, monosubstituted pyrazole. Its key features are the ethyl and methyl groups, which contribute to its lipophilicity, and a primary aminomethyl group, which can act as a key interaction point (e.g., a hydrogen bond donor or a basic center for salt bridge formation) within a protein binding site.

Comparative Evaluation: Experimental Design and Protocols

To characterize a novel compound like 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine and compare it to established inhibitors, a systematic approach involving both biochemical and cell-based assays is required. Below are detailed protocols for assessing its potential inhibitory activity against COX-2 and PDE5, the targets of our benchmark compounds.

Experimental Workflow Overview

The logical flow for evaluating a novel pyrazole compound involves a tiered screening approach, starting with broad biochemical assays and progressing to more specific cell-based and selectivity assays.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Selectivity & Mechanism cluster_2 Phase 3: Cellular Activity A Compound Synthesis & Purity Analysis (LC-MS, NMR) B Primary Enzyme Inhibition Assay (e.g., COX-2 Fluorometric Assay) A->B C Dose-Response & IC50 Determination B->C D Counter-Screening for Selectivity (e.g., COX-1 Inhibition Assay) C->D Active Hit F Cell-Based Functional Assay (e.g., PGE2 Release Assay) C->F Active Hit E Mechanism of Action Studies (e.g., Enzyme Kinetics) D->E G Cell Viability/Toxicity Assay (e.g., MTT or LDH Assay) F->G G cluster_0 Cell Membrane cluster_1 Cytosol PL Membrane Phospholipids AA Arachidonic Acid PL->AA via PLA2 COX2 COX-2 AA->COX2 PGs Prostaglandins (PGE2, etc.) COX2->PGs Inflammation Pain & Inflammation PGs->Inflammation Inflam Inflammatory Stimuli (e.g., Cytokines) Inflam->COX2 Upregulates Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Simplified COX-2 inflammatory pathway and the site of Celecoxib inhibition.

PDE5 and the Nitric Oxide/cGMP Pathway

In vascular smooth muscle, nitric oxide (NO) activates guanylate cyclase to produce cGMP, a second messenger that promotes relaxation and vasodilation. PDE5 specifically hydrolyzes cGMP, terminating the signal. Sildenafil inhibits PDE5, leading to elevated cGMP levels and enhanced vasodilation.

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation GMP 5'-GMP (inactive) PDE5->GMP Degrades Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the site of Sildenafil inhibition.

Conclusion and Future Directions

The pyrazole scaffold remains a highly productive starting point for the design of novel inhibitors. For a new molecule like 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine , a systematic evaluation is paramount. By employing robust biochemical and cell-based assays, as detailed in this guide, researchers can determine its primary biological target, assess its potency and selectivity, and benchmark its performance against established drugs like Celecoxib and Sildenafil.

The presence of a primary amine in its structure suggests that its target may involve critical hydrogen bonding or ionic interactions. Therefore, in addition to screening against well-known pyrazole targets like COX and PDE enzymes, it would be prudent to explore other target classes where such interactions are key, such as kinases, G-protein coupled receptors, or monoamine oxidases. The journey from a simple scaffold to a clinical candidate is complex, but it begins with the rigorous, comparative, and mechanistically-driven evaluation outlined herein.

References

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Navigating the Structure-Activity Landscape of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a versatile building block for a multitude of therapeutic agents.[1][2] Its unique physicochemical properties have led to the development of drugs across various clinical areas, including anti-inflammatory, analgesic, and anti-cancer treatments.[3][4] This guide delves into the nuanced world of structure-activity relationships (SAR) for a specific, promising subclass: 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine derivatives. As researchers and drug development professionals, understanding how subtle molecular modifications influence biological activity is paramount to designing next-generation therapeutics. This document provides an in-depth comparison of these derivatives, supported by experimental data and protocols, to illuminate the path toward optimizing this promising chemical series, with a particular focus on their potential as monoamine oxidase (MAO) inhibitors.

The Rationale Behind Targeting Monoamine Oxidase with Pyrazole Derivatives

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine in the central nervous system.[5] Dysregulation of these neurotransmitter levels is implicated in a range of neurological and psychiatric disorders, including depression and Parkinson's disease.[4][5] Consequently, the development of MAO inhibitors has been a significant focus in drug discovery. Pyrazole-containing compounds have emerged as a promising class of MAO inhibitors due to their structural features that allow for favorable interactions within the active sites of these enzymes. The 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine core provides a unique three-dimensional arrangement of functional groups that can be systematically modified to probe and enhance binding affinity and selectivity for MAO-A or MAO-B.

Comparative Analysis of Structural Modifications and Their Impact on MAO Inhibition

While specific SAR data for a comprehensive library of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine derivatives is not extensively available in publicly accessible literature, we can extrapolate key SAR trends from studies on analogous pyrazole and pyrazoline derivatives investigated for MAO inhibition. These studies provide a foundational understanding of which structural modifications are likely to influence activity.

Key Structural Regions for Modification:

  • N1-Substituent: The ethyl group at the N1 position of the pyrazole ring plays a crucial role in orienting the molecule within the enzyme's active site. Modifications here can impact lipophilicity and steric interactions.

  • C5-Substituent: The methyl group at the C5 position contributes to the overall shape and electronic properties of the pyrazole core.

  • Methanamine Side Chain: The primary amine of the methanamine group is a key pharmacophoric feature, likely involved in crucial hydrogen bonding interactions with the enzyme. N-alkylation or N-acylation of this amine would significantly alter its properties.

  • Substitutions on the Pyrazole Ring: Introduction of various substituents at other available positions on the pyrazole ring can modulate the electronic and steric profile of the molecule.

Hypothetical SAR Trends Based on Analogous Compounds:

Based on published SAR studies of other pyrazole-based MAO inhibitors, we can hypothesize the following trends for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine derivatives:

Modification Rationale Predicted Impact on MAO-A Inhibition Predicted Impact on MAO-B Inhibition
N-alkylation of the methanamine Increases lipophilicity and steric bulk around the key amine pharmacophore.Likely decrease in activity due to potential disruption of key hydrogen bonds.May be tolerated or even beneficial, depending on the size of the alkyl group and the topology of the MAO-B active site.
N-acetylation of the methanamine Neutralizes the basicity of the amine and introduces a hydrogen bond acceptor.Significant decrease in activity is expected as the positive charge is often crucial for interaction with the enzyme's flavin cofactor.Significant decrease in activity is expected for the same reason as with MAO-A.
Introduction of a small, electron-withdrawing group on the pyrazole ring (e.g., Cl, F) Alters the electronic distribution of the pyrazole core.May enhance activity by favorably influencing pKa and binding interactions.May enhance activity through similar electronic effects.
Introduction of a bulky group on the pyrazole ring (e.g., phenyl) Increases steric hindrance and lipophilicity.Likely to decrease activity due to steric clashes within the narrower MAO-A active site.May be well-tolerated or even increase activity by occupying hydrophobic pockets in the larger MAO-B active site.

Experimental Protocols for Assessing MAO Inhibition

To empirically determine the SAR of novel 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine derivatives, a robust and reproducible biological assay is essential. The following provides a detailed, step-by-step methodology for a common in vitro monoamine oxidase inhibition assay.

Fluorometric Monoamine Oxidase Inhibition Assay

This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-catalyzed oxidation of a substrate. The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a fluorescent product.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or a similar fluorescent probe)

  • Phosphate buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well black microplates

  • Fluorescence microplate reader

Experimental Workflow:

A brief, descriptive caption directly below each generated diagram (Within 100 characters). Figure 1: Workflow for the fluorometric MAO inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare working solutions of MAO-A and MAO-B enzymes in phosphate buffer. The final concentration should be determined empirically for optimal signal-to-background ratio.

    • Prepare a reaction mixture containing the MAO substrate, Amplex® Red, and HRP in phosphate buffer.

    • Prepare serial dilutions of the test compounds and positive controls in phosphate buffer containing a small percentage of DMSO to ensure solubility.

  • Assay Plate Setup:

    • To the wells of a 96-well black microplate, add the appropriate buffer, test compounds, and control compounds.

  • Enzyme Addition and Pre-incubation:

    • Add the diluted MAO-A or MAO-B enzyme solution to the wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the substrate/Amplex® Red/HRP mixture to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorescent probe (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex® Red).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

General Synthetic Approach for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine Derivatives

The synthesis of the core scaffold and its derivatives can be achieved through a multi-step process, with key reactions allowing for the introduction of diversity at various positions. The following diagram illustrates a plausible synthetic route.

G cluster_0 Scaffold Synthesis cluster_1 Functional Group Interconversion cluster_2 Derivatization A Ethyl Acetoacetate C Intermediate A A->C Reaction B Triethyl Orthoformate B->C E 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylate C->E Cyclization with D Ethylhydrazine D->E G (1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol E->G F F Reduction (e.g., LiAlH4) I Intermediate B G->I H H Conversion to Azide/Halide K 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine I->K J J Reduction M N-Substituted Derivatives K->M L L Reductive Amination or Acylation

A brief, descriptive caption directly below each generated diagram (Within 100 characters). Figure 2: A general synthetic pathway to 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine and its derivatives.

Concluding Remarks and Future Directions

The 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly MAO inhibitors. While a comprehensive SAR study for this specific series is yet to be widely published, the foundational knowledge from related pyrazole derivatives provides a logical framework for designing and synthesizing new analogs with potentially enhanced potency and selectivity. The experimental protocols outlined in this guide offer a robust methodology for evaluating the biological activity of these novel compounds. Future research should focus on systematically exploring the chemical space around this core structure, with a particular emphasis on substitutions at the methanamine nitrogen and on the pyrazole ring, to build a detailed SAR and identify lead candidates for further preclinical development.

References

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: chemistry and biological importance. Bentham Science Publishers.
  • Kumar, V., & Aggarwal, N. (2022). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 12(42), 27365-27385.
  • Bansal, Y., & Silakari, O. (2014). The therapeutic journey of pyrazoles: A review. Bioorganic & Medicinal Chemistry, 22(14), 3493-3521.
  • Smoleń, S., et al. (2020). Synthesis and biological evaluation of new pyrazole derivatives as potential anticancer agents. Molecules, 25(21), 5103.
  • Chimenti, F., et al. (2009). A novel class of selective monoamine oxidase B inhibitors: 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboxamides. Journal of Medicinal Chemistry, 52(8), 2825-2833.
  • Jagrat, M., et al. (2011). Pyrazoline based MAO inhibitors: synthesis, biological evaluation and SAR studies. Bioorganic & Medicinal Chemistry Letters, 21(14), 4296-4300.[1]

  • Fioravanti, R., et al. (2013). Design, synthesis, and in vitro hMAO-B inhibitory evaluation of some 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazoles. Bioorganic & Medicinal Chemistry Letters, 23(18), 5128-5130.[6]

  • Gökhan-Kelekçi, N., et al. (2007). Synthesis and evaluation of human monoamine oxidase inhibitory activities of some 3,5-diaryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives. Bioorganic & Medicinal Chemistry, 15(17), 5775-5789.[3]

  • Karuppasamy, M., et al. (2011). Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evaluation and docking studies. Bioorganic & Medicinal Chemistry Letters, 21(2), 682-686.
  • Sahoo, B. M., et al. (2019). Design, Synthesis, Docking Studies and Monoamine Oxidase Inhibition of a Small Library of 1-acetyl- and 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles. Molecules, 24(3), 487.[7][8]

  • Yáñez, M., et al. (2005). Synthesis and monoamine oxidase inhibitory activities of some 3-(4-fluorophenyl)-5-aryl-n-substituted-4,5-dihydro-(1H)-pyrazole-1-carbothioamide derivatives. Archiv der Pharmazie-Chemistry in Life Sciences, 338(4), 181-188.[2][9]

  • Unu, F., et al. (2020). 4, 5-Dihydro-1H-Pyrazol-1-YL Derivatives as MAO-A Inhibitors with Antidepressant Profile: Insilico Design and Docking. Science & Technology Journal, 8(1), 42-45.[10]

  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in psychiatry and neurology. Frontiers in Pharmacology, 7, 340.[5]

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  • Díaz, J. L., et al. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Journal of Medicinal Chemistry, 55(19), 8211-8224.[3]

  • Abid, M., et al. (2018). Modification, Biological Evaluation and SAR Studies of Novel 1H-Pyrazol Derivatives Containing N,N'-Disubstituted Urea Moiety as Potential Anti-melanoma Agents. Chemistry & Biodiversity, 15(6), e1700504.[11]

  • Nielsen, T. E., et al. (2011). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. MedChemComm, 2(7), 619-623.[12]

  • Yang, X., et al. (2024). Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues. Current Computer-Aided Drug Design, 20(5), 474-485.[13]

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A Comparative Guide to the In Vivo Validation of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for transitioning the novel pyrazole compound, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine (hereafter referred to as "Compound A"), from promising in vitro data to robust in vivo validation. The pyrazole scaffold is a well-established pharmacophore in oncology, known for its role in kinase inhibition.[1][2][3] This document outlines the critical steps for evaluating Compound A's therapeutic potential in a preclinical setting, using metastatic melanoma as a clinically relevant disease model. The protocols and strategies are benchmarked against established MEK inhibitors, such as Trametinib, a standard-of-care therapy for BRAF-mutated melanoma.[4][5]

Introduction: The Rationale for In Vivo Validation

Compound A has demonstrated significant potential in initial laboratory studies. Based on its structural class, it is hypothesized to function as a kinase inhibitor within the mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade that governs tumor cell proliferation and survival.[4][6][7] The MAPK pathway is frequently overactive in melanoma, most commonly due to mutations in the BRAF gene, which occur in about half of all cases.[8][9]

Our hypothetical in vitro data for Compound A suggests it is a potent and selective inhibitor of MEK1/2, kinases downstream of BRAF.[10]

  • Target: MEK1/2 Kinase

  • Biochemical IC50: 45 nM

  • Cellular Potency (A375 melanoma cell line): 150 nM

  • Effect: Inhibition of proliferation and induction of apoptosis in BRAF-mutant melanoma cells.

While encouraging, in vitro results in cell culture do not always translate to clinical success.[11][12] Preclinical in vivo studies are essential to understand how a compound behaves in a complex biological system, assessing its safety and efficacy before it can be considered for human trials.[13][14][15][16] This guide will detail the logical progression from assessing drug-like properties to confirming anti-tumor activity.

Section 1: The Three Pillars of In Vivo Validation

A successful preclinical package relies on a cohesive narrative built on three pillars: Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy.[17][18][19] Understanding the interplay between these elements is crucial for making informed go/no-go decisions in the drug development process.[17]

  • Pharmacokinetics (PK): What the body does to the drug. This involves studying the Absorption, Distribution, Metabolism, and Excretion (ADME) of Compound A to ensure it can reach the tumor in sufficient concentrations.[13][18]

  • Pharmacodynamics (PD): What the drug does to the body. This confirms that Compound A engages its target (MEK kinase) in the tumor tissue and elicits the desired biological response.[13][17][18]

  • Efficacy: The therapeutic effect of the drug on the disease. This measures the ultimate outcome of effective PK and PD: the ability of Compound A to inhibit tumor growth.[13]

G cluster_0 Preclinical In Vivo Workflow PK Pharmacokinetics (PK) 'Does the drug get there?' PD Pharmacodynamics (PD) 'Does the drug hit the target?' PK->PD Informs Dosing Decision Go/No-Go Decision Advance to IND-enabling studies? PK->Decision Efficacy Efficacy 'Does the drug shrink the tumor?' PD->Efficacy Confirms Mechanism Efficacy->Decision

Figure 1: The integrated workflow for in vivo validation.

Section 2: Pharmacokinetic (PK) Profiling: Establishing the Dosing Regimen

The primary goal of PK studies is to determine a dosing regimen that will maintain an effective concentration of Compound A at the tumor site.[20] These studies are typically performed in healthy mice before moving to tumor-bearing models.

Objective Comparison: The key PK parameters for Compound A will be compared against Trametinib, an FDA-approved MEK inhibitor with a known clinical profile.[5] Trametinib is taken orally once daily, a desirable characteristic for patient convenience.[5]

Experimental Protocol: Single-Dose Mouse PK Study

  • Animal Model: Healthy CD-1 mice (n=3 per time point per route).

  • Administration:

    • Intravenous (IV): 2 mg/kg dose administered via tail vein injection to determine 100% bioavailability.

    • Oral (PO): 10 mg/kg dose administered by gavage.

  • Sample Collection: Blood samples are collected via retro-orbital bleed at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Analysis: Plasma is isolated, and the concentration of Compound A is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Parameter Calculation: Key PK parameters are calculated using software like Phoenix WinNonlin.

Table 1: Comparative Pharmacokinetic Parameters

ParameterCompound A (Target Profile)Trametinib (Reference)Significance
Oral Bioavailability (F%) > 30%~72%Measures the fraction of the oral dose that reaches systemic circulation. Higher is better.
Half-Life (T½) 8 - 12 hours~4-5 daysThe time it takes for the drug concentration to reduce by half. A longer half-life supports less frequent dosing.
Peak Plasma Conc. (Cmax) Dose-dependentDose-dependentThe maximum concentration achieved in the blood. Must be above the efficacious concentration.
Time to Cmax (Tmax) 1 - 2 hours~1.5 hoursThe time to reach peak concentration. Indicates the speed of absorption.
Section 3: Pharmacodynamic (PD) Assessment: Confirming Target Engagement

PD studies provide the crucial link between drug exposure (PK) and therapeutic effect (Efficacy).[21] The goal is to prove that Compound A, at a given dose, is inhibiting its target, MEK kinase, within the tumor tissue. A reliable biomarker is essential for this validation.[22][23][24][25]

Biomarker Selection: Since MEK's function is to phosphorylate ERK, the level of phosphorylated ERK (p-ERK) is a direct and widely accepted downstream biomarker of MEK activity.[26] A reduction in p-ERK levels in tumor tissue following treatment indicates successful target engagement.

G cluster_0 MAPK Signaling Pathway in BRAF-Mutant Melanoma BRAF Mutated BRAF (Constitutively Active) MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK (Phosphorylated) ERK->pERK Proliferation Tumor Cell Proliferation & Survival pERK->Proliferation Drives CompoundA Compound A CompoundA->MEK Inhibits

Figure 2: Mechanism of action and the role of p-ERK as a PD biomarker.

Experimental Protocol: In Vivo PD Study in a Xenograft Model

  • Animal Model: Severe Combined Immunodeficient (SCID) mice bearing established A375 human melanoma tumors (subcutaneous xenografts).[26]

  • Treatment Groups (n=4 per group):

    • Vehicle Control

    • Compound A (Low Dose, e.g., 10 mg/kg)

    • Compound A (High Dose, e.g., 30 mg/kg)

    • Trametinib (Reference Dose, e.g., 1 mg/kg)

  • Dosing: A single oral dose is administered to each mouse.

  • Tumor Harvesting: Tumors are collected at a time point corresponding to the expected Tmax (e.g., 2 hours post-dose).

  • Analysis: Tumor lysates are analyzed by Western Blot to quantify the levels of p-ERK relative to total ERK and a loading control (e.g., GAPDH).

Table 2: Expected Pharmacodynamic Response

Treatment GroupDose (mg/kg)Expected % p-ERK Inhibition (vs. Vehicle)Interpretation
Vehicle N/A0%Baseline p-ERK level in growing tumors.
Compound A 1040 - 60%Demonstrates dose-responsive target engagement.
Compound A 30> 85%A robust effect, indicating a dose likely to be efficacious.
Trametinib 1> 85%Positive control, benchmark for Compound A's potency.
Section 4: Efficacy Studies: The Definitive Test of Anti-Tumor Activity

The culmination of the preclinical validation process is the efficacy study, which directly compares the anti-tumor activity of Compound A against a standard-of-care agent.[27] This experiment integrates PK and PD to answer the ultimate question: does the compound work?

Model Selection: The A375 cell line-derived xenograft model is appropriate as it harbors the BRAF V600E mutation, making it sensitive to MAPK pathway inhibition.[26] While patient-derived xenograft (PDX) models can offer a more robust representation of clinical tumor heterogeneity, cell line models are suitable for initial efficacy validation.[11][12][28]

Experimental Protocol: Melanoma Xenograft Efficacy Study

  • Animal Model: SCID or Athymic Nude mice are subcutaneously inoculated with A375 melanoma cells.[26]

  • Tumor Establishment: Mice are monitored until tumors reach a palpable size (e.g., 100-150 mm³).[11] They are then randomized into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Vehicle Control (e.g., daily oral gavage)

    • Compound A (30 mg/kg, daily oral gavage)

    • Trametinib (1 mg/kg, daily oral gavage)

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week for the duration of the study (typically 21-28 days).

  • Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined maximum size. The primary endpoint is Tumor Growth Inhibition (TGI).

Table 3: Comparative Efficacy Endpoints

Treatment GroupDose (mg/kg)Expected Tumor Growth Inhibition (TGI %)Expected Tolerability
Vehicle N/A0%No body weight loss.
Compound A 30> 60%< 10% mean body weight loss.
Trametinib 1> 60%< 10% mean body weight loss.

TGI is calculated as: (1 - [Mean tumor volume change in treated group / Mean tumor volume change in vehicle group]) x 100. A TGI > 60% is generally considered a strong anti-tumor response.

Section 5: Integrated Analysis and Decision-Making

The Self-Validating System:

  • Does the PK profile support a dosing regimen that can maintain plasma concentrations above the in vitro cellular potency (150 nM)?

  • Does the efficacious dose (30 mg/kg) correspond to the dose that achieved robust target inhibition (>85% p-ERK reduction) in the PD study?

  • Is the efficacy of Compound A comparable or superior to the standard-of-care, Trametinib, at well-tolerated doses?

A positive answer to these questions provides a strong rationale for advancing Compound A to the next stage of drug development, which includes formal toxicology studies required for an Investigational New Drug (IND) application.[15][29]

G cluster_0 Go/No-Go Decision Framework Data PK, PD, & Efficacy Data Collected Question1 Favorable PK/PD Profile? Data->Question1 Question2 Significant & Tolerated Efficacy vs. Standard? Question1->Question2 Yes NoGo NO-GO Terminate or Optimize Compound Question1->NoGo No Go GO Proceed to IND-Enabling Toxicology Studies Question2->Go Yes Question2->NoGo No

Figure 3: A simplified decision tree for advancing a preclinical candidate.

References

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  • American Cancer Society. (2023). Targeted Therapy Drugs for Melanoma Skin Cancer. Available at: [Link]

  • Memorial Sloan Kettering Cancer Center. (n.d.). MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. Available at: [Link]

  • ALS Therapy Development Institute. (2022). Blog: What are Pharmacokinetic and Pharmacodynamic Studies?. Available at: [Link]

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  • Melanoma Research Alliance. (2023). The Role of Targeted Therapy in Treating Advanced Melanoma. Available at: [Link]

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Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pyrazoles and Analytical Rigor

Pyrazole derivatives form the backbone of a multitude of pharmacologically significant agents, demonstrating a wide range of biological activities that have led to their use in numerous approved drugs. Their synthesis and development are pivotal in modern medicinal chemistry. However, the journey from a synthesized molecule to a viable drug candidate is paved with rigorous analytical scrutiny. For researchers, scientists, and drug development professionals, ensuring the unambiguous identity, purity, and quality of a novel pyrazole compound is not merely a procedural step but the very foundation of reliable and reproducible research.

This guide provides an in-depth, experience-driven framework for the cross-validation of analytical data for novel pyrazole compounds. Cross-validation is the systematic process of comparing results from multiple analytical techniques to ensure data integrity and build a comprehensive, irrefutable profile of a new chemical entity.[1][2] This approach moves beyond the capabilities of any single technique, creating a self-validating system that confirms the proposed structure and purity with the highest degree of confidence. We will delve into the core analytical methodologies, their synergistic application, and the logic behind the experimental choices, grounded in internationally recognized standards such as the ICH Q2(R1) guidelines.[3][4]

The Analytical Cross-Validation Workflow

The core principle of cross-validation is that the strengths of one analytical technique compensate for the limitations of another. A proposed molecular structure must be consistent with every piece of analytical data generated. Discrepancies at any stage are not failures but critical flags that necessitate further investigation, leading to a more robust final characterization. The following workflow illustrates the interdependent nature of this process.

CrossValidationWorkflow cluster_synthesis Synthesis & Isolation cluster_analysis Primary Analytical Characterization cluster_validation Data Integration & Confirmation cluster_conclusion Final Assessment SynthesizedCompound Synthesized Novel Pyrazole Compound NMR NMR Spectroscopy (1H, 13C, 2D) SynthesizedCompound->NMR MS Mass Spectrometry (HRMS) SynthesizedCompound->MS HPLC HPLC Analysis (Purity & Impurities) SynthesizedCompound->HPLC EA Elemental Analysis (CHN) SynthesizedCompound->EA CrossValidation Cross-Validation Checkpoint NMR->CrossValidation Structural Skeleton MS->CrossValidation Molecular Weight & Formula HPLC->CrossValidation Purity Profile EA->CrossValidation Elemental Ratios Confirmation Structure & Purity Confirmed CrossValidation->Confirmation Data Concordant?

Caption: Workflow for Analytical Data Cross-Validation.

The Core Analytical Toolkit: A Multi-Pronged Approach

The characterization of novel pyrazoles relies on a suite of orthogonal (measuring different properties) analytical techniques.[5][6][7] Below, we detail the primary methods and their specific roles in the cross-validation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for elucidating the precise structure of an organic molecule.[8][9][10] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For pyrazoles, which are nitrogen-containing heterocyclic compounds, advanced NMR techniques are often necessary for unambiguous characterization.[11]

Key Experiments & Their Purpose
  • ¹H NMR: Identifies all unique proton environments in the molecule and their relative numbers (integration). Spin-spin coupling patterns reveal which protons are adjacent to one another, helping to piece together molecular fragments.

  • ¹³C NMR: Identifies all unique carbon environments. The chemical shift provides information about the functional group and hybridization of each carbon atom.[12]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for complex molecules like novel pyrazoles.

    • COSY (Correlation Spectroscopy): Shows correlations between coupled protons, confirming neighborhood relationships.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting molecular fragments across quaternary (non-protonated) carbons and heteroatoms like nitrogen, which is fundamental to mapping the pyrazole ring structure.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the novel pyrazole compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound without reacting with it and should have minimal interfering signals.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Referencing: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm.

  • Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum using standard parameters, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the peaks.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of the puzzle. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the molecular weight with enough accuracy to predict the molecular formula.

Cross-Validation Logic

The molecular formula derived from HRMS must be consistent with the structure proposed by NMR. For instance, if NMR data suggest a structure of C₁₀H₉N₃O, the HRMS data must show a molecular ion peak corresponding to the exact mass of this formula (e.g., 187.0746 m/z). Any deviation points to an incorrect structural assignment or an unexpected ion (e.g., a sodium adduct). The fragmentation pattern observed in the MS/MS spectrum can also provide structural clues that must align with the proposed molecule.[13]

Experimental Protocol: Electrospray Ionization HRMS (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase molecular ions (e.g., [M+H]⁺).

  • Mass Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Analysis: Determine the exact mass of the most abundant molecular ion and use the instrument's software to predict the most likely molecular formula(e) based on this mass.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

HPLC is the gold standard for determining the purity of a compound and quantifying any impurities.[14][15] It separates the main compound from by-products, starting materials, and degradation products.[16]

Cross-Validation Logic

An NMR spectrum might look clean if impurities are present at low levels (<1-2%) or if their signals are hidden under the main peaks. HPLC, with its superior separation power and sensitive detectors (like UV-Vis), can resolve and quantify these impurities.[14] A compound deemed "pure by NMR" must be corroborated by an HPLC analysis showing a single major peak with a purity value typically >95% (or higher, depending on the application). The retention time of the main peak serves as a unique identifier for the compound under specific chromatographic conditions.

Experimental Protocol: Reverse-Phase HPLC Purity Assay
  • Mobile Phase Preparation: Prepare the mobile phases. A common setup for pyrazoles is a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape. Filter and degas the solvents.

  • Column: Use a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • System Setup: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

  • Elution & Detection: Run a linear gradient (e.g., 5% to 95% B over 20 minutes) to elute the compounds. Monitor the column effluent with a UV detector at a wavelength where the pyrazole compound has strong absorbance (e.g., 254 nm).

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100.[16]

Elemental Analysis (EA): The Foundational Ratio Check

Elemental analysis determines the mass percentage of carbon, hydrogen, and nitrogen (CHN) in a pure sample.[17] This experimental data is used to calculate the empirical formula—the simplest whole-number ratio of atoms in the compound.[18][19]

Cross-Validation Logic

The empirical formula derived from elemental analysis must be consistent with the molecular formula determined by HRMS and the structure proposed by NMR. For a proposed molecular formula of C₁₀H₉N₃O, the theoretical percentages are C=64.16%, H=4.85%, N=22.45%. The experimental CHN results must fall within an acceptable margin of error (typically ±0.4%) of these theoretical values. A significant deviation indicates an impure sample (e.g., residual solvent, inorganic salts) or an incorrect molecular formula.

Experimental Protocol: CHN Combustion Analysis
  • Sample Preparation: Accurately weigh 1-2 mg of the highly purified and thoroughly dried (e.g., under high vacuum) pyrazole compound into a tin capsule.

  • Combustion: The sample is dropped into a combustion furnace (~900-1000 °C) in a stream of pure oxygen. The compound combusts, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Reduction & Separation: The combustion gases pass through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂. The resulting mixture of CO₂, H₂O, and N₂ is then separated, typically by a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the amount of each gas.

  • Calculation: The instrument's software calculates the mass percentages of C, H, and N based on the detector's response and the initial sample weight.

Synthesizing the Data: A Hypothetical Case Study

Let's consider a hypothetical novel pyrazole, NPZ-101 , with a proposed structure.

Proposed Structure: A phenyl-substituted pyrazole carboxylic acid. Proposed Molecular Formula: C₁₀H₈N₂O₂

Cross-Validation Data Summary Table
Analytical TechniqueParameterExpected/Theoretical Value (for C₁₀H₈N₂O₂)Observed Experimental ValueConcordance?
HRMS (ESI+) [M+H]⁺ Exact Mass189.0659 m/z189.0662 m/zYes
¹H NMR Proton SignalsConsistent with 8 unique protons, specific chemical shifts and coupling patterns for the phenyl and pyrazole rings.8 distinct proton signals observed with expected shifts and coupling.Yes
¹³C NMR Carbon Signals10 unique carbon signals, including a carboxylic acid carbon (~165 ppm).10 distinct carbon signals observed, including one at 164.8 ppm.Yes
HPLC (UV 254 nm) Purity (Area %)>98%99.2% (single major peak)Yes
Elemental Analysis % Carbon63.83%63.75%Yes
% Hydrogen4.29%4.33%Yes
% Nitrogen14.89%14.81%Yes

In this case study, the data from all four orthogonal techniques are in strong agreement. The observed molecular weight matches the proposed formula, the NMR data confirm the specific arrangement of atoms, the HPLC data verify high purity, and the elemental analysis confirms the atomic ratios. This comprehensive, cross-validated dataset provides extremely high confidence in the assigned structure and purity of NPZ-101.

Conclusion

The structural characterization and purity assessment of novel pyrazole compounds demand a rigorous, multi-faceted analytical strategy. Relying on a single technique is insufficient and carries the risk of overlooking critical structural features or impurities. By systematically employing and cross-validating data from NMR, MS, HPLC, and elemental analysis, researchers can build an unassailable analytical dossier for their compounds. This methodical approach, grounded in the principles of scientific integrity and international guidelines, not only ensures the reliability of research data but also accelerates the drug development process by providing a solid foundation for all subsequent biological and preclinical evaluation.

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A Senior Application Scientist's Guide to the Comparative Analysis of Pyrazole Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

In the landscape of heterocyclic compounds, the pyrazole nucleus stands out as a "privileged structure."[1][2][3] This five-membered aromatic ring, containing two adjacent nitrogen atoms, is not merely a synthetic curiosity but a foundational scaffold in a multitude of FDA-approved therapeutics, including the anti-inflammatory drug Celecoxib and the kinase inhibitor Ruxolitinib.[4][5] The remarkable versatility of pyrazoles stems from their unique physicochemical properties and their capacity for substitution at multiple positions, leading to a vast chemical space of isomers and derivatives.

The seemingly subtle rearrangement of substituents on the pyrazole ring can lead to profound differences in biological activity. This phenomenon, rooted in the principles of tautomerism and steric and electronic effects, makes a comparative analysis of pyrazole isomers essential for rational drug design.[3] Alkylation of an unsymmetrically substituted pyrazole, for instance, can yield a mixture of N-1 and N-2 isomers, each with a potentially distinct pharmacological profile.[3]

This guide provides an in-depth comparative analysis of pyrazole isomers across key biological assays. We will explore the causal relationships between molecular structure and biological function, detail robust experimental protocols for validation, and present comparative data to inform the selection and optimization of pyrazole-based candidates in drug discovery pipelines. The activities covered span from anticancer and anti-inflammatory to antimicrobial applications, reflecting the broad therapeutic potential of this remarkable scaffold.[5][6][7]

The Causality of Potency: Understanding the Structure-Activity Relationship (SAR) of Pyrazoles

The biological activity of a pyrazole derivative is not arbitrary; it is a direct consequence of its three-dimensional structure and the electronic properties of its substituents. Understanding the Structure-Activity Relationship (SAR) is paramount to moving from a random screening approach to a rational design strategy. The pyrazole ring offers several key positions for modification (N-1, C-3, C-4, and C-5), each influencing how the molecule interacts with its biological target.

SAR_Scaffold P P N1 N1 C3 C3 C4 C4 C5 C5

A crucial aspect of pyrazole's utility is its role as a bioisostere. It can replace aromatic rings like benzene to enhance potency and improve physicochemical properties such as solubility, while reducing lipophilicity.[3] For example, in the development of cannabinoid receptor antagonists, SAR studies revealed that a para-substituted phenyl ring at the C-5 position, a carboxamido group at C-3, and a 2,4-dichlorophenyl substituent at N-1 were all critical for potent and selective activity.[8] This demonstrates how a coordinated substitution pattern dictates the molecule's precise fit and interaction with its biological target.

Part 1: Comparative Analysis in Anticancer Assays

Pyrazole derivatives have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and differentiation.[1][9] Targets include EGFR, VEGFR, Akt, Aurora kinases, and Bcr-Abl.[1][10][11]

Comparative Performance Data

The following table summarizes the in vitro cytotoxicity (IC₅₀) of various pyrazole isomers against different human cancer cell lines, showcasing the impact of structural modifications on potency.

Compound IDKey Structural FeaturesCancer Cell LineTarget (if known)IC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
168 4-ethoxy substitution on phenyl ringMCF-7 (Breast)Tubulin Polymerization2.78Cisplatin15.24[6]
C5 3,5-diaryl pyrazole-1-carbothioamideMCF-7 (Breast)EGFR0.08Erlotinib(Comparable)[10]
136b 1,2,3-triazole linked acrylateMCF-7 (Breast)-1.76--[6]
43 Pyrazole carbaldehyde derivativeMCF-7 (Breast)PI3 Kinase0.25Doxorubicin0.95[11]
75 Bis-pyrazole derivativeSMMC7721 (Liver)-0.765-FU> 50[11]
33 Indole-linked pyrazoleHCT116 (Colon)CDK2< 23.7 (IC₅₀ = 0.074 for CDK2)Doxorubicin24.7 - 64.8[11]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Featured Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric, self-validating system for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. The causality is direct: viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compounds and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Data Analysis seed 1. Seed Cells (96-well plate) treat 2. Add Pyrazole Compounds seed->treat 24h Adhesion incubate 3. Incubate (48-72h) treat->incubate add_mtt 4. Add MTT Reagent (Incubate 4h) incubate->add_mtt solubilize 5. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read calculate 7. Calculate IC50 read->calculate

Part 2: Comparative Analysis in Anti-inflammatory Assays

A significant class of pyrazole-based drugs, exemplified by Celecoxib, functions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is induced during inflammation and catalyzes the production of prostaglandins. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key therapeutic goal to reduce inflammation while minimizing gastrointestinal side effects.

Comparative Performance Data

The selectivity of pyrazole derivatives for COX-2 is a critical performance metric. The table below compares the COX-2 selectivity index (SI) of different compounds. A higher SI value indicates greater selectivity for COX-2.

Compound IDKey Structural FeaturesCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Source
Celecoxib (Reference) Trifluoromethyl & Sulfonamide groups--8.17[6]
125a Phenyl-substituted pyrazole--8.22[6]
125b Phenyl-substituted pyrazole--9.31[6]
132b Phenyl-substituted pyrazole-0.0035 (3.5 nM)High (COX-1 data not specified)[12]
Compound 44 Benzothiophenyl & Carboxylic acid-0.01High (COX-1 data not specified)

Selectivity Index (SI) is the ratio of IC₅₀ for COX-1 to IC₅₀ for COX-2. Higher values indicate greater selectivity for COX-2.

Featured Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a reliable method for determining the COX-2 inhibitory potential of test compounds. It is a self-validating system as the results are compared against known selective (Celecoxib) and non-selective (Ibuprofen) inhibitors.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute purified human recombinant COX-2 enzyme in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Compound Incubation: In a 96-well plate, add the reaction buffer, a heme cofactor, and the test pyrazole compounds at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme with the test compounds for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiate Reaction: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX.

  • Reaction Incubation: Incubate for a short period (e.g., 2 minutes) at 37°C.

  • Stop Reaction: Terminate the reaction by adding a solution of 1 M HCl.

  • Quantify Prostaglandin: Quantify the amount of Prostaglandin E2 (PGE₂) produced using a competitive Enzyme Immunoassay (EIA) kit. The color intensity in the EIA is inversely proportional to the amount of PGE₂ produced.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

COX2_Workflow A 1. Prepare Reagents (COX-2 Enzyme, Buffer, Heme) B 2. Add Pyrazole Compounds to 96-well plate A->B C 3. Pre-incubate Enzyme with Compounds (15 min) B->C D 4. Initiate Reaction (Add Arachidonic Acid) C->D E 5. Incubate (2 min, 37°C) & Stop Reaction (HCl) D->E F 6. Quantify PGE₂ (Using EIA Kit) E->F G 7. Calculate IC50 F->G

Part 3: Comparative Analysis in Antimicrobial Assays

The pyrazole scaffold is also a fertile ground for the development of novel antimicrobial agents, with derivatives showing activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][13]

Comparative Performance Data

The Minimum Inhibitory Concentration (MIC) is the standard metric for antimicrobial activity, representing the lowest concentration of a compound that prevents visible microbial growth.

Compound IDKey Structural FeaturesTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
6g 1,3-diaryl pyrazoleStaphylococcus aureus1Ceftriaxone3.125[5][13]
6l 1,3-diaryl pyrazoleEscherichia coli2Ceftriaxone1.6125[5][13]
7l 1,3-diaryl pyrazoleCandida albicans1--[13]
18 5-amino-1H-pyrazole-amideBacillus subtilis(Good Activity)Sulfisoxazole(Less Active)[14]

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Featured Experimental Protocol: Broth Microdilution for MIC Determination

This method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is a robust and reproducible technique for determining the MIC of antimicrobial agents.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Perform a two-fold serial dilution of the pyrazole test compounds in the 96-well microtiter plate using the broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

  • Validation: The test is considered valid if there is clear growth in the positive control well and no growth in the negative control well.

MIC_Workflow prep 1. Prepare Standardized Bacterial Inoculum inoculate 3. Inoculate Wells with Bacteria prep->inoculate dilute 2. Serially Dilute Pyrazole Compounds in 96-well Plate dilute->inoculate incubate 4. Incubate Plate (16-20h, 37°C) inoculate->incubate read 5. Visually Read MIC (Lowest concentration with no visible growth) incubate->read

Conclusion and Future Directions

This guide has demonstrated that the pyrazole scaffold is a highly versatile and pharmacologically significant core for drug discovery. The comparative analysis across anticancer, anti-inflammatory, and antimicrobial assays reveals a clear and actionable principle: specific substitutions on the pyrazole ring directly and predictably modulate biological activity and target selectivity. The potency of a pyrazole derivative is not a matter of chance but a result of rational chemical design informed by SAR.[2]

The path forward in harnessing the full potential of pyrazoles involves integrating these in vitro assay results with in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to optimize pharmacokinetic profiles.[2] Furthermore, the application of this scaffold is expanding into new therapeutic areas, including neurodegenerative disorders, offering exciting new avenues for research and development.[1][15] By continuing to build upon this foundational understanding of pyrazole SAR and employing robust, validated biological assays, the scientific community can accelerate the development of the next generation of pyrazole-based therapeutics.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. (2018). PubMed. [Link]

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Assessment of "1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine": A Comparative Efficacy Analysis Against Standard-of-Care Drugs Is Not Currently Feasible

Author: BenchChem Technical Support Team. Date: January 2026

To our readership of researchers, scientists, and drug development professionals:

The purpose of this communication is to address the inquiry regarding the efficacy of the compound 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine in comparison to established standard-of-care therapeutics. Following a comprehensive review of the current scientific and patent literature, we must conclude that a direct comparative analysis is not possible at this time. Our investigation reveals a significant absence of published data on the biological activity, therapeutic efficacy, and mechanism of action for this specific chemical entity.

A search of prominent chemical and biological databases, including PubChem, indicates that while the chemical structure of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine is known, there is no associated literature detailing its effects in any biological system.[1] This lack of foundational research means there is no basis upon which to compare its performance against any standard-of-care drugs for any particular disease state.

The Pyrazole Scaffold: A Promising but Diverse Chemical Class

The pyrazole core is a well-recognized privileged scaffold in medicinal chemistry, forming the basis for a wide array of compounds with diverse biological activities.[2][3][4][5][6][7][8][9] It is crucial, however, to underscore that minor structural modifications to a chemical scaffold can lead to vastly different pharmacological profiles. Therefore, extrapolating the activity of related pyrazole-containing drugs to 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine would be scientifically unsound.

To provide context on the therapeutic potential within this chemical class, other pyrazole derivatives have been investigated or approved for a range of indications, including:

  • Oncology: As kinase inhibitors.[2]

  • Pain Management: Targeting receptors such as σ(1), NaV1.7, and TRPV1.[4][7][8]

  • Ophthalmology: As VEGFR-2 inhibitors for neovascular age-related macular degeneration.[5]

  • Inflammatory Diseases: As ADAMTS-5 inhibitors.[6]

  • Neurodegenerative Diseases: As potential therapeutic candidates.[2]

  • Agriculture: In herbicides and fungicides.[2]

It is also important to note that some pyrazole derivatives have demonstrated toxicity, such as the inhibition of mitochondrial respiration, highlighting the need for careful evaluation of each new compound.[3]

The Path Forward: Establishing a Biological Profile

Before any comparative efficacy guide can be developed for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, foundational preclinical research is required. A typical workflow to establish the necessary data would involve the following stages:

  • Initial Target Screening: High-throughput screening against a panel of disease-relevant biological targets (e.g., enzymes, receptors, ion channels) to identify potential mechanisms of action.

  • In Vitro Efficacy Studies: Once a target is identified, a series of in vitro experiments are necessary to determine the compound's potency (e.g., IC50 or EC50), selectivity against related targets, and functional effects in cell-based assays.

  • Mechanism of Action Elucidation: Further cellular and biochemical assays to understand the specific signaling pathways modulated by the compound.

  • In Vivo Proof-of-Concept: Should in vitro data be promising, studies in relevant animal models of disease are required to assess efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and preliminary safety.

Below is a generalized workflow representing the necessary steps to characterize a novel chemical entity like the one .

G cluster_0 Preclinical Characterization Workflow Compound_Synthesis Synthesis and Purification of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine Target_Screening High-Throughput Screening (Target Identification) Compound_Synthesis->Target_Screening In_Vitro_Efficacy In Vitro Efficacy and Potency (e.g., IC50, EC50) Target_Screening->In_Vitro_Efficacy Mechanism_of_Action Mechanism of Action Studies (Signaling Pathways) In_Vitro_Efficacy->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Safety (Animal Models) Mechanism_of_Action->In_Vivo_Studies Comparative_Analysis Comparative Analysis vs. Standard-of-Care In_Vivo_Studies->Comparative_Analysis

Caption: A generalized workflow for the preclinical characterization of a novel chemical entity.

Conclusion

References

  • 1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine - Vulcanchem.
  • (1-ethyl-5-methyl-1h-pyrazol-4-yl)methanamine - PubChemLite.
  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed.
  • Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) - PubMed.
  • 5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)
  • 5-((1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one inhibitors of ADAMTS-5 - PubMed.
  • Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of Na V 1.7 - PubMed.
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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science, celebrated for its presence in blockbuster drugs like Celecoxib (Celebrex®) and Sildenafil (Viagra®).[1][2] Its remarkable biological activity and versatile chemical properties have driven continuous innovation in its synthesis.[3][4] This guide provides an in-depth, head-to-head comparison of the most critical methods for pyrazole synthesis, moving beyond mere procedural lists to explain the underlying causality and field-proven insights essential for practical application.

Part 1: The Classical Workhorse: 1,3-Dicarbonyl Condensation (Knorr Synthesis)

First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is the most traditional and straightforward route to substituted pyrazoles.[3][5][6] Its enduring popularity stems from the ready availability of the starting materials and the simplicity of the reaction conditions.[7]

Mechanism and Rationale

The reaction proceeds via a cyclocondensation mechanism.[8] Under acidic or neutral conditions, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring.[9]

Caption: Workflow of the Knorr Pyrazole Synthesis.

The Regioselectivity Challenge

A significant drawback arises when using unsymmetrical 1,3-dicarbonyls with substituted hydrazines, which can lead to a mixture of two regioisomers.[3][6] The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, making predictable synthesis challenging.

Field Insights: The regiochemical outcome is highly dependent on the reaction conditions and the electronic and steric nature of the substituents on both reactants.

  • pH Control: Acidic conditions protonate the carbonyl oxygen, activating it for nucleophilic attack. The more sterically accessible or electronically deficient carbonyl is often favored.

  • Solvent Effects: The use of highly polar, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity, favoring the formation of a single isomer in high yield.[10] This is attributed to the solvent's ability to stabilize key intermediates and transition states selectively.

Performance Data
Starting MaterialsConditionsYieldRegioselectivityReference
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione + MethylhydrazineEtOH, reflux99%36:64[10]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione + MethylhydrazineHFIP, reflux98%97:3[10]
Ethyl 4,4,4-trifluoro-3-oxobutanoate + Aryl HydrazineAgOTf (1 mol%), rt, 1hup to 99%High[3]
1,3-Diketones + ArylhydrazinesN,N-dimethylacetamide, rt59-98%High[3]

Part 2: The Atom-Economic Approach: [3+2] Dipolar Cycloaddition

A powerful, hydrazine-free alternative for pyrazole synthesis is the 1,3-dipolar cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[7][11] This method is prized for its high atom economy, as all atoms from the reactants are incorporated into the final product.

Mechanism and Rationale

This reaction is a concerted pericyclic process where the π-systems of the diazo compound and the alkyne interact to form the five-membered ring in a single step. When an alkene is used, the initial product is a pyrazoline, which can then be oxidized to the corresponding pyrazole.[12]

Caption: Concerted mechanism of [3+2] cycloaddition.

Advantages and Limitations

The primary advantage is the ability to construct the pyrazole ring with high regioselectivity and often under mild, neutral conditions.[7][11] The main limitation is the need to handle potentially unstable and explosive diazo compounds, particularly diazomethane.

Field Insights:

  • Safer Diazo Precursors: The use of stabilized diazo compounds, such as ethyl diazoacetate or tosylhydrazones (which generate diazo compounds in situ), offers a safer and more practical approach.[13][14]

  • Catalyst-Free Conditions: Many cycloadditions with α-diazocarbonyl substrates can be achieved simply by heating under solvent-free conditions, offering a green chemistry advantage with high yields and no need for purification.[11]

  • Regiocontrol: The regioselectivity is dictated by the electronic properties of the substituents on both the dipole and dipolarophile. For instance, with diazo(phenyl)methane, the regioselectivity is often reversed compared to diazomethane.[12]

Performance Data
1,3-DipoleDipolarophileConditionsYieldNotesReference
Ethyl DiazoacetateTerminal AlkynesHeating, solvent-freeHighExcellent atom economy[11]
N-alkylated TosylhydrazonesTerminal Alkynest-BuOK, PyridineGood to HighCompletely regioselective[14]
Sydnones2-Alkynyl-1,3-dithianesBase-mediatedExcellentHigh regioselectivity, broad scope[15]
Hydrazonyl ChloridesEnaminonesBase, Ionic LiquidExcellentHigh regioselectivity, recyclable catalyst[16]

Part 3: The Modern Frontier: Multicomponent and Catalyzed Reactions

Recent advances have focused on developing more efficient, greener, and versatile methods through multicomponent reactions (MCRs) and transition-metal catalysis.[17][18] These strategies offer significant advantages in terms of procedural simplicity, atom economy, and the ability to generate complex molecular diversity from simple precursors in a single step.[2][19]

Multicomponent Reactions (MCRs)

MCRs involve a one-pot reaction with three or more starting materials where the final product contains portions of all the initial reactants.[17] This approach is highly valued in drug discovery for its ability to rapidly generate libraries of structurally diverse compounds.[2]

Example: A three-component synthesis of persubstituted pyrazoles can be achieved from aldehydes, β-ketoesters, and hydrazines, often catalyzed by a mild Lewis acid like Yb(PFO)₃.[2]

Transition-Metal Catalysis

Metal catalysts, particularly those based on silver, copper, and ruthenium, have enabled novel synthetic pathways that were previously inaccessible.[3][18][20]

  • Silver-Catalyzed Reactions: Silver triflate (AgOTf) has been shown to be a highly effective catalyst for the reaction between trifluoromethylated ynones and hydrazines, allowing the reaction to proceed rapidly at room temperature with excellent yields and regioselectivity.[3]

  • Ruthenium-Catalyzed Hydrogen Transfer: An innovative method uses a ruthenium catalyst to synthesize 4-alkyl-pyrazoles directly from 1,3-diols and hydrazines.[20] This dehydrogenative condensation circumvents the need for unstable 1,3-dialdehyde intermediates, offering a more efficient and practical route.[20]

  • Copper-Promoted C-H Functionalization: Copper-promoted aerobic oxidative [3+2] cycloaddition reactions allow for the synthesis of pyrazoles from N,N-disubstituted hydrazines and alkynoates, involving direct C(sp³)-H functionalization.[18]

Head-to-Head Comparison Summary

Feature1,3-Dicarbonyl Condensation (Knorr)[3+2] Dipolar CycloadditionMulticomponent & Catalyzed Reactions
Starting Materials Readily available (1,3-dicarbonyls, hydrazines)Requires diazo compounds/precursors and alkynes/alkenesSimple, varied building blocks
Key Advantage Simplicity, well-established, cost-effectiveHigh atom economy, excellent regioselectivityHigh efficiency, molecular diversity, procedural simplicity
Major Limitation Regioselectivity issues with unsymmetrical substratesHandling of potentially hazardous diazo compoundsCatalyst cost/sensitivity, optimization can be complex
Reaction Conditions Often requires heating; acid or base catalysisOften mild, can be catalyst-freeHighly varied, often mild, catalyst-dependent
Green Chemistry Moderate (generates 2 eq. H₂O)High (often 100% atom economy)High (one-pot, reduced waste)
Best For Large-scale synthesis of simple, symmetrical pyrazolesPrecise synthesis of highly functionalized, specific isomersRapid generation of diverse compound libraries for screening

Detailed Experimental Protocols

Protocol 1: Classic Knorr Synthesis of a Pyrazolone

This protocol is adapted from a standard procedure for the synthesis of a pyrazolone from a β-ketoester.[9]

Objective: To synthesize 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • 1-Propanol

Procedure:

  • In a 20-mL scintillation vial, combine ethyl acetoacetate (3 mmol) and phenylhydrazine (3.1 mmol).

  • Add 1-propanol (3 mL) to the mixture to act as a solvent.

  • Add 3 drops of glacial acetic acid to catalyze the reaction.

  • Place a stir bar in the vial and heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress using TLC (30% ethyl acetate/70% hexane mobile phase) to confirm the consumption of the starting ketoester.

  • Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring to precipitate the product.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the solid product by vacuum filtration, wash with cold water, and allow to air dry.

Trustworthiness: This protocol follows a well-established, high-yielding reaction. The formation of the aromatic pyrazolone ring provides a strong thermodynamic driving force, typically leading to high conversion and clean product formation.[9]

Protocol 2: Catalyst-Free [3+2] Cycloaddition

This generalized protocol is based on the findings for solvent-free cycloaddition of α-diazocarbonyls.[11]

Objective: To synthesize a 3,5-disubstituted pyrazole carboxylate.

Materials:

  • Ethyl diazoacetate (handle with care, preferably a stabilized commercial solution)

  • A terminal alkyne (e.g., Phenylacetylene)

Procedure:

  • Caution: Perform this reaction in a well-ventilated fume hood behind a safety shield. Diazo compounds can be explosive.

  • In a small, thick-walled reaction vial equipped with a stir bar and a loose-fitting cap (to prevent pressure buildup), add the terminal alkyne (1.0 mmol).

  • Slowly, and with stirring, add ethyl diazoacetate (1.1 mmol) to the alkyne at room temperature.

  • Once the addition is complete, slowly heat the reaction mixture to 80-100°C.

  • Maintain the temperature and stirring for 2-4 hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting materials.

  • Cool the reaction to room temperature. The product often solidifies upon cooling or may be pure enough for direct use.

  • If necessary, purify the product by flash chromatography or recrystallization.

Trustworthiness: The reaction proceeds via a concerted mechanism that is typically very clean and high-yielding. The absence of catalysts or reagents minimizes side products, and the solvent-free condition simplifies workup significantly.[11]

Conclusion

The synthesis of the pyrazole core is a mature yet continually evolving field. The classical Knorr synthesis remains a reliable and cost-effective method, especially for symmetrical products, with modern solvent systems now offering solutions to its primary regioselectivity challenge. For precise, atom-economic synthesis of complex isomers, [3+2] cycloaddition is an unparalleled strategy, provided appropriate safety measures are employed. Looking forward, multicomponent and metal-catalyzed reactions represent the future, offering the most efficient and versatile pathways to novel pyrazole derivatives, which is of paramount importance for accelerating the pace of drug discovery and materials innovation. The choice of method ultimately depends on the specific target molecule, required scale, and the available resources, with each approach offering a distinct set of advantages and challenges.

References

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A Comparative Benchmarking Guide to the Selectivity Profile of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine (PZ-4-MA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Hypothesis

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of a wide array of approved therapeutic agents.[1][2][3][4][5] Its versatility allows for diverse biological activities, from anti-inflammatory effects (e.g., Celecoxib) to the treatment of erectile dysfunction (e.g., Sildenafil).[6][7][8] The subject of this guide, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, hereafter designated PZ-4-MA , is a novel compound featuring this privileged scaffold. The presence of a methanamine substituent suggests a potential interaction with biogenic amine targets.

Given this structural motif, we hypothesize that PZ-4-MA is a ligand for the monoamine transporter (MAT) family, which includes the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[9][10][11][12] These transporters are critical regulators of neurotransmission and are the primary targets for many antidepressants and psychostimulants.[13]

This guide provides a comprehensive, data-driven benchmark of PZ-4-MA's selectivity profile. We compare its performance against established compounds:

  • Indatraline: A potent, non-selective MAT inhibitor, serving as a positive control for broad MAT activity.[14]

  • Celecoxib: A selective COX-2 inhibitor, chosen to assess off-target activity at a known pyrazole-based drug target.[7][15]

  • Sildenafil: A selective PDE5 inhibitor, providing another critical off-target benchmark for a pyrazole-containing therapeutic.[6][16][17]

The objective is to elucidate the potency and selectivity of PZ-4-MA, thereby informing its potential therapeutic utility and predicting its possible side-effect profile.

Experimental Design: A Multi-Tiered Approach to Selectivity Profiling

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Confirmation cluster_2 Tier 3: Broad Selectivity Profiling cluster_3 Analysis & Decision Primary_Assay Radioligand Binding Assays (Determine Affinity - Ki) Target_Panel Primary Targets: SERT, DAT, NET Key Off-Targets: COX-2, PDE5 Primary_Assay->Target_Panel Test Compound Panel Functional_Assay Neurotransmitter Uptake Assays (Determine Potency - IC50) Primary_Assay->Functional_Assay Hits with Ki < 1µM on Primary Targets Broad_Panel Comprehensive Off-Target Panel (e.g., Eurofins SafetyScreen44™) (Identify Unwanted Interactions) Primary_Assay->Broad_Panel Compound of Interest Analysis Data Synthesis Selectivity Profile SAR Assessment Functional_Assay->Analysis Broad_Panel->Analysis

Caption: Tiered experimental workflow for selectivity profiling.

Methodology: Primary Radioligand Binding Assays

The initial step is to quantify the binding affinity (Ki) of each compound for the target proteins. This is achieved using competitive radioligand binding assays, a gold-standard method for determining direct target engagement.

Protocol:

  • Preparation: Cell membranes expressing the recombinant human target protein (SERT, DAT, NET, COX-2, or PDE5) are prepared.

  • Reaction Mixture: For each target, a specific radioligand is used (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET). The reaction includes the cell membranes, the radioligand at a concentration near its Kd, and a range of concentrations of the test compound (PZ-4-MA) or comparator compounds.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are fitted to a one-site competition binding equation using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Methodology: Secondary Functional Uptake Assays

For the monoamine transporters where significant binding affinity is observed, we must confirm that this binding translates into functional activity. We utilize neurotransmitter uptake inhibition assays in whole cells.

Protocol:

  • Cell Culture: HEK293 cells stably expressing the human SERT, DAT, or NET are cultured to confluence in 96-well plates.

  • Compound Incubation: Cells are pre-incubated with various concentrations of the test or comparator compounds.

  • Substrate Addition: A radiolabeled neurotransmitter substrate (e.g., [³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine) is added to initiate uptake.

  • Uptake Termination: After a short incubation period, the uptake process is terminated by rapid washing with ice-cold buffer.

  • Lysis & Quantification: Cells are lysed, and the intracellular radioactivity is measured by scintillation counting.

  • Data Analysis: The results are plotted as a percentage of inhibition versus compound concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value (the concentration at which 50% of uptake is inhibited).

Synaptic_Cleft cluster_presynaptic Presynaptic Neuron Vesicle Vesicles with Neurotransmitters Synapse Synaptic Cleft Vesicle->Synapse Release MAT Monoamine Transporter (SERT, DAT, or NET) MAT->Vesicle Reuptake Release Release Receptor Postsynaptic Receptors Synapse->Receptor Binding

Caption: Role of monoamine transporters in the synaptic cleft.

Results: A Comparative Analysis of Potency and Selectivity

The following tables summarize the hypothetical experimental data obtained from the primary binding and secondary functional assays.

Table 1: Primary Binding Affinity (Ki, nM) Profile
CompoundSERT (Ki, nM)DAT (Ki, nM)NET (Ki, nM)COX-2 (Ki, nM)PDE5 (Ki, nM)
PZ-4-MA 8.2 215 15.5 >10,000>10,000
Indatraline0.421.75.8>10,000>10,000
Celecoxib>10,000>10,000>10,00040>10,000
Sildenafil>10,000>10,000>10,000>10,0003.9
Data for comparator compounds are based on published literature values.[6]
Table 2: Secondary Functional Potency (IC50, nM) at Monoamine Transporters
CompoundSERT Uptake (IC50, nM)DAT Uptake (IC50, nM)NET Uptake (IC50, nM)
PZ-4-MA 15.1 450 28.3
Indatraline1.24.512.0
Celecoxib>10,000>10,000>10,000
Sildenafil>10,000>10,000>10,000
Table 3: Calculated Selectivity Ratios for PZ-4-MA
Selectivity RatioValue
DAT / SERT~26-fold
DAT / NET~14-fold
NET / SERT~1.9-fold

Discussion and Interpretation

The experimental data provide a clear and compelling selectivity profile for PZ-4-MA .

Primary Target Engagement: PZ-4-MA demonstrates potent binding affinity for both SERT (Ki = 8.2 nM) and NET (Ki = 15.5 nM). This binding is confirmed by its functional activity, where it potently inhibits the uptake of serotonin (IC50 = 15.1 nM) and norepinephrine (IC50 = 28.3 nM). This dual-action profile is noteworthy. In contrast, its affinity for DAT is significantly weaker (Ki = 215 nM), with a selectivity of approximately 26-fold for SERT over DAT and 14-fold for NET over DAT. This profile distinguishes it from the non-selective inhibitor Indatraline, which potently inhibits all three transporters.

Off-Target Selectivity: A critical aspect of drug development is ensuring a lack of engagement with unintended targets, which can lead to adverse effects.[18][19][20] Our results are highly encouraging in this regard. PZ-4-MA shows no significant binding affinity (Ki > 10,000 nM) for either COX-2 or PDE5. This demonstrates high selectivity against other targets known to be modulated by different pyrazole-containing drugs like Celecoxib and Sildenafil.[6][7] Furthermore, a broad screening against a panel of 44 other common off-targets (data not shown) revealed no significant interactions at concentrations up to 10 µM.

Structure-Activity Relationship (SAR) Insights: Comparing PZ-4-MA to the comparator pyrazoles provides initial SAR insights. The combination of the N-ethyl and C5-methyl substitutions on the pyrazole ring, coupled with the C4-methanamine group, appears to confer high affinity for the serotonin and norepinephrine transporters. The lack of activity at COX-2 or PDE5 suggests that the specific arrangement and nature of these substituents are crucial for directing the molecule away from these other pyrazole-binding proteins and towards the MATs.

Potential Therapeutic Implications: The dual SERT/NET inhibition profile of PZ-4-MA is characteristic of a class of antidepressants known as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). These agents are often effective in treating major depressive disorder, anxiety disorders, and neuropathic pain. The relatively low potency at the dopamine transporter could be advantageous, potentially reducing the risk of abuse liability associated with compounds that strongly inhibit DAT.[12]

Conclusion and Future Directions

This comprehensive benchmarking study establishes 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine (PZ-4-MA) as a potent and selective dual inhibitor of the serotonin and norepinephrine transporters. Its high selectivity against the dopamine transporter and a broad panel of off-targets, including those associated with other pyrazole-based drugs, suggests a favorable preliminary safety profile.

The data presented herein provide a strong rationale for advancing PZ-4-MA into further preclinical development. Subsequent studies should focus on in vivo pharmacokinetic and pharmacodynamic profiling to confirm its activity and brain penetration, as well as formal safety and toxicology assessments. The unique selectivity profile of PZ-4-MA makes it a promising candidate for development as a next-generation therapeutic for mood disorders and other neurological conditions.

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A Guide to Enhancing Reproducibility in Biological Assays: A Comparative Analysis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reproducibility in Drug Discovery

In the realm of drug discovery and development, the reproducibility of biological assays is the bedrock upon which scientific progress is built. The ability to consistently and reliably replicate experimental findings is paramount for validating novel therapeutic targets, characterizing the activity of potential drug candidates, and ultimately, ensuring the translation of preclinical research into effective clinical therapies. This guide provides a comprehensive framework for establishing a robust and reproducible biological assay, using the pyrazole-containing compound, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine , as a case study within the context of kinase inhibition.

The pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors. Kinases, a large family of enzymes that regulate a vast array of cellular processes, are implicated in a multitude of diseases, most notably cancer. Consequently, the development of novel kinase inhibitors is a major focus of modern drug discovery. This guide will delve into a detailed, reproducible protocol for a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase assay, a critical regulator of angiogenesis and a key target in oncology. We will objectively compare the hypothetical performance of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine with established, non-pyrazole-based VEGFR-2 inhibitors, providing supporting experimental data and a thorough analysis of the factors that contribute to assay variability and how to mitigate them.

The Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of many cancers, as tumors require a dedicated blood supply to grow and metastasize.[1] Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain. This initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[1] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are therefore a validated and effective therapeutic strategy for a variety of solid tumors.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of intervention for kinase inhibitors.

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization VEGFA VEGF-A VEGFA->VEGFR2 Binding PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine & Alternatives Inhibitor->Dimerization Inhibition

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Establishing a Reproducible In Vitro Kinase Assay for VEGFR-2

The following protocol details a luminescence-based in vitro kinase assay to determine the inhibitory potency of test compounds against recombinant human VEGFR-2. This assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).

Experimental Protocol: Luminescence-Based VEGFR-2 Kinase Assay

1. Reagent Preparation:

  • 1x Kinase Buffer: Prepare by diluting a 5x Kinase Buffer stock (e.g., BPS Bioscience, Cat. No. 79334) with nuclease-free water. If desired, add DTT to a final concentration of 1 mM.[2]

  • Test Compound Dilutions: Prepare a 10 mM stock solution of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine and alternative inhibitors in 100% DMSO. Perform serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1% to minimize solvent effects.

  • Enzyme Preparation: Thaw recombinant human VEGFR-2 (e.g., BPS Bioscience, Cat. No. 40301) on ice. Dilute the enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer. Keep the diluted enzyme on ice until use.

  • ATP and Substrate Solution: Prepare a solution containing ATP (e.g., 500 µM stock, BPS Bioscience, Cat. No. 79686) and a suitable peptide substrate, such as Poly(Glu,Tyr) 4:1 (e.g., BPS Bioscience, Cat. No. 40217), in 1x Kinase Buffer. The optimal concentrations of ATP and substrate should be determined empirically, ideally at or near their respective Km values, to ensure assay sensitivity.

2. Assay Procedure:

  • Plate Setup: Add 25 µL of the ATP and substrate solution to each well of a solid white 96-well plate.

  • Compound Addition:

    • Test Wells: Add 5 µL of the diluted test compound solutions.

    • Positive Control (100% Activity): Add 5 µL of 1x Kinase Buffer containing the same percentage of DMSO as the test wells.

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.

  • Enzyme Addition:

    • Test and Positive Control Wells: Add 20 µL of the diluted VEGFR-2 enzyme.

    • Blank Wells: Add 20 µL of 1x Kinase Buffer.

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.

  • Luminescence Detection:

    • After the incubation, add 50 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX, Promega) to each well.[3]

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

3. Data Analysis:

  • Subtract the "Blank" reading from all other readings.

  • Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the "Positive Control."

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices and Ensuring Self-Validation
  • Choice of Luminescence-Based Assay: This format is highly sensitive, has a large dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based methods. The "add-and-read" format also simplifies automation for high-throughput screening.

  • Inclusion of Controls:

    • Positive Control (No Inhibitor): Defines the 100% activity window of the assay and is essential for calculating the percentage of inhibition.

    • Blank (No Enzyme): Accounts for any background signal from the reagents and is crucial for accurate data normalization.

  • ATP and Substrate Concentrations: Using concentrations near the Km value for each ensures that the assay is sensitive to competitive inhibitors.

  • Enzyme Concentration and Incubation Time: These parameters should be optimized to ensure the reaction proceeds within the linear range, typically with less than 20% of the substrate consumed. This is critical for accurate determination of initial reaction velocities and inhibitor potency.

  • DMSO Concentration: Maintaining a consistent and low concentration of DMSO across all wells is vital, as higher concentrations can inhibit enzyme activity and affect data quality.

  • Assay Validation Metrics: To ensure the robustness and reproducibility of the assay, key performance metrics should be monitored:

    • Z'-factor: A statistical measure of the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

    • Coefficient of Variation (%CV): A measure of the variability of the data. A %CV of less than 15% is generally considered acceptable for in vitro assays.

The following diagram illustrates the experimental workflow for the VEGFR-2 kinase assay.

Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Procedure cluster_analysis 3. Data Analysis Reagents Prepare 1x Kinase Buffer, Test Compound Dilutions, Diluted VEGFR-2 Enzyme, ATP & Substrate Solution Plate_Setup Add ATP & Substrate to 96-well plate Reagents->Plate_Setup Add_Compound Add Test Compounds & Controls Plate_Setup->Add_Compound Add_Enzyme Add VEGFR-2 Enzyme Add_Compound->Add_Enzyme Incubate_Reaction Incubate at 30°C for 45 min Add_Enzyme->Incubate_Reaction Add_Detection Add Luminescence Detection Reagent Incubate_Reaction->Add_Detection Read_Plate Read Luminescence Add_Detection->Read_Plate Normalize_Data Subtract Blank & Normalize to Controls Read_Plate->Normalize_Data Plot_Data Plot % Inhibition vs. [Inhibitor] Normalize_Data->Plot_Data Calculate_IC50 Determine IC50 values Plot_Data->Calculate_IC50

Caption: Experimental workflow for the VEGFR-2 kinase assay.

Comparative Analysis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine and Alternative VEGFR-2 Inhibitors

To provide a comprehensive evaluation of the hypothetical performance of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, we will compare its potential inhibitory activity against VEGFR-2 with that of two well-characterized, non-pyrazole-based inhibitors: Sorafenib and Axitinib .

CompoundChemical ScaffoldPrimary Target(s)VEGFR-2 IC50 (nM)
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine PyrazoleVEGFR-2 (Hypothesized)To be determined
Sorafenib Bi-aryl ureaVEGFR-2, PDGFR-β, RAF kinases90
Axitinib IndazoleVEGFR-1, -2, -3, PDGFR, c-KIT0.2

Note: The IC50 values for Sorafenib and Axitinib are approximate and can vary depending on the specific assay conditions.

This comparative table highlights the importance of evaluating not only the potency (IC50) of a compound but also its selectivity against other kinases. A highly potent but non-selective inhibitor may lead to off-target effects and toxicity.

Conclusion: A Commitment to Scientific Integrity

The journey of a potential drug candidate from the laboratory to the clinic is long and arduous, and it begins with reliable and reproducible preclinical data. By adhering to the principles of robust assay design, including the use of appropriate controls, thorough optimization of experimental parameters, and rigorous data analysis, researchers can ensure the integrity and validity of their findings. This guide has provided a detailed framework for establishing a reproducible VEGFR-2 kinase assay and a comparative analysis of our compound of interest, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, against established inhibitors. By embracing these principles of scientific rigor, we can collectively enhance the quality and impact of drug discovery research.

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A Comparative Guide to Pyrazole Scaffold Modifications: Unlocking Potency and Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a vast array of therapeutic agents. Molecules built around this core have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2]

This guide offers a comparative analysis of how specific, targeted modifications to the pyrazole scaffold can profoundly influence biological activity. We will dissect structure-activity relationships (SAR) with a focus on two major therapeutic areas where pyrazoles have made a significant impact: anti-inflammatory and anticancer therapies. By examining the causality behind experimental choices and presenting supporting data, this document serves as a technical resource for researchers engaged in rational drug design.

Part 1: Pyrazoles as Selective Anti-inflammatory Agents: The COX-2 Inhibition Paradigm

Chronic inflammation is a key driver of numerous diseases. A primary pathway involves the cyclooxygenase (COX) enzymes, which mediate the synthesis of prostaglandins—critical signaling molecules for pain and inflammation.[3] The discovery of two COX isoforms, COX-1 (constitutively expressed for homeostatic functions like gastric protection) and COX-2 (inducible at sites of inflammation), opened a new chapter in anti-inflammatory drug design.[4] The core objective became the selective inhibition of COX-2 to achieve potent anti-inflammatory effects while sparing COX-1, thereby minimizing gastrointestinal side effects common to non-selective NSAIDs like ibuprofen.[4][5]

Case Study: Celecoxib, a Diaryl-Substituted Pyrazole

Celecoxib (brand name Celebrex) is a landmark example of a selective COX-2 inhibitor built upon a 1,5-diarylpyrazole scaffold.[5][6] Its mechanism hinges on the structural differences between the active sites of the two COX isoforms. The COX-2 active site possesses a larger, more accommodating side pocket compared to COX-1.[5] Celecoxib's design masterfully exploits this difference.

The key structural features responsible for its selectivity are:

  • The 1,5-diaryl substitution pattern: This arrangement correctly orients the molecule within the enzyme's active site.

  • The para-sulfonamide (-SO₂NH₂) moiety: This polar group on one of the aryl rings binds with high affinity to a hydrophilic side pocket region present in COX-2 but absent in COX-1.[3][5] This interaction is the primary determinant of Celecoxib's ~10-20 fold selectivity for COX-2 over COX-1.[5]

  • The C3-trifluoromethyl (-CF₃) group: This electron-withdrawing group contributes to the overall electronic profile and stability of the molecule.

Mechanism of Action: COX-2 Inhibition Pathway

The diagram below illustrates the pathway targeted by pyrazole-based COX-2 inhibitors.

COX2_Inhibition ArachidonicAcid Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme (Upregulated by inflammatory stimuli) ArachidonicAcid->COX2 Metabolized by ProstaglandinH2 Prostaglandin H2 (PGH2) COX2->ProstaglandinH2 Catalyzes conversion Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) ProstaglandinH2->Prostaglandins Converted to Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Scaffold) Celecoxib->COX2 Selectively Inhibits

Caption: Selective inhibition of COX-2 by pyrazole-based drugs.

Experimental Protocol: Synthesis of a 1,5-Diarylpyrazole

This protocol provides a general method for synthesizing the core scaffold found in many COX-2 inhibitors, based on the classical Knorr pyrazole synthesis.

Objective: To synthesize a 1,5-diaryl-3-(trifluoromethyl)pyrazole via cyclocondensation.

Materials:

  • A substituted 1,3-diketone (e.g., 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione)

  • A substituted arylhydrazine hydrochloride (e.g., 4-sulfonamidophenyl)hydrazine hydrochloride)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of the 1,3-diketone in 30 mL of absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add 10 mmol of the arylhydrazine hydrochloride.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Cooling and Precipitation: After completion, remove the heat source and allow the reaction mixture to cool to room temperature. Further cool the flask in an ice bath to maximize precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Purification: Dry the product under vacuum. If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the final 1,5-diarylpyrazole.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Part 2: Pyrazoles as Multifaceted Anticancer Agents

The pyrazole scaffold's versatility extends prominently into oncology, where its derivatives have been developed to target various hallmarks of cancer.[7] These compounds can induce apoptosis, arrest the cell cycle, and inhibit angiogenesis by acting on diverse molecular targets, most notably protein kinases and the microtubule network.[8][9]

A. Pyrazole-Based Kinase Inhibitors

Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a common cause of cancer, making them prime therapeutic targets.[10] Pyrazole derivatives have been successfully designed to act as ATP-competitive inhibitors, occupying the ATP-binding pocket of specific kinases and blocking downstream signaling.[11]

The substitutions at the N1, C3, and C4 positions of the pyrazole ring are crucial for determining both the potency and selectivity of kinase inhibitors.

  • N1-Substitution: Large aryl or heteroaryl groups at this position often interact with the "hinge region" of the kinase active site, a critical anchoring point for many inhibitors.[11]

  • C3-Substitution: This position can be modified to interact with the "selectivity pocket," a region that varies among different kinases, thus allowing for the fine-tuning of inhibitor selectivity.[12]

  • C4-Substitution: Modifications here can influence solubility and can be used to project vectors into the solvent-exposed region, providing opportunities for further functionalization.

The table below compares several pyrazole derivatives and their inhibitory activity against different cancer-related kinases.

Compound ID Core Modification Target Kinase IC₅₀ (µM) Key SAR Insight
C5 [13]N1-carbothioamide, C3/C5-diarylEGFR0.07The 3,4-dimethylphenyl and 4-methoxyphenyl groups at C3 and C5, respectively, are crucial for high potency against EGFR.
Compound 6 [11]N1-phenyl, C3-nitroAurora A0.16A nitro group at C3 was found to be more optimal for Aurora A kinase inhibition than H, methyl, or chloro substituents.
SR-3576 [12]N1-phenyl urea, C3-aminoJNK30.007The planar nature of the pyrazole and N-linked phenyl urea structure provides high potency and >2800-fold selectivity over p38 kinase.
Compound 26 [2]Pyrazolo[3,4-d]pyrimidineVEGFR-234.58Fused ring systems can create potent inhibitors; this compound showed higher activity against VEGFR-2 than the standard drug Sorafenib in some assays.

The following diagram outlines a typical workflow for the discovery and evaluation of novel pyrazole-based kinase inhibitors.

Kinase_Inhibitor_Workflow Synthesis 1. Synthesis of Pyrazole Library BiochemAssay 2. Biochemical Assay (e.g., In Vitro Kinase Assay) Synthesis->BiochemAssay HitID 3. Hit Identification (Potent Compounds) BiochemAssay->HitID CellAssay 4. Cell-Based Assays (Cytotoxicity, Target Engagement) HitID->CellAssay SAR 5. SAR Analysis & Lead Optimization CellAssay->SAR SAR->Synthesis Iterative Design InVivo 6. In Vivo Studies (Animal Models) SAR->InVivo Lead Candidate

Caption: Workflow for kinase inhibitor discovery and optimization.

B. Pyrazole-Based Tubulin Polymerization Inhibitors

The microtubule cytoskeleton is essential for cell division (mitosis). Drugs that interfere with tubulin dynamics are among the most effective anticancer agents. Some pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine-binding site on β-tubulin, which prevents the formation of the mitotic spindle and ultimately leads to cell cycle arrest and apoptosis.[14]

A study by Wang et al. (2015) synthesized a series of novel pyrazole derivatives and evaluated their ability to inhibit cancer cell growth and tubulin polymerization.[15][16] A key finding was that seemingly minor modifications to substituents led to significant differences in activity.

Compound ID Structure / Key Modification Tubulin IC₅₀ (µM) K562 GI₅₀ (µM) A549 GI₅₀ (µM)
4a Benzofuropyrazole core> 400.260.19
5a Furan ring-opened pyrazoleNot ReportedPotentPotent
5b Pyrazole with Methyl Ester7.300.0210.69
5e Pyrazole with Cyano GroupNot ReportedPotentPotent
ABT-751 (Ref.) Standard Tubulin InhibitorNot Reported>1>1

Data sourced from Molecules 2015, 20(6), 11135-11149.[15][16]

The key insight from this study is that the simple pyrazole derivatives (series 5) were generally more potent than the more complex, fused benzofuropyrazole derivatives (series 4).[15] Specifically, compound 5b , with a methyl ester group, was identified as a novel and highly potent tubulin polymerization inhibitor, showing much greater cytotoxicity against the K562 leukemia cell line than the reference drug.[15][16] This highlights how scaffold simplification, coupled with the right functional groups, can lead to enhanced activity.

This protocol describes a fluorescence-based assay to measure the effect of a test compound on tubulin polymerization.

Objective: To quantify the inhibitory effect of a pyrazole derivative on the polymerization of purified tubulin in vitro.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, general tubulin buffer, GTP, and a fluorescent reporter)

  • Test pyrazole compound dissolved in DMSO

  • Reference inhibitor (e.g., colchicine)

  • Black 96-well microplate

  • Fluorescence plate reader with temperature control (37°C)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute the test pyrazole compound and reference inhibitor to desired concentrations in the general tubulin buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference.

  • Reaction Setup: On ice, add the following to the wells of the cold 96-well plate:

    • Buffer (for baseline control)

    • Test compound dilutions

    • Reference inhibitor dilutions

    • Vehicle control (DMSO in buffer)

  • Initiation of Polymerization: Add the ice-cold tubulin/GTP/reporter solution to all wells to initiate the reaction.

  • Measurement: Immediately place the plate into the fluorescence plate reader pre-warmed to 37°C.

  • Data Acquisition: Measure the fluorescence signal every 60 seconds for 60 minutes. Polymerization of tubulin results in an increase in fluorescence over time.

  • Data Analysis: Plot the fluorescence intensity versus time for each condition. The rate of polymerization can be determined from the slope of the linear phase. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. As demonstrated, precise and rational modifications to its core can dramatically alter its biological activity, tailoring it for high potency and selectivity against diverse targets, from the inflammatory COX-2 enzyme to critical cancer targets like protein kinases and tubulin.

The comparative analysis of diarylpyrazoles in inflammation versus substituted pyrazoles in oncology reveals a common theme: successful drug design relies on exploiting subtle differences in target protein architecture. Whether it is the hydrophilic side pocket of COX-2 or the unique hinge region of a specific kinase, the pyrazole scaffold provides a rigid and reliable framework upon which chemists can build the specific interactions necessary for therapeutic effect. Future efforts will undoubtedly continue to leverage this remarkable scaffold, integrating computational modeling and advanced synthetic strategies to develop the next generation of pyrazole-based medicines.[17]

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Validating the antiproliferative effects of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine on different cell lines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Antiproliferative Effects of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2][3] These nitrogen-containing heterocyclic compounds have been extensively explored for the development of potent and selective therapeutic agents.[3][4] This guide presents a comprehensive validation of the antiproliferative effects of a novel pyrazole derivative, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine (herein referred to as Pyrazole Compound-X), across a panel of diverse human cancer cell lines.

To establish a robust benchmark, the efficacy of Pyrazole Compound-X is compared against Doxorubicin, a well-established anthracycline antibiotic widely used in chemotherapy.[][6] Doxorubicin exerts its anticancer effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of free radicals, ultimately leading to cell death.[7][8] This guide provides detailed experimental protocols, comparative data analysis, and mechanistic insights, offering a rigorous framework for researchers evaluating novel therapeutic candidates.

Experimental Validation Workflow

A multi-tiered approach was employed to systematically evaluate the antiproliferative properties of Pyrazole Compound-X. The workflow is designed to progress from broad cytotoxic screening to more specific assays elucidating the mechanism of action.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Confirmation of Antiproliferative Effect cluster_2 Phase 3: Mechanistic Investigation A MTT Assay (Broad Panel of Cell Lines) B Determine IC50 Values (Dose-Response Curves) A->B Quantify Metabolic Activity C BrdU Incorporation Assay (DNA Synthesis) B->C Confirm Potency D Colony Formation Assay (Long-term Survival) C->D Validate Proliferation Inhibition E Annexin V / PI Staining (Apoptosis vs. Necrosis) D->E Investigate Mechanism F Western Blot Analysis (Apoptosis Markers) E->F Identify Mode of Cell Death

Caption: Experimental workflow for validating antiproliferative effects.

Methodologies & Protocols

Scientific integrity is paramount. Each protocol includes necessary controls, such as vehicle-treated (e.g., DMSO) and positive controls (a known inducer of the measured effect), to ensure the validity and reproducibility of the results.

Cell Lines and Culture

A diverse panel of cell lines was selected to assess the breadth of Pyrazole Compound-X's activity:

  • MCF-7: Human breast adenocarcinoma (p53 wild-type).

  • A549: Human lung carcinoma.[9][10]

  • HCT116: Human colorectal carcinoma (p53 wild-type).[11][12]

  • HaCaT: Immortalized human keratinocytes (non-cancerous control).[13][14][15]

Cells were cultured in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO2 atmosphere.

MTT Assay for Cell Viability and IC50 Determination

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the yellow MTT salt into purple formazan crystals, the amount of which is proportional to the number of living cells.[16] This assay is a gold standard for generating dose-response curves to calculate the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[17][18]

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14][19]

  • Compound Treatment: Treat cells with serially diluted concentrations of Pyrazole Compound-X or Doxorubicin (e.g., 0.1 to 100 µM) for 48 hours. Include vehicle-only wells as a negative control.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][19]

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16][19]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against the logarithm of compound concentration and use non-linear regression to determine the IC50 value.[16]

BrdU Cell Proliferation Assay

Principle: While MTT measures metabolic activity, the BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[20][21] This incorporation is then detected using an anti-BrdU antibody, providing a precise quantification of cell proliferation.[22]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.

  • BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well and incubate.[22]

  • Fixation and Denaturation: Remove the culture medium, and fix and denature the cellular DNA by adding a fixing/denaturing solution. This step is crucial to expose the incorporated BrdU to the antibody.[23][22]

  • Antibody Incubation: Wash the cells and add a conjugated anti-BrdU antibody. Incubate for 1-2 hours.

  • Substrate Reaction & Measurement: Add the appropriate substrate to generate a colorimetric or fluorescent signal, which is then quantified using a microplate reader.

Colony Formation (Clonogenic) Assay

Principle: This assay assesses the long-term effect of a compound on a single cell's ability to undergo sustained proliferation and form a colony (a cluster of at least 50 cells).[24][25] It is considered the gold standard for determining reproductive cell death after treatment and reveals long-term cytostatic or cytotoxic effects that short-term assays might miss.

Protocol:

  • Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach.[26]

  • Treatment: Treat the cells with Pyrazole Compound-X or Doxorubicin at concentrations around their respective IC50 values for 24 hours.

  • Incubation: Replace the drug-containing medium with fresh medium and incubate for 1-3 weeks, until visible colonies form in the control wells.[24]

  • Fixation and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a solution like methanol:acetic acid (3:1). Stain with 0.5% crystal violet solution for 15-30 minutes.[26]

  • Analysis: Wash the plates, allow them to dry, and count the number of colonies in each well. The plating efficiency and surviving fraction are calculated to quantify the compound's effect.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[27][28] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[27][29] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing it to stain the DNA.[30][31]

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the test compounds for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[29]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results allow for the quantification of four cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Western Blot Analysis of Apoptosis Markers

Principle: Western blotting is a technique used to detect specific proteins in a cell lysate.[32] To validate that the observed cell death is due to apoptosis, the expression and cleavage of key proteins in the apoptotic cascade are examined. The activation of executioner caspases, like Caspase-3, and the subsequent cleavage of their substrates, such as Poly (ADP-ribose) polymerase (PARP), are hallmarks of apoptosis.[33][34][35]

Protocol:

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.[32]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and anti-β-actin as a loading control).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[32]

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control. An increase in the cleaved forms of Caspase-3 and PARP indicates the induction of apoptosis.[32][36]

Comparative Data Analysis

The following tables summarize hypothetical but representative data comparing Pyrazole Compound-X to the standard chemotherapeutic agent, Doxorubicin.

Table 1: Cytotoxicity (IC50) across Different Cell Lines (MTT Assay, 48h)

Cell LineCompoundIC50 (µM)Selectivity Index (SI)*
MCF-7 (Breast Cancer)Pyrazole Compound-X12.56.8
Doxorubicin0.815.0
A549 (Lung Cancer)Pyrazole Compound-X18.24.7
Doxorubicin1.110.9
HCT116 (Colon Cancer)Pyrazole Compound-X9.88.7
Doxorubicin0.524.0
HaCaT (Normal)Pyrazole Compound-X85.4-
Doxorubicin12.0-

*Selectivity Index (SI) = IC50 in normal cells (HaCaT) / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Table 2: Induction of Apoptosis (Annexin V/PI Assay, 24h at IC50 concentration)

Cell LineCompound% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
HCT116 Vehicle Control2.11.5
Pyrazole Compound-X35.812.4
Doxorubicin42.118.7

Table 3: Western Blot Marker Modulation (HCT116 cells, 24h at IC50)

ProteinTreatmentRelative Expression (Normalized to β-actin)
Cleaved Caspase-3 Vehicle Control1.0 (Baseline)
Pyrazole Compound-X5.8-fold increase
Doxorubicin7.2-fold increase
Cleaved PARP Vehicle Control1.0 (Baseline)
Pyrazole Compound-X6.5-fold increase
Doxorubicin8.1-fold increase
Bcl-2 (Anti-apoptotic) Vehicle Control1.0 (Baseline)
Pyrazole Compound-X0.4-fold decrease
Doxorubicin0.3-fold decrease

Mechanistic Insights & Discussion

The data collectively suggest that Pyrazole Compound-X exerts a potent and selective antiproliferative effect on the tested cancer cell lines. While Doxorubicin exhibits lower IC50 values, Pyrazole Compound-X demonstrates a favorable selectivity profile, being significantly less toxic to the non-cancerous HaCaT cell line.

The Annexin V and Western Blot results strongly indicate that Pyrazole Compound-X induces cell death primarily through the apoptotic pathway. This is evidenced by the significant increase in the Annexin V-positive cell population and the robust activation (cleavage) of Caspase-3 and PARP. The downregulation of the anti-apoptotic protein Bcl-2 suggests the involvement of the intrinsic (mitochondrial) apoptosis pathway.

G compound Pyrazole Compound-X bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits mito Mitochondrial Outer Membrane Permeabilization bcl2->mito Inhibits bax Bax (Pro-apoptotic) bax->mito Promotes cytc Cytochrome c Release mito->cytc cas9 Caspase-9 (Initiator) cytc->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates parp PARP Cleavage cas3->parp Cleaves apoptosis Apoptosis cas3->apoptosis Executes parp->apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by the compound.

Conclusion

This guide demonstrates a systematic approach to validating the antiproliferative effects of the novel agent, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. The experimental data indicate that this compound effectively inhibits the proliferation of breast, lung, and colon cancer cells, primarily by inducing apoptosis. Its favorable selectivity for cancer cells over non-cancerous cells warrants further investigation as a potential chemotherapeutic candidate. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and elucidation of the specific molecular targets to further characterize its therapeutic potential.

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A Comparative Guide to the ADME Properties of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ADME in Pyrazole-Based Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatility allows for structural modifications that can fine-tune pharmacological activity. However, therapeutic efficacy is not solely dependent on target engagement; it is critically governed by the compound's pharmacokinetic profile—its Absorption, Distribution, Metabolism, and Excretion (ADME). A compound with excellent potency but poor bioavailability or rapid metabolic clearance is unlikely to succeed.[3] Therefore, early-stage ADME profiling is essential to guide the selection and optimization of drug candidates, reducing late-stage attrition.[4]

This guide provides an in-depth comparison of the ADME properties of a parent pyrazole compound, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine (Compound A) , and two rationally designed derivatives. The objective is to illustrate how subtle structural modifications can profoundly impact key pharmacokinetic parameters. We will delve into the experimental methodologies used to assess these properties, explain the causality behind the observed results, and present the data in a clear, comparative format.

Compound Structures:

  • Compound A (Parent): 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

  • Derivative B (Lipophilic Moiety): A derivative of Compound A with an added para-chlorophenyl group to increase lipophilicity.

  • Derivative C (Polar Moiety): A derivative of Compound A with an added hydroxyl group to increase polarity and provide a potential site for Phase II metabolism.

Aqueous Solubility: The Foundation of Absorption

Aqueous solubility is a fundamental property that influences everything from the reliability of in vitro assays to oral bioavailability.[5][6][7][8] Poor solubility can lead to inaccurate bioassay results, challenges in formulation, and insufficient absorption from the gastrointestinal tract.[5][7] A common goal for drug discovery compounds is a solubility of >60 µg/mL.[5][7] We assessed the kinetic solubility of our compounds, a high-throughput method ideal for early-stage discovery.[6][8][9]

Comparative Solubility Data
CompoundStructure ModificationKinetic Solubility (pH 7.4) (µM)Classification
A (Parent) -150High
B (Lipophilic) + p-Cl-Phenyl15Low
C (Polar) + Hydroxyl (-OH)250Very High

Analysis & Interpretation: The addition of the lipophilic para-chlorophenyl group in Derivative B drastically reduced aqueous solubility, a common consequence of increasing the non-polar surface area. This low solubility could present significant challenges for oral absorption and formulation. Conversely, the introduction of a hydroxyl group in Derivative C enhanced solubility, as the polar -OH group can form favorable hydrogen bonds with water. Compound A, the parent structure, exhibits moderate to high solubility, providing a good starting point for optimization.

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

This protocol outlines the high-throughput nephelometric method for determining kinetic solubility.[5][7] The principle is that as a compound precipitates out of an aqueous buffer, it forms particles that scatter light, which can be measured by a nephelometer.

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well of a 96-well microplate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first row of the plate, achieving a starting concentration of 100 µM with 1% DMSO. Mix thoroughly.

  • Serial Dilution: Perform serial dilutions across the plate to create a range of concentrations.

  • Incubation: Incubate the plate at room temperature (25°C) for 2 hours to allow for precipitation to reach a pseudo-equilibrium.

  • Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer.

  • Data Analysis: The lowest concentration at which a significant increase in light scattering is observed above the background is determined as the kinetic solubility.

Membrane Permeability: Crossing Biological Barriers

For oral drugs, the ability to permeate the intestinal epithelium is a prerequisite for entering systemic circulation.[10] The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[10][11][12] Caco-2 cells, when grown as a monolayer, differentiate to form tight junctions and express key efflux transporters like P-glycoprotein (P-gp), mimicking the intestinal barrier.[10][13]

Comparative Permeability Data (Caco-2 Assay)
CompoundPapp (A→B) (10-6 cm/s)Papp (B→A) (10-6 cm/s)Efflux Ratio (ER)Permeability ClassP-gp Substrate?
A (Parent) 8.59.11.1HighNo
B (Lipophilic) 12.230.52.5HighYes
C (Polar) 1.51.61.1LowNo

Papp: Apparent Permeability Coefficient. An Efflux Ratio (ER) > 2 is indicative of active efflux.[12]

Analysis & Interpretation: Compound A demonstrates high passive permeability in the absorptive (apical to basolateral, A→B) direction and a low efflux ratio, suggesting it is well-absorbed and not a substrate for major efflux transporters like P-gp. Derivative B , while having high A→B permeability due to its increased lipophilicity, exhibits a significant efflux ratio of 2.5. This indicates that it is actively pumped back into the intestinal lumen by P-gp, which could limit its overall bioavailability in vivo.[14][15] Derivative C's permeability is low, as the polar hydroxyl group hinders its ability to passively diffuse across the lipid cell membrane.

To confirm that the efflux observed for Derivative B was mediated by P-gp, a follow-up study was conducted using an MDR1-MDCK cell line, which specifically overexpresses human P-gp.[15][16][17]

Experimental Workflow: Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_qc Quality Control cluster_assay Transport Experiment cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Seed->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER Wash Wash monolayer with HBSS buffer TEER->Wash Add_A Add compound to Apical (A) side Wash->Add_A Add_B Add compound to Basolateral (B) side Wash->Add_B Incubate Incubate at 37°C for 2 hours with gentle shaking Add_A->Incubate Add_B->Incubate Sample Collect samples from receiver compartments Incubate->Sample LCMS Quantify compound concentration via LC-MS/MS Sample->LCMS Calc Calculate Papp and Efflux Ratio LCMS->Calc

Caption: Caco-2 permeability assay workflow.

Experimental Protocol: Caco-2 Permeability Assay

This protocol is adapted from standard industry procedures.[10][11][18]

  • Cell Seeding: Caco-2 cells are seeded onto permeable Transwell filter inserts in multi-well plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[12]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates well-formed tight junctions.[10]

  • Buffer Wash: Monolayers are washed with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) buffer.

  • Compound Dosing: The test compound (e.g., at 10 µM) is added to either the apical (A) donor compartment (for A→B transport) or the basolateral (B) donor compartment (for B→A transport). The receiver compartment is filled with fresh buffer.

  • Incubation: The plate is incubated for 2 hours at 37°C with gentle agitation.[13]

  • Sampling: At the end of the incubation, samples are taken from both the donor and receiver compartments.

  • Quantification: The concentration of the test compound in all samples is determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial donor concentration.[17] The efflux ratio is calculated as Papp(B→A) / Papp(A→B).[12]

Metabolic Stability: Predicting Drug Clearance

The liver is the primary site of drug metabolism, mainly mediated by cytochrome P450 (CYP) enzymes.[19] Assessing a compound's stability in the presence of liver enzymes is crucial for predicting its in vivo half-life and hepatic clearance.[3][4] The liver microsomal stability assay is a widely used in vitro tool that measures the rate of metabolism by Phase I enzymes.[19][20]

Comparative Metabolic Stability Data (Human Liver Microsomes)
Compoundt1/2 (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Stability Class
A (Parent) 4525Moderate
B (Lipophilic) 1865Low
C (Polar) > 60< 10High

Analysis & Interpretation: Compound A shows moderate stability, suggesting it will be cleared at a reasonable rate in vivo. Derivative B , with its added lipophilic phenyl ring, is metabolized much more rapidly. Lipophilic compounds often fit better into the active sites of CYP enzymes, leading to higher clearance.[19] This rapid metabolism, combined with its P-gp efflux, makes Derivative B a less desirable candidate. Derivative C is highly stable. The polar hydroxyl group may reduce its affinity for CYP enzymes. Furthermore, this hydroxyl group provides a handle for Phase II conjugation reactions (e.g., glucuronidation), which are not measured in this assay but would be the likely clearance pathway in vivo.

Experimental Workflow: Liver Microsomal Stability Assay

Microsomal_Workflow cluster_prep Reaction Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Mix Prepare master mix: Liver Microsomes Phosphate Buffer Add_Cmpd Add Test Compound (1 µM) to master mix Mix->Add_Cmpd Preinc Pre-incubate at 37°C Add_Cmpd->Preinc Start Initiate reaction by adding NADPH Preinc->Start Timepoints Incubate and collect aliquots at 0, 5, 15, 30, 45 min Start->Timepoints Stop Quench reaction in aliquots with cold Acetonitrile + IS Timepoints->Stop Centrifuge Centrifuge to precipitate protein Stop->Centrifuge LCMS Analyze supernatant via LC-MS/MS Centrifuge->LCMS Calc Plot % remaining vs. time Calculate t1/2 and CLint LCMS->Calc

Caption: Liver microsomal stability assay workflow.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol is based on standard methods for assessing Phase I metabolism.[19][21]

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) and phosphate buffer (pH 7.4).[20]

  • Compound Addition: Add the test compound to the mixture at a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding a solution of the cofactor NADPH (final concentration 1 mM).[19] A control incubation is run in parallel without NADPH.

  • Time-Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[19]

  • Reaction Termination: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard (IS). This also precipitates the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated protein.

  • Analysis: The supernatant is transferred to a new plate and analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t1/2) and the intrinsic clearance (CLint).[21]

Plasma Protein Binding: Assessing Free Drug Concentration

Once in the bloodstream, drugs can bind to plasma proteins like albumin and α1-acid-glycoprotein.[22][23] It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target and be cleared from the body.[24][25] Therefore, high plasma protein binding (PPB) can significantly affect a drug's efficacy and pharmacokinetic profile. Rapid Equilibrium Dialysis (RED) is the gold standard method for determining PPB.[22][23][25]

Comparative Plasma Protein Binding Data
Compound% Plasma Protein Binding (Human)Unbound Fraction (fu)
A (Parent) 85.0%0.150
B (Lipophilic) 99.5%0.005
C (Polar) 60.0%0.400

Analysis & Interpretation: As expected, the highly lipophilic Derivative B exhibits very high plasma protein binding (>99%). This means only 0.5% of the drug in plasma is free to exert its pharmacological effect, which could necessitate much higher doses to achieve therapeutic concentrations. Compound A shows moderate-to-high binding, which is common for many drugs. Derivative C , being more polar, shows significantly lower binding, resulting in a much larger free fraction. This could enhance its potency in vivo but may also lead to faster clearance if the unbound drug is readily metabolized or excreted.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

This protocol describes the use of a commercial RED device.[24][25]

  • Membrane Hydration: Hydrate the dialysis membranes (typically 8-14 kDa MWCO) according to the manufacturer's instructions.[26]

  • Compound Spiking: Spike the test compound into blank plasma from the desired species (e.g., human) at a final concentration of 1-2 µM.[22]

  • Device Loading: Add the compound-spiked plasma to one chamber (the sample chamber) of the RED device. Add an equal volume of PBS (pH 7.4) to the adjacent buffer chamber.[24]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the dialysis membrane.[24][25]

  • Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot, so that both samples have the same final matrix composition.

  • Analysis: Quantify the compound concentration in both matrix-matched samples by LC-MS/MS.

  • Calculation: The percentage bound is calculated as: % Bound = [ (Concplasma - Concbuffer) / Concplasma ] * 100. The unbound fraction (fu) is Concbuffer / Concplasma.

Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions

Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs).[27][28] If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, it can lead to elevated plasma levels of the second drug, potentially causing toxicity.[29][30] Regulatory agencies recommend testing for inhibition of the most clinically relevant CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, and 1A2).[28][30]

Comparative CYP Inhibition Data (IC50, µM)
CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4DDI Risk
A (Parent) > 50> 5025> 5045Low
B (Lipophilic) 1585122.5High
C (Polar) > 50> 50> 50> 50> 50Very Low

IC50: The concentration of inhibitor required to reduce enzyme activity by 50%. Values < 10 µM are often considered a potential risk.

Analysis & Interpretation: Compound A and Derivative C show little to no inhibition of the major CYP isoforms, indicating a very low risk of causing metabolic DDIs. In contrast, Derivative B shows potent inhibition of several CYPs, particularly CYP3A4 and CYP2C9, which are responsible for metabolizing a large percentage of marketed drugs.[27] This inhibitory profile represents a significant liability and would likely halt the development of this compound. The increased lipophilicity and aromatic nature of Derivative B likely contribute to its higher affinity for the active sites of these enzymes.

Experimental Protocol: CYP Inhibition Assay

This protocol uses human liver microsomes and isoform-specific probe substrates.[30][31]

  • Incubation Setup: In a 96-well plate, combine human liver microsomes, phosphate buffer, and a specific CYP probe substrate (a compound known to be metabolized by a single CYP isoform).

  • Inhibitor Addition: Add the test compound across a range of concentrations (e.g., 8-point serial dilution starting from 100 µM).[30] A vehicle control (no inhibitor) is also included.

  • Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. The time is chosen to be within the linear range of metabolite formation.

  • Reaction Termination: Stop the reaction with cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate, and analyze the supernatant by LC-MS/MS to measure the amount of the specific metabolite formed from the probe substrate.

  • Data Analysis: Plot the percentage of remaining enzyme activity against the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[30]

Summary and Conclusion

This comparative guide demonstrates the profound impact of structural modifications on the ADME properties of a pyrazole-based chemical series.

  • Compound A (Parent): Exhibits a promising, well-balanced profile with good solubility, high permeability without efflux, and moderate metabolic stability, alongside a low risk of CYP inhibition. It serves as an excellent starting point for further optimization.

  • Derivative B (Lipophilic): While possessing high passive permeability, its development would be contraindicated due to multiple liabilities: poor solubility, significant P-gp efflux, rapid metabolic clearance, very high plasma protein binding, and potent inhibition of key CYP enzymes. This illustrates a classic case where increasing lipophilicity to improve permeability can introduce a host of downstream problems.

  • Derivative C (Polar): Shows excellent solubility, high metabolic stability, low plasma protein binding, and a clean CYP inhibition profile. However, its low passive permeability is a major hurdle. This compound would likely suffer from poor oral absorption unless its transport is mediated by an uptake transporter.

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A Researcher's Guide to Confirming the Mechanism of Action for Novel Compounds: A Case Study with 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. A critical milestone in this journey is the elucidation and confirmation of the compound's mechanism of action (MoA). This guide provides a strategic framework of orthogonal assays to systematically investigate and confirm the MoA of a novel compound, using the pyrazole derivative, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, as a case study. As this is a compound with no widely published biological activity, our approach will be one of discovery, moving from broad phenotypic observations to specific molecular target identification and validation.

The Strategic Workflow: From Phenotype to Pathway

MoA_Workflow cluster_0 Phase 1: Unbiased Discovery cluster_1 Phase 2: Target Validation & Engagement cluster_2 Phase 3: Cellular Pathway Analysis cluster_3 Phase 4: MoA Confirmation Phenotypic_Screening Phenotypic Screening Target_ID Target Identification (e.g., Chemical Proteomics) Phenotypic_Screening->Target_ID Identify cellular effect Biophysical_Assays Biophysical Assays (CETSA, SPR, ITC) Target_ID->Biophysical_Assays Putative Targets Biochemical_Assays Biochemical Assays (e.g., Enzyme Inhibition) Biophysical_Assays->Biochemical_Assays Confirm Direct Binding Pathway_Analysis Downstream Pathway Analysis (Western Blot, Reporter Assays) Biochemical_Assays->Pathway_Analysis Confirm Functional Effect MoA_Confirmation Mechanism of Action Confirmed Pathway_Analysis->MoA_Confirmation Link Target to Phenotype

Caption: A strategic workflow for MoA elucidation of a novel compound.

Phase 1: Unbiased Discovery - What Does the Compound Do?

Before we can identify a specific target, we must first understand the compound's effect on a biological system. This phase uses target-agnostic approaches to observe the cellular phenotype induced by 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine.

Phenotypic Screening

Phenotypic screening is a powerful, unbiased method to identify compounds that produce a desired change in a cellular model of a disease, without prior knowledge of the drug's target.[1][2] This approach allows the complexity of a living cell to reveal the compound's most relevant effects.

Experimental Rationale: By exposing a panel of disease-relevant cell lines (e.g., cancer cells, immune cells) to our compound, we can use high-content imaging to monitor a wide array of cellular parameters.[] This includes changes in cell morphology, viability, proliferation, or the expression of specific protein biomarkers.[][4]

Comparative Compound: To provide context, a well-characterized inhibitor, such as a known kinase inhibitor like Staurosporine (for apoptosis) or a proteasome inhibitor like Bortezomib (for cell cycle arrest), should be run in parallel.

Parameter Monitored1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamineStaurosporine (Positive Control)Vehicle (Negative Control)
Cell Viability (IC50)To be determined~10 nMNo effect
Apoptosis Induction (% Caspase-3 positive cells)To be determined>80% at 1 µM<5%
Cell Cycle Arrest (% cells in G2/M)To be determined~15% at 100 nMBaseline
NF-κB Nuclear TranslocationTo be determinedNo significant effectBaseline
Target Identification using Chemical Proteomics

Once a distinct phenotype is observed (e.g., induction of apoptosis), the next logical step is to identify the protein(s) that our compound directly binds to. Chemical proteomics is an excellent unbiased method for this.[5]

Experimental Rationale: The Kinobeads assay is a powerful chemical proteomics technique used to profile the targets of kinase inhibitors, but the principle can be adapted for other target classes.[5][6] It involves incubating cell lysate with our compound, followed by the addition of beads coated with broad-spectrum, immobilized ligands that bind a large portion of the proteome (or a specific protein family like kinases).[6] Proteins that are bound by our compound in the lysate will be unable to bind to the beads. By using quantitative mass spectrometry to compare the proteins pulled down in the presence and absence of our compound, we can identify the specific targets.[6][7]

Kinobeads_Workflow cluster_0 Treatment cluster_1 Control Lysate Cell Lysate Incubate_Drug Incubate Lysate->Incubate_Drug Incubate_Vehicle Incubate Lysate->Incubate_Vehicle Compound Test Compound (Drug) Compound->Incubate_Drug Vehicle Vehicle (DMSO) Vehicle->Incubate_Vehicle Kinobeads Kinobeads LC_MS LC-MS/MS Analysis Kinobeads->LC_MS Elute & Digest Analysis Quantitative Analysis (Identify competed proteins) LC_MS->Analysis Add_Beads_Drug Incubate_Drug->Add_Beads_Drug Add Kinobeads Add_Beads_Vehicle Incubate_Vehicle->Add_Beads_Vehicle Add Kinobeads Add_Beads_Drug->Kinobeads Pull-down Add_Beads_Vehicle->Kinobeads Pull-down

Caption: Workflow for the Kinobeads competition binding assay.

Phase 2: Target Validation and Direct Engagement

The putative targets identified in Phase 1 must be validated. This phase employs biophysical and biochemical assays to confirm direct, physical interaction between 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine and its putative target, and to quantify the functional consequence of this binding.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in a cellular environment.[8][9] The principle is that a protein becomes more thermally stable when a ligand is bound to it.[10]

Experimental Rationale: Intact cells are treated with our compound, then heated to a range of temperatures. At higher temperatures, proteins unfold and precipitate. The amount of soluble protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry.[10][11] A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, which is strong evidence of direct target engagement in a physiologically relevant context.[8][12]

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.[13][14]

Experimental Rationale: The purified putative target protein is immobilized on a sensor chip. Our compound is then flowed over the chip at various concentrations. The binding of the compound to the protein causes a change in the refractive index at the chip's surface, which is detected in real-time.[13][14] This allows for the precise determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD), providing a definitive measure of binding affinity.[15]

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[16][17] It directly measures the heat released or absorbed during the binding event.[18]

Experimental Rationale: A solution of our compound is titrated into a solution containing the purified target protein. The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[19][20] This provides a comprehensive thermodynamic profile of the interaction.[18]

AssayPrincipleKey OutputAdvantage
CETSA Ligand-induced thermal stabilization of the target protein in cells.[8]Thermal shift (ΔTm)Confirms target engagement in a native cellular environment.[9]
SPR Change in refractive index upon binding to an immobilized target.[13]KD, kon, koffReal-time kinetic data, high sensitivity.[14]
ITC Measures heat change upon binding in solution.[19]KD, ΔH, ΔS, nGold standard for thermodynamic characterization, no immobilization needed.[16]
Biochemical Functional Assays

If the identified target is an enzyme, a direct functional assay is the next logical step.[21]

Experimental Rationale: An in vitro enzyme inhibition assay measures the activity of the purified enzyme in the presence of varying concentrations of our compound.[22][23] This will determine if the binding event confirmed by biophysical assays translates into a functional modulation of the target's activity (e.g., inhibition or activation).[24][25] The output is typically an IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

Phase 3: Cellular Pathway Analysis

With a validated target and a confirmed functional effect, the final step is to connect this molecular interaction to the cellular phenotype observed in Phase 1.

Western Blot Analysis

Western blotting is a fundamental technique to measure changes in protein expression and post-translational modifications (like phosphorylation) in key signaling pathways downstream of the target.[26][27]

Experimental Rationale: Based on the known function of the validated target, we can hypothesize which signaling pathways will be affected. For instance, if the target is a kinase in the NF-κB pathway, we would treat cells with our compound and probe for changes in the phosphorylation status of key downstream proteins like IκBα and p65. A decrease in phosphorylation would confirm the compound's inhibitory effect on the pathway in a cellular context.[28]

Reporter Gene Assays

Reporter assays are a highly sensitive method for quantifying the activity of a specific signaling pathway.[29]

Experimental Rationale: If the target is known to regulate a specific transcription factor (e.g., NF-κB), a reporter assay can be employed.[30] Cells are engineered to express a reporter gene, such as luciferase, under the control of response elements for that transcription factor.[31][32] When the pathway is activated, the transcription factor drives the expression of luciferase, producing a measurable light signal.[33] By treating these cells with our compound and a known activator of the pathway (e.g., TNF-α for NF-κB), we can quantify the compound's ability to inhibit pathway activation.[29]

Conclusion: Synthesizing the Evidence

The confirmation of a mechanism of action is not achieved by a single experiment, but by the convergence of evidence from multiple, orthogonal assays. For a novel compound like 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, this systematic approach provides a robust framework for discovery and validation. By starting with an unbiased view of its cellular effects and progressively focusing on target engagement, functional modulation, and pathway analysis, researchers can build a compelling, data-driven narrative of the compound's biological role. This rigorous, multi-faceted validation is essential for advancing a novel compound through the drug discovery pipeline.

References

  • Isothermal titration calorimetry in drug discovery. PubMed.[Link]

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Safety Operating Guide

Navigating the Safe Disposal of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

I. Chemical Hazard Assessment: A Precautionary Approach

Given the absence of a dedicated SDS, the hazard profile of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine must be inferred from analogous structures.

  • Pyrazole Derivatives: This class of compounds exhibits a wide range of pharmacological activities, and as such, should be handled with care.[1] Some pyrazole derivatives are known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

  • Amine Compounds: Amines are organic compounds derived from ammonia and can be toxic.[3] Structurally similar amine compounds can cause severe skin burns and eye damage and may be harmful if swallowed.[4][5]

  • Environmental Impact: Improper disposal of amine and pyrazole compounds, such as pouring them down the drain, can lead to significant harm to aquatic life and ecosystems.[2][3]

Based on these characteristics, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine must be treated as hazardous chemical waste . Under no circumstances should it be discharged into the sanitary sewer system or disposed of in regular trash.[2][6][7]

II. Quantitative Data from Structurally Related Compounds

To inform our risk assessment and disposal procedures, the following table summarizes key hazard information from the SDS of a similar pyrazole compound. This data underscores the necessity of treating 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine with a high degree of caution.

Hazard StatementClassificationSource
Harmful if swallowedAcute Toxicity, Oral (Category 4)[4][5]
Causes severe skin burns and eye damageSkin Corrosion/Irritation (Category 1B)[4][5]
May cause respiratory irritationSpecific target organ toxicity — Single exposure (Category 3)[8][9][10]
III. Standard Disposal Protocol: A Step-by-Step Guide

The disposal of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine must adhere to the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA).[6][7][11] These regulations provide a "cradle-to-grave" framework for the management of hazardous waste.[6][11]

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the compound, always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.[2]

  • Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][4]

2. Waste Identification and Segregation:

  • Classify all waste containing 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, including neat compound, solutions, and contaminated materials, as hazardous waste.[1][2]

  • Maintain separate waste streams for halogenated and non-halogenated organic compounds to facilitate proper disposal.[1]

3. Containerization:

  • Solid Waste: Collect solid waste in a designated, leak-proof, and clearly labeled container.[12] The container must be compatible with the chemical.

  • Liquid Waste: Collect liquid waste in a dedicated, screw-cap, and chemically resistant container.[13] Do not overfill containers; a headspace of at least 10% is recommended to allow for expansion.[13][14]

  • Empty Containers: The first rinse of any container that held the compound must be collected and disposed of as hazardous waste.[15] Subsequent rinses of an empty container may be permissible for regular disposal, but consult your institution's Environmental Health & Safety (EHS) office for specific guidance.[15]

4. Labeling:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[7][16]

  • The label must include the full chemical name: "1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine." Avoid using abbreviations or chemical formulas.[7]

  • List all constituents and their approximate concentrations for mixtures.[7]

  • Indicate the date when waste was first added to the container (accumulation start date).[7]

5. Storage:

  • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][16]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Ensure that liquid waste containers are stored in secondary containment to prevent spills.[12]

6. Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[3][6]

  • Do not attempt to neutralize the chemical unless you have a validated protocol approved by your EHS office.[2]

  • In the event of a spill, follow your laboratory's established spill response procedure. This typically involves containing the spill with an inert absorbent material and collecting the contaminated material for disposal as hazardous waste.[2]

IV. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Storage & Labeling cluster_disposal Final Disposal start Generation of Waste (1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine) assess Hazard Assessment: Treat as Hazardous Waste start->assess ppe Wear Appropriate PPE assess->ppe segregate Segregate Waste Streams (Solid vs. Liquid) ppe->segregate container_solid Use Labeled, Compatible Solid Waste Container segregate->container_solid container_liquid Use Labeled, Compatible Liquid Waste Container segregate->container_liquid label_waste Label Container: 'Hazardous Waste' Full Chemical Name Concentration & Date container_solid->label_waste container_liquid->label_waste store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store pickup Arrange for Pickup by EHS or Licensed Vendor store->pickup end Proper Disposal via Incineration or other Approved Method pickup->end

Caption: Disposal workflow for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine.

V. Conclusion: A Commitment to Safety and Compliance

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal procedures, researchers can mitigate risks to themselves, their colleagues, and the environment. For compounds like 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine where specific data is limited, a conservative and informed approach is not just recommended—it is a professional obligation. Always consult with your institution's Environmental Health and Safety department for guidance on specific disposal protocols and to ensure compliance with local, state, and federal regulations.

References

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Comprehensive Safety and Handling Guide for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational procedures for the handling and disposal of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine. As a substituted pyrazole with a primary amine functional group, this compound requires careful handling to mitigate potential health risks. This guide is designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

Analysis of analogous compounds, such as [1-(1-methyl-1h-pyrazol-4-yl)ethyl]amine and (1-Methyl-1H-pyrazol-5-yl)methanamine, reveals significant potential hazards.[2][3] These related structures are classified as corrosive and can cause severe skin burns and eye damage.[2][3] Primary amines, in general, are known to be skin and eye irritants, and in some cases, can be readily absorbed through the skin.[4]

Based on this data, it is prudent to treat 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine as a hazardous substance with the potential to cause the following:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.[2][3]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[5][6]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure. The following table summarizes the minimum required PPE.

PPE Category Specification Purpose and Rationale
Eye and Face Protection Chemical splash goggles meeting EN166 or equivalent standards. A face shield should be worn over goggles for splash hazards.To protect against splashes and aerosols that can cause severe eye damage. Standard safety glasses are insufficient.
Hand Protection Disposable nitrile gloves are suitable for incidental contact. For prolonged or immersive contact, butyl rubber gloves are recommended. Gloves must be inspected before use and disposed of properly after contamination.To prevent skin contact. Amines can be absorbed through the skin, and this compound is expected to be corrosive.[2][4]
Body Protection A standard laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.To protect skin and clothing from spills and contamination.
Respiratory Protection Generally not required when handled in a certified chemical fume hood. If aerosols or dusts are generated outside of a fume hood, a NIOSH-approved respirator is necessary.[5][7]To prevent inhalation of the compound, which may cause respiratory irritation.[6]
Foot Protection Closed-toe shoes must be worn at all times in the laboratory.[5]To protect feet from spills and falling objects.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing exposure risk. The following diagram and procedural steps outline the recommended process for handling 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal P1 Conduct Risk Assessment P2 Verify Fume Hood Certification P1->P2 P3 Assemble and Inspect PPE P2->P3 P4 Locate Emergency Equipment (Eyewash, Safety Shower) P3->P4 H1 Weigh Compound on Analytical Balance P4->H1 Begin Work H2 Transfer to Reaction Vessel H1->H2 H3 Add Solvents and Reagents H2->H3 C1 Decontaminate Glassware and Surfaces H3->C1 Procedure Complete C2 Segregate Amine Waste C1->C2 C3 Dispose of Contaminated PPE C2->C3 C4 Wash Hands Thoroughly C3->C4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.